Aluminum zirconium chloride hydroxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dialuminum;zirconium(4+);heptachloride;heptahydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.7ClH.7H2O.2Zr/h;;7*1H;7*1H2;;/q2*+3;;;;;;;;;;;;;;;2*+4/p-14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYRAHJUNAIHTP-UHFFFAOYSA-A | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Cl7H7O7Zr2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890894 | |
| Record name | Aluminum zirconium chloride hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57158-29-9 | |
| Record name | Aluminum zirconium tetrachlorohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057158299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum zirconium chloride hydroxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum zirconium chloride hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminum zirconium chloride hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical structure of aluminum zirconium chloride hydroxide glycine complexes
An In-depth Technical Guide to the Chemical Structure of Aluminum Zirconium Chloride Hydroxide Glycine Complexes
Authored by: Gemini, Senior Application Scientist
Abstract
This compound Glycine (AZG) complexes represent the pinnacle of active ingredient technology in modern over-the-counter (OTC) antiperspirant drug products. Their enhanced efficacy and improved skin compatibility over traditional aluminum salts stem from a sophisticated, multi-component chemical structure. This technical guide provides an in-depth analysis of this structure, elucidating the synergistic roles of the aluminum and zirconium metal centers, the hydroxide and chloride ligands, and the critical function of the amino acid glycine. We will explore the polymeric nature of these complexes, the mechanism by which they achieve sweat reduction, established protocols for their synthesis and characterization, and the scientific rationale underpinning their design.
Introduction: The Evolution of Antiperspirant Actives
For decades, the primary strategy for mitigating perspiration has been the topical application of metallic salts that physically obstruct the sweat duct, or acrosyringium. While early formulations relied on simpler aluminum salts like aluminum chlorohydrate (ACH), the demand for greater efficacy and reduced skin irritation spurred the development of more complex molecules. The breakthrough came with the introduction of combination salts incorporating both aluminum and zirconium, which were found to form more durable and effective sweat blocks.[1][2][]
This compound Glycine complexes are not single molecules but rather a complex mixture of monomeric and polymeric coordination compounds.[4][5] These materials are synthesized by reacting aluminum chlorohydrate with a zirconium source, such as zirconyl chloride, in the presence of the amino acid glycine.[6] The resulting complex is a highly effective active ingredient that functions by forming a temporary, gel-like plug within the sweat pore, significantly reducing the flow of sweat to the skin's surface.[5][7][8] This guide will deconstruct the intricate chemistry that makes these complexes uniquely suited for their application.
The Core Polymeric Structure: An Al/Zr-Hydroxo-Chloride Backbone
The foundation of an AZG complex is a polymeric backbone built from aluminum (Al³⁺) and zirconium (Zr⁴⁺) ions. These metal centers are linked together by hydroxide (OH⁻) bridges, a process known as olation. Chloride ions (Cl⁻) and water molecules also act as ligands, coordinating to the metal centers to satisfy their charge and coordination number requirements.
The result is a dynamic mixture of polynuclear species of varying sizes. The antiperspirant efficacy is directly related to the size distribution of these polymers. It is widely accepted that smaller, less polymerized Al and/or Zr species are more effective, as they can diffuse more readily into the sweat duct before polymerizing into an occlusive plug.[6][9]
Key Structural Characteristics:
-
Metal Centers: Al³⁺ and Zr⁴⁺ provide the cationic charge and act as Lewis acids, readily coordinating with ligands.
-
Bridging Ligands: Hydroxide ions (OH⁻) are the primary bridging groups, forming Al-O(H)-Al and Al-O(H)-Zr linkages that create the extended polymer network.
-
Terminal Ligands: Chloride ions and water molecules typically occupy the remaining coordination sites on the periphery of the polymer.
-
Metal-to-Chloride Ratio (M/Cl): This ratio is a critical parameter in manufacturing, as it influences the degree of polymerization and the acidity of the final complex.
Caption: Simplified Polymeric Backbone of an AZG Complex.
The Indispensable Role of Glycine
The inclusion of glycine is what elevates AZG complexes beyond simple Al/Zr salts. Glycine (NH₂CH₂COOH) is an amino acid that performs two critical functions within the formulation: stabilization and buffering.
Glycine as a Zirconium Stabilizer and Anti-Gelling Agent
Aqueous solutions of zirconium salts are prone to rapid, uncontrolled hydrolysis and polymerization, which can lead to the formation of an intractable gel. This would render an antiperspirant product unusable. Glycine prevents this by acting as a chelating agent, specifically for the zirconium ions.[10][11]
Spectroscopic analyses have confirmed that glycine exists in its zwitterionic (dipolar ion) form, ⁺NH₃CH₂COO⁻, within the complex.[12] It coordinates to the metal centers, primarily zirconium, through its negatively charged carboxylate (COO⁻) group. This coordination occupies sites that would otherwise participate in extended polymer growth, thereby stabilizing the zirconium species and preventing premature gelation in the product.[10][12] This ensures the active ingredient remains in its intended, more mobile state until it is delivered to the sweat duct.
Caption: Glycine's role as a stabilizing agent for Zirconium.
Glycine as a pH Buffer for Skin Compatibility
Traditional aluminum salts are acidic and can lower the pH of the skin, leading to irritation, particularly after shaving.[13] Glycine's zwitterionic nature allows it to act as a buffer. Upon application to the skin, it helps maintain the local pH in a range that is closer to the skin's natural acidic mantle (pH 4.3-4.6), thereby minimizing the potential for irritation and improving the overall skin compatibility of the product.[13]
Mechanism of Action: From Application to Occlusion
The antiperspirant action of AZG complexes is a multi-step process that is triggered by the physiological environment of the sweat duct.
-
Application & Diffusion: The AZG complex, stabilized by glycine, is applied to the skin in a formulation (e.g., stick, roll-on). The relatively small polymeric species diffuse from the surface into the opening of the sweat duct.
-
pH Triggered Hydrolysis: Human sweat is typically near-neutral (pH ~6-7). As the acidic AZG complex mixes with sweat, the rise in pH causes the metal-aqua and metal-hydroxy complexes to undergo further hydrolysis and polymerization.
-
Plug Formation: This rapid polymerization results in the formation of an amorphous, insoluble aluminum-zirconium hydroxide gel. This gel physically blocks the duct, forming a plug that prevents sweat from reaching the skin surface.[4][6] This plug also incorporates proteins and other components from sweat, strengthening the occlusion.
-
Natural Exfoliation: The plug is temporary. It is gradually broken down and shed from the duct along with the natural turnover of skin cells (desquamation), at which point normal sweating resumes.
Caption: Experimental workflow for antiperspirant mechanism of action.
Quantitative Data & Complex Variants
Different AZG complexes are available, primarily differing in their metal and chloride ratios. These variations are designated by terms such as "trichlorohydrex," "tetrachlorohydrex," and "octachlorohydrex." The performance and characteristics of the complex are highly dependent on these stoichiometric ratios.
| Parameter | Description | Typical Range | Impact on Performance |
| Aluminum (Al) | Primary active metal | 8% - 18% (w/w) | Higher Al content generally correlates with higher efficacy. |
| Zirconium (Zr) | Secondary active metal, enhances plug durability | 2% - 6% (w/w) | Contributes to the formation of more robust polymeric structures.[1] |
| Al:Zr Atomic Ratio | The molar ratio of aluminum to zirconium | 6:1 to 10:1 | Higher ratios are common in "penta" and "octa" salts.[10] |
| Metal:Chloride (M:Cl) Atomic Ratio | Molar ratio of (Al+Zr) to Chloride | 0.9:1 to 2.1:1 | A key indicator of basicity. Higher ratios mean more OH⁻ groups and a higher degree of polymerization. |
| Glycine | Stabilizer and buffer | ~1:1 Zr:Glycine ratio | Essential for product stability and skin mildness.[10][11] |
Key Experimental Protocols for Characterization
The quality and efficacy of AZG complexes are validated through rigorous analytical testing. The following are foundational protocols used in the industry.
Protocol 1: Quantification of Aluminum and Zirconium via Consecutive Complexometric Titration
This method, adapted from pharmacopeial standards, allows for the precise quantification of both metal ions in a single sample.[14][15][16]
Rationale: Zirconium and aluminum form stable complexes with the titrant ethylenediaminetetraacetic acid (EDTA) at different pH values. By controlling the pH, we can selectively titrate Zr first, then adjust the pH and back-titrate to determine Al. An optical sensor detects the color change of the xylenol orange indicator, providing a precise endpoint.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the AZG complex and digest it using an appropriate acid (e.g., HCl) to break down the polymers and liberate the free metal ions. Dilute the digested sample with deionized water.
-
Zirconium Titration:
-
Add a xylenol orange indicator to the sample solution.
-
Adjust the solution pH to ~1.0 using a pH 1 buffer.[14]
-
Titrate the solution with a standardized 0.1 M EDTA solution. The endpoint is marked by a color change from pink to yellow, detected by an optical sensor at 574 nm.[14] The volume of EDTA used corresponds to the amount of Zr.
-
-
Aluminum Titration (Back-Titration):
-
To the same solution, add a known excess volume of 0.1 M EDTA.
-
Add an acetate buffer to raise the solution pH to ~4.7.[14]
-
Titrate the excess, unreacted EDTA with a standardized 0.05 M Bismuth Nitrate (Bi(NO₃)₃) solution.
-
The endpoint is marked by a color change from yellow to purple, also detected at 574 nm.[14]
-
-
Calculation: The amount of aluminum is calculated based on the difference between the total EDTA added and the excess EDTA titrated by the bismuth nitrate.
Caption: Workflow for the titration of Zr and Al.
Protocol 2: Analysis of Polymer Distribution by Size Exclusion Chromatography (HPLC-SEC)
Rationale: HPLC-SEC separates molecules based on their hydrodynamic volume. Larger polymers elute first, while smaller molecules are retained longer. This technique is invaluable for characterizing the polymer size distribution of an AZG active, which is a key predictor of its efficacy.[10]
Methodology:
-
System Preparation: Use an HPLC system equipped with a suitable size exclusion column (e.g., packed with hydrophilic porous particles) and a refractive index (RI) detector.
-
Mobile Phase: Prepare an aqueous mobile phase, typically a dilute acid solution (e.g., 0.01 M HNO₃), to maintain ionic strength and prevent interactions with the column matrix.
-
Sample Preparation: Dissolve a known concentration of the AZG active in the mobile phase. Filter the sample through a 0.45 µm filter.
-
Chromatography: Inject the sample onto the column and run the analysis at a constant flow rate.
-
Data Analysis: The resulting chromatogram will show several peaks, often designated as "Peak 1" (largest polymers, eluting first) through "Peak 4/5" (smallest oligomers and monomers, eluting last). The relative area of these peaks, particularly the ratio of Peak 4 to Peak 3, is often used as a quality control metric for "enhanced efficacy" actives.
Conclusion and Future Outlook
The is a masterful example of coordination chemistry tailored to a specific biological application. It is not a single entity but a carefully balanced system of polynuclear Al/Zr hydroxo-chlorides, where the strategic inclusion of glycine imparts crucial stability and skin compatibility. The mechanism of action relies on a controlled, environmentally triggered polymerization within the sweat duct to form a temporary physical block.
Future research in this field continues to focus on optimizing the polymer size distribution for even greater efficacy at lower concentrations, further improving skin mildness, and exploring novel ligands that could enhance performance or offer additional skincare benefits. As regulatory standards and consumer expectations evolve, a deep understanding of this core chemistry will remain paramount for professionals in the research, development, and formulation of next-generation antiperspirant technologies.[17]
References
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- PubChem. (n.d.). Aluminum Zirconium Octachlorohydrex Gly. National Center for Biotechnology Information.
- Wikipedia. (2025, September 21). Aluminium zirconium tetrachlorohydrex gly.
- Cervantes, J., et al. (2022). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. Molecules, 27(5), 1563.
- Hunan Heaven Materials Development Co., Ltd. (2025, August 28). Staying Dry in the Data Age: Four Lab-Validated Breakthroughs Propelling Aluminum Zirconium Trichlorohydrex Gly to Antiperspirant Supremacy.
- Duradry. (n.d.). Aluminum Chlorohydrate Vs Aluminum Zirconium.
- Cosmetics Info. (n.d.). Aluminum Zirconium Trichlorohydrex GLY.
- precisionFDA. (n.d.). ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY.
- EWG Skin Deep®. (n.d.). What is ALUMINUM ZIRCONIUM TRICHLOROHYDREX GLY.
- Gulbrandsen. (n.d.). Innovations in Antiperspirant Actives: Meeting Consumer Demands.
- Callaghan, D. E. (2001). Stable aluminum/zirconium antiperspirant solution free of amino acid and polyhydric alcohol (U.S. Patent No. 7,074,394 B2). U.S. Patent and Trademark Office.
- Grokipedia. (n.d.). Aluminium zirconium tetrachlorohydrex gly.
- Kilgour, J. A., & Schamper, T. J. (1999). Stabilized aluminium zirconium antiperspirant compositions (Patent No. WO 1999/021528 A2). Google Patents.
- SpecialChem. (2023, September 4). ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY.
- Metrohm. (n.d.). Determination of aluminum and zirconium in antiperspirants (Application Note AN-T-228).
- Wikipedia. (n.d.). Zirconium.
- Parekh, J., & Lukacovic, M. (2003). Method of making enhanced efficacy antiperspirant actives (Patent No. EP 1 292 274 A2). Google Patents.
- Keiderling, T. A., & Maroni, V. A. (1982). Vibrational Spectroscopic Investigation of Glycine Binding in a Zirconium— Aluminum—Glycine Antiperspirant Material. Applied Spectroscopy, 36(4), 423-428.
- Tang, W. T., & Pan, R. L. (2005). Enhanced efficacy aluminum-zirconium antiperspirants (Patent No. WO/2005/081751). Google Patents.
- Chemical Industry Journal. (n.d.). Determination of aluminum and zirconium in antiperspirants.
- Metrohm. (n.d.). Determination of aluminum and zirconium in antiperspirants.
- BOC Sciences. (n.d.). CAS 90604-80-1 Aluminium zirconium tetrachlorohydrex -GLY.
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synthesis and characterization of aluminum zirconium tetrachlorohydrex gly
An In-Depth Technical Guide to the Synthesis and Characterization of Aluminum Zirconium Tetrachlorohydrex Gly
Authored by: Gemini, Senior Application Scientist
Abstract
Aluminum Zirconium Tetrachlorohydrex Gly (AZG) is a cornerstone active ingredient in modern antiperspirant technology. It is a complex coordination compound renowned for its high efficacy in controlling perspiration.[1][2] This guide provides a comprehensive technical overview intended for researchers, scientists, and formulation chemists. We will delve into the nuanced synthesis of AZG, detailing the critical interplay of its constituent parts. Furthermore, we will explore the essential characterization techniques required to validate its composition, structure, and performance, ensuring both quality and regulatory compliance. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering professionals to innovate and troubleshoot effectively in the field of personal care product development.
Introduction: The Chemistry of Efficacy
Aluminum Zirconium Tetrachlorohydrex Gly is a complex mixture of monomeric and polymeric Al³⁺ and Zr⁴⁺ ions, coordinated with hydroxide (OH⁻), chloride (Cl⁻), and the amino acid glycine.[1][3] Its primary function in personal care products is as a potent antiperspirant.[2][4][5] Unlike simpler aluminum salts like aluminum chlorohydrate (ACH), the inclusion of zirconium and glycine significantly enhances performance. Zirconium contributes to the formation of more durable and effective polymeric plugs within the sweat ducts, while glycine acts as a crucial buffer.[6][7][8] This buffering action mitigates the inherent acidity of the metal salt solution, reducing the potential for skin irritation and preventing premature gelling of the complex, thereby enhancing its stability and shelf-life.[8][9][10]
The mechanism of action is elegantly simple yet effective: upon application to the skin and contact with sweat, the pH of the local environment rises. This pH shift triggers the hydrolysis and polymerization of the AZG complex, leading to the formation of an amorphous, gel-like plug that physically occludes the eccrine sweat duct.[1][6][11][12] This temporary blockage effectively stanches the flow of sweat to the skin's surface.[3] The plug is naturally and gradually sloughed off as part of the skin's normal renewal process.[1][12]
Synthesis of Aluminum Zirconium Tetrachlorohydrex Gly
The synthesis of AZG is a controlled reaction involving three primary components: an aluminum source, a zirconium source, and glycine. The process creates a coordination complex where glycine molecules displace some of the water molecules typically coordinated to the metal ions.[8][13][14]
Core Reactants and Their Functional Roles
-
Aluminum Chlorohydrate (ACH) Solution (50% w/w): This is the foundational aluminum-containing species. It exists as a pre-polymerized solution and provides the primary aluminum ions for the final complex.
-
Zirconyl Hydroxychloride (ZrO(OH)Cl): This compound serves as the zirconium source. The highly acidic nature of Zr(IV) salts necessitates careful buffering.[7] The inclusion of zirconium is directly linked to the enhanced efficacy of AZG salts over ACH alone.[7][]
-
Glycine: This amino acid is indispensable. It serves multiple critical functions:
-
Buffering Agent: It moderates the pH of the solution, preventing it from becoming overly acidic, which could damage skin and clothing.[9]
-
Stabilizer: Glycine helps to prevent the premature polymerization and precipitation of the zirconium species in the aqueous solution, thereby maintaining the complex's stability and ensuring the presence of smaller, more active species.[8][10]
-
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of Aluminum Zirconium Tetrachlorohydrex Gly (AZG).
Step-by-Step Synthesis Protocol
This protocol describes a representative laboratory-scale synthesis. The precise ratios can be adjusted to achieve different Al:Zr and (Al+Zr):Cl ratios as specified by regulatory monographs.[16][17]
-
Preparation of Zirconium-Glycine Intermediate:
-
To a jacketed glass reactor equipped with an overhead stirrer, add a calculated amount of deionized water.
-
While stirring, slowly add Zirconyl Hydroxychloride powder to the water to create an aqueous solution.
-
Gradually add Glycine powder to the stirring zirconium solution. A typical weight ratio of Zr:Glycine is in the range of 1:1.2 to 1:5 to ensure stabilization.[8][10] Continue stirring until the glycine is fully dissolved.
-
-
Formation of the AZG Complex:
-
Slowly pump the 50% Aluminum Chlorohydrate (ACH) solution into the reactor containing the zirconium-glycine intermediate.
-
Maintain continuous, moderate stirring throughout the addition to ensure homogeneity.
-
If necessary, the mixture can be gently heated to 50-60°C to facilitate the complete dissolution of all components.
-
-
Finalization and Quality Control:
-
Once the addition is complete and the solution is clear and uniform, allow it to cool to room temperature.
-
The resulting product is an aqueous solution of Aluminum Zirconium Tetrachlorohydrex Gly.
-
Samples should be taken for immediate characterization as described in the following section.
-
Characterization and Quality Control
Rigorous analytical testing is paramount to ensure the safety, efficacy, and batch-to-batch consistency of AZG. The key parameters are defined by pharmacopeias such as the United States Pharmacopeia (USP).[16][18]
Key Analytical Parameters
| Parameter | Method | Purpose | Typical Specification Range |
| Aluminum Content | Complexometric Titration | To quantify the amount of aluminum and calculate atomic ratios. | Varies by product grade |
| Zirconium Content | Complexometric Titration | To quantify the amount of zirconium and calculate atomic ratios. | Varies by product grade |
| Aluminum/Zirconium Atomic Ratio | Calculation from Titration Data | Defines the type of AZG complex. A critical efficacy parameter. | 2.0:1 to 5.99:1[16][17] |
| (Al + Zr)/Chloride Atomic Ratio | Calculation from Titration Data | Defines the basicity of the salt. Impacts performance and irritation potential. | 0.9:1 to 1.5:1[16][17] |
| pH (in a 15% w/w solution) | Potentiometry (pH meter) | Ensures the product is within a safe and stable range for skin application. | 3.0 to 5.0[16] |
| Glycine Identification | Ninhydrin Test | Qualitative confirmation of the presence of the glycine buffer. | Positive (deep violet color)[16] |
| Polymer Distribution | Gel Permeation Chromatography (GPC) / HPLC | Characterizes the size distribution of the Al/Zr polymers. Smaller species are often correlated with higher efficacy.[10][] | N/A (Profile Comparison) |
Characterization Workflow Diagram
Caption: A comprehensive workflow for the analytical characterization of AZG.
Experimental Protocols
This method allows for the sequential determination of zirconium and aluminum in the same sample.[18]
-
Sample Preparation: Accurately weigh an appropriate amount of the AZG solution into a beaker. Dilute with deionized water.
-
Zirconium Titration:
-
Adjust the sample pH to ~1.0 using a suitable buffer or dilute acid.
-
Add a few drops of xylenol orange indicator. The solution will turn pink.
-
Titrate with a standardized 0.1 M EDTA solution. The endpoint is reached when the solution color changes from pink to yellow.[18] The volume of EDTA used corresponds to the zirconium content.
-
-
Aluminum Titration (Back-Titration):
-
To the same solution, add a precise excess volume of the standardized 0.1 M EDTA solution.
-
Adjust the pH to ~4.7 using an acetate buffer.
-
Titrate the excess EDTA with a standardized 0.05 M Bismuth Nitrate or Zinc Sulfate solution until the indicator changes back from yellow to purple/pink.[18]
-
The aluminum content is calculated based on the amount of EDTA consumed by the aluminum (total EDTA added minus the excess EDTA).
-
This is a simple, qualitative test to confirm the presence of glycine.[16]
-
Place approximately 1 g of the AZG solution in a beaker and dissolve in ~20 mL of deionized water.
-
Heat the solution to boiling on a hot plate.
-
Add a small amount (~50-60 mg) of ninhydrin reagent.
-
Result: The immediate development of a deep violet color confirms the presence of glycine.[16]
Regulatory Landscape and Safety
Aluminum Zirconium Tetrachlorohydrex Gly is an approved active ingredient for use in over-the-counter (OTC) antiperspirant drug products by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][14] In Europe, its use is permitted in antiperspirants subject to restrictions outlined in the EC Cosmetics Regulation.[4] While there has been public discourse regarding the safety of aluminum in cosmetic products, major regulatory and scientific bodies have reviewed the data and consider these ingredients safe for their intended use within established concentration limits.[2][4]
Conclusion
The synthesis and characterization of Aluminum Zirconium Tetrachlorohydrex Gly represent a sophisticated application of coordination chemistry tailored for high-performance consumer products. A thorough understanding of the roles of aluminum, zirconium, and glycine is essential for successful synthesis. Likewise, a robust analytical program, employing techniques from classical titration to modern chromatography, is critical to guaranteeing a final product that is safe, stable, and efficacious. This guide provides the foundational knowledge for professionals to operate with expertise and confidence in this specialized area of cosmetic science.
References
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Wikipedia. Aluminium zirconium tetrachlorohydrex gly. [Link]
-
MedPath. Aluminum zirconium tetrachlorohydrex gly. [Link]
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PubChem. Aluminum Zirconium Octachlorohydrex Gly. [Link]
-
Grokipedia. Aluminium zirconium tetrachlorohydrex gly. [Link]
-
Duradry. Aluminum Chlorohydrate Vs Aluminum Zirconium. [Link]
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Reddit. What is the difference between 'aluminium zirconium tetrachlorohydrex gly' and 'aluminium zirconium trichlorohydrex gly'?. [Link]
-
EWG Skin Deep®. What is ALUMINUM ZIRCONIUM TRICHLOROHYDREX GLY. [Link]
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COSMILE Europe. ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY – Ingredient. [Link]
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Pharmacopeia.cn. Aluminum Zirconium Tetrachlorohydrex Gly Solution. [Link]
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USP-NF. Aluminum Zirconium Tetrachlorohydrex Gly Solution. [Link]
-
PubMed Central (PMC). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. [Link]
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-
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hydrolysis chemistry of aluminum zirconium salts in aqueous solutions
An In-Depth Technical Guide to the Hydrolysis Chemistry of Aluminum Zirconium Salts in Aqueous Solutions
Abstract
Aluminum Zirconium (AZ) salts represent the pinnacle of active ingredient technology in modern antiperspirant formulations. Their efficacy is intrinsically linked to their complex hydrolysis chemistry in aqueous environments, which dictates the formation of various polynuclear species that ultimately interact with the sweat duct. This guide provides a comprehensive exploration of the fundamental chemical principles governing the hydrolysis of aluminum and zirconium ions, the synergistic interplay between them, and the critical role of stabilizing agents such as glycine. We will delve into the key analytical techniques used to characterize the resulting species distribution and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and formulation scientists engaged in the development and optimization of personal care products, offering a blend of theoretical understanding and practical application.
Introduction: The Basis of Antiperspirant Efficacy
The primary function of an antiperspirant is to reduce the secretion of sweat from eccrine glands.[1] Modern formulations rely on metal salts, with aluminum-based compounds being a cornerstone for over a century.[1][2] The initial use of highly acidic salts like aluminum chloride (ACL) led to issues of skin irritation.[1] This prompted the development of more buffered, partially neutralized salts like aluminum chlorohydrate (ACH).[1]
The quest for higher efficacy led to the development of Aluminum Zirconium (AZ) salts, which are complexes of ACH and zirconyl chloride (ZrOCl₂) or zirconyl hydroxychloride (ZrO(OH)Cl), typically stabilized with an amino acid like glycine.[1][3] These are often referred to as ZAG salts (aluminum zirconium chlorohydrate glycine complexes).[1] The mechanism of action is widely believed to involve the diffusion of these salt actives into the upper portion of the sweat duct. Upon contact with sweat, which has a higher physiological pH, the salts undergo further hydrolysis and polymerization to form an amorphous, gel-like plug that physically occludes the duct, thereby reducing sweat flow.[2][4] The efficacy of this plug is highly dependent on the size and nature of the polymeric species formed, making a deep understanding of the underlying hydrolysis chemistry paramount.[1]
Fundamental Hydrolysis Chemistry
Hydrolysis of Aluminum (Al³⁺)
In an aqueous solution, the aluminum ion exists as the hexa-aqua complex, [Al(H₂O)₆]³⁺.[5] This complex is a weak acid and undergoes progressive hydrolysis by donating protons, a process that is highly pH-dependent.[5][6]
[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(OH)(H₂O)₅]²⁺ + H₃O⁺
As the pH increases, this process continues, leading to the formation of various monomeric and, more importantly, polynuclear hydroxo-bridged species.[7][8] These species can range from simple dimers like Al₂(OH)₂⁴⁺ to more complex oligomers.[8] One of the most significant species in aluminum chemistry is the Keggin-ion, Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺ (often abbreviated as Al₁₃), a large, stable polycation.[8][9] The distribution of these different aluminum species is critical, as smaller, less polymerized species are generally considered more efficacious in antiperspirant action.[10]
Hydrolysis of Zirconium (Zr⁴⁺)
Zirconium(IV) has a higher charge density than Al³⁺ and thus hydrolyzes even more readily.[11][12] The chemistry is dominated by the formation of the zirconyl ion, [Zr(OH)₂(H₂O)₄]²⁺, which rapidly polymerizes. The most well-characterized polymer is the tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. A significant challenge in formulating with zirconium is its tendency to continue polymerizing over time, eventually forming insoluble zirconium oxide gels.[13][14] This process is effectively irreversible and leads to a loss of antiperspirant efficacy.[15]
The Synergistic Al-Zr System and the Role of Glycine
When combined, the highly acidic nature of the Zr(IV) salt influences the Al(III) equilibrium.[11] The presence of zirconium tends to depolymerize the larger, less active aluminum species into smaller, more mobile, and more efficacious forms.[12][16] This is a key principle behind "enhanced efficacy" AZ salts.
However, to control the rapid and detrimental polymerization of zirconium, a stabilizing or buffering agent is required. Amino acids, most commonly glycine, are used for this purpose.[1][17] Glycine coordinates with the zirconium species, preventing them from forming the large, cross-linked polymers that would otherwise precipitate from the solution.[12][13][14] This stabilization is crucial for maintaining the shelf-life and activity of the AZ salt solution.[14][15] The ratio of glycine to zirconium is a critical parameter, with higher ratios providing greater stability against gelling.[14]
Characterization of Hydrolyzed Species: The HPLC-SEC Method
The most widely accepted method for characterizing the distribution of aluminum and zirconium polymeric species is High-Performance Liquid Chromatography with Size Exclusion Chromatography (HPLC-SEC). This technique separates the different polynuclear species based on their hydrodynamic volume (size). The resulting chromatogram typically shows several peaks, which are correlated with antiperspirant efficacy.
| Peak Number | General Species Size | Associated Efficacy | Rationale |
| Peak 1 | Very Large Polymers/Aggregates | Low | Too large to effectively penetrate the sweat duct. Often associated with aged or unstable Zr species. |
| Peak 2 | Large Aluminum Polymers | Moderate | Represents larger, stable aluminum polymers like Al₁₃. |
| Peak 3 | Mid-sized Aluminum Polymers | Good | A key indicator of standard ACH and AZ salt performance. |
| Peak 4 | Smaller Aluminum Oligomers | High | Smaller species that are more mobile and reactive in the sweat duct. A high Peak 4/3 ratio is desirable.[17] |
| Peak 5 | Monomeric/Smallest Al Species | Very High | Considered the most active species. "Enhanced efficacy" salts are characterized by a high Peak 5 content.[17] |
Table 1: Correlation between HPLC-SEC peak distribution and antiperspirant efficacy of AZ salts.
Experimental Protocol: HPLC-SEC Analysis of Aluminum Zirconium Salts
This protocol outlines a standardized methodology for the characterization of AZ salts based on established industry practices.[18]
Objective
To quantitatively determine the molecular size distribution of aluminum-zirconium polymeric species in an aqueous salt solution to assess its quality and predict its antiperspirant efficacy.
Materials & Equipment
-
Analyte: Aluminum Zirconium salt powder (e.g., Aluminum Zirconium Tetrachlorohydrex Gly)
-
Solvent: Deionized (DI) water, 18 MΩ·cm
-
Mobile Phase: 0.01 M Nitric Acid in DI water
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Size Exclusion Column (Aqueous, e.g., 300 x 7.8 mm, 5 µm particle size)
-
Refractive Index (RI) Detector
-
Syringe filters, 0.45 µm
-
Analytical balance, volumetric flasks, beakers
-
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Carefully prepare a 0.01 M Nitric Acid solution in DI water.
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly before use.
-
-
Sample Preparation:
-
Accurately weigh 10.0 g of the AZ salt powder.
-
Quantitatively transfer it to a beaker and add 90.0 g of DI water to create a 10% (w/w) aqueous solution.[18]
-
Stir the solution at room temperature with a magnetic stirrer until the salt is completely dissolved (approx. 10-15 minutes).
-
Allow the solution to equilibrate for at least 1 hour before analysis.
-
Immediately before injection, filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumental Analysis:
-
Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved on the RI detector.
-
Set the instrument parameters as follows:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Column Temperature: 30 °C
-
Run Time: ~30 minutes (or until all peaks have eluted)
-
-
Inject the prepared sample.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the relative area percentage of each major peak (typically Peaks 1 through 5).
-
Compare the peak area ratios (e.g., Peak 4/Peak 3 ratio) to established specifications for standard or enhanced efficacy salts.[17]
-
// Nodes prep [label="1. Sample Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve 10g AZ Salt\nin 90g DI Water", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; filter_sample [label="Filter (0.45 µm)\ninto HPLC Vial", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
hplc [label="2. HPLC-SEC Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inject [label="Inject 100 µL\nonto SEC Column", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; elute [label="Elute with 0.01M HNO₃\n(1.0 mL/min)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; detect [label="Detect with\nRI Detector", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
analysis [label="3. Data Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; integrate [label="Integrate Peak Areas\n(Peaks 1-5)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; calculate [label="Calculate Relative %\nand Peak Ratios", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; compare [label="Compare to Efficacy Specs", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges prep -> dissolve -> filter_sample -> hplc; hplc -> inject -> elute -> detect -> analysis; analysis -> integrate -> calculate -> compare; } enddot Caption: Experimental workflow for HPLC-SEC analysis of Aluminum Zirconium salts.
Factors Influencing Hydrolysis and Stability
-
pH: As the primary driver, pH dictates the extent of hydrolysis and polymerization. The manufacturing process of AZ salts involves carefully controlled pH adjustments to achieve the desired speciation.[7][11]
-
Concentration: The concentration of the salt solution can affect the equilibrium between different species. Dilution can shift the equilibrium, a principle sometimes used in activating ACH solutions before complexing with zirconium.[16]
-
Temperature: Heat can be used to accelerate the polymerization/depolymerization process during manufacturing to "activate" the salt and shift the distribution towards smaller, more efficacious species.[16]
-
Metal to Chloride Ratio (M:Cl): A lower M:Cl ratio (i.e., more acidic) generally favors the formation of smaller aluminum species and is often associated with higher efficacy salts.[17]
-
Additives: Besides glycine, other components like calcium salts can be added to further stabilize the aluminum species and enhance efficacy.[1][19]
Conclusion and Future Perspectives
The hydrolysis chemistry of aluminum zirconium salts is a complex but crucial area of study for the development of effective antiperspirant technologies. The efficacy of these actives is not merely a function of their elemental composition but is governed by the dynamic equilibrium of various polynuclear species in solution. The synergistic relationship between aluminum and zirconium, moderated by stabilizers like glycine, allows for the creation of "enhanced efficacy" salts characterized by a higher proportion of smaller, more reactive species.
Future research will likely focus on developing novel stabilizing systems that can maintain an optimal species distribution for longer periods and under more challenging formulation conditions. Furthermore, advanced analytical techniques beyond standard HPLC-SEC, such as various forms of mass spectrometry and 27-Al NMR, will continue to provide deeper insights into the precise structures and transformations of these complex ions, paving the way for the next generation of antiperspirant actives.[8]
References
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Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. (2022). ACS Applied Materials & Interfaces. Retrieved from [Link]
- STABILIZED ANTIPERSPIRANT COMPOSITIONS CONTAINING ALUMINUM-ZIRCONIUM SALTS WITH LOW M:CL RATIO. (2006). WIPO.
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Aluminum Zirconium Pentachlorohydrate. (n.d.). Cosmetics Info. Retrieved from [Link]
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Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. (2022). ACS Publications. Retrieved from [Link]
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ALUMINUM ZIRCONIUM PENTACHLOROHYDRATE. (n.d.). COSMILE Europe. Retrieved from [Link]
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pure beauty® Stick Antiperspirant Hair Minimizing Active Ingredients. (n.d.). DailyMed. Retrieved from [Link]
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Amino acid free stable aluminum/zirconium antiperspirant solution. (2003). European Patent Office. Retrieved from [Link]
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Overview of Active Ingredients Used in Deodorants and Antiperspirants Available on EU Market. (2022). MDPI. Retrieved from [Link]
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Effect of pH on the aluminum salts hydrolysis during coagulation process: Formation and decomposition of polymeric aluminum species. (2009). ResearchGate. Retrieved from [Link]
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characterization of silicon-aluminum-zirconium oxide obtained by the sol-gel process. (2019). Scientific Electronic Library Online. Retrieved from [Link]
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Aluminum Zirconium Tetrachlorohydrex Gly. (n.d.). USP-NF. Retrieved from [Link]
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Aluminium. (n.d.). Wikipedia. Retrieved from [Link]
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Aluminum zirconium tetrachlorohydrex glycine. (2024). ChemBK. Retrieved from [Link]
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Aluminum Zirconium Tetrachlorohydrex Glycine Manufacturers, SDS. (n.d.). Muby Chemicals. Retrieved from [Link]
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Study of High-Aluminum-Content Sulfated Zirconia: Influence of Aluminum Content and Washing. (2017). ACS Publications. Retrieved from [Link]
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Aluminum Zirconium Tetrachlorohydrex Gly Solution. (n.d.). USP-NF. Retrieved from [Link]
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Role of Zirconium Conversion Coating in Corrosion Performance of Aluminum Alloys: An Integrated First-Principles and Multiphysic. (2022). arXiv. Retrieved from [Link]
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Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations. (2022). MDPI. Retrieved from [Link]
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Probing the early-stage/rapid processes in hydrolysis and condensation of metal alkoxides. (n.d.). Iowa State University Digital Repository. Retrieved from [Link]
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Cationic Alkylaluminum-Complexed Zirconocene Hydrides: NMR-Spectroscopic Identification, Crystallographic Structure Determination, and Interconversion with Other Zirconocene Cations. (2021). ResearchGate. Retrieved from [Link]
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Zirconium. (n.d.). Wikipedia. Retrieved from [Link]
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Investigation of Zirconium Effect on the Corrosion Resistance of Aluminum Alloy Using Electrochemical Methods and Numerical Simulation in an Acidified Synthetic Sea Salt Solution. (2018). MDPI. Retrieved from [Link]
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Coagulation behavior of aluminum salts in eutrophic water: significance of Al13 species and pH control. (2009). PubMed. Retrieved from [Link]
-
14.5: Hydrolysis of Salt Solutions. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Relative importance of hydrolyzed Al(III) species (Al(a), Al(b), and Al(c)) during coagulation with polyaluminum chloride: a case study with the typical micro-polluted source waters. (2007). PubMed. Retrieved from [Link]
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Macromorphological Control of Zr-Based Metal–Organic Frameworks for Hydrolysis of a Nerve Agent Simulant. (2019). PMC - NIH. Retrieved from [Link]
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21.21: Hydrolysis of Salts - Equations. (2025). Chemistry LibreTexts. Retrieved from [Link]
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Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. (n.d.). NIH. Retrieved from [Link]
-
Hydrolysis of Salts. (2012). YouTube. Retrieved from [Link]
-
A study of the hydrolysis of ZrF 6 2− and the structure of intermediate hydrolysis products by 19F and 91Zr NMR in the 9.4 T field. (2000). ResearchGate. Retrieved from [Link]
-
Macromorphological Control of Zr-Based Metal–Organic Frameworks for Hydrolysis of a Nerve Agent Simulant. (2019). ACS Applied Materials & Interfaces. Retrieved from [Link]
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speciation of Al(III) and Zr(IV) in aluminum zirconium antiperspirant salts
An In-Depth Technical Guide to the Speciation of Al(III) and Zr(IV) in Aluminum Zirconium Antiperspirant Salts
Authored by: Gemini, Senior Application Scientist
Abstract
The efficacy of aluminum zirconium (Al/Zr) antiperspirant salts is intrinsically linked to the chemical speciation of aluminum (Al(III)) and zirconium (Zr(IV)) complexes in the formulation. The prevailing mechanism of action involves the formation of an occlusive plug within the eccrine sweat duct, a process governed by the hydrolysis and polymerization of these metal ions upon contact with sweat. This guide provides a comprehensive technical overview of the aqueous chemistry of Al(III) and Zr(IV), the critical role of speciation in the antiperspirant mechanism, and the principal analytical techniques employed for characterization. Detailed, field-proven protocols for Size Exclusion Chromatography (SEC), the modified Ferron assay, and ²⁷Al Nuclear Magnetic Resonance (NMR) spectroscopy are presented, offering researchers and formulation scientists a robust framework for developing and validating more effective and stable antiperspirant active ingredients.
Introduction: The Critical Role of Speciation in Antiperspirant Efficacy
Aluminum-based salts have been the cornerstone of antiperspirant technology for over a century, with aluminum zirconium complexes representing a significant advancement in efficacy.[1][2] These compounds, commonly referred to as ZAG salts (aluminum zirconium chlorohydrate glycine complexes), function by physically obstructing the sweat duct, thereby reducing the flow of perspiration to the skin's surface.[3][4][5][6] This obstruction is not formed by the salt as it exists in the product, but rather by an amorphous, gel-like plug that is created in situ.
The formation of this plug is a complex process of hydrolysis and polymerization that the Al(III) and Zr(IV) ions undergo when exposed to the higher pH of sweat (typically pH 5-7). The size, charge, and reactivity of the metal species present in the initial formulation are therefore paramount. It is widely hypothesized that smaller, less polymerized, and more highly charged species are more effective because they can diffuse more deeply into the sweat duct before aggregating to form the plug.[1] Consequently, controlling the speciation—the distribution of different chemical species—of Al and Zr in the antiperspirant salt is the primary goal for optimizing performance. This guide will dissect the underlying chemistry and provide the analytical methodologies necessary to probe and control this critical attribute.
The Aqueous Chemistry of Al(III) and Zr(IV) Complexes
The chemistry of Al(III) and Zr(IV) in aqueous solution is dominated by their high charge density, which makes them strong Lewis acids. This drives extensive hydrolysis reactions, where coordinated water molecules are deprotonated to form hydroxide-bridged polymers.
Hydrolysis and Polymerization Pathways
In aqueous solution, Al³⁺ exists as the hexa-aqua ion, [Al(H₂O)₆]³⁺.[7] As the pH increases, this complex undergoes a series of deprotonation and condensation reactions to form a vast array of mono-, oligo-, and polynuclear species.[8][9] Key intermediates include small polynuclear species like Al₂(OH)₂⁴⁺ and Al₃(OH)₄⁵⁺.[8] Under specific conditions, these can assemble into the well-characterized Keggin-ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (often abbreviated as Al₁₃), which features a central tetrahedrally coordinated aluminum atom surrounded by 12 octahedrally coordinated aluminum atoms.[9][10]
Zirconium(IV) is even more prone to hydrolysis and readily forms poly-metal oxo-clusters.[11] In acidic solutions, the dominant species is believed to be a stable tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[11] The intricate and varied structures of zirconium species make their analysis challenging.[12]
The extent of polymerization is influenced by several factors:
-
pH: Higher pH drives the equilibrium towards larger, more condensed polymers and eventual precipitation of metal hydroxides.[7][13]
-
Metal Concentration: Higher concentrations favor the formation of polymeric species.
-
Temperature: Heat can be used during manufacturing to intentionally increase the degree of polymerization, often to generate a higher proportion of the efficacious Al₁₃ species.[14]
-
Basicity (Metal-to-Chloride Ratio): A higher metal-to-chloride ratio (or lower basicity) corresponds to a more acidic salt, which favors smaller, less hydrolyzed species.[1][2] ZAG salts are often characterized by their specific Al:Zr and metal:chloride ratios.[15][16]
The Role of Glycine
Glycine is a crucial component in modern ZAG formulations.[1][17] It functions as a complexing agent and a buffer. By coordinating with the Al and Zr ions, glycine helps to stabilize the smaller, more active polymeric species and prevent their further aggregation into larger, less effective polymers both in the product and upon initial contact with skin.[14][15][18] This stabilization is particularly important for maintaining the efficacy of the salt over time.[14][18][19]
Analytical Methodologies for Speciation Analysis
Characterizing the distribution of Al/Zr species requires a multi-faceted analytical approach. No single technique can provide a complete picture; instead, a combination of methods is used to build a comprehensive understanding of the system.
Size Exclusion Chromatography (SEC)
SEC (also known as Gel Permeation Chromatography, GPC) is the most widely used technique for characterizing the molecular size distribution of Al/Zr polymers.[20][21][22] The method separates molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous material.[23] Larger molecules elute first, as they are excluded from more of the pore volume, while smaller molecules have a longer path and elute later.
In the context of antiperspirants, SEC chromatograms are typically divided into 4 or 5 "peaks," with lower peak numbers corresponding to larger polymer sizes (earlier elution times). A higher relative area of "Peak 4" is often correlated with higher antiperspirant efficacy, as this peak is thought to represent the smaller, more mobile Al₁₃ oligomers.[14]
-
System Preparation:
-
Mobile Phase: Prepare a 0.01M aqueous nitric acid solution. Filter through a 0.45 µm filter and degas thoroughly. The acidic mobile phase is critical to prevent on-column hydrolysis and interaction of the metal complexes with the column packing material.
-
Chromatograph: An HPLC system equipped with a refractive index (RI) detector is standard.[21] Use a column set suitable for aqueous polymer analysis (e.g., polyacrylamide or sulfonated polystyrene-divinylbenzene).
-
Equilibration: Equilibrate the column set with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the RI detector.
-
-
Calibration:
-
Prepare a series of polymer standards of known molecular weight (e.g., polyethylene glycol or poly(styrenesulfonate) sodium salt).
-
Inject each standard and record the retention time.
-
Construct a calibration curve by plotting the logarithm of the molecular weight (log MW) versus the retention time.
-
-
Sample Preparation:
-
Accurately weigh an amount of the Al/Zr salt powder or solution to create a final concentration of approximately 1-2% (w/v) in the mobile phase.
-
Dissolve the sample in the mobile phase, vortexing to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter immediately before injection to remove any particulates.
-
-
Analysis:
-
Inject the prepared sample onto the equilibrated SEC system.
-
Record the chromatogram for a sufficient duration to allow all species to elute.
-
-
Data Processing:
-
Integrate the resulting chromatogram using appropriate software.
-
Define the integration boundaries for the different peaks (e.g., Peak 1, 2, 3, 4) based on the retention times of known efficacious and non-efficacious reference materials.
-
Calculate the relative percentage of each peak area to determine the molecular size distribution.
-
Modified Ferron Assay
The Ferron assay is a timed spectrophotometric method used to differentiate aluminum species based on their reaction kinetics with the chelating agent 8-hydroxy-7-iodo-5-quinolinesulfonic acid (Ferron).[10][24] The reaction rate is proportional to the size and structure of the Al species:
-
Alₐ: Monomeric and small oligomeric Al species that react almost instantaneously (e.g., within 1 minute).[25][26]
-
Alₑ: Polymeric aluminum, such as the Al₁₃ Keggin ion, which reacts at a moderate, measurable rate (e.g., over 30-120 minutes).[10][26]
-
Alₑ: Colloidal or precipitated Al species that react very slowly or not at all.[26]
This technique provides complementary information to SEC, offering a chemical reactivity profile rather than a physical size distribution.
-
Reagent Preparation:
-
Ferron Reagent: Prepare a solution of Ferron and a pH 5.0 acetate buffer. The exact concentrations must be carefully controlled. Hydroxylamine hydrochloride is often included to prevent interference from iron.
-
Aluminum Standard: Prepare a 1000 ppm Al stock solution from AlCl₃·6H₂O.
-
-
Sample Preparation:
-
Dilute the Al/Zr antiperspirant salt with deionized water to a final Al concentration within the linear range of the assay (typically 1-10 ppm Al).
-
-
Kinetic Measurement:
-
Time Zero (Blank): Mix the diluted sample with the acetate buffer (without Ferron) and measure the absorbance at 370 nm. This corrects for any background absorbance.
-
Reaction Initiation: In a cuvette, rapidly mix a precise volume of the diluted sample with the Ferron reagent. Start a timer immediately.
-
Timed Readings: Record the absorbance at 370 nm at specific time intervals (e.g., 30s, 1 min, 2 min, 5 min, 10 min, 30 min, 60 min, 120 min). A UV-Vis spectrophotometer with a kinetic or timed-drive mode is ideal.
-
-
Total Aluminum (Optional):
-
To measure the total reactive aluminum, acid-digest a separate aliquot of the diluted sample (e.g., with 0.1M HCl) to break down all polymers into monomers before adding the Ferron reagent.
-
-
Data Analysis:
-
Convert absorbance readings to Al concentration using a calibration curve prepared from the Al standard.
-
Alₐ: The concentration measured at the first time point (e.g., 1 minute) represents the monomeric aluminum.[25]
-
Alₑ: The difference in concentration between the final reading (e.g., 120 minutes) and the Alₐ reading represents the polymeric aluminum.
-
Alₑ: The difference between the total aluminum (from the digested sample) and the sum of Alₐ and Alₑ represents the non-reactive colloidal fraction.
-
The reaction kinetics can be further analyzed by fitting the data to pseudo-first-order models to obtain rate constants (k-values) for different polymer populations.[10][27]
-
²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁷Al NMR is a powerful technique for probing the immediate coordination environment of aluminum nuclei.[28] Since ²⁷Al is a quadrupolar nucleus, the resonance signal is sensitive to the symmetry of the local electronic environment.[28] This allows for the differentiation of:
-
Octahedrally coordinated Al (Alₒₑₜ): Typically found in monomeric [Al(H₂O)₆]³⁺ and in the 12 outer aluminum atoms of the Al₁₃ Keggin ion. This gives a sharp resonance peak around 0 ppm.
-
Tetrahedrally coordinated Al (Alₜₑₜ): A key structural feature of the Al₁₃ Keggin ion, which has a single Al atom in a central tetrahedral environment. This gives a distinct, sharp resonance peak at approximately 62.5 ppm.[10]
The presence and intensity of the ~62.5 ppm peak is considered direct evidence for the existence of the Al₁₃ Keggin ion, making ²⁷Al NMR a definitive tool for identifying this highly efficacious species.
-
Sample Preparation:
-
Prepare a concentrated solution of the Al/Zr salt in D₂O (Deuterium Oxide), which is used as the NMR lock solvent. A high concentration is necessary due to the relatively low receptivity of the ²⁷Al nucleus.
-
An internal standard, such as Al(NO₃)₃, can be used to reference the chemical shift to 0 ppm.[28]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ²⁷Al frequency.
-
The causality for using a high-field magnet is to achieve better spectral dispersion and resolution, which is crucial for separating the broad signals typical of quadrupolar nuclei.
-
-
Data Acquisition:
-
Acquire a one-dimensional ²⁷Al spectrum. A large number of scans is typically required to achieve an adequate signal-to-noise ratio.
-
Use a short relaxation delay, as the relaxation time (T₁) for ²⁷Al is generally short.[28]
-
-
Spectral Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Identify the resonance peaks corresponding to octahedral Al (around 0 ppm) and tetrahedral Al (~62.5 ppm).
-
Quantify the relative amounts of each species by integrating the respective peak areas. This provides a direct ratio of Al₁₃ to other aluminum species in the sample.
-
Data Synthesis and Structure-Function Relationships
By combining data from these orthogonal techniques, a detailed picture of the Al/Zr speciation can be constructed. This allows formulators to correlate the chemical composition of their active ingredient with performance metrics.
| Al/Zr Species | Primary Analytical Technique | Proposed Role in Antiperspirancy |
| Monomeric/Small Oligomeric Al | Ferron Assay (Alₐ), SEC (High retention time) | Precursors to larger polymers; may penetrate the sweat duct but require polymerization for efficacy. |
| Al₁₃ Keggin Ion & Isomers | ²⁷Al NMR (~62.5 ppm peak), SEC ("Peak 4"), Ferron Assay (Alₑ) | Considered a highly efficacious species; small enough to penetrate the duct, highly charged, and readily polymerizes.[1][10] |
| Larger Al Polymers | SEC ("Peaks 1-3"), Ferron Assay (slow-reacting Alₑ) | May be too large to effectively penetrate the sweat duct, potentially reducing efficacy. Can contribute to gel formation on the skin surface.[1] |
| Zr₄ Tetramer & Oligomers | EXAFS, Titration | Co-polymerizes with Al species to form the plug; contributes to the overall acidity and reactivity of the salt complex.[1][2] |
| Colloidal/Precipitated Species | Ferron Assay (Alₑ) | Inactive species that are too large to participate in plug formation within the duct. |
The ultimate mechanism involves the diffusion of the smaller, active species (e.g., Al₁₃, Zr₄) from the formulation into the sweat duct. As they encounter the higher pH of sweat, they rapidly hydrolyze and polymerize, cross-linking with sweat proteins and peptides to form the semi-solid, amorphous plug that blocks perspiration.
Conclusion
The speciation of aluminum and zirconium in antiperspirant salts is not a static property but a dynamic equilibrium that dictates the ultimate efficacy of the product. For researchers and developers in this field, a deep understanding of the underlying hydrolysis and polymerization chemistry is essential. The analytical triad of Size Exclusion Chromatography, the modified Ferron assay, and ²⁷Al NMR spectroscopy provides a powerful and self-validating toolkit. SEC maps the physical size distribution, the Ferron assay defines the chemical reactivity, and NMR confirms the presence of specific, highly active structures like the Al₁₃ Keggin ion. By systematically applying these methodologies, scientists can rationally design and manufacture more effective, stable, and reliable antiperspirant technologies, moving beyond empirical formulation to a true structure-function-based approach.
References
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White, D. A., et al. (2022). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. ACS Applied Materials & Interfaces, 14(9), 11597–11609. Retrieved from [Link]
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Ye, C., et al. (2009). Modified Ferron Assay for Speciation Characterization of Hydrolyzed Al(III): A Precise K Value Based Judgment. Water Science and Technology, 59(4), 779-786. Retrieved from [Link]
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Ye, C., et al. (2009). Modified ferron assay for speciation characterization of hydrolyzed Al(III): a precise k value based judgment. Water Science & Technology, 59(4), 779-786. Retrieved from [Link]
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Wang, D., et al. (2005). [Assay of three kinds of aluminum fractions (Al(a), Al(b) and Al(c)) in polynuclear aluminum solutions by Al-Ferron timed spectrophotometry and demarcation of their time limits]. Guang Pu Xue Yu Guang Pu Fen Xi, 25(2), 252-256. Retrieved from [Link]
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Kim, D. S., et al. (2023). Comparison of the characteristics of Al(III) hydrolyzed species by improved ferron assay test. Journal of Korean Society of Environmental Engineers, 45(1), 25-33. Retrieved from [Link]
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Gumińska, J., & Kłos, M. (2013). Reliability of ferronometry assays for aluminum speciation in pre-hydrolyzed coagulants. Architecture Civil Engineering Environment, 6(4), 109-116. Retrieved from [Link]
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Hagiwara, D. (2015). Study of Speciation for Zirconium(IV) Compounds in Aqueous Solution. (Doctoral dissertation, Tokyo University of Science). Retrieved from [Link]
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White, D. A., et al. (2022). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. ACS Applied Materials & Interfaces, 14(9), 11597-11609. Retrieved from [Link]
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Shah, D., et al. (2007). Speciation study of zirconium ions in aqueous solutions in the pH range 1-12 using a glass electrode. Proceedings of DAE-BRNS symposium on nuclear and radiochemistry, 195-196. Retrieved from [Link]
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German, K. E., et al. (2022). Speciation and Complex Formation of Zirconium(IV) with Tc(VII) and Re(VII) in Liquid–Liquid Extraction Systems. Inorganics, 10(10), 154. Retrieved from [Link]
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Patil, S. P., & Shinde, S. D. (2015). Spectrophotometric determination of zirconium using chrome azurol s (cas) - as complexing agent in aqueous. International Journal of Computer Applications & Information Technology, 5(3), 1-6. Retrieved from [Link]
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University of Ottawa. (n.d.). (27Al) Aluminum NMR. Retrieved from [Link]
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Liu, H., et al. (2014). Determination of zirconium in aluminium alloy by polarography. Chinese Journal of Analysis Laboratory, 33(4), 412-415. Retrieved from [Link]
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ChemBK. (2024). Aluminum zirconium tetrachlorohydrex glycine. Retrieved from [Link]
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European Patent Office. (2008). Aluminum/zirconium/glycine antiperspirant actives stabilized with betaine. EP 1638981 B1. Retrieved from [Link]
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Wang, D., et al. (2004). Studies on the mechanism of hydrolysis and polymerization of aluminum salts in aqueous solution. Coordination Chemistry Reviews, 248(13-14), 1351-1365. Retrieved from [Link]
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Vishnikin, A. B., & Tsiganok, L. P. (2018). Zirconium in modern analytical chemistry. Open Chemistry, 16(1), 1079-1096. Retrieved from [Link]
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Cheung, T. T. (n.d.). An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. Retrieved from [Link]
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In-Albon, C. (1990). Zirconium/aluminum antiperspirant material and anti-perspirant compositions and products containing same. U.S. Patent No. 4,994,562. Retrieved from [Link]
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Wikipedia. (n.d.). Size-exclusion chromatography. Retrieved from [Link]
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Specific Polymers. (n.d.). SEC analysis. Retrieved from [Link]
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Barth, H. G., & Boyes, B. E. (1994). Size Exclusion Chromatography. Analytical Chemistry, 66(12), 59R-74R. Retrieved from [Link]
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USP. (n.d.). USP Monographs: Aluminum Zirconium Tetrachlorohydrex Gly Solution. Retrieved from [Link]
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Feng, T., et al. (2001). Aluminum(III) speciation with hydroxy carboxylic acids. Aluminum-27 NMR study. Environmental Science & Technology, 35(21), 4247-4252. Retrieved from [Link]
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Tunes, M. A., et al. (2023). Characterization of Zr-Containing Dispersoids in Al–Zn–Mg–Cu Alloys by Small-Angle Scattering. Journal of Materials Research and Technology, 23, 1530-1542. Retrieved from [Link]
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Striegel, A. M. (2011). Size-exclusion chromatography (SEC) of branched polymers and polysaccharides. Analytical and Bioanalytical Chemistry, 400(8), 2697-2707. Retrieved from [Link]
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Lear, B. J., et al. (2022). 27Al Solid-State Magic-Angle Spinning NMR Studies of Aluminum Powder Particle Surfaces Treated with a Methyltriethoxysilane Coupling Agent under Acidic Conditions. The Journal of Physical Chemistry C, 126(37), 15923-15930. Retrieved from [Link]
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Klotz, K., et al. (2021). Assessment of Dermal Absorption of Aluminum from a Representative Antiperspirant Formulation Using a 26Al Microtracer Approach. Clinical Pharmacology & Therapeutics, 109(5), 1367-1374. Retrieved from [Link]
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Wang, D., et al. (2004). Studies on the mechanism of hydrolysis and polymerization of aluminum salts in aqueous solution: Correlations between the "Core-links" model and "Cage-like" Keggin-Al13 model. Coordination Chemistry Reviews, 248(13-14), 1351-1365. Retrieved from [Link]
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Lear, B. J., et al. (2022). 27Al Solid-State Magic-Angle Spinning NMR Studies of Aluminum Powder Particle Surfaces Treated with a Methyltriethoxysilane Coupling Agent under Acidic Conditions. The Journal of Physical Chemistry C, 126(37), 15923-15930. Retrieved from [Link]
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De Stefano, C., et al. (2022). Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations. Molecules, 27(5), 1649. Retrieved from [Link]
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Christensen, M., et al. (2022). Zr4+ solution structures from pair distribution function analysis. Dalton Transactions, 51(38), 14361-14368. Retrieved from [Link]
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A Technical Guide to the Thermal Decomposition Pathways of Aluminum Zirconium Octachlorohydrex Gly
Abstract
This in-depth technical guide elucidates the thermal decomposition pathways of Aluminum Zirconium Octachlorohydrex Gly (AZOG), a key active ingredient in modern antiperspirant technologies. This document provides a comprehensive analysis for researchers, scientists, and drug development professionals, detailing the multi-stage degradation process of this complex coordination compound. By synthesizing data from established thermal analysis techniques, this guide explores the sequential and overlapping decomposition of the hydrated metal-halide core and the coordinated glycine ligand. We will detail the evolved gas profiles, intermediate solid-state species, and final oxide products. The causality behind experimental choices in thermal analysis is explained, and detailed protocols for key analytical methodologies are provided. This guide aims to be a definitive reference for understanding the thermal stability and degradation mechanisms of AZOG, facilitating advanced formulation and stability studies.
Introduction: The Significance of Thermal Stability in Antiperspirant Actives
Aluminum Zirconium Octachlorohydrex Gly is a complex coordination compound widely used as a high-efficacy active ingredient in antiperspirant products.[1][2][3] Its performance is intrinsically linked to its complex polymeric structure, which is formed from aluminum chlorohydrate, zirconium species, and the amino acid glycine.[1][3] The glycine is incorporated to act as a buffering agent, which helps to reduce the potential for skin irritation and prevents the polymerization of the zirconium species in aqueous solutions, thereby maintaining the efficacy of the antiperspirant salt.[1]
The manufacturing process of antiperspirant actives often involves a spray-drying step where the complex is subjected to elevated temperatures, typically with inlet temperatures ranging from 185-220°C and outlet temperatures of 105-120°C.[4] Understanding the thermal decomposition pathways is therefore not only of academic interest but also of critical importance for process optimization, ensuring the stability and integrity of the active ingredient during production and storage. Furthermore, knowledge of the degradation products is essential for safety and toxicological assessments.
This guide will deconstruct the thermal decomposition of this complex material by examining the behavior of its constituent parts: the hydrated aluminum chloride core, the zirconium oxychloride species, and the coordinated glycine.
The Multi-Stage Thermal Decomposition of Aluminum Zirconium Octachlorohydrex Gly: A Proposed Pathway
The thermal decomposition of Aluminum Zirconium Octachlorohydrex Gly is a complex, multi-stage process involving dehydration, dehydrochlorination, and the decomposition of the organic glycine ligand. The process can be conceptually divided into several overlapping stages, which are best characterized by Thermogravimetric Analysis (TGA) coupled with Evolved Gas Analysis (EGA) techniques such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).[5][6][7][8]
Stage I: Dehydration (Approx. 50°C - 200°C)
The initial stage of decomposition involves the loss of loosely bound and coordinated water molecules from the hydrated metal complex.
-
Reaction: AlₐZrₑ(OH)ₓClᵧ(Gly)ₙ·zH₂O → AlₐZrₑ(OH)ₓClᵧ(Gly)ₙ + zH₂O(g)
-
Evolved Gas: Water (H₂O) is the primary species evolved in this stage.
-
Solid-State Transformation: The initial weight loss corresponds to the removal of water of hydration, leading to an anhydrous version of the complex. This process is typically endothermic as observed in Differential Scanning Calorimetry (DSC). The structure of the polymeric aluminum and zirconium core remains largely intact during this initial phase. Studies on the thermal decomposition of related compounds like aluminum chloride hexahydrate show that water begins to evolve at temperatures as low as 75-125°C.[9][10] Similarly, zirconium oxyhydroxides also exhibit an initial mass loss below 100°C corresponding to the release of adsorbed and coordinated water.[11]
Stage II: Onset of Dehydrochlorination and Glycine Decomposition (Approx. 200°C - 400°C)
This stage is characterized by the overlapping decomposition of the glycine ligand and the beginning of the breakdown of the inorganic core.
-
Glycine Decomposition: Free glycine typically decomposes around 230-250°C.[12] When coordinated to a metal ion, this temperature can be altered. The decomposition of coordinated glycine is a complex process that can lead to the evolution of several gases.[13][14]
-
Dehydrochlorination of the Inorganic Core: The aluminum and zirconium oxychloride structures begin to break down with the release of hydrogen chloride.
-
Reaction (Simplified): 2[Al(OH)₂Cl] → Al₂O(OH)₂Cl₂ + H₂O(g) and subsequent reactions leading to HCl evolution. The thermal decomposition of aluminum chloride hexahydrate shows that HCl begins to be released rapidly from 125°C, with significant decomposition occurring above 150°C.[9][16]
-
Evolved Gas: Hydrogen Chloride (HCl).
-
-
Solid-State Transformation: The solid intermediate becomes a mixture of aluminum and zirconium oxychlorides and oxides, with residual carbon and nitrogen species from the partial decomposition of glycine. The material is likely to be amorphous at this stage.
Stage III: Formation of Metal Oxides (Approx. 400°C - 900°C and above)
In the final stage, the remaining chlorine, hydroxyl groups, and organic residues are removed, leading to the formation of a stable mixed metal oxide.
-
Reaction (Overall): AlₐZrₑ(OH)ₓClᵧ(Gly)ₙ → a/2 Al₂O₃ + e ZrO₂ + gaseous byproducts
-
Evolved Gases: Residual H₂O, HCl, and potentially small nitrogenous and carbonaceous fragments from the complete charring of the glycine residue.
-
Solid-State Transformation: The final solid product is a mixture of aluminum oxide (Al₂O₃) and zirconium dioxide (ZrO₂).[17][18][19] The crystallinity and specific phases of these oxides will depend on the final temperature and the heating rate. For instance, zirconium dioxide can initially form as a metastable tetragonal phase before converting to the more stable monoclinic form at higher temperatures.[19][20] Similarly, amorphous alumina will transition to crystalline forms like γ-Al₂O₃ and eventually α-Al₂O₃ at very high temperatures.[9]
The following Graphviz diagram illustrates the proposed multi-stage thermal decomposition pathway of Aluminum Zirconium Octachlorohydrex Gly.
Caption: Proposed multi-stage thermal decomposition pathway of Aluminum Zirconium Octachlorohydrex Gly.
Experimental Protocols for Characterization
To validate and quantify the proposed decomposition pathways, a combination of thermal analysis techniques is essential. The following section outlines the standard methodologies.
Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA)
This is the most powerful combination of techniques for elucidating thermal decomposition pathways.[5][6][7][8] TGA provides quantitative information on mass loss as a function of temperature, while EGA (MS or FTIR) identifies the gaseous species evolved at each stage of mass loss.
Protocol for TGA-MS/FTIR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the Aluminum Zirconium Octachlorohydrex Gly powder into a ceramic or platinum TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Ensure the TGA is coupled to the Mass Spectrometer or FTIR via a heated transfer line (typically maintained at 200-250°C to prevent condensation of evolved gases).
-
-
Experimental Conditions:
-
Purge Gas: Use an inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min to sweep the evolved gases into the analyzer.
-
Heating Program: Heat the sample from ambient temperature (e.g., 30°C) to 1000°C at a constant heating rate of 10°C/min. A slower heating rate can provide better resolution of overlapping decomposition steps.
-
-
Data Acquisition:
-
Simultaneously record the sample mass (TGA curve), the rate of mass loss (DTG curve), and the MS or FTIR spectra of the evolved gases as a function of temperature.
-
-
Data Analysis:
-
Correlate the mass loss steps in the TGA curve with the appearance of specific ions (MS) or infrared absorption bands (FTIR) to identify the evolved gases at each decomposition stage.
-
For MS, monitor characteristic m/z values such as 17 (NH₃), 18 (H₂O), 36/38 (HCl), and 44 (CO₂).
-
For FTIR, identify characteristic absorption bands for H₂O (broad, ~3700-3500 cm⁻¹ and ~1630 cm⁻¹), CO₂ (~2350 cm⁻¹), NH₃ (~930, 965 cm⁻¹), and HCl (~2800-3000 cm⁻¹).
-
The following Graphviz diagram illustrates the experimental workflow for TGA-EGA.
Caption: Experimental workflow for TGA-EGA (MS/FTIR) analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on endothermic and exothermic transitions.
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan, and pierce the lid to allow evolved gases to escape.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas atmosphere (e.g., nitrogen at 50 mL/min).
-
Heating Program: Heat the sample from ambient temperature to a temperature high enough to encompass the main decomposition events (e.g., 600°C) at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Identify endothermic peaks corresponding to dehydration and decomposition events.
-
Identify exothermic peaks which may correspond to phase transitions or oxidative decomposition if run in an air atmosphere.
-
Quantitative Data Summary
While a complete experimental dataset for Aluminum Zirconium Octachlorohydrex Gly is not publicly available, a plausible TGA profile can be constructed based on the decomposition of its components. The following table summarizes the expected mass loss stages.
| Stage | Temperature Range (°C) | Expected Mass Loss (%) | Evolved Species | Process |
| I | 50 - 200 | Variable (depends on hydration) | H₂O | Dehydration |
| II | 200 - 400 | Significant | H₂O, NH₃, CO₂, HCl | Glycine decomposition and dehydrochlorination |
| III | > 400 | Gradual to completion | Residual H₂O, HCl, etc. | Formation of Al₂O₃ and ZrO₂ |
Conclusion
The thermal decomposition of Aluminum Zirconium Octachlorohydrex Gly is a complex process that can be understood by considering the distinct yet overlapping degradation of its hydrated inorganic core and its organic glycine ligand. The decomposition proceeds through initial dehydration, followed by the simultaneous breakdown of the glycine and dehydrochlorination of the metal halide structure, and culminates in the formation of a stable mixed aluminum and zirconium oxide residue at high temperatures. A thorough characterization using techniques such as TGA-MS/FTIR and DSC is crucial for a complete understanding of the decomposition pathways, providing invaluable data for process control, formulation stability, and safety assessment in the development of antiperspirant products. This guide provides a scientifically grounded framework for interpreting the thermal behavior of this important class of compounds.
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Thermal Decomposition of Aluminum Chloride Hexahydrate. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
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Thermal Decomposition of Aluminum Chloride Hexahydrate. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
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Formation of ZrO2 by the Thermal Decomposition of Zirconium Salts. ResearchGate. [Link]
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Studies of the Rates of Thermal Decomposition of Glycine, Alanine, and Serine. ResearchGate. [Link]
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THE THERMAL DECOMPOSITION OF ZIRCONIUM OXYHYDROXIDE. Ovid. [Link]
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On a Composite Obtained by Thermolysis of Cu-Doped Glycine. MDPI. [Link]
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Reactions of amino-acids co-ordinated to metal ions. Part 1. Investigation of the condensation of formaldehyde and metal-co-ordinated glycine. Journal of the Chemical Society, Dalton Transactions, RSC Publishing. [Link]
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Overview of Active Ingredients Used in Deodorants and Antiperspirants Available on EU Market. MDPI. [Link]
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Hydrothermal Degradation of Amino Acids. PMC - NIH. [Link]
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Quantitative Determination of Aluminum in Deodorant Brands: A Guided Inquiry Learning Experience in Quantitative Analysis Laboratory. ResearchGate. [Link]
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On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. MDPI. [Link]
-
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The Polymeric Nature of Aluminum Zirconium Chloride Hydroxide Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum zirconium chloride hydroxide (AZCH) compounds represent a cornerstone in formulation science, particularly in the realm of antiperspirants, due to their remarkable efficacy in sweat reduction. This efficacy is intrinsically linked to their complex and dynamic polymeric nature. This technical guide provides a comprehensive exploration of the core principles governing the polymerization of aluminum and zirconium ions in aqueous media, the resulting molecular structures, and the advanced analytical techniques employed for their characterization. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as an authoritative resource for researchers and professionals engaged in the development and analysis of products containing these sophisticated inorganic polymers.
Introduction: Beyond Simple Salts - The Polymeric Paradigm of AZCH
This compound compounds are not simple mixtures of monomeric ions but rather a complex distribution of polymeric and oligomeric species.[1][2] These compounds are primarily composed of aluminum (Al³⁺), zirconium (Zr⁴⁺), chloride (Cl⁻), and hydroxide (OH⁻) ions, often with the inclusion of glycine as a buffering and stabilizing agent.[1][3] The antiperspirant action of AZCH is attributed to the formation of an amorphous plug within the sweat duct, which is a direct consequence of the polymeric nature of these compounds.[2][4] Understanding the factors that govern the size, structure, and distribution of these polymeric species is paramount to controlling and optimizing product efficacy.
The general formula for these complexes can be represented as AlₙZrₘ(OH)ₓClᵧ. The specific ratios of aluminum to zirconium and the overall metal-to-chloride ratio are critical parameters that dictate the types of polymeric species formed and, consequently, the performance of the final product.[5][6]
The Genesis of Complexity: Hydrolysis and Polymerization of Aluminum and Zirconium
The formation of AZCH polymers is a story of controlled hydrolysis and subsequent polymerization of aluminum and zirconium ions in an aqueous environment.
The Hydrolytic Pathway of Aluminum: From Monomers to Keggin Ions
In aqueous solution, the Al³⁺ ion exists as the hexa-aqua complex, [Al(H₂O)₆]³⁺.[7] This complex is acidic and undergoes hydrolysis, a process where a coordinated water molecule deprotonates to form a hydroxide ligand.[7][8] This initial hydrolysis step is the gateway to polymerization:
[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(OH)(H₂O)₅]²⁺ + H₃O⁺
As the pH increases or through controlled neutralization, this process continues, leading to the formation of various monomeric and polymeric hydroxyl aluminum species.[5][8] A key and highly stable polymeric species formed during the hydrolysis of aluminum is the Keggin ion , [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺.[4][9][10] This ion has a distinct cage-like structure with a central tetrahedral aluminum surrounded by twelve octahedral aluminum atoms.[10][11] The Keggin ion is considered a fundamental building block for larger poly-aluminum complexes.[4][9]
Zirconium Speciation: A Complex and pH-Dependent Landscape
The aqueous chemistry of zirconium is even more complex than that of aluminum due to its higher charge density, leading to more extensive hydrolysis and polymerization.[3] In acidic solutions, zirconium exists as the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[12][13] However, the speciation of zirconium is highly dependent on factors such as pH, concentration, and the presence of complexing agents.[14] The hydrolysis of Zr⁴⁺ can lead to the formation of a variety of oligomeric and polymeric species, including octamers and larger clusters.[14]
Co-polymerization and the Role of Glycine
When aluminum and zirconium salts are combined, a co-polymerization process occurs, leading to the formation of complex hetero-metallic polymers. The presence of zirconium significantly influences the degree of polymerization and hydrolysis of the aluminum species.[3]
Glycine (NH₂CH₂COOH) is a critical component in many AZCH formulations. It acts as a buffering agent and, more importantly, as a stabilizer for smaller, more active zirconium species.[1][15] By coordinating with zirconium, glycine helps to prevent the formation of very large, high molecular weight zirconium polymers over time, which are generally less effective as antiperspirants.[1][15] The ratio of glycine to zirconium is a key parameter in controlling the stability and efficacy of the final product.[15]
Characterization of Polymeric Species: Unraveling the Complexity
A multi-faceted analytical approach is necessary to characterize the complex mixture of polymeric species present in AZCH compounds. The distribution of these species is a critical determinant of product efficacy.
Size Exclusion Chromatography (HPLC-SEC)
High-Performance Liquid Chromatography with Size Exclusion Chromatography (HPLC-SEC) is a powerful technique for separating molecules based on their hydrodynamic volume.[16] This method is invaluable for determining the molecular weight distribution of the polymeric species in AZCH compounds.[16] Larger polymers elute first, followed by smaller oligomers and monomers.[16]
Experimental Protocol: HPLC-SEC Analysis of AZCH Polymers
-
Mobile Phase Preparation: Prepare an aqueous mobile phase, typically containing a salt (e.g., 0.1 M NaCl) to minimize ionic interactions with the column packing material. The pH should be controlled (e.g., with a phosphate buffer) to ensure consistent ionization of the analytes.
-
Sample Preparation: Accurately weigh and dissolve the AZCH sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Instrumentation:
-
HPLC system equipped with a refractive index (RI) or UV detector.
-
SEC column suitable for the separation of water-soluble polymers in the desired molecular weight range (e.g., a series of Ultrahydrogel™ columns).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 20 - 100 µL
-
-
Calibration: Calibrate the SEC system using a series of well-characterized polymer standards (e.g., polyethylene glycols or dextrans) of known molecular weights.
-
Data Analysis: Integrate the chromatogram to determine the retention times and peak areas of the different polymeric fractions. Use the calibration curve to calculate the molecular weight distribution (Mw, Mn, and polydispersity index).
Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁷Al NMR spectroscopy is a highly specific technique for probing the local environment of aluminum atoms.[4][5] It can distinguish between different aluminum species based on their coordination geometry. For instance, tetrahedrally coordinated aluminum, as found in the center of the Keggin ion, produces a distinct sharp peak, while octahedrally coordinated aluminum gives a broader signal.[5] This allows for the quantification of different aluminum species in the mixture.
Other Key Analytical Techniques
A comprehensive characterization of AZCH polymers often involves a suite of analytical methods:
| Technique | Principle | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups (e.g., Al-OH, Zr-OH) and the presence of glycine. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid. | Provides definitive structural information for crystalline components, such as the Keggin ion.[4] |
| Complexometric Titration | Titration with a complexing agent (e.g., EDTA) to determine the concentration of metal ions. | Quantifies the total aluminum and zirconium content in the sample.[17] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Provides information on the thermal stability and the content of water and other volatile components. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as it is heated or cooled. | Identifies phase transitions and thermal events. |
Structure-Function Relationship: The Impact of Polymer Distribution on Efficacy
The antiperspirant efficacy of AZCH compounds is not solely dependent on the total metal content but is critically influenced by the distribution of polymeric species. Clinical studies have shown that, in general, smaller polymeric and oligomeric species exhibit higher efficacy in sweat reduction.[1] This is attributed to their ability to more effectively penetrate the sweat duct and form a more robust and occlusive plug.
Therefore, the goal in formulating high-efficacy antiperspirants is to control the synthesis and stabilization of AZCH compounds to favor the formation of these smaller, more active species and to prevent their polymerization into larger, less effective forms over time.
Conclusion and Future Perspectives
The polymeric nature of this compound compounds is a fascinating and complex area of inorganic chemistry with direct implications for the performance of widely used consumer products. This guide has provided a foundational understanding of the hydrolysis and polymerization mechanisms, the key structural motifs, and the analytical methodologies essential for their characterization.
Future research in this field will likely focus on the development of novel synthetic routes to produce more precisely controlled polymer distributions with enhanced efficacy and stability. Advanced computational modeling and in-situ spectroscopic techniques will undoubtedly play a crucial role in further unraveling the intricate structure-function relationships of these remarkable inorganic polymers.
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understanding the Al/Zr atomic ratio in antiperspirant efficacy
< The Pivotal Role of the Aluminum-to-Zirconium (Al/Zr) Atomic Ratio in the Efficacy of Antiperspirant Actives: A Technical Guide
Foreword
The science of sweat control is a nuanced interplay of chemistry and physiology. At the core of high-efficacy antiperspirants lies a critical, yet often overlooked, parameter: the aluminum-to-zirconium (Al/Zr) atomic ratio. This ratio is not merely a formulation detail; it is a fundamental determinant of the active ingredient's performance, influencing the nature of the polymeric species formed, and consequently, the depth and durability of the sweat duct plug. This guide provides an in-depth exploration of the Al/Zr ratio, offering researchers, formulators, and drug development professionals a comprehensive understanding of its impact on antiperspirant efficacy. We will dissect the underlying chemistry, detail the analytical methodologies for characterization, and illuminate the pathway from molecular structure to clinical performance.
The Mechanism of Action: Beyond Simple Salt Plugs
The primary function of an aluminum-zirconium salt is to form an amorphous metal hydroxide plug within the upper portion of the eccrine sweat duct, physically occluding the flow of sweat.[1][2] However, the efficacy of this plug is profoundly influenced by the specific polymeric aluminum and zirconium species present in the active complex.
Upon application and contact with sweat, which has a higher pH than the formulation, the aluminum and zirconium salts undergo controlled hydrolysis and polymerization.[1][3] This leads to the formation of larger, insoluble aluminum-zirconium hydroxide polymers that form a gel-like plug in the sweat ducts.[1][4] The Al/Zr ratio is a critical lever in controlling the size, stability, and reactivity of these polymers.
-
Lower Al/Zr Ratios: Tend to favor the formation of smaller, more reactive polymeric species. It is clinically shown that smaller species generally lead to higher efficacy in sweat reduction.[5] These smaller polymers can penetrate deeper into the sweat duct, theoretically leading to a more robust and persistent plug.[6]
-
Higher Al/Zr Ratios: Often result in the formation of larger, less reactive polymers. While still effective, the resulting plug may be more superficial and potentially less durable.[6]
The presence of glycine in these complexes is also crucial. Glycine acts as a buffering agent, preventing premature polymerization of the Al/Zr salts in the formulation and mitigating skin irritation.[3][7]
Figure 1: Mechanism of Al/Zr antiperspirant action.
Characterization of Al/Zr Actives: Analytical Protocols
The precise determination of the Al/Zr ratio and the distribution of polymeric species is essential for both quality control and predicting in-vivo efficacy.
Determining the Al/Zr Atomic Ratio
While complexometric titrations can be used, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a more modern and precise method for determining the elemental composition.[8][9]
Protocol: ICP-OES for Al and Zr Quantification
-
Sample Preparation: Accurately weigh a precise amount of the aluminum-zirconium active and dissolve it in a suitable acidic solution to ensure complete dissolution.
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of both Al and Zr in the same acid matrix.
-
ICP-OES Analysis: Aspirate the standards and the prepared sample solution into the ICP-OES instrument. Measure the emission intensities at wavelengths specific to aluminum and zirconium.
-
Calculation: Construct a calibration curve for each element. Determine the concentration of Al and Zr in the sample solution from their respective calibration curves. Calculate the atomic ratio using the atomic weights of Al (≈26.98 g/mol ) and Zr (≈91.22 g/mol ).
Trustworthiness Check: The protocol's validity is ensured by running a certified reference material as a sample to verify accuracy. The linearity of the calibration curve (R² > 0.999) is a critical quality check.[3]
Characterizing Polymeric Species: Size Exclusion Chromatography (SEC)
While ICP-OES provides the elemental ratio, Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is used to separate and characterize the different sized polymeric species within the active.[5][6]
Protocol: SEC Analysis of Al/Zr Polymers
-
Mobile Phase Preparation: Prepare a buffered aqueous mobile phase at a controlled pH to prevent further polymerization or degradation of the sample on the column.
-
Sample Preparation: Dissolve a known concentration of the Al/Zr active in the mobile phase. The solution must be filtered before injection.
-
Chromatographic System: Use an HPLC system with SEC columns suitable for separating water-soluble polymers and a refractive index (RI) detector.
-
Analysis and Interpretation: The resulting chromatogram will show several peaks, typically labeled as Peaks 1, 2, 3, 4, and 5. Larger polymers elute first. Peak 4, representing smaller aluminum species, has been correlated with enhanced antiperspirant efficacy.[6][10]
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An In-depth Technical Guide to the Molecular Formula and Structure of Activated Aluminum Zirconium Salts
A Senior Application Scientist's Synthesis of the Core Chemistry, Activation Processes, and Analytical Characterization of High-Efficacy Antiperspirant Actives
This guide provides a comprehensive overview of activated aluminum zirconium (AZ) salts, the cornerstone of modern high-efficacy antiperspirant technologies. We will delve into the intricate molecular structures, the critical activation process that enhances their performance, and the analytical methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these complex coordination compounds.
Foundational Chemistry of Aluminum Zirconium (AZ) Salts
At their core, aluminum zirconium salts are complex mixtures of monomeric and polymeric aluminum and zirconium species, coordinated with hydroxide (OH), chloride (Cl), and, crucially, the amino acid glycine.[1][2] These are not simple salts with a single, defined molecular formula but rather a distribution of polymeric structures. The general efficacy of these salts is a function of this polymeric distribution.
The nomenclature of these salts, as defined by the United States Food and Drug Administration (FDA) monograph on antiperspirant drug products, provides a clue to their composition.[3][4] Terms like "tetrachlorohydrex," "octachlorohydrex," and "pentachlorohydrex" refer to specific ranges of aluminum-to-zirconium and metal-to-chloride ratios.[3][5]
Key Chemical Entities:
-
Aluminum Chlorohydrate (ACH): The foundational aluminum source for manufacturing AZ salts.[6][7]
-
Zirconyl Chloride (ZrOCl₂): The primary source of zirconium.
-
Glycine: An essential amino acid that acts as a buffer.[7]
The basic structure consists of aluminum and zirconium ions linked by hydroxyl bridges, forming complex polymers. Chloride ions balance the positive charges of the metal ions. Glycine is incorporated into this structure, coordinating with the metal ions and preventing the complex from gelling, which can be an issue with highly acidic zirconium salts.[7][8][9]
The "Activation" Process: Enhancing Antiperspirant Efficacy
The term "activated" in the context of aluminum zirconium salts refers to a manufacturing process that shifts the distribution of aluminum and zirconium polymers towards smaller, more reactive species.[10] This "activation" is crucial for enhancing the antiperspirant efficacy of the salt.
The activation process typically involves heating a diluted solution of basic aluminum chlorohydrate.[10] This process, followed by cooling and reaction with a zirconium-glycine complex, results in a salt with a maximum amount of depolymerized aluminum and zirconium species.[10][11] The addition of small amounts of aluminum chloride (AlCl₃) or hydrochloric acid (HCl) can further accelerate this depolymerization.[10][11]
The goal of activation is to increase the proportion of smaller, more mobile aluminum and zirconium polymeric species. These smaller polymers are believed to be more effective at diffusing into the sweat duct and forming the occlusive plug that prevents sweat from reaching the skin's surface.[2][12]
dot
Caption: Mechanism of action of activated aluminum zirconium salts.
Analytical Characterization of Activated Aluminum Zirconium Salts
The characterization of activated aluminum zirconium salts is essential for quality control and to ensure efficacy. The primary analytical technique used is Size Exclusion Chromatography (SEC), often referred to as High-Performance Liquid Chromatography (HPLC) in this context. [13] 5.1 SEC-HPLC Protocol for Polymer Size Distribution
This method separates the different polymeric species based on their size. The resulting chromatogram shows a series of peaks, with smaller polymers eluting later than larger ones. For activated salts, the key indicator of efficacy is the ratio of specific peaks, often referred to as "Peak 4" to "Peak 3" or the presence of a significant "Peak 5". [10][13] Experimental Protocol:
-
Sample Preparation: Prepare a 10% (w/v) aqueous solution of the aluminum zirconium salt. [13]2. Instrumentation:
-
HPLC system with a refractive index detector.
-
Size exclusion column suitable for separating water-soluble polymers.
-
-
Mobile Phase: Typically, a buffered aqueous solution (e.g., 0.01 M nitric acid).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Data Analysis: Integrate the peak areas of the resulting chromatogram. Calculate the ratio of the desired peaks (e.g., Peak 4/Peak 3) to determine the degree of activation. An enhanced efficacy salt will typically have a Peak 4 to Peak 3 area ratio of 0.5 or higher. [13] 5.2 Other Analytical Techniques
-
²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the coordination environment of the aluminum atoms, helping to elucidate the specific aluminum species present. [10]* Zeta Potential and Turbidity Measurements: These techniques can be used to study the interactions between the antiperspirant salts and proteins, providing insights into the mechanism of plug formation. [14]* Complexometric Titration: Used to determine the amounts of aluminum and zirconium in the salt complex, ensuring it meets the specifications of the FDA monograph. [15]
Regulatory Landscape
In the United States, antiperspirants are regulated as over-the-counter (OTC) drugs by the FDA. [16][17]The FDA's OTC Monograph M019 specifies the approved active ingredients, including various aluminum zirconium salts, and their permissible concentrations (typically up to 20-25% on an anhydrous basis). [3][4]The monograph also dictates the required atomic ratios of aluminum to zirconium and metal to chloride for each type of salt. [3][4] Table 1: Common Activated Aluminum Zirconium Salts and Regulatory Limits
| Active Ingredient | Maximum Concentration (Anhydrous Basis) |
| Aluminum Zirconium Tetrachlorohydrex Gly | 20% [3] |
| Aluminum Zirconium Octachlorohydrex Gly | 20% [3] |
| Aluminum Zirconium Pentachlorohydrex Gly | 20% [3] |
| Aluminum Zirconium Trichlorohydrex Gly | 20% [3] |
Conclusion
Activated aluminum zirconium salts represent a sophisticated class of coordination polymers engineered for high-efficacy antiperspirant performance. Their effectiveness is a direct result of a controlled activation process that optimizes the polymer size distribution, leading to the formation of more effective occlusive plugs in the sweat ducts. A thorough understanding of their complex chemistry, the critical role of glycine, and the appropriate analytical techniques for their characterization is essential for the development of advanced antiperspirant technologies.
References
- Callahan, J. P., et al. (n.d.). Method of making aluminum-zirconium antiperspirant of enhanced efficacy. Google Patents.
- Parekh, J., & Shah, D. A. (n.d.). Direct process for the preparation of activated antiperspirant salts. Google Patents.
-
U.S. Food and Drug Administration. (2021). Over-the-Counter (OTC) Monograph M019: Antiperspirant Drug Products for Over-the-Counter Human Use. Retrieved from [Link]
-
Das, S., et al. (2022). Structure-Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. ACS Applied Materials & Interfaces. Retrieved from [Link]
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Das, S., et al. (2022). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. ACS Applied Materials & Interfaces. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aluminum Zirconium Octachlorohydrex Gly. PubChem. Retrieved from [Link]
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Das, S., et al. (2022). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. ACS Publications. Retrieved from [Link]
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precisionFDA. (n.d.). ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY. Retrieved from [Link]
-
World Intellectual Property Organization. (n.d.). WO/2005/081751 ENHANCED EFFICACY ALUMINUM-ZIRCONIUM ANTIPERSPIRANTS. Retrieved from [Link]
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An In-depth Technical Guide to the Interaction of Aluminum Zirconium Complexes with Skin Proteins and Keratin
Preamble: Deconstructing the Mechanism of Modern Antiperspirants
For decades, aluminum-based salts have been the cornerstone of effective antiperspirant technology. The evolution of these compounds has led to the development of enhanced efficacy salts, notably the aluminum zirconium (AZ) complexes. These molecules, such as aluminum zirconium tetrachlorohydrex gly, represent a significant advancement, offering superior sweat reduction with an improved skin irritation profile compared to earlier-generation salts like aluminum chloride.[1][2] Understanding the precise mechanism by which these complexes interact with the skin's structures—specifically the eccrine sweat duct and its constituent proteins—is paramount for researchers and formulators in the fields of dermatology, cosmetic science, and drug development. This guide provides a detailed exploration of this interaction, synthesizing current knowledge on the physicochemical processes and outlining robust methodologies for its investigation.
The Core Mechanism: From Topical Application to Ductal Occlusion
The fundamental principle of antiperspirant action by AZ complexes is the formation of a temporary, physical blockage within the superficial portion of the eccrine sweat duct.[3][4] This process is not an instantaneous event but rather a cascade of chemical and physical transformations initiated by the physiological environment of the skin surface and sweat.
Hydrolysis and Polymerization Cascade
Aluminum zirconium complexes, such as aluminum zirconium trichlorohydrex gly or tetrachlorohydrex gly, are mixtures of monomeric and polymeric Al³⁺ and Zr⁴⁺ complexes, stabilized with glycine.[5][6] When an antiperspirant formulation is applied, these complexes are exposed to moisture on the skin surface and, critically, to sweat as it emerges from the duct. Sweat, with its pH typically ranging from 4.5 to 6.5, is significantly less acidic than the environment of the AZ salt formulation. This pH shift triggers a rapid hydrolysis and polymerization of the metal salts.[2]
The process unfolds as follows:
-
Dissolution & Diffusion: The AZ salts dissolve in sweat and diffuse a short distance into the opening of the sweat duct.[4][6]
-
Hydrolysis: The Al³⁺ and Zr⁴⁺ ions undergo hydrolysis, reacting with water and hydroxide ions in the sweat to form metal hydroxide species.
-
Polymerization: These initial hydroxide species are unstable and rapidly polymerize, forming larger, insoluble, and amorphous metal hydroxide-based aggregates.[2][7]
-
Gel Plug Formation: This polymerization results in the formation of a gel-like, colloidal plug that becomes physically lodged in the upper third of the eccrine duct.[8][9] This plug acts as a physical barrier, significantly reducing or preventing the flow of sweat to the skin surface.[3]
This entire cascade, from application to the formation of a functional plug, is a dynamic process. It takes approximately 10 days of consistent application to form a complete and maximally effective plug.[10] The plug is not permanent and is gradually sloughed off through the natural process of skin cell turnover (desquamation), necessitating regular reapplication of the antiperspirant.[4][10]
Figure 1: Mechanism of action for Aluminum Zirconium (AZ) complexes.
The Role of Skin Proteins and Keratin
While the primary mechanism is the formation of a metal hydroxide gel, the interaction of this gel with endogenous components of the sweat duct is crucial for the plug's stability and efficacy. The eccrine duct is lined with keratinocytes, and its lumen contains keratin fibrils and other proteins secreted or shed from the ductal lining.
The interaction is believed to be twofold:
-
Physical Enmeshment: The forming polymer network physically entraps and integrates with the intraductal keratin fibrils.[10] This creates a composite material—a metal hydroxide-protein plug—that is more robust and better anchored within the duct than the metal gel alone.
-
Electrostatic Interactions: Keratin and other proteins in the sweat duct present various charged functional groups. The highly cationic nature of the partially hydrolyzed aluminum and zirconium polymers leads to strong electrostatic attractions with negatively charged sites on these proteins. This binding further solidifies the plug and enhances its adhesion to the ductal walls.
It is important to distinguish this mechanism from the binding of simple metal ions to protein functional groups, such as the interaction of copper ions with thiol groups in keratin.[11] The antiperspirant plug is a large, polymeric structure, and its interaction with keratin is more akin to a composite formation rather than specific, covalent binding.[2]
Methodologies for Efficacy and Interaction Analysis
Validating the efficacy and understanding the interaction of AZ complexes require a multi-faceted approach, combining in vivo clinical trials with in vitro analytical techniques.
In Vivo and In Vitro Efficacy Testing
The gold standard for determining antiperspirant efficacy is the gravimetric sweat collection method, performed on human volunteers under controlled conditions as outlined by regulatory bodies like the FDA.[12][13]
| Methodology | Principle | Application | Advantages | Limitations |
| Gravimetric Method | Quantitative measurement of sweat collected on absorbent pads from treated vs. untreated axillae over a set period in a controlled hot room.[13] | Gold standard for clinical efficacy trials and claim substantiation (e.g., "24-hour protection").[12] | Directly measures sweat output; high clinical relevance. | Time-consuming, expensive, requires large subject panels and a 17-day washout period.[14] |
| Back Application Screening | Gravimetric measurement of sweat from multiple small test sites on the back, allowing for parallel comparison of several formulations.[14] | Formulation screening and optimization; ranking of different active concentrations or new raw materials. | Rapid (1-week design), allows for up to 8 parallel tests, no washout period needed.[14] | Lower sweat rate than axillae; results are relative and require correlation to axillary data. |
| Franz Diffusion Cell | An in vitro method using human skin explants to measure the percutaneous absorption and cutaneous retention of a substance.[15] | Safety assessment to quantify potential systemic absorption of aluminum. | Controlled environment, uses human skin, avoids ethical concerns of in vivo absorption studies. | Does not measure antiperspirant action; absorption can be higher in stripped vs. intact skin.[15] |
Experimental Protocol: Standard Gravimetric Efficacy Test
-
Subject Recruitment & Washout: Recruit a panel of healthy volunteers who are moderate to heavy sweaters. Subjects undergo a 17-day "washout" period, abstaining from all antiperspirant/deodorant use.[14]
-
Baseline Measurement: On test day, subjects acclimate in a controlled environment. Pre-weighed absorbent pads are placed in each axilla, and subjects enter a hot room (e.g., 100°F/38°C at 30-40% relative humidity) for a defined period. Pads are collected and weighed to determine baseline sweat production.
-
Product Application: The test antiperspirant is applied to one axilla, and a control (placebo or nothing) is applied to the other, following a randomization schedule.
-
Efficacy Measurement: After a set duration (e.g., 24 hours), the sweat collection process from Step 2 is repeated.
-
Data Analysis: The percentage of sweat reduction is calculated for each subject by comparing the sweat collected from the treated axilla to the control axilla, factoring in baseline differences. An antiperspirant must demonstrate a minimum of 20% sweat reduction to be considered effective by the FDA.[10]
Figure 2: Workflow for the gravimetric antiperspirant efficacy test.
Spectroscopic Analysis of Keratin Interaction
To investigate the direct interaction between AZ complexes and keratin at a molecular level, Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique. It is surface-sensitive and ideal for analyzing changes in the secondary structure of proteins like keratin upon interaction with other substances.[16][17]
Proposed Protocol: ATR-FTIR Analysis of AZ-Keratin Interaction
-
Substrate Preparation: Prepare a keratin film by casting a solution of extracted and purified human keratin onto a suitable ATR-FTIR substrate, such as a zinc selenide (ZnSe) crystal or aluminum foil.[18][19] Allow the film to dry completely.
-
Baseline Spectrum Acquisition: Obtain a baseline ATR-FTIR spectrum of the pure keratin film. Focus on the characteristic amide I (1600-1700 cm⁻¹, primarily C=O stretching) and amide II (1500-1600 cm⁻¹, N-H bending and C-N stretching) bands, which are sensitive to protein secondary structure (α-helices, β-sheets).[16]
-
Treatment: Apply a standardized solution of an aluminum zirconium complex (e.g., 5% Aluminum Zirconium Tetrachlorohydrex GLY in water) to the keratin film. Allow the solution to interact for a defined period (e.g., 30 minutes) under controlled humidity to simulate interaction with sweat.
-
Post-Interaction Spectrum: Carefully remove excess solution and acquire a new ATR-FTIR spectrum of the treated keratin film.
-
Data Analysis: Compare the "before" and "after" spectra. Significant shifts in the position or shape of the amide I and II bands would indicate that the AZ complex has perturbed the secondary structure of the keratin. This provides direct evidence of a molecular-level interaction beyond simple physical enmeshment.
Safety and Toxicological Considerations
The safety of aluminum-containing compounds in cosmetics is a subject of ongoing scientific review. The primary concern revolves around dermal absorption and potential systemic toxicity.[20]
-
Dermal Penetration: Numerous studies have investigated the percutaneous absorption of aluminum from antiperspirants. An in vitro study using a Franz diffusion cell with human skin found that transdermal absorption of aluminum from various antiperspirant formulations was insignificant (≤0.07% of the applied dose) on intact skin over 24 hours.[15] However, absorption was significantly higher on stripped or damaged skin, leading to the recommendation that these products should not be applied to broken skin.[15][21]
-
Systemic Exposure: The European Commission's Scientific Committee on Consumer Safety (SCCS) has concluded that systemic exposure to aluminum via daily cosmetic applications does not add significantly to the systemic body burden of aluminum from other sources, with diet being the major contributor.[20]
-
Irritation Potential: Modern AZ complexes that are partially neutralized and include glycine are generally considered less irritating than older aluminum salts.[1] However, skin irritation can still occur in sensitive individuals.[22]
The FDA regulates the maximum allowable concentrations of various AZ complexes in over-the-counter antiperspirant products to ensure a favorable risk-benefit profile.
| Active Ingredient | Max FDA OTC Concentration [1] |
| Aluminum zirconium octachlorohydrex gly | 20% |
| Aluminum zirconium pentachlorohydrex gly | 20% |
| Aluminum zirconium tetrachlorohydrex gly | 20% |
| Aluminum zirconium trichlorohydrex gly | 20% |
Conclusion and Future Directions
The interaction of aluminum zirconium complexes with skin is a sophisticated physicochemical process centered on the formation of a temporary, polymeric metal-hydroxide plug within the eccrine duct. This action is enhanced by the physical enmeshment and electrostatic binding of the polymer to intraductal keratin and proteins. While the primary mechanism of action—physical occlusion—is well-established, further research using advanced surface-sensitive techniques like ATR-FTIR can provide deeper insights into the molecular-level interactions that anchor the plug. For development professionals, a thorough understanding of this mechanism, coupled with robust in vivo and in vitro testing methodologies, is essential for innovating more efficacious and user-friendly antiperspirant technologies.
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basic chemistry of aluminum zirconium chlorohydrate (ZAG) salts
An In-depth Technical Guide to the Core Chemistry of Aluminum Zirconium Chlorohydrate (AZG) Salts
Aluminum Zirconium Chlorohydrate (AZG) salts represent a cornerstone of modern antiperspirant technology. Their enhanced efficacy over traditional aluminum-based actives stems from a complex and dynamic aqueous chemistry. This guide provides a comprehensive exploration of the fundamental chemical principles governing AZG salts, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis and structural characteristics of these intricate polymeric complexes, elucidate the established mechanism of action in occluding sweat ducts, and detail the critical role of glycine in stabilizing these formulations. Furthermore, this document will present robust analytical methodologies for the characterization and quality control of AZG salts, ensuring a thorough understanding for professionals in the field.
The Genesis and Evolution of Aluminum Zirconium Chemistry in Antiperspirants
The utilization of aluminum salts as antiperspirant agents dates back to the early 20th century, with aluminum chloride being one of the first compounds employed.[1] However, its high acidity led to significant skin irritation and damage to clothing.[1] This necessitated the development of less aggressive alternatives, leading to the introduction of aluminum chlorohydrate (ACH), a partially neutralized and more buffered salt.[1] Further innovation aimed at enhancing efficacy led to the development of aluminum zirconium chlorohydrate glycine complexes (ZAG salts).[1] These were specifically designed for anhydrous formulations and have demonstrated superior performance compared to ACH.[1]
The fundamental principle behind these compounds lies in their ability to form insoluble plugs within the sweat ducts, thereby physically preventing the flow of sweat to the skin's surface.[2][3][4] The inclusion of zirconium in these complexes, along with glycine, was a significant advancement, leading to more effective and stable antiperspirant actives.[1][5]
Unraveling the Molecular Architecture: Synthesis and Structure
The synthesis of AZG salts is a carefully controlled process involving the reaction of aluminum chlorohydrate (ACH) with a zirconium source, typically zirconyl chloride (ZrOCl₂) or zirconyl hydroxychloride (ZrO(OH)Cl), in the presence of the amino acid glycine.[1][6] The resulting complexes are a heterogeneous mixture of monomeric and polymeric Al³⁺ and Zr⁴⁺ species complexed with hydroxide (OH⁻), chloride (Cl⁻), and glycine.[2][3]
The general chemical formula for aluminum chlorohydrate is AlₙCl₍₃ₙ₋ₘ₎(OH)ₘ.[7][8] The structure of ACH is best described as an inorganic polymer, making its precise structural characterization challenging.[8] Advanced analytical techniques have revealed that the fundamental building block of these polymers is often based on the Al₁₃ Keggin ion structure, which then undergoes further polymerization to form larger complexes.[8]
The introduction of zirconium adds another layer of complexity. The resulting AZG salts are polymeric and loosely bound to water molecules.[9] The ratio of aluminum to zirconium, as well as the overall metal-to-chloride ratio, can be varied to produce different types of AZG salts, such as aluminum zirconium trichlorohydrex, tetrachlorohydrex, and octachlorohydrex gly.[9][10]
The Crucial Role of Glycine
Glycine (C₂H₅NO₂) is not merely a passive ingredient in AZG formulations. It serves several critical functions:
-
Buffering Agent: Zirconium salts are highly acidic. Glycine acts as a buffering agent to raise the pH of the final complex, reducing the potential for skin irritation.[1]
-
Stabilizer: In aqueous solutions, the small, highly active zirconium species have a tendency to polymerize over time, which can reduce the efficacy of the antiperspirant.[11] Glycine helps to stabilize these smaller zirconium species, preventing their premature polymerization and maintaining the activity of the salt.[11] U.S. Patent 4,871,525 describes the use of glycine to prevent gel formation in aluminum zirconium hydroxyl-halide-glycinate complexes.[11]
-
Complex Formation: Glycine actively participates in the coordination complex, displacing some of the water molecules that are typically bound to the metal ions.[10]
The weight ratio of zirconium to glycine is a critical parameter in ensuring the stability of aqueous AZG solutions.[11]
Mechanism of Action: The Formation of the Occlusive Plug
The antiperspirant action of AZG salts is a physical process that occurs within the eccrine sweat ducts. The mechanism can be broken down into the following key steps:
-
Application and Dissolution: When an antiperspirant containing AZG is applied to the skin, the active salt dissolves in sweat or moisture present on the skin surface.
-
Diffusion into the Sweat Duct: The dissolved, relatively small, and partially neutralized Al/Zr species diffuse into the upper portion of the sweat duct.[1][3][12]
-
pH-Driven Hydrolysis and Polymerization: The pH of the sweat duct is typically in the range of 4.0 to 7.0.[1] As the acidic AZG solution mixes with the more neutral sweat, the pH rises. This change in pH triggers the hydrolysis of the aluminum and zirconium salts.
-
Gel and Plug Formation: The hydrolysis leads to the formation of insoluble metal hydroxide and oxide species.[1] These species, along with various polynuclear and oligomeric forms, precipitate and aggregate to form a gel-like, amorphous plug within the sweat duct.[1][3][13] This plug acts as a physical barrier, temporarily blocking the duct and preventing sweat from reaching the skin's surface.[2][3][4]
-
Desquamation and Resumption of Sweating: The plug is formed in the stratum corneum, the outermost layer of the skin. As the skin naturally exfoliates (desquamation), the plug is gradually broken down and shed, leading to the resumption of normal sweating.[3][12]
The following diagram illustrates the proposed mechanism of action:
Caption: Workflow for consecutive titration of Zr and Al.
Speciation and Polymer Size Distribution
Understanding the distribution of different sized aluminum and zirconium polymer complexes is critical, as it is believed to correlate with antiperspirant efficacy.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for separating the polymeric species based on their size in solution. [7][14]The resulting chromatogram shows a series of peaks, each corresponding to a different size population of the polymer complexes. [14]For activated aluminum-zirconium salts, specific peaks (e.g., Band III and Band IV) are of particular interest, and their relative areas can be correlated with efficacy. [15] ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁷Al NMR is a non-destructive analytical tool that provides detailed information about the coordination environment of the aluminum atoms within the various complexes. [15][16]It can be used to identify and quantify different aluminum species, such as monomeric and dimeric forms, which are believed to be important for the antiperspirant action. [15]For instance, specific chemical shifts around 0 ppm and 63 ppm can be indicative of particular aluminum species in activated AZG salts. [15]
Regulatory Landscape and Safety Considerations
AZG salts are regulated as over-the-counter (OTC) drugs by the U.S. Food and Drug Administration (FDA) due to their function in blocking sweat glands. [17]The FDA has reviewed the safety of Aluminum Zirconium Chlorohydrate complexes and approved their use in OTC antiperspirant products at specific concentration limits. [9][17]For example, aluminum zirconium octachlorohydrex gly is permitted at concentrations up to 20%. [2] In Europe, the use of Aluminum Zirconium Chlorohydrate complexes is also restricted to antiperspirant products under the Cosmetics Directive of the European Union. [9][12]The Scientific Committee on Consumer Safety (SCCS) has assessed the safety of aluminum in cosmetic products. [12]While there is widespread use, the SCCS considers contact allergy to aluminum compounds to be a rare phenomenon. [18]
Conclusion
The chemistry of aluminum zirconium chlorohydrate salts is a complex interplay of inorganic polymer chemistry, coordination chemistry, and pH-dependent hydrolysis. A thorough understanding of their synthesis, structure, and mechanism of action is paramount for the development of effective and safe antiperspirant products. The analytical techniques outlined in this guide provide the necessary tools for researchers and quality control professionals to characterize these intricate materials and ensure they meet the required specifications for both efficacy and regulatory compliance. Continued research into the speciation of these complexes and their interaction with the biological environment of the sweat duct will undoubtedly lead to further innovations in antiperspirant technology.
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Difference Between Aluminium Chlorohydrate and Aluminium Zirconium. (2020, July 16). Compare the Difference Between Similar Terms. Retrieved from [Link]
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Zirconium/aluminum antiperspirant material and anti-perspirant compositions and products containing same - European Patent Offic - Googleapis.com. (n.d.). Google Patents. Retrieved from [Link]
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Determination of Aluminum by Four Analytical Methods - INIS-IAEA. (n.d.). INIS-IAEA. Retrieved from [Link]
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Methodological & Application
Application Note: Quantitative Analysis of Aluminum and Zirconium in Antiperspirant Formulations
Introduction
The efficacy and safety of antiperspirant products are directly linked to the precise concentration of their active ingredients, primarily aluminum and zirconium salts. These compounds, such as aluminum chlorohydrate and aluminum zirconium tetrachlorohydrex gly, function by forming a temporary plug within the sweat duct, thereby reducing the flow of perspiration.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established clear guidelines for the permissible concentrations of these active ingredients in over-the-counter (OTC) drug products.[3] Consequently, accurate and robust analytical methods for the quantification of aluminum and zirconium are paramount for quality control, formulation development, and regulatory compliance in the pharmaceutical and cosmetic industries.
This comprehensive guide provides detailed application notes and protocols for the determination of aluminum and zirconium in various antiperspirant formulations. We will explore both classical and modern instrumental techniques, offering insights into the causality behind experimental choices to ensure scientifically sound and reproducible results.
Analytical Methodologies: An Overview
The choice of analytical method for quantifying aluminum and zirconium in antiperspirants is often dictated by factors such as the required sensitivity, sample throughput, available instrumentation, and the specific formulation of the product. Here, we delve into the most commonly employed and validated techniques.
Complexometric Titration: The Gold Standard for Assay
Complexometric titration is a classic and widely accepted method for the assay of aluminum and zirconium in antiperspirants, as referenced in the United States Pharmacopeia (USP).[4][5][6] This technique relies on the reaction of the metal ions with a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), to form a stable, water-soluble complex. The endpoint of the titration is determined by a color change of a metal indicator or by potentiometric monitoring.
Principle of the Method:
The key to the successful complexometric titration of both aluminum and zirconium in a single sample lies in the differential pH-dependent stability of their respective EDTA complexes. Zirconium forms a stable complex with EDTA in a highly acidic medium (pH ~1), while the aluminum-EDTA complex is formed at a higher pH (around 4.7).[4] This allows for a sequential titration of the two metals.
Advantages:
-
High Accuracy and Precision: When performed correctly, complexometric titration offers excellent accuracy and precision, making it a reliable reference method.
-
Cost-Effective: The instrumentation required is relatively inexpensive compared to spectroscopic methods.
-
Direct Measurement: It provides a direct measure of the metal ion concentration.
Limitations:
-
Labor-Intensive: The procedure can be manual and time-consuming, especially the sample preparation which often involves a digestion step.[4][5][6]
-
Interferences: Other metal ions present in the sample can potentially interfere with the titration, although the pH control helps to mitigate this.
-
Lower Sensitivity: Compared to instrumental methods, the sensitivity is lower, making it unsuitable for trace analysis.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Power and Precision
ICP-OES is a powerful atomic emission spectroscopic technique for the elemental analysis of a wide range of samples, including cosmetics.[7][8][9][10] It offers high sensitivity, a wide linear dynamic range, and the ability to perform multi-element analysis simultaneously.[11]
Principle of the Method:
The sample is introduced into a high-temperature argon plasma (typically 6,000-10,000 K), which desolvates, atomizes, and excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.
Advantages:
-
High Sensitivity and Low Detection Limits: ICP-OES can detect aluminum and zirconium at parts-per-million (ppm) to parts-per-billion (ppb) levels.[10]
-
Multi-element Capability: Allows for the simultaneous determination of aluminum, zirconium, and other elements of interest (e.g., heavy metal impurities).
-
High Throughput: Once calibrated, the instrument can analyze a large number of samples relatively quickly.[10]
Limitations:
-
High Initial Investment: The instrumentation is expensive to purchase and maintain.
-
Matrix Effects: The complex matrix of antiperspirant formulations can cause interferences that may require careful method development and the use of internal standards for correction.
-
Sample Preparation: A thorough acid digestion is typically required to break down the sample matrix and solubilize the metals.[11]
Atomic Absorption Spectroscopy (AAS): A Robust and Reliable Technique
AAS is another well-established technique for the determination of metals in various matrices.[12] While it is generally a single-element technique, it is known for its robustness and reliability.
Principle of the Method:
A solution of the sample is nebulized and introduced into a flame (for aluminum, a high-temperature nitrous oxide-acetylene flame is required) or a graphite furnace.[13] A light source, a hollow cathode lamp containing the element of interest, emits light at a specific wavelength that is absorbed by the ground-state atoms in the flame or furnace. The amount of light absorbed is proportional to the concentration of the element in the sample, following the Beer-Lambert law.
Advantages:
-
Good Sensitivity: AAS offers good sensitivity, particularly with a graphite furnace atomizer.
-
High Specificity: The use of a specific light source for each element makes the technique highly selective.
-
Lower Cost than ICP-OES: The instrumentation is generally less expensive than ICP-OES.
Limitations:
-
Single-Element Analysis: Traditionally, a separate lamp is required for each element, making sequential analysis time-consuming for multiple elements.
-
Chemical Interferences: The formation of refractory oxides in the flame can be a source of interference, necessitating the use of a high-temperature flame for aluminum.
-
Sample Preparation: Similar to ICP-OES, acid digestion is usually necessary.[12]
Quantitative Data Summary
The following table summarizes typical performance characteristics of the discussed analytical methods for the quantification of aluminum and zirconium in antiperspirants.
| Analytical Method | Typical Concentration Range | Limit of Detection (LOD) | Relative Standard Deviation (RSD) | Key Considerations |
| Complexometric Titration | % level (w/w) | High ppm to low % | < 1% | USP reference method, cost-effective, labor-intensive. |
| ICP-OES | Low ppm to % level | Low ppb | < 5% | High throughput, multi-element capability, high initial cost.[7] |
| AAS | ppm to % level | Mid ppb (flame), Low ppb (furnace) | < 5% | Robust, specific, requires high-temperature flame for Al.[12] |
Experimental Protocols
Protocol 1: Consecutive Complexometric Titration of Zirconium and Aluminum
This protocol is based on the principles of differential pH complexation and is a robust method for the assay of both zirconium and aluminum in a single sample preparation.[4]
1. Sample Preparation (Digestion):
-
Accurately weigh a quantity of the antiperspirant sample equivalent to approximately 100-150 mg of aluminum into a 250 mL beaker.
-
Add 25 mL of concentrated hydrochloric acid and heat gently on a hot plate in a fume hood until the solution is clear. This step is crucial to break down the complex aluminum and zirconium salts.
-
Carefully evaporate the solution to a volume of approximately 10 mL.
-
Allow the solution to cool and quantitatively transfer it to a 100 mL volumetric flask. Dilute to volume with deionized water and mix well.
2. Zirconium Titration:
-
Pipette a 20 mL aliquot of the prepared sample solution into a 250 mL titration beaker.
-
Add 10 mL of a pH 1 buffer solution.[4]
-
Add a few drops of xylenol orange indicator. The solution should turn pink.[4]
-
Titrate with a standardized 0.1 M EDTA solution until the color changes from pink to a clear yellow.[4] The endpoint can be detected visually or potentiometrically using an optical sensor at 574 nm.[4]
-
Record the volume of EDTA used for the zirconium determination.
3. Aluminum Titration (Back-Titration):
-
To the same beaker containing the titrated zirconium solution, add 20 mL of an acetate buffer (pH 4.7) and a known excess of standardized 0.1 M EDTA solution (e.g., 15 mL).[4]
-
The solution should be yellow.
-
Back-titrate the excess EDTA with a standardized 0.05 M bismuth nitrate solution until the color changes from yellow to purple.[4] The endpoint can also be detected using an optical sensor at 574 nm.[4]
-
Record the volume of bismuth nitrate solution used.
4. Calculations:
-
Calculate the percentage of zirconium and aluminum in the sample based on the volumes of titrants used and their known molarities.
Diagram of the Complexometric Titration Workflow:
Caption: Workflow for the consecutive complexometric titration of Zr and Al.
Protocol 2: ICP-OES Analysis of Aluminum and Zirconium
This protocol outlines a general procedure for the determination of aluminum and zirconium in antiperspirants using ICP-OES. Method validation and optimization are essential for specific sample matrices.
1. Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.2-0.5 g of the antiperspirant sample into a clean microwave digestion vessel.
-
Carefully add 5-10 mL of concentrated nitric acid and 1-2 mL of concentrated hydrochloric acid (aqua regia) to the vessel in a fume hood.
-
Allow the initial reaction to subside before sealing the vessels.
-
Place the vessels in the microwave digestion system and run a suitable digestion program (e.g., ramp to 200 °C and hold for 20 minutes).
-
After cooling, carefully open the vessels and quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Dilute to volume with deionized water and mix well. A further dilution may be necessary to bring the concentrations within the linear range of the instrument.
2. Instrumental Analysis:
-
Instrument: Inductively Coupled Plasma - Optical Emission Spectrometer.
-
Plasma Gas: Argon.
-
Nebulizer: Suitable for high solids content if necessary.
-
Wavelengths: Select appropriate emission lines for aluminum (e.g., 396.152 nm) and zirconium (e.g., 343.823 nm) that are free from spectral interferences.
-
Calibration: Prepare a series of calibration standards from certified stock solutions of aluminum and zirconium in a matrix-matched acid solution.
-
Analysis: Aspirate the blank, standards, and samples into the plasma and record the emission intensities.
3. Quality Control:
-
Analyze a method blank and a quality control standard with each batch of samples.
-
Perform spike recovery studies to assess matrix effects.[1]
Diagram of the ICP-OES Analysis Workflow:
Caption: General workflow for the ICP-OES analysis of Al and Zr.
Protocol 3: AAS Analysis of Aluminum
This protocol describes the determination of aluminum in antiperspirants using flame AAS.
1. Sample Preparation:
-
Follow the same acid digestion procedure as described for ICP-OES (Protocol 2, Step 1).
2. Instrumental Analysis:
-
Instrument: Atomic Absorption Spectrometer.
-
Light Source: Aluminum hollow cathode lamp.
-
Wavelength: 309.3 nm.
-
Flame: Nitrous oxide - acetylene (a high-temperature flame is essential to overcome the formation of stable aluminum oxides).[13]
-
Calibration: Prepare a series of calibration standards from a certified aluminum stock solution in the same acid matrix as the samples.
-
Analysis: Aspirate the blank, standards, and samples into the flame and record the absorbance.
3. Quality Control:
-
Analyze a method blank and a quality control standard with each batch of samples.
-
Perform spike recovery studies to check for matrix interferences.
Diagram of the AAS Analysis Workflow:
Caption: Workflow for the AAS analysis of aluminum in antiperspirants.
Conclusion
The accurate quantification of aluminum and zirconium is a critical aspect of quality control and product development for antiperspirants. This guide has provided an in-depth overview of the primary analytical techniques employed for this purpose: complexometric titration, ICP-OES, and AAS. While complexometric titration remains a reliable and cost-effective reference method, ICP-OES and AAS offer higher sensitivity and throughput for modern analytical laboratories. The choice of the most suitable method will depend on the specific needs and resources of the laboratory. By following the detailed protocols and understanding the principles behind each technique, researchers and scientists can ensure the safety, efficacy, and regulatory compliance of their antiperspirant products.
References
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Chemical Industry Journal. (n.d.). Determination of aluminum and zirconium in antiperspirants. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). GUIDELINES FOR EFFECTIVENESS TESTING OF OTC ANTIPERSPIRANT DRUG PRODUCTS. Regulations.gov. Retrieved from [Link]
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Chemical Industry Journal. (n.d.). Determination of aluminum and zirconium in antiperspirants. Retrieved from [Link]
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Górska, A., et al. (2023). Application of the ICP-OES and SEM-EDS Techniques for Elemental Analysis of Various Types of Cosmetic Products with Antiperspirant and Deodorant Properties Available on the EU Market. Molecules, 28(15), 5894. Retrieved from [Link]
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Hundley, H. K. (1975). Colorimetric determination of zirconium in antiperspirant aerosols. Journal of the Association of Official Analytical Chemists, 58(4), 800-803. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 21 CFR 350.60 -- Guidelines for effectiveness testing of antiperspirant drug products. eCFR. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Over-the-Counter (OTC) Monograph M019: Antiperspirant Drug Products for Over-the-Counter Human Use. Retrieved from [Link]
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Mayildurai, R., et al. (2015). ICP - OES Investigations of Heavy Metal Contents in Cosmetic Products. Journal of Pharmacy Research, 9(1), 27-30. Retrieved from [Link]
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Ogidi, O. I., et al. (2020). Quantitative Assessment of Metals in Some Antiperspirant Formulations Marketed in Nigeria. Journal of Chemical Society of Nigeria, 45(4). Retrieved from [Link]
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W. Wigger-Alberti, et al. (2009). A Screening Technique for Antiperspirant Testing. Cosmetics & Toiletries. Retrieved from [Link]
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Kadhim, F. H. (2017). Determine the concentration of aluminum component in the deodorant samples. Journal of American Science, 13(5), 114-115. Retrieved from [Link]
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Turner, T. D., et al. (2003). Potentiometric/turbidometric titration of antiperspirant actives. Journal of cosmetic science, 54(2), 113-118. Retrieved from [Link]
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Klotz, K., et al. (2019). Assessment of Dermal Absorption of Aluminum from a Representative Antiperspirant Formulation Using a 26Al Microtracer Approach. Clinical Pharmacology & Therapeutics, 106(5), 1045-1052. Retrieved from [Link]
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Flarend, R., et al. (2001). A preliminary study of the dermal absorption of aluminium from antiperspirants using aluminium-26. Food and Chemical Toxicology, 39(2), 163-168. Retrieved from [Link]
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da Silva, S. G., et al. (2018). A paper platform for colorimetric determination of aluminum hydrochloride in antiperspirant samples. Microchemical Journal, 143, 381-386. Retrieved from [Link]
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Alshawi, A. (2020). Can anybody explain the AAS method to analysis Aluminium in deodorant? ResearchGate. Retrieved from [Link]
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Arsovska, B., et al. (2023). ICP-OES analysis of heavy metals in cosmetic products on the Macedonian market. Macedonian Pharmaceutical Bulletin, 69(1), 101-108. Retrieved from [Link]
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Fritz, J. S., & Fulda, M. O. (1954). The compleximetric titration of zirconium based on the use of ferric iron as the titrant and disodium-1,2-dihydroxybenzene-3,5-disulfonate as the indicator. Analytical Chemistry, 26(7), 1206-1208. Retrieved from [Link]
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Intertek. (n.d.). Cosmetic Contamination Testing by ICP-OES. Retrieved from [Link]
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Guillard, O., et al. (2014). An analytical procedure for the determination of aluminum used in antiperspirants on human skin in Franz™ diffusion cell. Journal of Trace Elements in Medicine and Biology, 28(2), 207-210. Retrieved from [Link]
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Ebatco. (n.d.). Aluminum Concentrations in Deodorants Determined through ICP-OES. Retrieved from [Link]
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Application Note: Advanced HPLC Techniques for the Separation and Characterization of Aluminum Zirconium Glycine Complexes
Abstract
This application note provides a comprehensive guide to the separation and characterization of Aluminum Zirconium Glycine (ZAG) complexes using High-Performance Liquid Chromatography (HPLC). ZAG complexes, the active ingredients in many modern antiperspirants, are a heterogeneous mixture of polymeric and oligomeric species. The size and distribution of these species are critical quality attributes that directly impact the efficacy and stability of the final product. This document details a primary method based on Aqueous Size Exclusion Chromatography (SEC) for the speciation of these complexes. Furthermore, it explores alternative and complementary HPLC techniques, including Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography (IPC), providing researchers and drug development professionals with a robust analytical toolkit for these challenging analytes.
Introduction: The Analytical Challenge of ZAG Complexes
Aluminum Zirconium Glycine complexes are intricate coordination polymers used to reduce perspiration.[1] Their mechanism of action involves the formation of a colloidal plug within the sweat ducts, a process highly dependent on the molecular size of the complex.[2] These complexes exist in solution as a dynamic distribution of various sized oligomers and polymers. It has been demonstrated that smaller polymeric species generally exhibit higher efficacy in sweat reduction. Consequently, analytical methods capable of resolving these different species are essential for research, development, and quality control in the cosmetic and pharmaceutical industries.
The primary analytical challenge lies in the nature of the ZAG complexes themselves: they are largely inorganic, highly polar, non-chromophoric, and exist as a broad distribution of charged polymeric species. This necessitates chromatographic techniques that can separate based on size while managing potential ionic interactions with the stationary phase.
Core Technique: Aqueous Size Exclusion Chromatography (SEC) for Polymer Speciation
Aqueous Size Exclusion Chromatography (SEC), also known as Gel Filtration Chromatography (GFC), is the most established and widely used technique for the speciation of ZAG complexes.[3] SEC separates molecules based on their hydrodynamic volume in solution.[4] The separation occurs as the sample travels through a column packed with porous particles. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can permeate the pores to varying degrees, resulting in a longer path and later elution.[5]
Causality in Method Development for SEC of ZAG Complexes
The selection of SEC parameters is driven by the physicochemical properties of ZAG complexes.
-
Stationary Phase: The choice of stationary phase is critical. For aqueous applications, hydrophilic phases are required to prevent hydrophobic interactions. Columns with silica-based particles that have a hydrophilic diol coating are common for separating water-soluble polymers and biomolecules.[2][6] The pore size of the packing material dictates the molecular weight range of the separation and must be chosen to encompass the expected size distribution of the ZAG polymers.[7] Mixed-bed columns, which contain a combination of different pore sizes, can provide a wider linear separation range.[8]
-
Mobile Phase: The mobile phase must maintain the solubility of the ZAG complexes and, crucially, suppress non-specific interactions between the charged analytes and the stationary phase surface. ZAG complexes are polycationic, and the silica backbone of many SEC columns has negatively charged silanol groups. To prevent ion-exchange interactions that would interfere with a true size-based separation, the mobile phase should be an aqueous buffer with sufficient ionic strength.[9][10] A phosphate or acetate buffer at a slightly acidic to neutral pH is typically effective.
-
Detection: Since ZAG complexes lack a significant UV chromophore, a universal detector is required.
-
Refractive Index (RI) Detector: This is the most common detector for SEC as it provides a response for nearly any analyte that has a refractive index different from the mobile phase.[11]
-
Charged Aerosol Detector (CAD): CAD offers excellent sensitivity for non-volatile analytes and provides a more uniform response compared to other detectors, making it a powerful alternative or complement to RI detection.[12][13][14] The detector nebulizes the eluent, dries the resulting aerosol to form particles, charges the particles, and then measures the charge, which is proportional to the mass of the analyte.[15][16]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For unambiguous, element-specific detection and speciation, coupling the SEC system to an ICP-MS provides unparalleled sensitivity and information. This allows for the direct measurement of aluminum and zirconium in the eluting fractions, confirming the composition of the separated polymeric species.[17]
-
Experimental Protocol: SEC of ZAG Complexes
This protocol provides a starting point for the analysis of ZAG complexes. Method optimization will be required based on the specific ZAG material and available instrumentation.
Table 1: SEC Instrumental Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A robust HPLC system capable of stable solvent delivery is essential for reproducible SEC results. |
| Column | TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or similar aqueous SEC column | Provides a suitable pore size for the separation of a wide range of ZAG polymer sizes. |
| Mobile Phase | 50 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8 | Phosphate buffer maintains a stable pH, while sodium chloride provides ionic strength to suppress ionic interactions. |
| Flow Rate | 0.5 mL/min | A lower flow rate is often used in SEC to allow for sufficient diffusion into and out of the pores, maximizing resolution.[5] |
| Column Temp. | 30 °C | Maintains a stable viscosity of the mobile phase and improves reproducibility. |
| Injection Vol. | 20 - 50 µL | Should be optimized based on sample concentration and detector sensitivity. |
| Detector(s) | Refractive Index (RI) Detector and/or Charged Aerosol Detector (CAD) | Provides universal detection for the non-chromophoric ZAG complexes.[15] |
Sample Preparation Workflow
Caption: Workflow for ZAG sample preparation.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by dissolving the appropriate amounts of sodium phosphate and sodium chloride in HPLC-grade water. Adjust the pH to 6.8 and filter through a 0.22 µm membrane. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at the specified flow rate for at least 60 minutes or until a stable detector baseline is achieved.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the ZAG complex powder into a volumetric flask.
-
Dissolve the sample in a known volume of the mobile phase to achieve a final concentration of 1-2 mg/mL.[18][19]
-
Gently vortex or sonicate to ensure complete dissolution. Allow the sample to fully dissolve, which may take several hours for some polymeric materials.[18]
-
Filter the sample solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE depending on compatibility) into an HPLC vial.[20]
-
-
Injection and Data Acquisition: Inject the prepared sample onto the equilibrated SEC system. Acquire the data for a sufficient duration to allow for the elution of all species.
-
Data Analysis: The resulting chromatogram will show a series of peaks corresponding to different sized polymer species, with larger polymers eluting earlier. The relative area of these peaks can be used to determine the polymer distribution. For molecular weight determination, calibration with appropriate polymer standards (e.g., polyethylene oxide/glycol standards for aqueous SEC) is necessary.[21]
Alternative and Complementary HPLC Techniques
While SEC is the primary method, other HPLC techniques can provide alternative selectivity or complementary information.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating highly polar and charged compounds.[22] The separation mechanism is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic solvent content.[23]
Rationale for ZAG Analysis:
-
Orthogonal Selectivity: HILIC separates based on hydrophilicity, which is an orthogonal mechanism to SEC's size-based separation. This could potentially resolve species that co-elute in SEC.
-
Ionic Interactions: In addition to partitioning, electrostatic interactions between charged analytes and the stationary phase can contribute to retention in HILIC, offering another dimension for separation tuning.[24] Zwitterionic HILIC phases, for instance, can separate metal complexes via a cation-exchange mechanism.[25]
Challenges: The primary challenge is the solubility and stability of the inorganic ZAG polymers in the high organic mobile phases required for HILIC. Method development would need to carefully balance organic solvent content with sufficient aqueous component to maintain sample integrity.
Ion-Pair Chromatography (IPC)
IPC is used to separate ionic compounds on a reversed-phase column.[26] An ion-pairing reagent, a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase. This reagent forms a neutral ion-pair with the analyte, which can then be retained and separated on a non-polar C18 or C8 stationary phase.[27][28]
Rationale for ZAG Analysis:
-
Separation of Polycations: ZAG complexes are polycationic. An anionic ion-pairing reagent (e.g., an alkyl sulfonate) could be used to form neutral pairs, allowing for their separation on a robust reversed-phase column.
-
Tunable Retention: The retention can be finely tuned by adjusting the type and concentration of the ion-pairing reagent and the organic content of the mobile phase.
Challenges: IPC methods can suffer from long column equilibration times and the potential for the ion-pairing reagent to be incompatible with certain detectors, particularly mass spectrometry.[29]
Logical Framework for Technique Selection
The choice of HPLC technique depends on the analytical goal.
Caption: Decision tree for selecting an HPLC technique.
Conclusion
The characterization of Aluminum Zirconium Glycine complexes is critical for ensuring the quality and efficacy of antiperspirant products. Aqueous Size Exclusion Chromatography is the established and most direct method for determining the polymer size distribution, a key performance indicator. This application note provides a robust starting protocol for SEC analysis, grounded in the fundamental principles of the technique. Furthermore, the exploration of HILIC and IPC as alternative methods offers researchers additional tools for in-depth characterization and method development. For definitive speciation, the coupling of SEC with ICP-MS is the most powerful approach. By selecting the appropriate technique based on the analytical objective, scientists can effectively navigate the complexities of ZAG analysis.
References
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Charged aerosol detector - Wikipedia. (n.d.). Retrieved December 31, 2025, from [Link]
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-
Waters Corporation. (n.d.). GPC Basic Chemistry. Retrieved December 31, 2025, from [Link]
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-
Agilent Technologies. (n.d.). GPC/SEC Detection – What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved December 31, 2025, from [Link]
-
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Application Note & Protocol: Spectroscopic Analysis of Aluminum Zirconium Salt Hydrolysis and Gel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of AZ Salt Chemistry in Antiperspirants
Aluminum Zirconium (AZ) salts are the cornerstone of modern antiperspirant technology. Their efficacy hinges on a complex series of chemical reactions—hydrolysis and subsequent gel formation—that occur when the salt dissolves in sweat.[1][2] This process forms an amorphous, occlusive plug within the sweat duct, physically blocking the flow of perspiration to the skin's surface.[3][4] The kinetics and structure of this gel are critical determinants of a product's performance, stability, and sensory feel.
For researchers and formulators in the cosmetic and pharmaceutical industries, a deep understanding of these processes at the molecular level is paramount. Spectroscopic techniques offer a powerful, non-invasive window into these transformations, enabling the real-time tracking of chemical species, bond formation, and the evolution of the gel network.[5][6] This application note provides a comprehensive guide to leveraging key spectroscopic methods—namely Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—to characterize and optimize AZ salt systems.
The Underlying Chemistry: From Soluble Ions to Gel Networks
The journey from a soluble AZ salt to a functional gel plug involves several key stages. Initially, the dissolution of an AZ salt, such as aluminum zirconium tetrachlorohydrex glycine, in an aqueous environment (like sweat) initiates hydrolysis.
Hydrolysis and Speciation: The metal ions, Al³⁺ and Zr⁴⁺, are highly acidic and readily hydrolyze water molecules. This process involves the coordination of water molecules to the metal cations, followed by the loss of protons (H⁺), which lowers the local pH. This leads to the formation of various monomeric and polymeric hydroxo- and oxo-bridged species.[1][7] For aluminum, this includes the formation of complex polyoxocations, most notably the Keggin-ion [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, which is a key intermediate. ²⁷Al NMR spectroscopy is particularly well-suited for identifying and quantifying these different aluminum species in solution.[8][9]
Polymerization and Gelation: As hydrolysis proceeds and the concentration of these polyoxocationic species increases, they begin to link together, or polymerize. This process forms a three-dimensional network structure, entrapping water molecules and leading to a rapid increase in viscosity and the formation of a gel.[1][5] The strength and morphology of this gel are influenced by factors such as the Al/Zr ratio, the presence of buffering agents like glycine, the final pH, and the ionic strength of the medium.[5][10] Spectroscopic methods can probe the changes in the metal-oxygen backbone and the overall structure of this evolving network.
Caption: Hydrolysis and polymerization pathway of AZ salts.
Spectroscopic Techniques for Analysis
Choosing the right spectroscopic tool is crucial for extracting meaningful data. FTIR, Raman, and NMR each offer unique advantages for studying different aspects of the hydrolysis and gelation process.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR, particularly in the Attenuated Total Reflectance (ATR) mode, is ideal for analyzing aqueous solutions and gels. An infrared beam is passed through a crystal with a high refractive index. The beam creates an evanescent wave that extends a few microns beyond the crystal surface into the sample. The sample absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds, and the attenuated light is detected. ATR-FTIR is surface-sensitive and requires minimal sample preparation, making it perfect for in-situ kinetic studies.[11]
-
Application to AZ Salts: FTIR is highly sensitive to changes in metal-oxygen (M-O), metal-hydroxide (M-OH), and water (O-H) bonds.[12][13] It can be used to:
-
Monitor the consumption of water and the formation of Al-OH and Zr-OH groups during hydrolysis.
-
Track the appearance of bands related to the formation of Al-O-Al and Zr-O-Zr bridges during polymerization.[14]
-
Observe changes in the glycine carboxylate peaks, indicating its interaction and buffering role.
-
-
Key Spectroscopic Signatures: The table below summarizes the key vibrational bands of interest.
| Wavenumber (cm⁻¹) | Assignment | Process Indicated |
| ~3400 (broad) | O-H stretching (water, Al-OH) | Changes in hydration, hydrolysis |
| ~1640 | H-O-H bending (bulk water) | Changes in water structure |
| 1000 - 1100 | Al-O-H bending vibrations (bridged hydroxides) | Formation of polycations (e.g., Al₁₃)[14] |
| 950 - 970 | Al-OH and Al-OH₂ deformation | Hydrolysis, speciation[14] |
| 700 - 800 | Al-O stretching/bending in polycations | Polymerization[14] |
| 400 - 650 | Zr-O stretching modes | Formation of zirconium oxide/hydroxide network |
Raman Spectroscopy
-
Principle: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). The frequency shifts between the incident and scattered light correspond to the vibrational modes of the molecules. A key advantage of Raman is that water is a very weak scatterer, resulting in minimal interference and allowing for clear observation of the metal-oxide backbone vibrations in aqueous systems.[15]
-
Application to AZ Salts: Raman is exceptionally useful for characterizing the structure of the final gel. It provides detailed information on:
-
The formation of the metal-oxide (M-O-M) network.
-
The degree of crystallinity and polymorphism in the resulting gel.
-
Stress and strain within the polymer network.
-
-
Key Spectroscopic Signatures: Raman spectra can confirm the presence of different metal oxide and hydroxide structures. For instance, characteristic bands for zirconia (ZrO₂) and alumina phases can be identified as the gel forms and ages.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. For AZ salt analysis, ²⁷Al NMR is the most powerful tool. The chemical shift of the ²⁷Al nucleus is highly sensitive to its coordination environment (e.g., tetrahedral vs. octahedral) and the nature of its neighboring atoms.[8][18]
-
Application to AZ Salts: ²⁷Al NMR is unparalleled for aqueous speciation studies. It can:
-
Distinguish between the monomeric, octahedrally coordinated [Al(H₂O)₆]³⁺ (peak at ~0 ppm) and the central tetrahedrally coordinated Al in the Keggin Al₁₃ polycation (sharp peak at ~62.5 ppm).[8]
-
Identify other oligomeric aluminum species that appear as broader resonances.[9]
-
Provide quantitative information on the relative abundance of each species as a function of pH, time, and temperature.[19]
-
Experimental Protocols
The following protocols provide step-by-step methodologies for analyzing AZ salt hydrolysis and gelation.
Protocol 1: In-situ Kinetic Analysis of Hydrolysis by ATR-FTIR
This protocol describes how to monitor the chemical changes in real-time as an AZ salt solution is induced to hydrolyze by a pH change.
Caption: Experimental workflow for ATR-FTIR kinetic analysis.
Methodology:
-
Instrument Setup:
-
Equip an FTIR spectrometer with a multi-bounce ATR accessory (e.g., with a Zinc Selenide (ZnSe) or Diamond crystal).
-
Set the data collection parameters: spectral range 4000–600 cm⁻¹, resolution 4 cm⁻¹, 32 scans per spectrum.
-
-
Sample Preparation:
-
Prepare a 10% (w/v) aqueous solution of the aluminum zirconium salt to be analyzed.
-
Prepare a titrant solution, typically 0.1 M to 1.0 M NaOH, to induce the pH change.
-
-
Background Collection:
-
Ensure the ATR crystal is clean by wiping with isopropanol and deionized water, then drying completely.
-
Collect a background spectrum of the clean, dry crystal. This is crucial for accurate data.
-
-
Data Acquisition:
-
Set up a time-based (kinetic) measurement in the spectrometer software to collect a spectrum every 30 seconds for a total duration of 1-2 hours.
-
Pipette a small amount (~1-2 mL) of the AZ salt solution onto the ATR crystal, ensuring it is fully covered.
-
Start the kinetic scan. Allow the system to equilibrate for 5 minutes to record a stable baseline of the initial salt solution.
-
After 5 minutes, inject a predetermined volume of the NaOH solution into the sample on the crystal and mix gently to rapidly increase the pH and initiate hydrolysis.
-
Allow the data collection to proceed until the spectral changes plateau, indicating the reaction has reached completion or equilibrium.
-
-
Data Analysis:
-
Process the collected spectra by applying a baseline correction.
-
Analyze the change in absorbance intensity or integrated peak area for key bands (e.g., the Al-O-H bending mode around 1080 cm⁻¹) as a function of time.
-
Plot these changes to generate kinetic curves, from which reaction rates can be determined.
-
Protocol 2: Structural Characterization of Gels by Raman Spectroscopy
This protocol focuses on analyzing the final gel structure after hydrolysis is complete.
Methodology:
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm). The 785 nm laser often helps minimize fluorescence from organic components like glycine.
-
Calibrate the spectrometer using a known standard (e.g., a silicon wafer).
-
-
Sample Preparation:
-
Prepare the AZ salt gel by adding a base (e.g., NaOH) to a 10% (w/v) AZ salt solution until the desired pH for gelation is reached (typically pH 4-6).
-
Allow the gel to form and age for a specified period (e.g., 24 hours) under controlled temperature and humidity.
-
Place a small amount of the formed gel onto a microscope slide or into a quartz cuvette for analysis.
-
-
Data Acquisition:
-
Focus the laser onto the gel sample.
-
Acquire the Raman spectrum over a range of approximately 200–1800 cm⁻¹. Use an appropriate laser power and acquisition time to achieve a good signal-to-noise ratio without damaging the sample.
-
-
Data Analysis:
-
Identify the characteristic peaks corresponding to the M-O-M network (typically in the 400-800 cm⁻¹ region).
-
Compare the spectra of gels prepared under different conditions (e.g., different pH, Al/Zr ratio) to identify structural differences.
-
Deconvolute overlapping peaks to analyze the contributions of different structural motifs (e.g., amorphous vs. crystalline phases).
-
Conclusion
Spectroscopic analysis provides indispensable tools for elucidating the complex mechanisms of aluminum zirconium salt hydrolysis and gel formation. ATR-FTIR offers unparalleled capability for real-time kinetic monitoring of the hydrolysis reaction, while Raman spectroscopy provides detailed structural information about the resulting gel network. Furthermore, ²⁷Al NMR delivers precise speciation data, identifying the key polyoxocation intermediates that drive polymerization. By combining these techniques, researchers and drug development professionals can gain a holistic understanding of AZ salt chemistry, enabling the rational design of more effective, stable, and consumer-friendly antiperspirant formulations.
References
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Matelková, S., Bartoš, M., & Dvorský, R. (2018). ²⁷Al NMR Study of the pH Dependent Hydrolysis Products of Al₂(SO₄)₃ in Different Physiological Media. International Journal of Molecular Sciences, 19(4), 1094. [Link]
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Bradley, S. M., & Kydd, R. A. (2025). ²⁷Al NMR studies of the hydrolysis of aluminium(III) chloride in non-aqueous media. Journal of the Chemical Society, Dalton Transactions, (3), 483-488. [Link]
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Kasinath, A., et al. (2022). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. ACS Applied Materials & Interfaces, 14(9), 11765–11777. [Link]
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Kasinath, A., et al. (2022). Structure-Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. PubMed, 35263103. [Link]
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Matelková, S., Bartoš, M., & Dvorský, R. (2018). ²⁷Al NMR Study of the pH Dependent Hydrolysis Products of Al₂(SO₄)₃ in Different Physiological Media. PubMed, 29614033. [Link]
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Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]
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Application Note & Protocol: Laboratory Synthesis of Aluminum Zirconium Tetrachlorohydrex Gly
Abstract
This document provides a detailed protocol for the laboratory synthesis of Aluminum Zirconium Tetrachlorohydrex Gly (AZG), a key active ingredient in modern antiperspirant formulations. AZG is a complex coordination compound valued for its efficacy in reducing perspiration.[1][2][] The synthesis involves the controlled reaction of an aluminum chlorohydrate (ACH) precursor with a zirconium species, followed by complexation with glycine.[4] This protocol outlines the chemical principles, necessary reagents and equipment, step-by-step procedure, and essential quality control measures for producing a stable and effective AZG complex. The rationale behind critical steps is explained to provide researchers with a comprehensive understanding of the synthesis process.
Principle of Synthesis
The synthesis of Aluminum Zirconium Tetrachlorohydrex Gly is a multi-step process rooted in the principles of coordination chemistry. The overall objective is to form a stable, polymeric complex of aluminum and zirconium ions, buffered and stabilized by glycine.
-
Formation of Polymeric Aluminum Species: The starting material, Aluminum Chlorohydrate (ACH), is not a simple monomer but a mixture of polymeric aluminum polyoxy-cations, such as [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺. The distribution of these species is critical for the final product's efficacy.
-
Introduction of Zirconium: A zirconium source, typically zirconyl chloride (ZrOCl₂), is introduced. Zirconyl chloride in aqueous solution exists as the tetrameric cation [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. The highly acidic nature of the Zr(IV) salt interacts with the aluminum species.[4]
-
Complexation and Buffering with Glycine: Glycine (NH₂CH₂COOH), a simple amino acid, plays a crucial dual role. Firstly, it acts as a buffering agent to control the pH of the highly acidic Al-Zr solution.[4] Secondly, it functions as a ligand, coordinating with the metal ions.[5] Some of the water molecules coordinated to the aluminum and zirconium ions are displaced by glycine.[5] This complexation is vital for preventing the polymerization and subsequent gelation of the zirconium species over time, which would otherwise reduce the antiperspirant's effectiveness.[5][6]
The final product is a complex mixture of aluminum-zirconium polymers where the atomic ratio of Al:Zr and (Al+Zr):Cl are critical parameters defining its identity and performance.[7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number | Notes |
| Aluminum Chlorohydrate (50% w/w solution) | Reagent | Sigma-Aldrich | 12042-91-0 | Ensure low iron content. |
| Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O) | ACS Reagent | Fisher Scientific | 13520-92-8 | |
| Glycine | USP/Reagent | MilliporeSigma | 56-40-6 | |
| Deionized Water | Type II or higher | - | 7732-18-5 | For all solutions and reactions. |
| Hydrochloric Acid (HCl), 1M | Volumetric | VWR | 7647-01-0 | For pH adjustment. |
| Sodium Hydroxide (NaOH), 1M | Volumetric | VWR | 1310-73-2 | For pH adjustment. |
Equipment:
-
Jacketed glass reaction vessel (1 L) with overhead stirrer and reflux condenser
-
Heating/cooling circulator
-
Digital pH meter with a calibrated electrode
-
Analytical balance (0.1 mg readability)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Spray dryer (optional, for producing a solid powder)
Experimental Protocol
Preparation of Reactant Solutions
-
Rationale: Preparing stock solutions ensures accurate stoichiometry and facilitates controlled addition during the reaction.
-
Aluminum Chlorohydrate (ACH) Solution: Use a commercially available 50% w/w solution or prepare one from solid ACH. The solution should be clear.
-
Zirconyl Chloride-Glycine (ZG) Solution:
-
In a 500 mL beaker, dissolve 80.5 g of Zirconyl Chloride Octahydrate in 150 mL of deionized water with gentle stirring.
-
Slowly add 37.5 g of Glycine to the zirconyl chloride solution. Stir until all solids are dissolved. This pre-complexation of zirconium with glycine helps to control the subsequent reaction with the aluminum species.[9]
-
Synthesis of the AZG Complex
-
Rationale: This core step involves the controlled mixing and heating of the aluminum and zirconium-glycine precursors to form the desired polymeric complex. The temperature is elevated to promote the coordination reaction and polymerization.
-
Transfer 270 g of the 50% Aluminum Chlorohydrate solution into the 1 L jacketed reaction vessel.
-
Begin stirring the ACH solution at 200-300 RPM.
-
Slowly, over a period of 30-45 minutes, add the Zirconyl Chloride-Glycine (ZG) solution to the reaction vessel.
-
Expert Insight: A slow addition rate is critical to prevent localized high concentrations of zirconium, which can lead to the formation of insoluble zirconium hydroxides and an unstable product.
-
-
Once the addition is complete, begin heating the mixture to 75-85°C using the circulating bath.[10]
-
Maintain the reaction at this temperature for 4-6 hours with continuous stirring. A reflux condenser should be used to prevent loss of water.
-
After the heating period, turn off the heat and allow the solution to cool to room temperature overnight with gentle stirring.
Final Product Adjustment and Isolation
-
pH Measurement and Adjustment: Measure the pH of the resulting solution. The target pH for optimal stability and skin compatibility is typically between 3.8 and 4.2. Adjust carefully using 1M HCl or 1M NaOH if necessary.
-
Filtration: Filter the solution through a 1 µm filter to remove any small particulates or undissolved material.
-
Storage/Drying: The final product is an aqueous solution of Aluminum Zirconium Tetrachlorohydrex Gly. For many applications, this solution can be used directly. To obtain a solid powder, the solution can be spray-dried.[10]
-
Spray Drying Parameters (Example): Inlet temperature: 190-220°C; Outlet temperature: 105-120°C.[10]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Aluminum Zirconium Tetrachlorohydrex Gly.
Characterization and Quality Control
To ensure the synthesized product meets the required specifications, the following analyses are critical. The acceptable ranges are based on typical USP monograph requirements.[7][8][11]
| Parameter | Method | Typical Specification | Rationale |
| Appearance | Visual Inspection | Clear, colorless to slightly yellow solution | Indicates proper dissolution and absence of gross contamination. |
| pH | Potentiometry | 3.0 - 5.0 | Ensures product stability and skin compatibility.[1] |
| Aluminum Content (% w/w) | Complexometric Titration[12][13] or ICP-AES | Per specification | Confirms the correct amount of the primary active component. |
| Zirconium Content (% w/w) | Complexometric Titration[13] or ICP-AES | Per specification | Confirms the correct amount of the secondary active component. |
| Chloride Content (% w/w) | Potentiometric Titration | Per specification | Defines the specific chlorohydrex species. |
| Glycine Content (% w/w) | HPLC or Ninhydrin Test | Per specification | Ensures proper stabilization and buffering of the complex.[7] |
| Al:Zr Atomic Ratio | Calculated from Al and Zr content | 2.0:1 to 5.99:1[7][8] | A critical identity parameter for tetrachlorohydrex species. |
| (Al+Zr):Cl Atomic Ratio | Calculated from metal and chloride content | 0.9:1 to 1.5:1[7][8] | A critical identity parameter defining the "hydrex" nature. |
| Iron Limit | Colorimetric Test | < 75 µg/g[11] | Controls impurity levels from raw materials. |
Safety Precautions
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Handling Reagents:
-
Zirconyl Chloride is corrosive and can cause skin and eye irritation. Handle with care.
-
Aluminum Chlorohydrate solution is acidic and can be irritating.
-
Hydrochloric acid and sodium hydroxide are corrosive. Handle in a fume hood.
-
-
Reaction Conditions: The reaction is conducted at elevated temperatures. Ensure the reaction vessel is securely clamped and that the heating/cooling circulator is functioning correctly.
References
-
Aluminum Zirconium Tetrachlorohydrex Gly Solution. (n.d.). Scribd. Retrieved from [Link]
- DE69831345T2 - Process for stabilizing an aluminum zirconium composition. (n.d.). Google Patents.
- EP1292274A2 - Method of making enhanced efficacy antiperspirant actives. (n.d.). Google Patents.
- United States Patent 7,332,154 B2. (n.d.). Google Patents.
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Aluminum Zirconium Tetrachlorohydrex Gly Solution. (n.d.). USP-NF. Retrieved from [Link]
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Aluminium zirconium tetrachlorohydrex gly. (n.d.). Grokipedia. Retrieved from [Link]
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EP 1638981 B1 - ALUMINUM/ZIRCONIUM/GLYCINE ANTIPERSPIRANT ACTIVES STABILIZED WITH BETAINE. (n.d.). European Patent Office. Retrieved from [Link]
- EP1027031B1 - A process for stabilizing an aluminum zirconium composition. (n.d.). Google Patents.
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Parhi, B., et al. (2022). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. ACS Omega. Retrieved from [Link]
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Aluminum Zirconium Octachlorohydrex Gly. (n.d.). PubChem. Retrieved from [Link]
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ALUMINUM ZIRCONIUM TRICHLOROHYDREX GLY. (n.d.). EWG Skin Deep. Retrieved from [Link]
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Aluminum zirconium tetrachlorohydrex glycine. (n.d.). ChemBK. Retrieved from [Link]
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Quantitative Determination of Aluminum in Deodorant Brands. (n.d.). ResearchGate. Retrieved from [Link]
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Aluminum zirconium tetrachlorohydrex glycine is a complex used in antiperspirants. (n.d.). Homework.Study.com. Retrieved from [Link]
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Aluminum Zirconium Tetrachlorohydrex Gly Solution. (n.d.). USP-NF. Retrieved from [Link]
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Application Note: Strategies for Developing Stable Aqueous Formulations of Aluminum Zirconium Salts
Introduction
Aluminum zirconium (AZ) salts are highly effective active pharmaceutical ingredients (APIs) in antiperspirant formulations, renowned for their ability to significantly reduce sweat.[1][2] Their mechanism of action relies on the formation of an occlusive, gel-like plug within the eccrine sweat duct, which physically blocks the flow of sweat to the skin's surface.[1][3] This process is initiated by the hydrolysis and polymerization of the aluminum and zirconium species upon contact with the less acidic environment of sweat.[1][4] However, the very reactivity that makes these salts effective also presents a significant formulation challenge: their inherent instability in aqueous solutions.
Uncontrolled hydrolysis and polymerization can lead to the formation of large, inactive polymers, causing formulation gelling, reduced antiperspirant efficacy, and a shortened product shelf life.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for developing stable aqueous formulations of aluminum zirconium salts. We will delve into the underlying chemistry of AZ salt instability, explore effective stabilization strategies, and provide detailed methodologies for formulation preparation and characterization.
The Chemistry of Instability: Hydrolysis and Polymerization
In aqueous environments, aluminum and zirconium ions exist as hydrated cations.[7][8] These species are susceptible to hydrolysis, a reaction in which water molecules split, and hydroxide ions coordinate with the metal ions.[7][9] This process is highly dependent on the pH of the medium.[7][10] As the pH increases, deprotonation and condensation of the hydroxide groups occur, leading to the formation of larger, polynuclear and oligomeric species.[7][9] If left unchecked, this polymerization cascade results in the formation of insoluble metal hydroxides, leading to the gelling of the formulation.[5][7]
The efficacy of antiperspirant salts is directly linked to the molecular size distribution of the aluminum and zirconium polymer species, with smaller polymeric and oligomeric species being more effective.[11] Therefore, the primary goal in formulating aqueous AZ salt solutions is to inhibit this polymerization process, maintaining a higher concentration of the more active, smaller species.
Diagram: Hydrolysis and Polymerization Cascade of Aluminum Zirconium Salts
Caption: Uncontrolled hydrolysis leads to polymerization and eventual gelling of AZ salts.
Stabilization Strategies
The Crucial Role of Amino Acids: Glycine as a Stabilizer
The most common and effective method for stabilizing aqueous solutions of aluminum zirconium salts is the inclusion of a water-soluble amino acid, most notably glycine.[5][6] Glycine acts as a buffering agent and a complexing agent, preventing the uncontrolled polymerization of the zirconium species.[5][12] It is believed that glycine coordinates with the zirconium, stabilizing the smaller, more active species and inhibiting the formation of larger, insoluble polymers that lead to gelling.[12]
The ratio of zirconium to glycine is a critical parameter for achieving optimal stability. Commercial aluminum zirconium glycine (ZAG) salts often have a Zr:glycine weight ratio of approximately 1:1.[5][12] However, research has shown that increasing this ratio can significantly enhance stability by further reducing the polymerization of zirconium species over time.[5][6]
Key Insight: A higher glycine concentration provides a larger reservoir of the stabilizing agent to effectively complex with zirconium, thereby preventing its polymerization and maintaining the efficacy of the antiperspirant active.
pH Control
The pH of the formulation is a critical factor influencing the rate of hydrolysis and polymerization.[7][10] Aluminum zirconium salt solutions are inherently acidic.[7] Maintaining a low pH (typically in the range of 3-4) is essential to minimize hydrolysis and keep the metal species in their smaller, more soluble forms.[7] Glycine also contributes to pH stability by acting as a buffering agent.[5]
Impact of Other Excipients
While glycine is the primary stabilizer, other formulation excipients can also influence the stability of AZ salts. It is crucial to assess the compatibility of all ingredients. For instance, the addition of certain polyhydric alcohols may require careful consideration, as they can potentially interact with the AZ salt complexes.[12]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Aluminum Zirconium Salt Solution
This protocol outlines the preparation of a stock solution of an aluminum zirconium salt stabilized with glycine.
Materials:
-
Aluminum Zirconium Tetrachlorohydrex Gly (AZG) powder
-
Glycine (USP grade)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Calculate Required Amounts: Determine the desired final concentration of the AZG salt and the target Zr:glycine weight ratio. For enhanced stability, a Zr:glycine ratio in the range of 1:1.2 to 1:5 is recommended.[5][6]
-
Dissolve Glycine: In a beaker, add the calculated amount of glycine to the deionized water and stir until fully dissolved.
-
Add AZG Salt: Slowly add the AZG powder to the glycine solution while continuously stirring. The order of addition is important to ensure proper complexation.
-
Ensure Complete Dissolution: Continue stirring until the AZG salt is completely dissolved. The solution should be clear and free of particulates.
-
Measure and Adjust pH: Measure the pH of the solution. If necessary, adjust to the target range (e.g., pH 3.0-4.0) using a suitable acid or base, although the inherent acidity of the components and the buffering capacity of glycine should typically result in a pH within an acceptable range.
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume. Mix thoroughly.
Diagram: Workflow for Preparing a Stabilized AZ Salt Solution
Caption: A sequential process for preparing stable AZ salt solutions.
Protocol 2: Stability Assessment of Aqueous AZ Salt Formulations
This protocol describes methods for evaluating the physical stability of the prepared formulations over time.
Materials:
-
Prepared AZ salt solutions
-
Storage containers (glass vials)
-
Temperature-controlled chambers (e.g., ovens, refrigerators)
-
Viscometer
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a Size Exclusion Chromatography (SEC) column (for advanced analysis)
Procedure:
-
Sample Storage: Aliquot the prepared AZ salt solutions into multiple sealed glass vials. Store the vials under different conditions to accelerate aging and assess stability:
-
Room temperature (e.g., 25°C)
-
Elevated temperature (e.g., 40°C, 50°C)
-
Refrigerated (e.g., 4°C)
-
-
Initial Characterization (Time 0): For each formulation, perform the following initial measurements:
-
Visual Observation: Note the appearance, clarity, and color of the solution.
-
pH Measurement: Record the initial pH.
-
Viscosity Measurement: Measure the initial viscosity.
-
(Optional) HPLC-SEC Analysis: Analyze the initial molecular weight distribution of the aluminum and zirconium species.[11]
-
-
Periodic Testing: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a vial from each storage condition and repeat the characterization steps outlined in step 2.
-
Data Analysis:
-
Visual Observation: Look for any signs of instability, such as haze, precipitation, or gel formation.
-
pH Changes: Monitor for significant shifts in pH, which can indicate ongoing hydrolysis.
-
Viscosity Changes: A significant increase in viscosity is a key indicator of polymerization and impending gelation.[7][10]
-
(Optional) HPLC-SEC Analysis: Compare the chromatograms over time to observe changes in the polymer distribution. A shift towards higher molecular weight species indicates instability.[11]
-
Data Presentation
The stability data can be effectively presented in a tabular format for easy comparison.
Table 1: Example Stability Data for an Aqueous AZG Formulation at 40°C
| Time Point | Visual Appearance | pH | Viscosity (cP) |
| Initial | Clear, colorless liquid | 3.5 | 10 |
| 1 Week | Clear, colorless liquid | 3.4 | 12 |
| 2 Weeks | Clear, colorless liquid | 3.4 | 15 |
| 1 Month | Slight haze | 3.3 | 25 |
| 3 Months | Hazy, slight gelation | 3.2 | >100 |
Conclusion
The development of stable aqueous formulations of aluminum zirconium salts is a multifaceted challenge that requires a thorough understanding of their hydrolysis and polymerization chemistry. By implementing strategic formulation approaches, primarily through the use of glycine as a stabilizer at an optimized ratio and maintaining strict pH control, it is possible to create stable and efficacious antiperspirant solutions. The protocols provided in this application note offer a systematic framework for the preparation and evaluation of these formulations, enabling researchers and developers to advance the next generation of high-performance antiperspirant products.
References
- EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents.
- DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents.
-
Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC - PubMed Central. Available at: [Link]
- WO2005117812A1 - Stabilized aqueous aluminum zirconium solutions - Google Patents.
- US7074394B2 - Stable aluminum/zirconium antiperspirant solution free of amino acid and polyhydric alcohol - Google Patents.
-
Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - ACS Publications. Available at: [Link]
-
STABILIZED ANTIPERSPIRANT COMPOSITIONS CONTAINING ALUMINUM-ZIRCONIUM SALTS WITH LOW M:CL RATIO. Available at: [Link]
- US7105691B2 - Aluminum / zirconium / glycine antiperspirant actives stabilized with Betaine - Google Patents.
- US4223010A - Basic zirconium complexes and methods of making and using in antiperspirants - Google Patents.
-
21 CFR 350.10 -- Antiperspirant active ingredients. - eCFR. Available at: [Link]
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Aluminum Zirconium Trichlorohydrex GLY - Cosmetics Info. Available at: [Link]
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Deciphering Antiperspirant Formulas - Cosmetics & Toiletries. Available at: [Link]
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Aluminium zirconium tetrachlorohydrex gly - Wikipedia. Available at: [Link]
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Opinion on the safety of aluminium in cosmetic products - Submission II - Public Health - European Commission. Available at: [Link]
- EP1292274A2 - Method of making enhanced efficacy antiperspirant actives - Google Patents.
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Optimal aluminum/zirconium: Protein interactions for predicting antiperspirant efficacy using zeta potential measurements - ResearchGate. Available at: [Link]
-
(PDF) Zirconium in modern analytical chemistry - ResearchGate. Available at: [Link]
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Investigation of Zirconium Effect on the Corrosion Resistance of Aluminum Alloy Using Electrochemical Methods and Numerical Simulation in an Acidified Synthetic Sea Salt Solution - MDPI. Available at: [Link]
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Aluminium - Wikipedia. Available at: [Link]
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Aluminum Zirconium Trichlorohydrex Gly Solution - USP-NF ABSTRACT. Available at: [Link]
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Effect of pH on the aluminum salts hydrolysis during coagulation process: Formation and decomposition of polymeric aluminum species | Request PDF - ResearchGate. Available at: [Link]
-
Zirconium - Wikipedia. Available at: [Link]
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(PDF) Investigation of Zirconium Effect on the Corrosion Resistance of Aluminum Alloy Using Electrochemical Methods and Numerical Simulation in an Acidified Synthetic Sea Salt Solution - ResearchGate. Available at: [Link]
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Coagulation behavior of aluminum salts in eutrophic water: significance of Al13 species and pH control - PubMed. Available at: [Link]
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Application Notes and Protocols for In Vitro Efficacy Assessment of Aluminum Zirconium Antiperspirants
Introduction: The Imperative for Robust In Vitro Models
The development of effective antiperspirant formulations hinges on the ability to accurately and reliably assess their efficacy in reducing sweat production. Historically, this has been the domain of human clinical trials, which, while essential for final product validation, are resource-intensive and present ethical considerations. The scientific community is increasingly moving towards sophisticated in vitro models that can provide predictive, mechanistic insights into antiperspirant action early in the development pipeline. This shift is not only driven by the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) but also by the need for higher throughput screening and a deeper understanding of the structure-function relationship of active ingredients.[1][2][3]
This document provides detailed application notes and protocols for assessing the efficacy of aluminum zirconium-based antiperspirants using advanced in vitro models. We will delve into the rationale behind the experimental design, offering a framework that is both scientifically rigorous and practical for researchers, scientists, and drug development professionals in the cosmetic and pharmaceutical industries.
Mechanism of Action: The Formation of the "Plug"
Aluminum zirconium salts, the cornerstone of modern antiperspirants, function by forming a superficial plug within the eccrine sweat duct.[4][5][6] Upon application to the skin and in the presence of sweat, these salts hydrolyze and polymerize, forming insoluble metal hydroxides. These polymers interact with proteins and other components in sweat to create a gel-like, amorphous plug that physically obstructs the flow of sweat to the skin's surface.[5][7][8] The efficacy of an antiperspirant is therefore directly related to the formation, stability, and occlusive properties of this plug. Our in vitro models are designed to replicate this physiological process in a controlled laboratory setting.
Part 1: The Microfluidic Sweat Gland on-a-Chip Model
This model offers a dynamic system to visualize and quantify the occlusion of a sweat duct mimic in real-time. It is particularly useful for mechanistic studies and for comparing the plug-forming capabilities of different antiperspirant formulations.
Principle:
A microfluidic device is fabricated with channels that mimic the dimensions of a human eccrine sweat duct. Artificial sweat is perfused through the channel at a physiologically relevant flow rate. The antiperspirant formulation is introduced at the "skin surface" end of the channel, and the formation of the plug and subsequent reduction in sweat flow are monitored.[2][9][10]
Experimental Workflow:
Caption: Workflow for assessing antiperspirant efficacy using a microfluidic sweat gland model.
Detailed Protocol:
1. Preparation of Artificial Eccrine Sweat:
-
A standardized artificial eccrine sweat formulation is critical for reproducibility. The following formulation is recommended for its physiological relevance.[4][5][11][12][13]
| Component | Concentration (g/L) | Rationale |
| Sodium Chloride (NaCl) | 5.0 | Primary electrolyte in sweat. |
| Urea | 1.0 | Key organic component. |
| Lactic Acid | 1.0 | Contributes to the acidic pH of sweat. |
| Potassium Chloride (KCl) | 1.2 | Important electrolyte. |
| Calcium Chloride (CaCl2) | 0.2 | Essential for various biological processes. |
| L-Histidine | 0.5 | An amino acid present in sweat. |
| Sodium Phosphate, Monobasic | 0.22 | Buffering agent. |
| Adjust pH to 4.5-5.5 with Lactic Acid or NaOH | Mimics the natural pH of the skin surface. |
-
Prepare the solution using ultrapure water and filter-sterilize (0.22 µm filter). Store at 4°C for up to two weeks.[13]
2. Microfluidic Device Setup and Equilibration:
-
Use a commercially available sweat gland-on-a-chip model or fabricate one using standard soft lithography techniques with polydimethylsiloxane (PDMS). The channel dimensions should approximate those of a human sweat duct (e.g., 50-100 µm diameter).
-
Connect the microfluidic device to a syringe pump and perfuse with the artificial eccrine sweat at a low basal flow rate (e.g., 1-5 nL/min) to simulate resting sweat conditions.[10]
-
Equilibrate the system for at least 30 minutes at 32-37°C.
3. Antiperspirant Application:
-
Prepare the aluminum zirconium antiperspirant formulation to be tested. This could be a simple aqueous solution of the active, a roll-on base, or a cream.
-
Carefully apply a standardized amount of the formulation to the outlet of the microfluidic channel, mimicking application to the skin surface.
-
Incubate for a defined period (e.g., 1-4 hours) under controlled temperature and humidity to allow for the initial stages of plug formation.
4. Induction of "Sweating" and Efficacy Measurement:
-
To simulate active sweating, increase the flow rate of the artificial sweat using the syringe pump to a higher, physiologically relevant rate (e.g., 10-20 nL/min/pore).[10]
-
Monitor the flow rate at the outlet of the channel using a flow sensor or by tracking the movement of a marker in the fluid.
-
The percentage of sweat reduction can be calculated as: % Reduction = (1 - (Flow Rate with AP / Flow Rate of Control)) * 100
-
Simultaneously, visualize the channel under a microscope to observe the formation and morphology of the occlusive plug.
Part 2: Reconstructed Human Epidermis (RhE) Model with Surface Wetness Analysis
This static model provides a more biologically complex system, incorporating the stratum corneum, to assess the barrier function of the antiperspirant plug. It is well-suited for evaluating formulation effects on the skin surface.
Principle:
A commercially available Reconstructed Human Epidermis (RhE) model is used as a substrate.[6][14][15][16][17] While these models do not have inherent sweat ducts, a simulated pore can be created, or the antiperspirant can be applied to the surface to assess its ability to prevent the passage of artificial sweat from a donor chamber to the epidermal surface. Transepidermal Water Loss (TEWL) or a surface wetness sensor can be used to quantify the effect.
Experimental Workflow:
Caption: Workflow for assessing antiperspirant efficacy using a Reconstructed Human Epidermis model.
Detailed Protocol:
1. Preparation of RhE Models:
-
Use commercially available RhE models (e.g., EpiDerm™, EpiSkin™) and follow the manufacturer's instructions for handling and culture.[6][14][15][16][17]
-
Place the RhE inserts into 6-well plates containing the appropriate culture medium.
2. Antiperspirant Application:
-
Apply a standardized amount of the antiperspirant formulation to the surface of the RhE.
-
Incubate for a defined period (e.g., 4-24 hours) to allow the formulation to interact with the stratum corneum.
3. Artificial Sweat Challenge and Efficacy Measurement:
-
Place the RhE inserts into a diffusion cell apparatus (e.g., Franz cell), with the basal side in contact with a receptor chamber filled with saline or culture medium.
-
Apply a standardized volume of artificial eccrine sweat to the apical surface of the RhE.
-
Measure the Transepidermal Water Loss (TEWL) from the surface of the RhE over time using a TEWL probe.[18][19][20][21][22] A significant reduction in TEWL in the treated samples compared to the control indicates an occlusive effect.
-
Alternatively, a gravimetric method can be employed by placing a pre-weighed absorbent disc on the RhE surface for a defined period and measuring the weight gain due to absorbed sweat.
4. Assessment of Skin Compatibility:
-
Following the efficacy measurement, it is crucial to assess the compatibility of the antiperspirant formulation with the skin model.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in sweat passage is due to the formation of a plug and not due to cytotoxicity.[17]
Part 3: Analytical Quantification of Aluminum and Zirconium
To correlate the observed efficacy with the amount of active ingredient forming the occlusive plug, analytical techniques can be employed to quantify the aluminum and zirconium content in the in vitro models.
| Analytical Technique | Sample Preparation | Application |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Digestion of the microfluidic channel plug or the RhE tissue with nitric acid. | Highly sensitive method for the quantification of trace amounts of aluminum and zirconium.[8] |
| Atomic Absorption Spectrophotometry (AAS) | Similar digestion as for ICP-MS. | A robust and widely available technique for metal quantification.[8][23] |
| Complexometric Titration | Digestion and pH adjustment of the sample. | A classical analytical method suitable for higher concentrations of aluminum and zirconium.[24][25][26] |
| UV-Vis Spectrophotometry | Formation of a colored complex with a specific reagent (e.g., alizarin red). | A simple and cost-effective method for aluminum quantification.[27] |
Conclusion and Future Perspectives
The in vitro models and protocols detailed in this document provide a robust framework for the preclinical assessment of aluminum zirconium antiperspirant efficacy. The microfluidic model offers dynamic, real-time insights into plug formation, while the RhE model allows for the evaluation of efficacy in a more biologically relevant context. By integrating these models into the research and development workflow, scientists can accelerate the screening of new formulations, gain a deeper understanding of the mechanisms of action, and reduce the reliance on human clinical trials in the early stages of product development.
Future advancements in this field will likely involve the integration of biosensors into these models for continuous monitoring of sweat flow and ion concentrations, as well as the development of more complex 3D models that incorporate both the secretory coil and the duct of the sweat gland.
References
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Artificial sweat composition to grow and sustain a mixed human axillary microbiome. (2025). ResearchGate. [Link]
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Artificial Perspiration. Pickering Test Solutions. [Link]
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Artificial Eccrine Perspiration – Stabilized Sweat (BZ112). (2025). Biochemazone. [Link]
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Lab Proves Concept of a Natural Approach to Antiperspirants. (2020). Machine Design. [Link]
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Artificial microfluidic skin for in vitro perspiration simulation and testing. Lab on a Chip. [Link]
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Artificial Eccrine Perspiration GMW14334 – for Material Testing. (2025). Biochemazone. [Link]
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Reconstructed Human Epidermis Model Test. EURL ECVAM - TSAR. [Link]
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How to Make Artificial Sweat and Conduct the Testing?. Finishing.com. [Link]
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Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products. (2022). MDPI. [Link]
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Virginia Tech lab proves the concept of a natural approach to antiperspirants. (2020). Virginia Tech. [Link]
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Artificial microfluidic skin for in vitro perspiration simulation and testing. ResearchGate. [Link]
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Artificial Human Sweat as a Novel Growth Condition for Clinically Relevant Pathogens on Hospital Surfaces. (2022). NIH. [Link]
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Formulation and stability of a novel artificial human sweat under conditions of storage and use. ResearchGate. [Link]
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Analytical Methods. Toxicological Profile for Aluminum. (2008). NCBI Bookshelf. [Link]
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A new reconstructed human epidermis for in vitro skin irritation testing. (2017). PubMed. [Link]
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An in vitro skin irritation test using the reconstructed human epidermal model, EpiDerm. (2022). Jove. [Link]
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Artificial microfluidic skin for in vitro perspiration simulation and testing. Semantic Scholar. [Link]
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In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2025). MDPI. [Link]
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In vitro TEWL measurement from isolated human epidermis and rat... ResearchGate. [Link]
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In vitro evaluation of skin adhesives during perspiration. DTU Research Database. [Link]
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An artificial skin platform to mimic perspiration. Fluigent. [Link]
- Artificial sweat composition.
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Development, characterization, and application of novel in vitro human eccrine sweat gland models for studying new mechanisms to regulate sweating. (2021). Düsseldorfer Dokumenten- und Publikationsservice. [Link]
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In vitro and in vivo trans-epidermal water loss evaluation following topical drug delivery systems application for pharmaceutical analysis. (2020). PubMed. [Link]
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Factors Influencing Transepidermal Water Loss Measurements Used to Test Skin Barrier Integrity In Vitro: A Literature Review. US Food and Drug Administration. [Link]
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Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool. (2018). PubMed. [Link]
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All You Need To Know About Transepidermal Water Loss (TEWL). (2021). YouTube. [Link]
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EEMCO Guidance for the Efficacy Assessment of Antiperspirants and Deodorants. Karger. [Link]
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Sweat pore mimic unblocks perspiration theory. (2017). Chemistry World. [Link]
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In vitro study of percutaneous absorption of aluminum from antiperspirants through human skin in the Franz™ diffusion cell. (2012). PubMed. [Link]
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Recent Impact of Microfluidics on Skin Models for Perspiration Simulation. (2021). MDPI. [Link]
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Optimal aluminum/zirconium: Protein interactions for predicting antiperspirant efficacy using zeta potential measurements. ResearchGate. [Link]
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Deodorants and antiperspirants: New trends in their active agents and testing methods. NIH. [Link]
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Determination of aluminum and zirconium in antiperspirants. Chemical Industry Journal. [Link]
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Influence of climatic conditions on antiperspirant efficacy determined at different test areas. ResearchGate. [Link]
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In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment. (2024). MDPI. [Link]
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Assessment of Dermal Absorption of Aluminum from a Representative Antiperspirant Formulation Using a 26Al Microtracer Approach. (2020). NIH. [Link]
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UV-Vis Spectrophotometric Determination of Aluminum in Feminine Antiperspirants: Method Development and Validation. LACCEI.org. [Link]
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Zirconium in modern analytical chemistry. ResearchGate. [Link]
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Sweat Testing. (2025). NCBI Bookshelf. [Link]
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Sweat Testing and Recent Advances. PMC - NIH. [Link]
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Sweat Test Clinical Care Guidelines. Cystic Fibrosis Foundation. [Link]
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Application Notes: Complexometric Titration for Aluminum and Zirconium Content Determination
Introduction and Principle
Complexometric titration is a cornerstone of volumetric analysis, enabling the precise quantification of metal ions in solution. This technique leverages the formation of stable, soluble complexes between a metal ion and a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). The endpoint is visualized using a metallochromic indicator, which changes color upon displacement from the metal ion by the titrant.
This guide provides detailed protocols for the determination of aluminum (Al³⁺) and zirconium (Zr⁴⁺), metals crucial in pharmaceutical and industrial applications, from antiperspirants to advanced materials.[1][2] However, Al³⁺ and Zr⁴⁺ present unique challenges that preclude simple direct titration.
-
Aluminum (Al³⁺): The reaction between Al³⁺ and EDTA is slow at room temperature. Furthermore, aluminum can "block" common indicators like Eriochrome Black T, preventing a sharp endpoint.[3][4] To overcome this, a back-titration is employed. A known excess of EDTA is added to the sample, the solution is heated to ensure complete complexation, and the unreacted EDTA is then titrated with a standard solution of a second metal ion (e.g., Zn²⁺).[3][4][5]
-
Zirconium (Zr⁴⁺): Zirconium (IV) ions are highly susceptible to hydrolysis in aqueous solutions, forming various polynuclear species like [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[6][7][8] This process is rapid, irreversible, and hinders the direct reaction with EDTA.[9] Therefore, analysis requires careful pH control. A direct titration is possible in a highly acidic medium (pH ~1) to suppress hydrolysis, or a back-titration can be used under less stringent conditions.[2]
Apparatus and Reagents
Apparatus
-
Class A 50 mL Burette
-
250 mL and 500 mL Erlenmeyer flasks
-
Pipettes (10 mL, 25 mL, 50 mL)
-
Heating plate
-
Magnetic stirrer and stir bars
-
pH meter or pH indicator paper
-
Analytical balance
Reagent Preparation
| Reagent | Preparation Instructions |
| 0.05 M EDTA Disodium Salt Solution | Dissolve 18.61 g of Na₂EDTA·2H₂O in deionized water and dilute to 1.0 L. Standardize against a primary standard Zinc or Calcium Carbonate solution. |
| 0.05 M Zinc Sulfate (ZnSO₄) Solution | Dissolve 14.38 g of ZnSO₄·7H₂O in deionized water and dilute to 1.0 L. Standardize against the primary standard 0.05 M EDTA solution. |
| 0.05 M Bismuth Nitrate (Bi(NO₃)₃) Solution | Dissolve 24.25 g of Bi(NO₃)₃·5H₂O in 20 mL of concentrated nitric acid and dilute carefully to 1.0 L with deionized water. Standardize against the primary standard 0.05 M EDTA solution. |
| Acetate Buffer (pH ~5.5) | Dissolve 136 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in deionized water. Add 60 mL of glacial acetic acid and dilute to 1.0 L. |
| Ammonia Buffer (pH ~10) | Dissolve 67.5 g of ammonium chloride (NH₄Cl) in 570 mL of concentrated ammonia solution (NH₄OH) and dilute to 1.0 L with deionized water. |
| Xylenol Orange Indicator | Dissolve 0.1 g of xylenol orange in 100 mL of deionized water. |
| Eriochrome Black T (EBT) Indicator | Grind 0.2 g of Eriochrome Black T with 100 g of sodium chloride (NaCl). |
| Masking Agents | Triethanolamine (TEA) 30% (v/v)[10], Ammonium Fluoride (NH₄F) solution 10% (w/v). |
Protocol 1: Determination of Aluminum (Al³⁺) by Back-Titration
This protocol is necessary because the direct complexation of aluminum with EDTA is slow and can block the indicator.[4][5] Heating ensures the complete formation of the stable Al-EDTA complex before titration.[3][11]
Step-by-Step Methodology
-
Sample Preparation: Pipette an aliquot of the sample solution (containing 25-50 mg of Al³⁺) into a 250 mL Erlenmeyer flask.
-
Add Excess EDTA: Accurately add, via pipette, a known excess volume of standard 0.05 M EDTA solution (e.g., 50.00 mL).
-
pH Adjustment: Add 20 mL of acetate buffer to adjust the pH to approximately 5.5.[5] If the initial sample is highly acidic, pre-neutralize with dilute ammonia solution to pH 3-4 before adding the buffer.[5]
-
Complexation: Gently boil the solution on a hot plate for 3-5 minutes. This is a critical step to ensure the complete and irreversible formation of the Al-EDTA complex.[4][11]
-
Cooling & Buffering: Cool the flask to room temperature. Add ammonia buffer to raise the pH to 10.
-
Indication: Add a small amount (approx. 50 mg) of EBT indicator. The solution should turn blue, indicating the presence of free EDTA.[4]
-
Titration: Titrate the excess, unreacted EDTA with standard 0.05 M ZnSO₄ solution. Titrate rapidly but carefully until the color changes sharply from blue to wine-red.[4] This endpoint signifies that all free EDTA has been complexed by the zinc titrant, and the first excess of Zn²⁺ has formed a complex with the indicator.
-
Record Volume: Record the volume of ZnSO₄ solution used (V_Zn).
Workflow Diagram
Caption: Workflow for Aluminum determination by back-titration.
Calculation
The amount of EDTA that reacted with aluminum is the total amount added minus the amount that reacted with the zinc titrant.
-
Moles of EDTA added:
-
Moles_EDTA_total = M_EDTA × V_EDTA
-
-
Moles of excess EDTA (from back-titration):
-
Since EDTA and Zn²⁺ react in a 1:1 ratio:
-
Moles_EDTA_excess = M_Zn × V_Zn
-
-
Moles of EDTA reacted with Al³⁺:
-
Moles_EDTA_Al = Moles_EDTA_total - Moles_EDTA_excess
-
-
Mass of Aluminum (mg):
-
Since EDTA and Al³⁺ react in a 1:1 ratio:
-
Mass_Al (mg) = Moles_EDTA_Al × Molar_Mass_Al (mg/mmol)
-
(Molar Mass of Al = 26.98 mg/mmol)
-
Protocol 2: Sequential Determination of Zr⁴⁺ and Al³⁺ in a Mixture
This advanced protocol allows for the determination of both zirconium and aluminum in a single sample aliquot.[2] It relies on the differential stability of metal-EDTA complexes at varying pH levels. Zirconium forms a stable complex at a very low pH, where aluminum does not react, allowing for its selective titration first.
Step-by-Step Methodology
Part A: Zirconium Determination (Direct Titration)
-
Sample Preparation: Pipette an aliquot of the sample solution into a 500 mL Erlenmeyer flask and dilute with ~150 mL of deionized water.
-
Acidification: Adjust the solution pH to ~1 by adding nitric acid or a pH 1 buffer.[2] This step is critical to prevent the hydrolysis of Zr⁴⁺.[9]
-
Indication: Add a few drops of Xylenol Orange indicator. The solution will turn a pink/red color.[2][12]
-
Titration of Zr⁴⁺: Titrate the solution with standard 0.05 M EDTA. The endpoint is reached when the color changes sharply from pink/red to a clear yellow.[2]
-
Record Volume: Record the volume of EDTA used (V_Zr).
Part B: Aluminum Determination (Back-Titration) 6. Add Excess EDTA: To the same flask, add a precisely known excess volume of standard 0.05 M EDTA (e.g., 25.00 mL). 7. pH Adjustment: Add acetate buffer to raise the pH to ~5.5. 8. Complexation: Gently boil the solution for 3-5 minutes to ensure the complete formation of the Al-EDTA complex. 9. Cooling: Cool the solution to room temperature. 10. Titration of Excess EDTA: Titrate the excess EDTA with a standard 0.05 M Bismuth Nitrate or Zinc Sulfate solution using Xylenol Orange as the indicator. The endpoint is the reappearance of the pink/red color. 11. Record Volume: Record the volume of the back-titrant used (V_back).
Workflow Diagram
Caption: Sequential titration workflow for Zirconium and Aluminum.
Calculations
Zirconium Content:
-
Moles_Zr = M_EDTA × V_Zr
-
Mass_Zr (mg) = Moles_Zr × Molar_Mass_Zr (mg/mmol)
-
(Molar Mass of Zr = 91.22 mg/mmol)
-
Aluminum Content:
-
Moles of excess EDTA added for Al:
-
Moles_EDTA_added = M_EDTA × V_EDTA_added
-
-
Moles of EDTA consumed in back-titration:
-
Moles_EDTA_back = M_back_titrant × V_back
-
-
Moles of EDTA reacted with Al³⁺:
-
Moles_EDTA_Al = Moles_EDTA_added - Moles_EDTA_back
-
-
Mass of Aluminum (mg):
-
Mass_Al (mg) = Moles_EDTA_Al × Molar_Mass_Al (mg/mmol)
-
Troubleshooting and Scientific Considerations
-
Interfering Ions: Many divalent and trivalent cations (e.g., Fe³⁺, Cu²⁺, Pb²⁺) will also be titrated by EDTA. If these are present, selective masking agents must be used. For instance, triethanolamine can mask Al³⁺ and Fe³⁺, while cyanide can mask ions like Zn²⁺ and Cu²⁺.[10][13] Demasking agents can then be used to selectively release the ion of interest.[10][14]
-
Indicator Choice: The stability of the metal-indicator complex must be less than that of the metal-EDTA complex to ensure the indicator is displaced at the endpoint.[12] The color change of the indicator is also pH-dependent, making correct buffering essential for a sharp endpoint.[12]
-
Hydrolysis: As previously noted, Zr⁴⁺ hydrolysis is a major source of error. Maintaining a highly acidic solution (pH < 2) for direct titration is non-negotiable.[2]
-
Endpoint Detection: For colored or turbid solutions where visual indicators are ineffective, a potentiometric endpoint detection using an ion-selective electrode can be employed.
References
-
Title: Complexometric Titration of Aluminum and Magnesium Ions in Commercial Antacids An Experiment for General and Analytical Chemistry Laboratories Source: Journal of Chemical Education URL: [Link]
-
Title: Complexometric determination of aluminum Source: Titration Info URL: [Link]
-
Title: Zirconium(IV) Tetramer/Octamer Hydrolysis Equilibrium in Aqueous Hydrochloric Acid Solution Source: Journal of the American Chemical Society URL: [Link]
-
Title: Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution Source: PubMed Central (PMC) URL: [Link]
-
Title: Studies on the Hydrolytic Behavior of Zirconium(IV) Source: ResearchGate URL: [Link]
-
Title: Zirconium(IV) chloride - Wikipedia Source: Wikipedia URL: [Link]
-
Title: determination of aluminum by back titration Source: Chemistry Dictionary URL: [Link]
-
Title: Aqueous Stability of Zirconium Clusters, Including the Zr(IV) Hexanuclear Hydrolysis Complex Source: Kavli Energy NanoScience Institute (ENSI) URL: [Link]
-
Title: Aqueous Stability of Zirconium Clusters, Including the Zr(IV) Hexanuclear Hydrolysis Complex... Source: The Journal of Physical Chemistry C URL: [Link]
-
Title: Complexometric Titration II Source: SlideShare URL: [Link]
-
Title: Chelatometric titration of iron, zinc and aluminium involving masking and demasking with acetylacetone Source: Zenodo URL: [Link]
-
Title: Masking and demasking reagents in Complexometric titration Source: Pharmacy Infoline URL: [Link]
-
Title: Complexometric Titrations Source: California State University, Northridge (CSUN) URL: [Link]
-
Title: Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution Source: ResearchGate URL: [Link]
-
Title: The complexometric titration of zirconium in a perchloric acid solution... Source: Government of Canada Publications URL: [Link]
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- 10. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermometric analysis of aluminum by back-titration | Metrohm [metrohm.com]
- 12. csun.edu [csun.edu]
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Application Note & Protocol: Assessing Dermal Penetration of Aluminum Zirconium Compounds for Cosmetic Safety
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Why" Behind the Protocol
Aluminum Zirconium (Al-Zr) compounds are the cornerstone of modern antiperspirant technology, prized for their efficacy in reducing sweat.[1][2] They function by forming temporary, insoluble polymer gel plugs within the upper portion of the sweat ducts, physically blocking the release of sweat onto the skin's surface.[3] However, their use necessitates a rigorous safety evaluation, as regulatory bodies and consumers alike raise questions about the potential for aluminum to be absorbed systemically through the skin.[4][5]
This document provides a comprehensive guide to designing and executing a scientifically robust in vitro dermal penetration study for Al-Zr compounds, aligned with international regulatory standards such as the OECD Test Guideline 428.[6][7][8] The primary objective of such a study is not merely to measure if penetration occurs, but to quantify the extent of absorption under realistic conditions. This data is critical for performing an accurate systemic exposure risk assessment, a cornerstone of the safety opinions issued by bodies like the European Scientific Committee on Consumer Safety (SCCS).[3][9] The SCCS has repeatedly highlighted the lack of robust dermal penetration data as a key challenge in finalizing the safety assessment of aluminum in cosmetics, making the protocol detailed herein essential for regulatory compliance and consumer safety assurance.[4]
Foundational Principles: Skin, Standards, and the Franz Cell
The Skin Barrier and Chemical Penetration
The skin's primary barrier is the stratum corneum, a resilient layer of dead skin cells and lipids. The penetration of any topical substance is governed by its physicochemical properties (e.g., size, solubility) and the formulation in which it is delivered.[10][11] For Al-Zr salts, which are soluble at the low pH of an antiperspirant formulation but form inert, insoluble complexes upon contact with the higher pH of skin and sweat, dermal absorption is expected to be extremely low.[3] Published studies using human skin have confirmed this, with absorption rates reported to be as low as 0.012%.[1][12][13] However, this must be empirically verified for each unique formulation.
The Regulatory Mandate: OECD Test Guideline 428
The internationally harmonized standard for in vitro dermal absorption testing is the OECD Test Guideline 428.[7][14][15] This guideline is the preferred method for generating data for regulatory submissions as it replaces the need for animal testing.[16][17] It outlines a methodology using a diffusion cell to measure the absorption of a test substance through a skin sample.[15] Adherence to this guideline is paramount for data acceptance.
The Workhorse of Dermal Absorption: The Franz Diffusion Cell
The in vitro study is conducted using Franz diffusion cells. This apparatus consists of a donor chamber, where the test product is applied, and a receptor chamber, filled with a fluid that mimics physiological conditions. These two chambers are separated by an excised skin membrane, which serves as the barrier for the penetration experiment.[7][18][19]
Caption: Diagram of a static Franz diffusion cell setup.
Experimental Design & Key Parameters
A successful study hinges on the careful selection of experimental parameters that are both scientifically sound and relevant to real-world product use. These parameters must be clearly defined and justified in the final study report.
| Parameter | Recommended Specification | Rationale & Causality |
| Skin Membrane | Excised human skin (dermatomed to 200-500 µm) from at least 3 donors. | Human skin is the gold standard for predicting human absorption. Using multiple donors accounts for biological variability.[6] |
| Barrier Integrity | Transepidermal Electrical Resistance (TEER) or Transepidermal Water Loss (TEWL) measurement prior to application. | This is a critical quality control step. It ensures the skin barrier was not damaged during preparation, which would lead to artificially high penetration results.[8][11][20] |
| Receptor Fluid | Phosphate-Buffered Saline (PBS), pH 7.4, with a suitable solubilizing agent if needed. Degassed prior to use. | Maintains the physiological viability of the skin and acts as a "sink," ensuring that any substance crossing the skin is solubilized and removed, mimicking blood flow. Degassing prevents bubble formation.[19] |
| Test Formulation | The final cosmetic product (e.g., antiperspirant stick, roll-on). | Testing the final formulation is crucial, as excipients can significantly influence the penetration profile of the active ingredient.[10][16] |
| Dose Application | Finite dose, mimicking consumer use (e.g., 5-10 mg/cm²).[15] | Reflects a realistic exposure scenario. An infinite or overly large dose can saturate the skin and produce misleading results. |
| Temperature | Skin surface maintained at 32 ± 1°C. | This mimics the physiological temperature of human skin, a critical factor as diffusion is temperature-dependent.[6][11][19] |
| Exposure & Sampling | 24-hour exposure. Receptor fluid sampled at multiple time points (e.g., 2, 4, 8, 12, 24 hours). | Allows for the construction of a penetration profile over time, determining if and when steady-state flux is reached.[21][22] |
| Replicates | Minimum of six evaluable replicates per formulation.[6] | Ensures the results are statistically significant and reproducible. |
Step-by-Step Experimental Protocol
This protocol outlines the complete workflow for an in vitro dermal penetration study using the Franz diffusion cell system.
Caption: Experimental workflow for the dermal penetration study.
Phase 1: Setup and Quality Control
-
Receptor Fluid Preparation: Prepare sterile PBS (pH 7.4). Degas the solution for at least 30 minutes using vacuum filtration or sonication to prevent air bubble formation under the membrane.
-
Franz Cell Assembly: Thoroughly clean all glass components.[23] Place a small, Teflon-coated stir bar in each receptor chamber. Fill the chambers with degassed receptor fluid, ensuring the fluid is slightly convex above the orifice to prevent trapping bubbles.
-
Skin Preparation & Mounting: Using surgically obtained human skin, prepare split-thickness samples (200-500 µm) with a dermatome. Visually inspect for imperfections. Carefully mount a skin section onto each cell, ensuring the stratum corneum faces the donor chamber. Clamp the donor chamber in place.[19]
-
Equilibration & Integrity Check: Allow the assembled cells to equilibrate in the heating block/water bath at 32°C for at least 30 minutes. Perform a barrier integrity test (e.g., TEER). Only cells that meet the pre-defined acceptance criteria (e.g., TEER > 10 kΩ for human skin) should be used for the study.[8]
Phase 2: Dosing and Incubation
-
Application of Test Substance: Accurately weigh and apply a finite dose of the Al-Zr containing formulation (e.g., 10 µL/cm² for liquids or 10 mg/cm² for solids) evenly across the surface of the epidermis.[15][24]
-
Incubation and Sampling: Maintain the cells at 32°C with constant stirring of the receptor fluid. At each scheduled time point (e.g., 2, 4, 8, 12, 24 hours), withdraw the entire volume of the receptor chamber through the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.[22] Store all collected samples at 2-8°C pending analysis.
Phase 3: Mass Balance and Sample Processing
At the end of the 24-hour exposure period, a full mass balance is performed to account for 100% of the applied dose.
-
Skin Surface Wash: Carefully remove any unabsorbed formulation from the skin surface using a mild detergent solution and cotton swabs. This fraction represents the material that was not absorbed.
-
Tape Stripping: Use adhesive tape discs (e.g., D-Squame) to sequentially remove the layers of the stratum corneum.[21][25] This quantifies the amount of substance residing within the skin's primary barrier.
-
Epidermis/Dermis Separation: After tape stripping, the remaining skin can be heat-separated into the epidermis and dermis.[21] This helps determine the distribution within the skin layers.
-
Final Compartment Collection: Collect the donor chamber, clamp, and all materials used for the surface wash. All collected samples (receptor fluid aliquots, surface wash, tape strips, epidermis, dermis, and residual amounts in the apparatus) are now ready for analysis.
Analytical Quantification of Aluminum and Zirconium
Due to the expected low concentrations, a highly sensitive analytical method is required.
-
Primary Technique: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES).
-
Principle: This is the gold standard for elemental analysis. All collected samples (liquids and tissues) must first undergo acid digestion to break down the matrix and solubilize the metals. The resulting solution is then introduced into the ICP instrument, which atomizes and ionizes the sample. The mass spectrometer or optical spectrometer then detects and quantifies the specific isotopes of aluminum and zirconium.[21]
-
Causality: This method is chosen for its exceptional sensitivity (parts per billion or even trillion), allowing for accurate measurement of the minute quantities of Al/Zr that may permeate the skin. It is also highly specific, eliminating interference from other matrix components.
-
-
Alternative Technique: Zeeman Electrothermal Atomic Absorption Spectrophotometry (ZEAAS).
-
Principle: This technique has also been successfully used for quantifying aluminum in dermal absorption studies.[26][27] It offers high sensitivity and uses background correction to improve accuracy.
-
Consideration: While effective, ICP-MS is often preferred in modern labs for its multi-element capability and even lower detection limits.
-
-
Method Validation: The chosen analytical method must be fully validated according to standard guidelines to demonstrate its accuracy, precision, linearity, and to establish the Limit of Detection (LOD) and Limit of Quantification (LOQ).[27]
Data Analysis, Interpretation, and Reporting
-
Calculate Mass Balance: Sum the total amount of Al/Zr recovered from all compartments. A good study should have a mass balance recovery of 100 ± 15%.
-
Quantify Distribution: Express the amount of Al/Zr in each compartment (surface wash, stratum corneum, epidermis, dermis, and cumulative receptor fluid) as a percentage of the total applied dose.
-
Determine Systemic Absorption: The key value for risk assessment is the total amount of Al/Zr found in the receptor fluid over the 24-hour period. This represents the fraction of the applied dose that is considered systemically available.
-
Interpret the Results: The data will demonstrate the barrier efficacy of the skin against the specific Al-Zr formulation. Typically, for these compounds, the vast majority (>99%) of the applied dose is recovered in the skin surface wash, with very small amounts in the stratum corneum and negligible amounts (<0.1%) in the receptor fluid.[26] These results can then be used to calculate a Margin of Safety for systemic exposure.
References
-
Critical Catalyst. (2024, March 27). SCCS Final Opinion on the safety of Aluminium in cosmetic products. [Link]
-
Cosmeservice. (2024, January 24). Aluminium in cosmetics SCCS Preliminary Opinion. [Link]
-
Personal Care Insights. (2023, February 3). SCCS determines the safety of aluminum as cosmetic ingredient. [Link]
-
CIRS Group. (2022, June 17). SCCS Issued an Opinion on the Safety of Aluminum in Cosmetic Products. [Link]
-
Krewski, D., et al. (2020). The Health Effects of Aluminum Exposure. Deutsches Ärzteblatt International, 117(39), 653–660. [Link]
-
Zorin, S., et al. (2020). Reflections on the OECD guidelines for in vitro skin absorption studies. Regulatory Toxicology and Pharmacology, 117, 104758. [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2023, February 1). Safety of aluminium in cosmetic products - Submission III. [Link]
-
SweatBlock. (2024, February 6). Are Aluminum Salts In Antiperspirants Safe?[Link]
-
Shengxin Aluminium. (2025, August 1). The Essential Guide to Aluminum in Deodorant: Risks vs. Reality. [Link]
-
European Commission. (2006, March 28). Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredients, updated March 2006. [Link]
-
EUROLAB. OECD Procedure 428 Skin Absorption: In Vitro Method. [Link]
-
Technology Networks. (2020, September 1). Just How Much Aluminum Do We Absorb From Antiperspirants?[Link]
-
ResearchGate. OECD Test Guideline 428—A Method for In Vitro Percutaneous Absorption Measurement?[Link]
-
PubMed. (2020, August 11). Reflections on the OECD guidelines for in vitro skin absorption studies. [Link]
-
Oxford Academic. (2022, May 31). Assessment of dermal absorption of aluminium from a representative antiperspirant formulation using a (26Al)Al microtracer approach: a follow-up study in humans. [Link]
-
Cosmetics & Toiletries. (2009, February 27). Dermal Absorption Guidelines for Cosmetic Ingredients: An In Vitro Method. [Link]
-
U.S. Food & Drug Administration (FDA). (2014, June 24). Guidance for Industry: Safety of Nanomaterials in Cosmetic Products. [Link]
-
U.S. Food & Drug Administration (FDA). (2014, June 3). Guidance for Industry: Safety of Nanomaterials in Cosmetic Products. [Link]
-
Cosmetics & Toiletries. Dermal Absorption Guidelines for Cosmetic Ingredients : An In vitro Method. [Link]
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EFSA Panel on Plant Protection Products and their Residues (PPR). (2017). Guidance on dermal absorption. EFSA Journal, 15(6), e04873. [Link]
-
University of Hertfordshire. Safety Profiling of a Candidate Decontamination Product: Assessing the Dermal Absorption of Particulate Zirconium Hydroxide. [Link]
-
European Commission. Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredient. [Link]
-
OECD. (2022, September 20). GUIDANCE NOTES ON DERMAL ABSORPTION STUDIES. [Link]
-
U.S. Food & Drug Administration (FDA). (2022, February 25). Prohibited & Restricted Ingredients in Cosmetics. [Link]
-
ResearchGate. (2025, August 7). Test Guidelines for In Vitro Assessment of Dermal Absorption and Percutaneous Penetration of Cosmetic Ingredients. [Link]
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Auriga Research. Franz Diffusion. [Link]
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Teledyne Hanson Research. Dermal Absorption of Elemental Impurities. [Link]
-
Chemical Industry Journal. Determination of aluminum and zirconium in antiperspirants. [Link]
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Pineau, A., et al. (2012). In vitro study of percutaneous absorption of aluminum from antiperspirants through human skin in the Franz™ diffusion cell. Journal of Inorganic Biochemistry, 110, 21-26. [Link]
-
PermeGear. [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. [Link]
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Guillard, O., et al. (2011). An analytical procedure for the determination of aluminum used in antiperspirants on human skin in Franz™ diffusion cell. Toxicology Letters, 205(2), 113-116. [Link]
-
Dr. Jetske Ultee. In vitro study of percutaneous absorption of aluminum from antiperspirants through human skin in the Franz™ diffusion cell. [Link]
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OECD. Test No. 428: Skin Absorption: In Vitro Method. [Link]
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Eurofins. Franz Cell Test. [Link]
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Norlab. Franz Cell Operating Procedures. [Link]
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Pineau, A., et al. (2022). Assessment of dermal absorption of aluminium from a representative antiperspirant formulation using a (26Al)Al microtracer approach: a follow-up study in humans. Toxicological Sciences, 189(1), 65-75. [Link]
-
ResearchGate. (2025, August 7). A preliminary study of the dermal absorption of aluminium from antiperspirants using aluminium-26. [Link]
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Flarend, R., et al. (2001). A preliminary study of the dermal absorption of aluminium from antiperspirants using aluminium-26. Food and Chemical Toxicology, 39(2), 163-168. [Link]
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Application Note: Determination of Aluminum in Cosmetic Products by Ion Chromatography with Post-Column Derivatization
Abstract
Aluminum-containing compounds are prevalent active ingredients in cosmetic products, particularly in antiperspirants, where they function by forming a temporary plug within the sweat duct.[1][2] Regulatory bodies, such as the European Union's Scientific Committee on Consumer Safety (SCCS), have established safety limits for aluminum in various cosmetic categories, necessitating accurate and reliable analytical methods for its quantification.[3][4] This application note presents a robust method for the determination of aluminum in complex cosmetic matrices using cation exchange ion chromatography (IC) coupled with post-column derivatization (PCD) and UV-Vis detection. The method provides the specificity and sensitivity required to meet regulatory and quality control demands.
Introduction: The Analytical Challenge
The analysis of aluminum in cosmetics presents a significant challenge due to the complexity of the sample matrices, which can include emulsions, waxes, and solids.[2][5] Direct analysis is often impossible, requiring an effective sample preparation step to liberate the aluminum from the formulation into a soluble, ionic form.[6] Furthermore, the trivalent nature of the aluminum cation (Al³⁺) causes it to bind strongly to traditional cation exchange columns, making its elution and separation difficult.[7]
This protocol overcomes these challenges by employing:
-
An acidic sample digestion and extraction procedure to handle complex matrices.
-
A specialized cation exchange column and a precisely formulated eluent to achieve the chromatographic separation of Al³⁺.[7][8]
-
A post-column derivatization technique where the separated aluminum reacts with a chromogenic agent, Tiron, to form a colored complex.[7] This enhances detection sensitivity and selectivity, allowing for quantification even at low concentrations using a standard UV-Vis detector.[1][7]
Principle of the Method
The analytical workflow is a multi-step process grounded in the principles of ion-exchange chromatography and spectrophotometry.
-
Sample Preparation: The cosmetic product is first treated with an acidic solution and subjected to sonication to break down the matrix and solubilize the aluminum salts.[1] The resulting solution is filtered to remove insoluble excipients.
-
Chromatographic Separation: The sample extract is injected into the IC system. The stationary phase, a cation exchange resin, consists of an immobile matrix with negatively charged functional groups.[9] As the mobile phase (eluent) carries the sample through the column, cations in the sample interact with the stationary phase.[10] The trivalent Al³⁺ is separated from other cations based on its affinity for the resin and the competitive action of the eluent ions.[7][11]
-
Post-Column Derivatization (PCD): After eluting from the analytical column, the stream containing the separated Al³⁺ is mixed with a post-column reagent, Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid).[7] This reaction forms a stable aluminum-Tiron complex that strongly absorbs light in the UV-Vis spectrum.[7] The use of PCD is crucial as it allows for the detection of compounds that may not have a native chromophore or to enhance sensitivity and selectivity.[12][13]
-
Detection & Quantification: The colored complex flows through a UV-Vis detector set to a specific wavelength (e.g., 310 nm).[7] The detector response (absorbance) is proportional to the concentration of the aluminum-Tiron complex. By comparing the peak area of the sample to a calibration curve generated from known standards, the concentration of aluminum in the original product is determined.
Diagram 1: Principle of Post-Column Derivatization for Aluminum Detection This diagram illustrates the process where the separated, non-detectable analyte (Al³⁺) is mixed with a reagent (Tiron) to form a detectable complex before it reaches the detector.
Caption: Post-column derivatization workflow for aluminum analysis.
Instrumentation, Reagents, and Materials
| Category | Item | Specifications/Notes |
| Instrumentation | Ion Chromatography System | Equipped with a pump, injector, column compartment, and UV-Vis detector. |
| Post-Column Reagent Delivery System | A secondary pump for delivering the derivatization reagent. | |
| Reaction Coil | A mixing tee and reaction coil are needed to ensure complete mixing and reaction.[7] | |
| Chromatography Data System (CDS) | For instrument control, data acquisition, and processing.[1] | |
| Analytical Balance | 4-decimal place minimum. | |
| Sonicator Bath | For sample dissolution. | |
| pH Meter | For eluent and reagent preparation. | |
| Chromatography | Cation Exchange Column | e.g., Thermo Scientific™ Dionex™ IonPac™ CS5A or Alltech Cation/R. Designed for separation of transition metals and trivalent cations.[1][7] |
| Guard Column | Matching chemistry to the analytical column. | |
| Reagents | Aluminum Standard | 1000 mg/L stock solution, traceable to NIST. |
| Perchloric Acid (HClO₄) | 70%, ACS grade or higher. Caution: Strong oxidizer. | |
| p-Phenylenediamine | 98% or higher purity. | |
| Tiron (4,5-dihydroxy-m-benzene disulfonic acid disodium salt monohydrate) | ACS grade or higher. Used as the color-forming agent.[7] | |
| Ammonium Acetate | ACS grade or higher. | |
| Sodium Hydroxide (NaOH) | ACS grade or higher. | |
| Deionized (DI) Water | Type I, 18.2 MΩ·cm resistivity. | |
| Materials | Volumetric Flasks (Class A) | Various sizes (10 mL, 25 mL, 50 mL, 100 mL, 1000 mL). |
| Pipettes (Calibrated) | Various sizes. | |
| Syringe Filters | 0.45 µm, PTFE or other chemically resistant membrane. |
Experimental Protocol
Reagent and Eluent Preparation
-
Eluent (16.5 mM p-Phenylenediamine, pH 3.0):
-
Dissolve ~2.14 g of p-phenylenediamine in 800 mL of DI water.
-
Carefully adjust the pH to 3.0 by adding perchloric acid dropwise while stirring.
-
Transfer to a 1 L volumetric flask and bring to volume with DI water.
-
Filter and degas before use. This eluent is effective for separating trivalent aluminum from most divalent metal ions.[7]
-
-
Post-Column Reagent (0.3 mM Tiron in 3M Ammonium Acetate, pH 6.2):
-
Dissolve ~231.2 g of ammonium acetate in 800 mL of DI water to prepare a 3M solution.
-
Adjust the pH of the ammonium acetate solution to 6.2 with 0.1M NaOH.[7]
-
Dissolve ~0.10 g of Tiron in the pH-adjusted buffer.
-
Transfer to a 1 L volumetric flask and bring to volume with the pH 6.2 buffer. Mix well.
-
Standard Preparation
-
Stock Standard (100 mg/L): Pipette 10.0 mL of the 1000 mg/L aluminum standard into a 100 mL volumetric flask. Dilute to the mark with DI water.
-
Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mg/L) by serial dilution of the 100 mg/L stock standard into 50 mL volumetric flasks using DI water.
Sample Preparation (Example: Antiperspirant Cream)
Causality Note: This procedure uses an acidic solution to break down the product base and ensure aluminum salts are fully dissolved. Sonication provides the physical energy to aid this dissolution.[1] The final dilution ensures the concentration falls within the calibrated range of the instrument.
-
Accurately weigh approximately 0.2 g of the cosmetic product into a 50 mL volumetric flask.
-
Add 25 mL of 50 mM perchloric acid.
-
Cap the flask and sonicate for 30 minutes, or until the sample is fully dispersed.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with DI water and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an autosampler vial for analysis.
IC System Configuration and Run Parameters
| Parameter | Condition | Rationale |
| Analytical Column | Dionex IonPac CS5A (4 x 250 mm) or equivalent | Provides cation exchange capacity suitable for trivalent ions.[1] |
| Eluent | 16.5 mM p-Phenylenediamine, pH 3.0 | The diprotonated eluent effectively displaces Al³⁺ from the column.[7] |
| Eluent Flow Rate | 1.0 mL/min | Standard flow rate for a 4 mm ID column, ensuring good separation efficiency. |
| Column Temperature | 30 °C | Maintains stable retention times. |
| Injection Volume | 20 µL | A typical injection volume for modern IC systems. |
| PCRS Reagent | 0.3 mM Tiron in 3M Ammonium Acetate, pH 6.2 | Forms a stable, colored complex with aluminum for UV detection.[7] |
| PCRS Flow Rate | 0.5 mL/min | Ensures proper mixing with the eluent stream without excessive dilution. |
| Detector | UV-Vis | |
| Wavelength | 310 nm | This wavelength is selective for the aluminum-Tiron complex, minimizing interference from other metal-Tiron complexes.[7] |
| Run Time | ~15 minutes | Sufficient to allow for the elution of aluminum and re-equilibration of the column. |
Data Analysis and Method Validation
Quantification
-
Inject the series of calibration standards and the prepared sample(s).
-
Generate a linear calibration curve by plotting the peak area of the aluminum-Tiron complex against the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.995.
-
Calculate the concentration of aluminum in the prepared sample solution (Cᵢ) using the regression equation from the calibration curve.
-
Calculate the final concentration of aluminum in the original cosmetic product (Cₚ) using the following formula:
Cₚ (mg/kg) = (Cᵢ × V × DF) / W
Where:
-
Cᵢ = Concentration from IC analysis (mg/L)
-
V = Final volume of the sample preparation (L), e.g., 0.050 L
-
DF = Dilution factor (if any)
-
W = Weight of the sample (kg), e.g., 0.0002 kg
-
Method Validation
Validation of the analytical method is mandatory to ensure scientific accuracy and for regulatory submissions.[14] The method should be validated according to established guidelines such as ISO 22176 or ICH Q2.[15]
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | The aluminum peak should be well-resolved from any matrix components or other potential metal ions. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Accuracy (Recovery) | 90-110% recovery of a known amount of aluminum spiked into a placebo cosmetic base. |
| Precision (RSD) | Repeatability (intra-day) RSD ≤ 5%; Intermediate Precision (inter-day) RSD ≤ 10%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. The LOQ must be below the regulatory limits for aluminum in the specific product type. |
| Robustness | The method should be unaffected by small, deliberate changes in parameters (e.g., pH ±0.1, flow rate ±5%). |
Diagram 2: Overall Analytical Workflow This flowchart provides a high-level overview of the entire process from sample receipt to the final analytical report.
Caption: Complete workflow for aluminum determination in cosmetics.
Conclusion
The ion chromatography method with post-column derivatization described in this application note is a highly suitable technique for the quantitative determination of aluminum in a variety of cosmetic products. The protocol demonstrates high sensitivity and selectivity, effectively overcoming matrix interferences common in cosmetic formulations. Proper method validation in accordance with relevant cosmetic and pharmaceutical guidelines will ensure that the results are accurate, reliable, and suitable for both quality control and regulatory compliance purposes.
References
-
FILAB. (n.d.). Validation of analytical methods on your cosmetic products according to the iso 22176 standard. FILAB. Retrieved from [Link]
-
Patel, V. (2023, December 21). EU scientific body reveals safety limits of aluminum and methylparaben in cosmetics. Personal Care Insights. Retrieved from [Link]
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Alltech. (n.d.). Determination of Aluminum by Ion Chromatography. Application Note #A0008. Retrieved from [Link]
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Science Info. (2023, August 15). Ion Chromatography: Principle, Instrumentation, Advantages. Science Info. Retrieved from [Link]
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Ferreira, A. M. C., et al. (2022). Ion Chromatography: Principles and instrumentation. ResearchGate. Retrieved from [Link]
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JRF Global. (n.d.). Method Development and Validation | Cosmetics. JRF Global. Retrieved from [Link]
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Impact Analytical. (n.d.). Methods for Cosmetics and Pharma. Impact Analytical. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Ion Chromatography (IC). Retrieved from [Link]
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CIRS Group. (2022, June 17). SCCS Issued an Opinion on the Safety of Aluminium in Cosmetic Products. CIRS Group. Retrieved from [Link]
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Wikipedia. (n.d.). Ion chromatography. Retrieved from [Link]
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Labofine. (n.d.). Cosmetics - Testing, Method Development, Validation. Labofine. Retrieved from [Link]
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Shaw, M. J., & Jones, P. (2001). Determination of aluminium using high performance chelation ion chromatography. ResearchGate. Retrieved from [Link]
-
Cosmeservice. (2024, January 24). Safety of Aluminium in cosmetics: SCCS Preliminary Opinion. Cosmeservice. Retrieved from [Link]
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Chen, J., et al. (1995). Determination of trace amounts of aluminium by ion chromatography with fluorescence detection. Analyst, 120(9), 2399-2402. Retrieved from [Link]
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Bratinova, S., et al. (2015). JRC Guidelines for 1 - Selecting and/or validating analytical methods for cosmetics 2 - Recommending standardization steps of analytical methods. JRC Publications Repository. Retrieved from [Link]
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IIT Kanpur. (n.d.). Ion Chromatography. Retrieved from [Link]
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Fortier, N. E., & Fritz, J. S. (1985). Separation and determination of aluminium by single-column ion-chromatography. Talanta, 32(11), 1047-1050. Retrieved from [Link]
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Papadopoulos, A., et al. (2022). Sample Preparation of Cosmetic Products for the Determination of Heavy Metals. Cosmetics, 9(1), 21. Retrieved from [Link]
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CEM Corporation. (n.d.). Sample Preparation and Analysis of Cosmetics Using Sequential Microwave Digestion. Retrieved from [Link]
-
Assimomytis, N., et al. (2022). Sample Preparation of Cosmetic Products for the Determination of Heavy Metals. MDPI. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Testing of Cosmetics. Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2019). Opinion on the safety of aluminium in cosmetic products - Submission II. European Commission. Retrieved from [Link]
-
QATM. (n.d.). Aluminum metallography - Sample preparation. QATM. Retrieved from [Link]
-
Lister, A. S., et al. (2016). Post Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns. Journal of Visualized Experiments, (110), 53976. Retrieved from [Link]
-
Lin, C. E., et al. (2005). Fluorometric Determination of Ammonium Ion by Ion Chromatography Using Postcolumn Derivatization With O-Phthaldialdehyde. Journal of Chromatography A, 1095(1-2), 159-165. Retrieved from [Link]
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- 9. Ion chromatography - Wikipedia [en.wikipedia.org]
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- 11. scienceinfo.com [scienceinfo.com]
- 12. Post Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorometric determination of ammonium ion by ion chromatography using postcolumn derivatization with o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method Development and Validation | Cosmetics [jrfglobal.com]
- 15. filab.fr [filab.fr]
Application Notes and Protocols for the Production of Powdered Aluminum Zirconium Complexes via Spray Drying
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Powdered Aluminum Zirconium Complexes
Aluminum zirconium complexes are the cornerstone of modern antiperspirant technology. Their efficacy hinges on their ability to form a temporary, superficial plug within the sweat duct, physically obstructing the flow of perspiration to the skin's surface[1][2][3]. In their powdered, anhydrous form, these complexes exhibit enhanced hygroscopicity, readily absorbing moisture and improving their antiperspirant action[2][3].
Spray drying is a pivotal technology in the production of these powders. It is a continuous process that converts a liquid feed into a dry particulate solid in a single step[3][4][5]. This technique offers precise control over particle size, morphology, moisture content, and bulk density, all of which are critical quality attributes that dictate the performance and aesthetic feel of the final antiperspirant product[4][6].
These application notes provide a comprehensive guide to the principles, protocols, and critical parameters for producing high-quality powdered aluminum zirconium complexes using laboratory and pilot-scale spray dryers.
Part 1: Theoretical Framework and Pre-Processing Considerations
Mechanism of Action and the Role of Glycine
The active species in aluminum zirconium complexes are polymeric Al-Zr hydroxides. Upon contact with the higher pH of sweat, these complexes precipitate and form an insoluble gel-like plug in the eccrine duct[1][7][8]. The inclusion of the amino acid glycine is crucial. Glycine acts as a buffering agent and forms a complex with the zirconium species, preventing its polymerization in the aqueous solution before drying. This stabilization is vital for maintaining the efficacy of the salt, as smaller, less polymerized zirconium species are more effective antiperspirants[7][9]. The typical synthesis of these complexes involves reacting an aluminum source (like aluminum chlorohydrate, ACH) with a zirconium source (such as zirconyl chloride or zirconyl hydroxychloride) in the presence of glycine[9][10].
Regulatory Landscape
In the United States, antiperspirants are regulated by the Food and Drug Administration (FDA) as over-the-counter (OTC) drugs. The FDA's monograph on antiperspirant drug products specifies the approved aluminum zirconium complexes and their permissible concentration ranges, which are typically up to 20-25% on an anhydrous basis, depending on the specific complex[5]. Adherence to these regulations and the quality standards outlined in the United States Pharmacopeia (USP) is mandatory for commercial products.
Feed Solution Formulation: The Foundation of a Quality Powder
The characteristics of the final powder are intrinsically linked to the properties of the feed solution. Key considerations include:
-
Concentration (Total Solids): Higher solids content generally leads to larger particles and a higher production yield. However, it also increases the viscosity of the feed, which can impede atomization. A typical starting point for aqueous solutions of aluminum zirconium glycine (AZG) complexes is a solids content in the range of 20-40% w/w[9].
-
Solvent System: While water is the most common solvent, co-solvents like propylene glycol or dipropylene glycol can be used and are permissible within USP guidelines for certain complexes[11].
-
pH: The pH of the feed solution must be carefully controlled, typically within a range of 3.0 to 5.0, to ensure the stability of the complex and prevent premature polymerization or degradation[10].
-
Viscosity: The viscosity of the feed solution directly impacts the droplet size during atomization. Lower viscosity fluids generally produce finer droplets. The feed should be easily pumpable and suitable for the chosen atomization technique[12].
Part 2: The Spray Drying Process: From Liquid to Powder
The spray drying process can be broken down into three fundamental stages: atomization, drying, and particle collection.
Critical Process Parameters and Their Impact
Achieving the desired powder characteristics requires precise control over the spray dryer's operating parameters. The interplay between these parameters is crucial.
| Parameter | Typical Range for AZG | Primary Impact on Powder Characteristics | Causality |
| Inlet Temperature | 180°C - 220°C[2] | Moisture Content, Particle Morphology, Bulk Density | Higher temperatures increase the evaporation rate, leading to lower residual moisture. Very rapid drying can form hollow particles, lowering bulk density. |
| Outlet Temperature | 100°C - 120°C[2] | Moisture Content, Product Stability | This is a critical control parameter directly related to the final moisture content. It is controlled by adjusting the feed rate. Too high an outlet temperature can risk thermal degradation of the glycine complex. |
| Feed Rate | Variable (e.g., 5-30 mL/min for lab scale) | Outlet Temperature, Particle Size | Increasing the feed rate introduces more liquid, which lowers the outlet temperature. It can also lead to the formation of larger particles due to increased liquid load per unit of drying air. |
| Atomization Pressure/Speed | Variable (e.g., 1-4 bar for nozzles) | Particle Size Distribution | Higher atomization energy (higher pressure or rotary speed) breaks the liquid into finer droplets, resulting in smaller final particles[13]. |
| Drying Gas Flow Rate | Variable | Drying Efficiency, Particle Residence Time | Higher airflow can increase drying efficiency and reduce particle residence time. It also influences the separation efficiency in the cyclone. |
Part 3: Experimental Protocols
Protocol: Preparation of Aluminum Zirconium Glycinate (AZG) Feed Solution (40% w/w)
This protocol is a general guideline and should be optimized based on the specific AZG salt and desired final powder characteristics.
Materials:
-
Aluminum Zirconium Tetrachlorohydrex Gly powder
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M) and Sodium hydroxide (NaOH, 0.1 M) for pH adjustment
-
Magnetic stirrer and heating plate
-
Calibrated pH meter
-
Beakers and graduated cylinders
Procedure:
-
Initial Setup: Place a beaker with 60.0 g of deionized water on a magnetic stirrer with a stir bar.
-
Dissolution: Slowly add 40.0 g of the Aluminum Zirconium Tetrachlorohydrex Gly powder to the water while stirring continuously. Gentle heating (40-50°C) may be applied to aid dissolution, but avoid boiling.
-
Homogenization: Continue stirring for 30-60 minutes until a clear, homogenous solution is obtained.
-
pH Measurement and Adjustment: Cool the solution to room temperature. Calibrate the pH meter and measure the pH of the solution. The target pH is typically between 3.0 and 5.0. Adjust the pH dropwise using 0.1 M HCl or 0.1 M NaOH as needed, allowing the solution to stabilize after each addition.
-
Filtration (Optional): If any particulates are visible, filter the solution through a 0.45 µm filter to prevent nozzle clogging during spray drying.
-
Final Check: Record the final pH and total solids content (e.g., using a moisture analyzer or refractometer) before proceeding to spray drying.
Protocol: Laboratory-Scale Spray Drying
This protocol is based on a standard laboratory spray dryer (e.g., Büchi B-290 or similar). Parameters must be optimized for the specific instrument and desired powder.
Equipment:
-
Laboratory spray dryer with a two-fluid nozzle
-
Peristaltic pump
-
Prepared AZG feed solution
-
Collection vessels
Procedure:
-
System Startup: Turn on the spray dryer and the aspirator. Set the aspirator to 90-100% to ensure sufficient airflow.
-
Set Inlet Temperature: Set the inlet temperature to the desired setpoint (e.g., 190°C). Allow the system to stabilize until the temperature is constant.
-
Prime the Pump: Run deionized water through the feed line and nozzle to ensure there are no blockages and to pre-wet the system.
-
Initiate Drying: Switch the feed from water to the prepared AZG solution. Start the peristaltic pump at a low feed rate (e.g., 5 mL/min).
-
Observe Atomization: Visually inspect the spray pattern to ensure a fine, consistent mist is being generated.
-
Monitor Outlet Temperature: Observe the outlet temperature. It will drop as the feed is introduced. Adjust the feed rate to achieve the target outlet temperature (e.g., 110°C). A higher feed rate will lower the outlet temperature, and a lower feed rate will increase it.
-
Powder Collection: As the process runs, the dried powder will be separated from the air stream in the cyclone and collected in the collection vessel.
-
Shutdown: Once all the feed solution has been processed, run deionized water through the system for 5-10 minutes to clean the feed line and nozzle.
-
Cool Down: Turn off the heater and allow the system to cool down while the aspirator continues to run.
-
Product Recovery: Once cooled, carefully collect the powdered product from the collection vessel. Store the powder in a sealed, airtight container with a desiccant to protect it from atmospheric moisture.
Part 4: Powder Characterization and Quality Control
Ensuring the quality and efficacy of the spray-dried powder requires a suite of analytical techniques.
Particle Size Distribution (PSD)
-
Technique: Off-line laser diffraction is the standard method for determining PSD[2].
-
Protocol Outline:
-
Sample Preparation: Obtain a representative sample of the powder using a sample splitter.
-
Dispersion: For dry powder analysis, use an appropriate air pressure to disperse agglomerates without fracturing the primary particles. This requires method development to find the optimal pressure[14].
-
Measurement: Introduce the dispersed powder into the measurement zone of the laser diffraction analyzer.
-
Data Analysis: Use the Mie theory to calculate the particle size distribution. Report key metrics such as D10, D50 (median particle size), and D90.
-
Moisture Content
-
Technique: Karl Fischer titration is a highly specific and accurate method for determining water content[7][9][15].
-
Protocol Outline (Volumetric Method):
-
Titrator Preparation: Add a suitable solvent (e.g., methanol) to the titration vessel and neutralize it with the Karl Fischer reagent to a stable endpoint.
-
Sample Introduction: Accurately weigh a small amount of the spray-dried powder and quickly transfer it to the titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent until the electrometric endpoint is reached.
-
Calculation: The instrument software will calculate the percentage of water based on the volume of titrant consumed and its predetermined factor.
-
Elemental Analysis (Al:Zr Ratio)
-
Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the aluminum and zirconium content.
-
Protocol Outline:
-
Sample Digestion: Accurately weigh a sample of the powder and digest it in an acid solution (e.g., nitric and hydrochloric acid) using a microwave digestion system to bring the metals into solution[16][17].
-
Dilution: Dilute the digested sample to a known volume with deionized water to bring the element concentrations within the calibrated range of the ICP-MS.
-
Analysis: Aspirate the diluted sample into the ICP-MS. The instrument will measure the intensity of the characteristic mass-to-charge ratios for aluminum and zirconium isotopes.
-
Quantification: Calculate the concentration of each element against a calibration curve prepared from certified standards. From this, the Al:Zr atomic ratio can be determined.
-
Part 5: Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Nozzle Clogging | - Insoluble material in the feed.- Feed drying at the nozzle tip.- Feed viscosity is too high. | - Filter the feed solution before use.- Ensure adequate atomization gas flow.- Dilute the feed solution or consider a different nozzle type. |
| Product Sticking to Chamber Wall | - Incomplete drying (outlet temperature too low).- Droplets hitting the wall before drying.- Hygroscopic nature of the powder. | - Decrease the feed rate to increase the outlet temperature.- Optimize atomization to produce finer droplets.- Ensure the chamber wall is clean and smooth. Consider using a chamber wall scraper if available. |
| Low Powder Yield | - Powder is too fine for cyclone separation.- Leaks in the system.- Powder sticking to system components. | - Decrease atomization pressure/speed to increase particle size.- Ensure all seals and clamps are secure.- Thoroughly clean the system post-run to recover all product. |
| High Moisture Content in Final Powder | - Outlet temperature is too low.- Feed rate is too high for the set conditions.- High humidity in the drying air. | - Decrease the feed rate and/or increase the inlet temperature.- Ensure the drying air is adequately dehumidified if operating in a humid environment. |
References
- Aluminum zirconium tetrachlorohydrex gly - MedPath. (n.d.).
-
Aluminum Chlorohydrate Vs Aluminum Zirconium - Duradry. (n.d.). Retrieved from [Link]
- EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents. (n.d.).
- WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents. (n.d.).
-
Aluminum Zirconium Trichlorohydrex Gly Solution - USP-NF ABSTRACT. (n.d.). Retrieved from [Link]
-
Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). Retrieved from [Link]
- CN105669777A - Aluminum zirconium octachlorohydrex glycine preparation method - Google Patents. (n.d.).
- DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents. (n.d.).
-
Pilot Spray Dryer Manufacturers | Scalable Drying Solutions. (n.d.). Retrieved from [Link]
-
Pilot Scale Spray Dryer - Varcogroups. (n.d.). Retrieved from [Link]
-
The Complete and Comprehensive Guide to the Laboratory Spray Dryer - Munro Scientific. (n.d.). Retrieved from [Link]
-
Factors Affecting Spray Drying Quality - Advanced Powder Dynamics. (2025, August 14). Retrieved from [Link]
-
Spray Dryer Innovations: Industrial and Pilot Drying Systems - Alaqua Inc. (2025, February 19). Retrieved from [Link]
-
Spray drying solutions: Considerations for API and OSD processing operations - CRB. (n.d.). Retrieved from [Link]
-
Spray drying of pharmaceuticals and biopharmaceuticals - Kinam Park. (2018, November 11). Retrieved from [Link]
-
Process Analytical Technology: Application to Particle Sizing in Spray Drying - PMC - NIH. (n.d.). Retrieved from [Link]
-
ANTIPERSPIRANT DRUG FDA REGULATIONS – FDA News - Liberty Management Group. (2025, June 11). Retrieved from [Link]
-
Dry Method Development for Laser Diffraction - Application Note. (n.d.). Retrieved from [Link]
-
Karl Fischer Titration: The Gold Standard For Water Content Analysis | GMP Insiders. (2025, January 21). Retrieved from [Link]
-
ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY – Ingredient - COSMILE Europe. (n.d.). Retrieved from [Link]
- US4774079A - Antiperspirant composition containing aluminum chlorohydrate, aluminum chloride and an aluminum zirconium polychlorohydrate complex and method of use - Google Patents. (n.d.).
-
Pharmaceutical Particle Engineering via Spray Drying - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Troubleshooting Common Issues with Spray Drying Machines | Zhanghua - Filter Dryer. (2025, July 6). Retrieved from [Link]
-
Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC - PubMed Central. (2022, February 25). Retrieved from [Link]
-
The possibilities and challenges of spray drying | Pharmaceutical Technology. (2010, May 1). Retrieved from [Link]
-
What are the Challenges of Spray Drying? - Pulse Drying Systems. (2025, November 5). Retrieved from [Link]
-
Common issues faced during the spray drying process in the Food industry. (n.d.). Retrieved from [Link]
-
Spray Dryer Troubleshooting Common Issues – A Comprehensive Guide. (2024, August 31). Retrieved from [Link]
-
Advice for Troubleshooting Spray Dryers - Caloris Engineering LLC. (2019, July 1). Retrieved from [Link]
-
Spray Dryer Troubleshooting Checklist - Caloris Engineering LLC. (2025, February 19). Retrieved from [Link]
-
Inductively Coupled Plasma Mass Spectrometry: Sample Analysis of Zirconium and Ruthenium in Metal Organic Frameworks - DTIC. (2018, February 12). Retrieved from [Link]
-
Specifics of Sample Preparation and Mass Spectrometry Analysis of Trace Impurities in Alumina and Aluminium - icsoba. (n.d.). Retrieved from [Link]
-
Determination of Aluminium in Food by ICP-MS Influence of Microwave Digestion Parameters on the Recovery - DTU Research Database. (2023, February 15). Retrieved from [Link]
Sources
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- 2. Process Analytical Technology: Application to Particle Sizing in Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Common Faults and Troubleshooting Methods of Spray Drying Equipment - Knowledge - Superb Heater [superbheating.com]
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- 8. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 9. mcckf.com [mcckf.com]
- 10. Influence of Process Parameters on the Morphology of Spray‐Dried BaCl2 Powders | Semantic Scholar [semanticscholar.org]
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- 16. apps.dtic.mil [apps.dtic.mil]
- 17. orbit.dtu.dk [orbit.dtu.dk]
Application Notes & Protocols: Formulation of High-Efficacy Anhydrous Antiperspirants with Aluminum Zirconium Tetrachlorohydrex Gly
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive technical guide for researchers, formulators, and drug development professionals on the principles and practices of formulating anhydrous antiperspirant systems utilizing Aluminum Zirconium Tetrachlorohydrex Gly (AZG). Anhydrous formulations, which are free of water, offer distinct advantages in terms of stability, sensory profile, and delivery of the active ingredient. AZG is a highly effective, FDA-monographed over-the-counter (OTC) drug substance renowned for its superior efficacy in reducing perspiration.[1][2][3] This guide elucidates the mechanism of AZG, details the critical raw material attributes, outlines key formulation principles, and provides step-by-step laboratory protocols for the preparation, characterization, and quality control of a model anhydrous antiperspirant stick.
The Active: Understanding Aluminum Zirconium Tetrachlorohydrex Gly (AZG)
Chemical Nature and Mechanism of Action
Aluminum Zirconium Tetrachlorohydrex Gly is not a single chemical entity but a complex mixture of monomeric and polymeric Al³⁺ and Zr⁴⁺ complexes with hydroxide, chloride, and the amino acid glycine.[4][5] Glycine serves as a buffering agent to reduce the potential for skin irritation from the acidic nature of the metal salts.[6]
The primary mechanism of action involves the diffusion of these complexes into the eccrine (sweat) gland ducts.[4][5] Upon contact with the higher pH of sweat, the complexes hydrolyze and polymerize to form an insoluble, gelatinous plug.[1][7][8] This amorphous plug physically obstructs the duct, temporarily preventing the flow of sweat to the skin's surface.[7][9][10] This process is reversible; the plug is gradually broken down and shed from the duct during the natural process of skin desquamation, at which point normal sweating resumes.[5][10]
References
- 1. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 22: Antiperspirants and Deodorants | Plastic Surgery Key [plasticsurgerykey.com]
- 3. Aluminum Zirconium Tetrachlorohydrex GLY [myskinrecipes.com]
- 4. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. philadelphia.edu.jo [philadelphia.edu.jo]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Aluminum Zirconium Tetrachlorohydrex GLY Ingredient Allergy Safety Information [skinsafeproducts.com]
Application Notes and Protocols for Assessing the Astringent Properties of Aluminum Zirconium Complexes
Introduction: The Science of Astringency in Antiperspirants
Aluminum zirconium complexes are the cornerstone of modern antiperspirant technology. Their efficacy stems from their astringent nature, which is their ability to constrict and block the pores of sweat glands, thereby reducing perspiration.[1][2][3][4] This action is primarily a result of the interaction between the positively charged aluminum and zirconium ions and the negatively charged proteins, such as keratin, present in the sweat duct. This interaction leads to the formation of an insoluble, gel-like plug that physically occludes the pore.[2][5] Understanding and quantifying this astringent effect is paramount for the development of effective and safe antiperspirant products.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the astringent properties of aluminum zirconium complexes. The protocols detailed herein are designed to offer a multi-faceted approach, combining in-vitro assays with sensory and instrumental analyses to provide a holistic understanding of a formulation's astringency profile.
Part 1: In-Vitro Assessment of Astringency
In-vitro methods offer a rapid and reproducible means to screen and characterize the astringent potential of aluminum zirconium complexes without the need for human subjects. The cornerstone of in-vitro astringency testing is the protein precipitation assay, which mimics the interaction between the astringent agent and skin proteins.
Protein Precipitation Assay
This assay quantifies the ability of an aluminum zirconium complex to precipitate a model protein, which serves as a surrogate for the proteins found in the sweat duct. Bovine Serum Albumin (BSA) is a commonly used model protein due to its ready availability and well-characterized properties.[6][7]
Principle: The astringent action of the aluminum zirconium complex causes the denaturation and precipitation of the protein. The amount of precipitated protein is directly proportional to the astringent activity of the complex.
Protocol: Protein Precipitation Assay with Bovine Serum Albumin (BSA)
-
Preparation of Reagents:
-
Prepare a 1 mg/mL solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a series of dilutions of the aluminum zirconium complex test sample in the same buffer.
-
-
Reaction:
-
In a microcentrifuge tube, mix equal volumes of the BSA solution and each dilution of the test sample.
-
Include a control tube with BSA solution and buffer only.
-
Incubate the tubes at 37°C for 30 minutes to allow for the precipitation reaction to occur.
-
-
Separation:
-
Centrifuge the tubes at 10,000 x g for 15 minutes to pellet the precipitated protein.
-
-
Quantification:
-
Carefully collect the supernatant, which contains the unprecipitated protein.
-
Quantify the protein concentration in the supernatant using a standard protein assay method (e.g., Bradford or BCA assay).
-
-
Calculation of Astringency Index:
-
The astringency index is calculated as the percentage of protein precipitated: Astringency Index (%) = [(Initial Protein Conc. - Supernatant Protein Conc.) / Initial Protein Conc.] x 100
-
Data Presentation:
| Sample Dilution | Initial Protein Conc. (mg/mL) | Supernatant Protein Conc. (mg/mL) | Astringency Index (%) |
| 1:10 | 0.5 | 0.1 | 80 |
| 1:20 | 0.5 | 0.2 | 60 |
| 1:40 | 0.5 | 0.35 | 30 |
| Control | 0.5 | 0.5 | 0 |
Diagram: Protein Precipitation Assay Workflow
A schematic of the protein precipitation assay workflow.
Turbidity Measurement
A simpler, high-throughput alternative to quantifying protein precipitation is to measure the turbidity of the solution after the reaction. The increase in turbidity is directly related to the formation of insoluble protein-astringent complexes.[8]
Protocol: Turbidity Assay
-
Reaction Setup:
-
In a 96-well plate, add the BSA solution and the dilutions of the aluminum zirconium complex as described in the protein precipitation assay.
-
-
Turbidity Reading:
-
Immediately after mixing, and at set time intervals (e.g., every 5 minutes for 30 minutes), read the absorbance of the plate at a wavelength of 600 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the change in absorbance over time for each concentration of the test sample. The rate of increase in turbidity and the maximum turbidity reached are indicative of the astringent activity.
-
Part 2: Sensory Evaluation of Astringency
While in-vitro methods provide valuable quantitative data, sensory evaluation is crucial for understanding the consumer's perception of astringency on the skin.[9][10] These methods involve trained human panelists who can provide nuanced feedback on the tactile sensations associated with astringency.
Descriptive Analysis
Descriptive analysis is a method where a trained sensory panel identifies, describes, and quantifies the sensory attributes of a product.[10][11] For antiperspirants, key astringency-related attributes may include "drying," "tightening," "puckering," and "roughness."
Protocol: Descriptive Sensory Analysis
-
Panelist Training:
-
Recruit a panel of 10-15 individuals.
-
Train the panelists to identify and scale the intensity of different astringent sensations using reference standards (e.g., solutions of tannic acid at varying concentrations).
-
-
Product Application:
-
Panelists should cleanse their forearms and allow them to air dry.
-
A standardized amount of the test antiperspirant formulation is applied to a designated area on the forearm.
-
-
Evaluation:
-
At specified time points (e.g., 1, 5, 15, and 30 minutes after application), panelists rate the intensity of the predefined astringent attributes on a labeled magnitude scale (e.g., 0 = none, 10 = extreme).
-
-
Data Analysis:
-
The mean scores for each attribute at each time point are calculated and can be visualized using spider web plots or bar charts to compare different formulations.
-
Diagram: Sensory Evaluation Process
A flowchart of the descriptive sensory analysis process.
Part 3: Instrumental Analysis of Astringency
Instrumental methods are emerging as objective and highly sensitive techniques to measure the physical changes on a surface that correlate with the sensory perception of astringency.
Tribology
Tribology is the science of interacting surfaces in relative motion and includes the study of friction, lubrication, and wear. In the context of astringency, it can be used to measure the change in the coefficient of friction on a surface after the application of an astringent product.[12][13] An increase in friction is associated with the "drying" and "rough" sensations of astringency.
Protocol: In-Vitro Tribological Assessment
-
Substrate Preparation:
-
Use a biomimetic substrate that mimics the properties of skin, such as a polydimethylsiloxane (PDMS) elastomer.
-
-
Lubricant:
-
Use an artificial saliva or a mucin solution as a lubricant to simulate oral or skin surface conditions.[13]
-
-
Measurement:
-
Mount the substrate on a tribometer.
-
Apply the lubricant to the surface.
-
Measure the baseline coefficient of friction.
-
Introduce the aluminum zirconium complex solution and measure the change in the coefficient of friction over time.
-
-
Data Analysis:
-
A higher coefficient of friction indicates a greater interaction between the astringent and the surface proteins, correlating with a stronger astringent effect.
-
Part 4: Regulatory Considerations
The U.S. Food and Drug Administration (FDA) regulates antiperspirants as over-the-counter (OTC) drugs.[14][15] The FDA's monograph for antiperspirant drug products specifies the approved active ingredients, including various aluminum zirconium complexes, and their permissible concentration ranges.[16][17]
Key Regulatory Points:
-
Approved Ingredients: The FDA monograph lists specific aluminum zirconium chlorohydrate and chlorohydrex gly complexes that are generally recognized as safe and effective (GRASE).[16][17][18]
-
Concentration Limits: The maximum allowable concentration for most aluminum zirconium complexes is 20% on an anhydrous basis.[2][16][17]
-
Labeling: Products must be labeled as "antiperspirants" and include specific warnings and directions for use.[14]
Conclusion
The assessment of the astringent properties of aluminum zirconium complexes is a critical component of antiperspirant research and development. A multi-pronged approach that combines robust in-vitro assays, insightful sensory evaluations, and objective instrumental analyses provides a comprehensive understanding of a product's performance. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can effectively characterize and optimize the astringency of their formulations, leading to the development of superior antiperspirant products.
References
- Aluminum zirconium tetrachlorohydrex gly - MedPath. (n.d.).
-
Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem. (n.d.). Retrieved from [Link]
-
Aluminium zirconium tetrachlorohydrex gly - Wikipedia. (2025, September 21). Retrieved from [Link]
-
Aluminum Chlorohydrate Vs Aluminum Zirconium - Duradry. (n.d.). Retrieved from [Link]
-
Improving the protein precipitation assay for tannins by reformulation of the resuspension buffer - WSU Research Exchange. (n.d.). Retrieved from [Link]
-
Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC - PubMed Central. (2022, February 25). Retrieved from [Link]
-
New method for evaluating astringency in red wine - UC Davis. (n.d.). Retrieved from [Link]
-
Sensorial Perception of Astringency: Oral Mechanisms and Current Analysis Methods. (n.d.). Retrieved from [Link]
-
ANTIPERSPIRANT DRUG FDA REGULATIONS – FDA News - Liberty Management Group. (2025, June 11). Retrieved from [Link]
-
Aluminum Zirconium Pentachlorohydrate - Cosmetics Info. (n.d.). Retrieved from [Link]
-
Protein Binding and Astringent Taste of a Polymeric Procyanidin, 1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose, Castalagin and Grandinin - PMC - NIH. (n.d.). Retrieved from [Link]
-
Over-the-Counter (OTC) Monograph M019: Antiperspirant Drug Products for Over-the-Counter Human Use - accessdata.fda.gov. (2021, November 23). Retrieved from [Link]
-
Precipitation of Salivary Proteins by Wine Tannins - American Vineyard Foundation. (2003, October 17). Retrieved from [Link]
-
21 CFR 350.10 -- Antiperspirant active ingredients. - eCFR. (n.d.). Retrieved from [Link]
-
Sensory Evaluation Techniques Eirini Christodoulaki BSc Chemistry MSc Food Product Development Management. (n.d.). Retrieved from [Link]
-
Why Aluminum is Used in Antiperspirants - Pharmaceutical Specialties, Inc. - Vanicream. (n.d.). Retrieved from [Link]
-
Astringency Analysis: Techniques & Causes - StudySmarter. (2024, September 5). Retrieved from [Link]
-
Astringency evaluation using the saliva precipitation index, fluorescence quenching rate, and tribology data: In vitro interactions between salivary proteins and (-)-epigallocatechin gallate - PubMed. (2025, May 15). Retrieved from [Link]
- The evaluation method of astringent activity using protein quantification - Google Patents. (n.d.).
-
Food Quality and Preference. (n.d.). Retrieved from [Link]
-
A Predictive Model for Astringency Based on in vitro Interactions between Salivary Proteins and (−)-Epigallocatechin Gallate | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Determination of aluminum and zirconium in antiperspirants - Chemical Industry Journal. (n.d.). Retrieved from [Link]
-
(PDF) Zirconium in modern analytical chemistry - ResearchGate. (2025, December 9). Retrieved from [Link]
-
SENSORY ANALYSIS HANDBOOK 2018. (n.d.). Retrieved from [Link]
-
An In Vitro Tribological Astringency Assessment Method Based on Astringency Perception Mechanism - ResearchGate. (n.d.). Retrieved from [Link]
-
An In Vitro Tribological Astringency Assessment Method Based on Astringency Perception Mechanism - PubMed. (n.d.). Retrieved from [Link]
- The evaluation method of astringent activity using protein quantification - Google Patents. (n.d.).
-
Optimal aluminum/zirconium: Protein interactions for predicting antiperspirant efficacy using zeta potential measurements - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Zinc - Wikipedia. (n.d.). Retrieved from [Link]
Sources
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- 2. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 4. duradry.com [duradry.com]
- 5. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Binding and Astringent Taste of a Polymeric Procyanidin, 1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose, Castalagin and Grandinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avf.org [avf.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. pfigueiredo.org [pfigueiredo.org]
- 12. researchgate.net [researchgate.net]
- 13. An In Vitro Tribological Astringency Assessment Method Based on Astringency Perception Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. eCFR :: 21 CFR 350.10 -- Antiperspirant active ingredients. [ecfr.gov]
- 18. cosmeticsinfo.org [cosmeticsinfo.org]
Troubleshooting & Optimization
resolving stability issues of aluminum zirconium chloride hydroxide in solution
Welcome to the Technical Support Center for Aluminum Zirconium Chloride Hydroxide solutions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability issues encountered during experimental work. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure the integrity and success of your research.
Troubleshooting Guide
This section addresses specific problems you might encounter with your this compound solutions. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Issue 1: My solution has formed a gel or has significantly increased in viscosity.
Probable Causes:
The most common cause of gelling or a drastic increase in viscosity is the polymerization of zirconium species in the aqueous solution.[1][2][3] This process is highly sensitive to several factors:
-
pH Shifts: Aluminum zirconium salts are typically acidic. An increase in pH can accelerate hydrolysis and polymerization, leading to the formation of larger polymeric networks and eventually a gel.[4][5]
-
Concentration Effects: At higher concentrations (typically above 10% by weight of the salt), the likelihood of gelling increases if stabilizing agents are not present.[1][6]
-
Inadequate Stabilization: Amino acids like glycine are often added to chelate the zirconium, preventing it from polymerizing.[1][2] Insufficient levels of these stabilizers can lead to instability.
Step-by-Step Resolution Protocol:
-
Verify and Adjust pH:
-
Measure the current pH of your solution. For many aluminum zirconium chlorohydrate complexes, the optimal pH range for stability is between 3.0 and 5.0.[7]
-
If the pH is too high, cautiously adjust it downwards using a dilute solution of hydrochloric acid (HCl) or nitric acid (0.01N HNO₃ can be used as a mobile phase in HPLC analysis, indicating its compatibility).[1] Add the acid dropwise while continuously monitoring the pH.
-
-
Assess Stabilizer Concentration:
-
Review your formulation to ensure an adequate amount of a stabilizing agent, such as glycine, is present. Commercial aluminum-zirconium-glycine (ZAG) salts often have a glycine/Zr weight ratio of approximately 1:1.[2][3]
-
For enhanced stability, especially in aqueous solutions, increasing the ratio of Zr:glycine to a range of 1:1.2 to 1:5 (w/w) has been shown to be effective in preventing the polymerization of zirconium species.[2][3]
-
If your solution is glycine-free, consider adding it. Glycine can be directly added as a solid to the solution.[2]
-
-
Consider Dilution (If Applicable):
Issue 2: I am observing a white precipitate in my solution.
Probable Causes:
Precipitation is typically due to the formation of insoluble aluminum and zirconium hydroxides. This is primarily driven by changes in the solution's chemistry.
-
High pH: As the pH of the solution increases, especially above 5.0, the equilibrium shifts towards the formation of insoluble metal hydroxides, such as Al(OH)₃ and Zr(OH)₄.[4][8][9]
-
Elevated Temperatures: Heating the solution can accelerate hydrolysis and crystallization of the metal hydroxides, leading to a decrease in solubility and the formation of a precipitate.[10]
-
Incorrect Metal-to-Chloride Ratio: Aluminum-zirconium salts with a low metal-to-chloride (M/Cl) ratio are highly acidic and can be prone to instability and degradation if not properly formulated.[11]
Step-by-Step Resolution Protocol:
-
Analyze and Control pH:
-
Control Temperature:
-
Store solutions at room temperature unless otherwise specified. Avoid prolonged exposure to elevated temperatures.
-
If heating is a necessary part of your protocol, be aware that it can lead to the formation of more stable, crystalline, and less soluble oxide phases.[10] The process may not be easily reversible.
-
-
Buffer the System:
-
To prevent future pH fluctuations, consider incorporating a buffering agent into your formulation. In some applications, basic materials like sodium glycinate or amino acids such as arginine and lysine are used to stabilize acidic compositions.[11]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving stability issues with your this compound solution.
Caption: Troubleshooting workflow for unstable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the instability of this compound solutions?
Aluminum and zirconium ions in aqueous solution undergo hydrolysis, a reaction with water, to form various complex polymeric species.[4][8] The stability of the solution is a delicate balance. Factors like increasing pH or temperature drive this equilibrium towards the formation of larger, less soluble aluminum and zirconium hydroxide polymers.[4][5][10] Zirconium species are particularly prone to polymerization, which is the primary cause of gelling.[2][3]
Q2: What is the role of the Al/Zr and Metal/Cl ratios in stability?
These atomic ratios are critical determinants of the salt's properties and stability.
-
Al/Zr Ratio: Different compounds are defined by their Al/Zr ratio (e.g., 6.0:1 to 10.0:1 for octachlorohydrate).[7] This ratio influences the overall acidity and the specific types of polycations present in the solution.
-
Metal/Chloride (M/Cl) Ratio: This ratio indicates the basicity of the salt. A low M/Cl ratio (e.g., 0.9 to 1.3) corresponds to a highly acidic salt that can be difficult to formulate.[11] Conversely, a higher ratio indicates a more basic salt. The specific M/Cl ratio is crucial for stability and efficacy.[1]
Q3: Why is glycine so commonly used in these formulations?
Glycine, an amino acid, acts as a stabilizing agent or buffering agent.[2] It forms a complex with the zirconium ions, which stabilizes the small zirconium species and prevents them from polymerizing and forming a gel.[1][2][3] This coordination chemistry is essential for maintaining the stability and efficacy of the solution over its shelf life, particularly in aqueous environments.[2]
Q4: Can I use other amino acids or stabilizers?
Yes, other water-soluble amino acids such as alanine, threonine, and leucine can also be used.[2] Additionally, for certain formulations, polyhydric alcohols have been used to increase stability and efficacy, though they may introduce tackiness.[1] In anhydrous systems, basic materials like magnesium oxide, zinc oxide, or salts formed from a strong base and a weak acid (e.g., sodium glycinate) can be used to neutralize excess acidity and prevent degradation.[11]
Q5: How should I properly store my this compound solutions?
Based on general best practices and the chemical nature of the material, solutions should be stored in well-closed containers in a dry, cool, and well-ventilated place to minimize water evaporation and contamination.[6] Avoid temperature extremes, as both freezing and high heat can negatively impact stability.
Factors Influencing Solution Stability
The following diagram illustrates the equilibrium of aluminum zirconium species in solution and the factors that can push it towards instability.
Sources
- 1. US7074394B2 - Stable aluminum/zirconium antiperspirant solution free of amino acid and polyhydric alcohol - Google Patents [patents.google.com]
- 2. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 3. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 4. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. data.epo.org [data.epo.org]
Technical Support Center: Optimizing Aluminum-to-Zirconium Atomic Ratios
Welcome to the technical support center for optimizing the Aluminum-to-Zirconium (Al:Zr) atomic ratio. This guide is designed for researchers, materials scientists, and chemical engineers working with Al:Zr systems. As Senior Application Scientists, we have compiled this resource to provide not only procedural steps but also the fundamental scientific reasoning behind them, ensuring your experiments are built on a solid foundation of expertise and trustworthiness.
Section 1: Frequently Asked Questions - Fundamentals of the Al:Zr System
This section addresses foundational questions about the synergy between aluminum and zirconium and the critical importance of their atomic ratio.
Q1: Why are aluminum and zirconium combined in advanced materials?
A1: Combining aluminum and zirconium creates materials with properties superior to those of the individual elements. The specific benefits depend on whether the combination is a metallic alloy or a mixed oxide ceramic/catalyst.
-
In Metallic Alloys: Zirconium is added to aluminum alloys to act as a potent grain refiner and strengthener.[1][2] Even small additions of zirconium (typically 0.1-0.3 wt%) lead to the formation of fine, thermally stable intermetallic precipitates, primarily Al₃Zr.[3][4] These precipitates inhibit recrystallization and control the grain structure, especially at elevated temperatures, which significantly enhances the alloy's mechanical strength, thermal stability, and stress corrosion cracking resistance.[3][5] This makes Al-Zr alloys highly valuable in demanding industries like aerospace and automotive.[1][6]
-
In Mixed Oxides (e.g., Al₂O₃-ZrO₂): Combining alumina (Al₂O₃) and zirconia (ZrO₂) produces composite ceramics and catalysts with unique properties. Zirconia can stabilize amorphous phases of alumina, while alumina can increase the crystallization temperature of zirconia.[7][8] In catalysis, the Al:Zr ratio is crucial for tuning the surface acidity (both Brønsted and Lewis acid sites), which is a key parameter for catalytic activity and selectivity in various chemical reactions.[9][10][11] These mixed oxides are known for their high thermal stability and oxygen storage capacity.[11]
Q2: What are the primary applications driven by the Al:Zr ratio?
A2: The precise control of the Al:Zr ratio is critical for tailoring material performance in several high-tech fields:
-
Aerospace and Automotive: For lightweight, high-strength alloys used in aircraft frames, engine components, and structural parts that require reliability under thermal and mechanical stress.[2][12][13]
-
Catalysis: For designing catalysts with specific acidic properties for applications like biomass conversion (e.g., glucose to γ-valerolactone), Fischer-Tropsch synthesis, and various acid-catalyzed reactions.[9][14][15]
-
Advanced Ceramics: For producing tough, crack-resistant composite ceramics used in biomedical implants (dentistry, orthopedics) and refractory materials.[7][16]
-
Overhead Power Conductors: Al-Zr alloys are used to create High-Temperature Low-Sag (HTLS) conductors that can operate at higher temperatures than pure aluminum without losing mechanical strength.[5]
Q3: How does the Al:Zr atomic ratio fundamentally alter the material's properties?
A3: The Al:Zr ratio governs the formation of specific phases and microstructures, which in turn dictates the material's bulk properties.
-
In Alloys: The concentration of Zr determines the volume fraction and distribution of Al₃Zr dispersoids. A low Zr content may not provide enough precipitates for effective grain refinement, while an excessive amount can lead to the formation of coarse primary Al₃Zr particles during solidification, which can be detrimental to mechanical properties.[17] The optimal ratio ensures a fine, homogeneous distribution of these strengthening particles.[4]
-
In Mixed Oxides: The ratio of Al³⁺ to Zr⁴⁺ ions influences the crystal structure and the charge balance within the oxide lattice. This directly impacts the number and strength of Lewis and Brønsted acid sites on the material's surface.[10][18] For example, incorporating Zr into an alumina matrix can generate new acid sites that are not present in either pure oxide, leading to enhanced catalytic performance.[19][20]
Section 2: Application-Specific Optimization Guides
Metallurgy: Optimizing Al:Zr Ratio in High-Performance Alloys
This section focuses on the challenges and solutions encountered when developing Al-Zr alloys.
Q4: We are observing poor thermal stability in our Al-Zn-Mg-Cu alloy. Can the Zr content be optimized to improve this?
A4: Yes, optimizing the zirconium content is a primary strategy for enhancing thermal stability. The issue likely stems from insufficient or poorly distributed Al₃Zr dispersoids, which are essential for pinning grain boundaries at elevated temperatures.
Causality: Zirconium additions in the range of 0.1 to 0.3% form fine, coherent, L1₂-structured Al₃Zr precipitates during homogenization heat treatment.[3][4] These particles are very effective at preventing recrystallization, thus allowing the alloy to retain its fine grain structure and mechanical strength at high service temperatures.[5] If the Zr content is too low, the density of these pinning points is insufficient.
Troubleshooting Steps:
-
Verify Current Zr Content: Use Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or X-ray Fluorescence (XRF) to confirm the bulk Zr concentration in your alloy.
-
Microstructural Analysis: Use Transmission Electron Microscopy (TEM) to investigate the size, distribution, and coherency of the Al₃Zr dispersoids.[21] A non-uniform distribution or coarse particles suggest issues with the casting or homogenization process.
-
Adjust Composition: If the Zr content is below the optimal range (~0.12 wt%), consider increasing it in your next melt. Research suggests an optimal total concentration of Sc and Zr to be around 0.3 wt% with a Zr:Sc ratio ≥ 2 for maximum hardening.[17]
-
Optimize Homogenization: The time and temperature of the homogenization treatment are critical for precipitating the Al₃Zr phase correctly. A typical treatment for 7xxx series alloys is performed around 480°C.[4] Ensure your protocol allows for sufficient diffusion and precipitation without coarsening the particles.
Data Presentation: Impact of Zr Content on Al-Alloy Properties
| Property | Low Zr (<0.05 wt%) | Optimal Zr (0.1-0.2 wt%) | High Zr (>0.3 wt%) |
| Grain Structure | Coarse, prone to recrystallization at high temps. | Fine, stable grain structure.[5] | Risk of coarse primary Al₃Zr particles.[17] |
| Thermal Stability | Poor; significant strength loss after high-temp exposure. | Excellent; retains strength at elevated temperatures.[2] | Can be good, but may be compromised by coarse particles. |
| Mechanical Strength | Lower, especially after thermal cycling. | Significantly increased tensile and yield strength.[2] | High strength, but potentially lower ductility/toughness. |
| Stress Corrosion | Susceptible. | Reduced susceptibility in certain alloys (e.g., 7050).[3] | Variable, depends on microstructure. |
Catalysis: Tuning Acidity and Activity with the Al₂O₃:ZrO₂ Ratio
This section provides guidance for researchers developing alumina-zirconia catalysts.
Q5: Our Al₂O₃-ZrO₂ catalyst shows low selectivity for the desired product in a dehydration reaction. How can we tune the Al:Zr ratio to improve this?
A5: Low selectivity in acid-catalyzed reactions is often linked to an imbalance between Brønsted and Lewis acidity, or inappropriate acid site strength. The Al:Zr ratio is the primary tool for controlling these parameters.
Causality: The acidity of Al₂O₃-ZrO₂ mixed oxides does not vary linearly with composition. A synergistic effect is often observed where specific Al:Zr ratios create a maximum density of strong acid sites.[11] For dehydration reactions, Brønsted acid sites are typically desired. Introducing zirconium into alumina can enhance Brønsted acidity.[10] An incorrect ratio may favor Lewis acid sites, leading to undesired side reactions.
Troubleshooting & Optimization Workflow:
Explanation:
-
Synthesize a Series: Prepare a series of Al₂O₃-ZrO₂ catalysts with varying molar ratios (e.g., 9:1, 5:1, 1:1, 1:5, 1:9) using a consistent synthesis method like co-precipitation.[7]
-
Characterize Acidity:
-
Use Pyridine-FTIR spectroscopy to distinguish and quantify Brønsted versus Lewis acid sites.
-
Use Ammonia Temperature-Programmed Desorption (NH₃-TPD) to determine the total acid site density and the distribution of acid strengths.[11]
-
-
Correlate with Performance: Test each catalyst in your dehydration reaction under identical conditions. Plot selectivity as a function of the Brønsted/Lewis acid site ratio and total acidity. This will reveal the optimal acidic properties for your specific reaction. For example, a study on Zr-Al-Beta zeolites for glucose conversion found that the Al/Zr ratio had a strong impact on product distribution, with a high Zr content favoring the desired product.[9][15]
Section 3: Experimental Protocols & Characterization
Protocol 1: Co-precipitation Synthesis of Al₂O₃-ZrO₂ Nanopowders
This protocol is adapted from methodologies for producing homogeneous mixed-oxide powders.[7][8]
Objective: To synthesize Al₂O₃-ZrO₂ nanopowders with a target Al³⁺:ZrO²⁺ molar ratio of 1:1.
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Zirconyl nitrate hydrate (ZrO(NO₃)₂·xH₂O)
-
Ammonium hydroxide solution (25% NH₃)
-
Distilled water
-
Magnetic stirrer and hot plate
-
Centrifuge
-
Drying oven
-
Calcination furnace
Procedure:
-
Precursor Solution Preparation: a. Prepare a 1 M solution of aluminum nitrate in distilled water. b. Prepare a 1 M solution of zirconyl nitrate in distilled water. c. In a beaker, mix the two solutions in a 1:1 volume ratio to achieve the desired 1:1 molar ratio of Al³⁺:ZrO²⁺. Stir for 15 minutes to ensure homogeneity.
-
Precipitation: a. Place the beaker containing the mixed salt solution on a magnetic stirrer. b. Slowly add the 25% ammonium hydroxide solution dropwise while stirring vigorously. This is a "reversed precipitation" method where the salt solution is added to the precipitating agent.[7] Monitor the pH, continuing to add ammonia solution until the pH reaches ~9.5 to ensure complete precipitation of both hydroxides. c. A gelatinous precipitate will form. Continue stirring for 1 hour to age the precipitate.
-
Washing and Separation: a. Transfer the suspension to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes. b. Decant the supernatant. Resuspend the pellet in distilled water and vortex thoroughly to wash away residual ions. c. Repeat the centrifugation and washing steps at least 3-4 times until the supernatant is neutral (pH ≈ 7).
-
Drying: a. After the final wash, transfer the precipitate to a ceramic dish. b. Dry the sample in an oven at 110°C for 12-24 hours until a solid cake is formed.
-
Calcination: a. Grind the dried cake into a fine powder using a mortar and pestle. b. Place the powder in a crucible and transfer to a furnace. c. Calcine the powder at a specified temperature (e.g., 600-800°C) for 4-6 hours with a controlled heating ramp (e.g., 5°C/min). Calcination converts the hydroxides into the desired mixed oxide and develops the crystalline structure.[11]
-
Final Characterization: a. Confirm the phase composition and crystallinity using X-ray Diffraction (XRD). b. Determine the specific surface area using BET (Brunauer-Emmett-Teller) analysis. c. Verify the final elemental Al:Zr ratio using ICP-OES or Energy-Dispersive X-ray Spectroscopy (EDS).
Protocol 2: Key Characterization Techniques
Verifying the outcome of your synthesis and optimization is critical. Here are essential techniques:
| Technique | Purpose | What it Tells You About the Al:Zr System |
| X-ray Diffraction (XRD) | Phase identification and crystallinity. | Confirms formation of Al-Zr alloys, Al₃Zr, or specific Al₂O₃/ZrO₂ phases (e.g., tetragonal, cubic).[7][22] |
| Microscopy (SEM, TEM) | Microstructure, morphology, and particle size. | Visualizes grain size in alloys, distribution of Al₃Zr precipitates, and morphology of oxide nanoparticles.[21][23] |
| Spectroscopy (EDS, XPS, ICP-OES) | Elemental composition (bulk and surface). | Quantifies the Al:Zr atomic ratio to confirm it matches the target. XPS can reveal surface oxidation states.[24][25] |
| BET Surface Area Analysis | Measures specific surface area and porosity. | Crucial for catalysts, as higher surface area often correlates with more active sites.[8] |
| Pyridine-FTIR & NH₃-TPD | Acidity characterization for catalysts. | Distinguishes and quantifies Brønsted vs. Lewis acid sites (Py-IR) and measures total acidity (NH₃-TPD).[11][19] |
Section 4: Troubleshooting Common Issues
Q6: Our Al-Zr alloy, produced via casting, shows inconsistent mechanical properties across the ingot. What is the likely cause?
A6: Inconsistent mechanical properties in cast Al-Zr alloys often point to chemical segregation and a non-uniform microstructure. Zirconium has low solubility in solid aluminum and tends to segregate during solidification.[26]
Root Cause Analysis & Solution Workflow:
Corrective Actions:
-
Increase Cooling Rate: Faster cooling during casting can suppress the formation of large, primary Al₃Zr particles and trap more Zr in the solid solution, leading to a more uniform distribution after homogenization.
-
Optimize Homogenization: A carefully designed homogenization treatment is crucial to dissolve any segregated Zr and re-precipitate it as fine, evenly distributed Al₃Zr dispersoids.[17] This requires balancing temperature (high enough for diffusion) and time (long enough for uniformity without excessive coarsening).
-
Consider Master Alloys: Using Al-Zr master alloys can help achieve a more uniform distribution of zirconium in the initial melt compared to adding pure Zr.[3]
Q7: The surface area of our synthesized Al₂O₃-ZrO₂ catalyst is much lower than expected. Why?
A7: A low surface area is typically caused by particle agglomeration during synthesis or sintering during calcination.
Potential Causes & Solutions:
-
Calcination Temperature is Too High: High temperatures can cause particles to fuse together (sinter), drastically reducing surface area. Try lowering the calcination temperature or reducing the dwell time. A study on Al₂O₃-ZrO₂ powders found that an equal mole ratio of Al and Zr yielded the largest specific surface area.[7][8]
-
Inefficient Washing: Residual ions from the precursor salts can act as fluxes during calcination, promoting sintering. Ensure the washing step (Protocol 1, Step 3) is thorough.
-
Precipitation Conditions: The pH and rate of addition of the precipitating agent can affect the initial particle size and degree of agglomeration. Slow, controlled addition is key.
Section 5: References
-
Elka Mehr Kimiya. (2025). Al Zr Alloys: Applications, Properties, and Future Trends.
-
Belmont Metals. (2024). The Benefits of Zirconium as an Alloying Element for Aluminum.
-
Lamifil. The advantages of Aluminum Zirconium alloys.
-
Advanced Refractory Metals. (2024). A Comprehensive Guide to Zirconium Aluminum Alloy.
-
Lyamina, G., et al. (2017). Synthesis of Al2O3-ZrO2 Powders from Differently Concentrated Suspensions with a Spray Drying Technique. AIP Publishing.
-
AMG Aluminum. Aluminium Zirconium Master Alloys.
-
Scribd. Aluminum-Zirconium Phase Diagram Analysis.
-
International Conference on Aluminium Alloys (ICAA). Zirconium Solubility In Aluminum Alloys.
-
ResearchGate. (2017). Synthesis of Al2O3-ZrO2 powders from differently concentrated suspensions with a spray drying technique.
-
BURJC Digital. Understanding the role of Al/Zr ratio in Zr-Al-Beta zeolite: Towards the one-pot production of GVL from glucose.
-
ResearchGate. The Al-Zr (aluminum-zirconium) system.
-
ResearchGate. Influence of aluminium incorporation in the preparation of zirconia-pillared clay and catalytic performance in the acetalization reaction.
-
ResearchGate. (2001). Effects of Al/Zr ratio on ethylene–propylene copolymerization with supported-zirconocene catalysts.
-
OSTI.GOV. (1986). Synthesis and properties of aluminum-yttrium-zirconium oxides.
-
ResearchGate. (2008). Iron Oxide Doped Alumina-Zirconia Nanoparticle Synthesis by Liquid Flame Spray from Metal Organic Precursors.
-
MDPI. (2023). Characterization of Zr-Containing Dispersoids in Al–Zn–Mg–Cu Alloys by Small-Angle Scattering.
-
ResearchGate. Recent development in aluminum alloys for aerospace applications.
-
Scirp.org. (2022). Thermodynamic Analysis of Al Alloy Reinforced with Zirconia Particles.
-
ResearchGate. Surface Characterization of Amorphous Zr-Al-(Ni, Cu) Alloys Immersed in Cell-Culture Medium.
-
ResearchGate. Catalytic performance of zirconium-modified Co/Al2O3 for Fischer–Tropsch synthesis.
-
ResearchGate. Understanding the role of Al/Zr ratio in Zr-Al-Beta zeolite: Towards the one-pot production of GVL from glucose.
-
Howard Precision Metals. What is Aerospace Aluminum? Aluminum Alloys Used in the Aerospace Industry.
-
RSC Publishing. (2015). Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica.
-
ResearchGate. (2006). Optimization of hardening of Al–Zr–Sc cast alloys.
-
ResearchGate. Zr-Al-Beta zeolite with open Zr(IV) sites: an efficient bifunctional Lewis-Bronsted acidic catalyst of cascade reaction.
-
KSFEC. (2018). Tuning the acidic properties of Ce-Zr mixed oxide catalysts with different Ce/Zr ratio.
-
RSC Publishing. (2020). A Zr-Al-Beta zeolite with open Zr(iv) sites: an efficient bifunctional Lewis–Brønsted acid catalyst for a cascade reaction.
Sources
- 1. elkamehr.com [elkamehr.com]
- 2. The Benefits of Zirconium as an Alloying Element for Aluminum - Belmont Metals [belmontmetals.com]
- 3. amg-al.com [amg-al.com]
- 4. icaa-conference.net [icaa-conference.net]
- 5. The advantages of Aluminum Zirconium alloys - Lamifil [lamifil.be]
- 6. A Comprehensive Guide to Zirconium Aluminum Alloy – Zirconium Metal [zirconiumworld.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 10. researchgate.net [researchgate.net]
- 11. shokubai.org [shokubai.org]
- 12. researchgate.net [researchgate.net]
- 13. What is Aerospace Aluminum? Aluminum Alloys Used in the Aerospace Industry [howardprecision.com]
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- 16. Synthesis and properties of aluminum-yttrium-zirconium oxides (Journal Article) | OSTI.GOV [osti.gov]
- 17. researchgate.net [researchgate.net]
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- 19. Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. A Zr-Al-Beta zeolite with open Zr(iv) sites: an efficient bifunctional Lewis–Brønsted acid catalyst for a cascade reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 23. Thermodynamic Analysis of Al Alloy Reinforced with Zirconia Particles [scirp.org]
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- 26. researchgate.net [researchgate.net]
Welcome to the Technical Support Center for Zirconium-Aluminum-Glycine (ZAG) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing age-related polymerization of zirconium species in ZAG solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Introduction to ZAG Solution Stability
Zirconium-Aluminum-Glycine (ZAG) complexes are widely used, notably in antiperspirant formulations, due to the efficacy of small, soluble zirconium and aluminum species. However, a significant challenge in working with aqueous ZAG solutions is the inherent tendency of zirconium species to undergo hydrolysis and polymerization over time. This process, often accelerated by elevated temperatures and suboptimal pH, leads to the formation of larger, less effective polymeric species and can result in solution instability, manifesting as cloudiness, precipitation, or gelation.
The fundamental mechanism of this age-related degradation involves the hydrolysis of zirconium salts in water, leading to the formation of hydroxylated zirconium species. These species then undergo olation, a condensation process where bridging hydroxyl groups form between zirconium centers, creating dimers, trimers, and eventually larger polymers. Glycine is included in ZAG formulations to act as a buffering agent, helping to maintain a stable pH and chelate the zirconium species, thereby inhibiting this polymerization process.[1][2]
This guide will provide you with the knowledge and practical steps to prepare, maintain, and troubleshoot your ZAG solutions to ensure their stability and efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the initial visual indicators of polymerization in my ZAG solution?
A1: The first visual signs of instability and polymerization in a ZAG solution are typically a slight haziness or opalescence. As the polymerization progresses, this can develop into noticeable cloudiness, and eventually, the formation of a visible precipitate or gel. A stable, freshly prepared ZAG solution should be clear and free of any particulate matter.
Q2: What is the optimal pH range for maintaining the stability of a ZAG solution?
A2: The optimal pH for a ZAG solution is generally in the acidic range, typically between 3.0 and 5.0.[3] Maintaining the pH within this range is crucial for preventing the hydrolysis and subsequent polymerization of zirconium species. It is recommended to measure the pH of your solution after preparation and adjust as necessary.
Q3: What are the recommended storage conditions for ZAG solutions?
A3: ZAG solutions should be stored in well-closed containers in a cool, dry place. Avoid exposure to high temperatures, as heat can accelerate the polymerization process. While specific temperature recommendations can vary depending on the exact formulation, storage at controlled room temperature (20-25°C) is generally advisable. Refrigeration can be considered for long-term storage, but you should first confirm that this does not cause any components to precipitate out of your specific formulation.
Q4: How does the glycine to zirconium (Gly:Zr) ratio impact the stability of the solution?
A4: The Gly:Zr ratio is a critical factor in the stability of ZAG solutions. Glycine acts as a buffering agent and a chelator for zirconium, which helps to prevent polymerization.[1][2] Standard commercial ZAG salts often have a Gly:Zr weight ratio of approximately 1:1. However, research has shown that increasing this ratio can significantly enhance the stability of the solution by more effectively inhibiting the formation of high molecular weight zirconium polymers.[3][4] For enhanced stability, Zr:glycine weight ratios in the range of 1:1.2 to 1:5 have been found to be effective.[4]
Q5: Can I reverse the polymerization process if my ZAG solution has become cloudy?
A5: Reversing zirconium polymerization in an aqueous solution can be challenging. In some cases, gentle heating and stirring, along with pH adjustment to the optimal range, may help to redissolve small, newly formed polymers. However, for more advanced polymerization and precipitation, reversal is often not feasible. Prevention is the most effective strategy. In some industrial processes, depolymerization of certain polyesters has been achieved using zirconium-catalyzed hydrosilylation, but this is not a straightforward procedure for reversing age-related polymerization in a prepared ZAG solution.[5]
Troubleshooting Guide
This section provides a step-by-step approach to diagnosing and resolving common issues encountered during the preparation and handling of ZAG solutions.
Problem 1: The ZAG solution appears cloudy or hazy immediately after preparation.
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution of Solids | 1. Continue stirring the solution for a longer period. 2. Gentle warming (e.g., to 40-50°C) can aid in dissolution, but avoid excessive heat. |
| Incorrect pH | 1. Measure the pH of the solution using a calibrated pH meter. 2. Adjust the pH to be within the recommended range of 3.0-5.0 using a suitable acid or base (e.g., dilute HCl or NaOH). Add the acid/base dropwise while continuously stirring and monitoring the pH.[3] |
| Poor Water Quality | 1. Ensure you are using high-purity, deionized or distilled water for your solution preparation. 2. Impurities in the water can act as nucleation sites for precipitation. |
Problem 2: The ZAG solution becomes cloudy or forms a precipitate over time during storage.
| Potential Cause | Troubleshooting Steps |
| Age-Related Polymerization | 1. Verify Storage Conditions: Confirm that the solution is stored in a tightly sealed container at a cool, stable temperature. 2. Check the Gly:Zr Ratio: If you prepared the solution yourself, consider increasing the glycine to zirconium ratio in future preparations for enhanced stability.[3][4] 3. pH Drift: Remeasure the pH of the solution. If it has shifted outside the optimal range, this could be a sign of instability. For future preparations, ensure the initial pH is well-centered within the stable range. |
| Temperature Fluctuations | 1. Store the solution in a temperature-controlled environment to avoid cycles of heating and cooling, which can promote polymerization. |
| Contamination | 1. Ensure that all glassware and equipment used for preparation and storage are scrupulously clean. 2. Microbial growth can also lead to changes in the solution's appearance and pH. If microbial contamination is suspected, the solution should be discarded. |
Problem 3: The viscosity of the ZAG solution increases significantly, or it forms a gel.
| Potential Cause | Troubleshooting Steps |
| Advanced Polymerization | 1. This is a sign of extensive cross-linking between zirconium species. At this stage, the solution is likely no longer suitable for its intended use. 2. Review your preparation protocol, paying close attention to the order of addition of reagents, temperature control, and final pH. 3. Consider using analytical techniques like Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) to characterize the molecular weight distribution of your starting materials and aged solutions to better understand the kinetics of polymerization in your system. |
Experimental Protocols & Data
Protocol for Preparation of a Stable ZAG Solution
This protocol is a general guideline. Specific concentrations may need to be adjusted based on your experimental requirements.
Materials:
-
Zirconium salt (e.g., Zirconyl chloride)
-
Aluminum salt (e.g., Aluminum chlorohydrate)
-
Glycine
-
High-purity deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Heating mantle or water bath (optional)
Procedure:
-
Add the required amount of deionized water to a clean beaker with a stir bar.
-
While stirring, slowly add the glycine and allow it to dissolve completely.
-
Gradually add the zirconium salt to the glycine solution. The formation of a clear solution is expected.
-
Next, slowly add the aluminum salt to the solution.
-
If necessary, gently warm the solution to 70-85°C to ensure all components are fully dissolved.[2]
-
Allow the solution to cool to room temperature while continuing to stir.
-
Measure the pH of the final solution. Adjust to within the 3.0-5.0 range if necessary, using dilute acid or base.
-
Filter the solution through a 0.45 µm filter to remove any undissolved particulates.
-
Store in a tightly sealed, clean container at a controlled, cool temperature.
Data Presentation: Glycine-to-Zirconium Ratio and Stability
| Zr:Glycine (w/w Ratio) | Observed Stability | Comments |
| 1:1 | Moderate | Standard formulation, may show signs of polymerization over extended periods.[1] |
| 1:1.2 - 1:5 | High | Increased glycine content significantly inhibits the formation of high molecular weight polymers, leading to enhanced long-term stability.[3][4] |
Analytical Characterization of ZAG Solution Stability
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):
SEC/GPC is a powerful technique for monitoring the molecular weight distribution of ZAG solutions.[1] In a typical analysis, a stable solution will show a chromatogram with prominent peaks corresponding to smaller zirconium and aluminum species. As the solution ages and polymerizes, a shift in the chromatogram will be observed, with the appearance and growth of peaks at earlier elution times, corresponding to higher molecular weight polymers.
-
Interpretation of SEC/GPC Results:
-
Stable Solution: The chromatogram will be dominated by peaks representing low molecular weight species.
-
Unstable/Aged Solution: The chromatogram will show a decrease in the area of the low molecular weight peaks and an increase in the area of high molecular weight peaks (often referred to as "Peak 1" in antiperspirant analysis).
-
Visual and pH Monitoring:
For laboratories without access to SEC/GPC, a regular monitoring schedule can be implemented:
-
Visual Inspection: Daily or weekly, visually inspect the solution for any signs of haziness, cloudiness, or precipitation against a dark and light background.
-
pH Measurement: Periodically measure the pH of the stored solution. A significant drift in pH can be an early indicator of chemical changes and instability.
Visualizing Zirconium Polymerization
The following diagrams, generated using Graphviz, illustrate the conceptual pathway of zirconium polymerization in an aqueous environment and the inhibitory effect of glycine.
Caption: The polymerization pathway of zirconium in aqueous solution.
Caption: Glycine inhibits zirconium polymerization by chelation.
References
- A process for stabilizing an aluminum zirconium composition. (n.d.). Google Patents.
-
Zirconium-catalysed hydrosilylation of esters and depolymerisation of polyester plastic waste. (n.d.). Green Chemistry (RSC Publishing). Retrieved December 31, 2025, from [Link]
- Process for stabilizing an aluminum zirconium composition. (n.d.). Google Patents.
- Process for stabilizing an aluminum zirconium composition. (n.d.). Google Patents.
- Aluminum zirconium octachlorohydrex glycine preparation method. (n.d.). Google Patents.
Sources
- 1. Aluminum Zirconium Pentachlorohydrex Gly Solution [drugfuture.com]
- 2. CN105669777A - Aluminum zirconium octachlorohydrex glycine preparation method - Google Patents [patents.google.com]
- 3. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 4. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 5. Zirconium-catalysed hydrosilylation of esters and depolymerisation of polyester plastic waste - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Antiperspirant Efficacy of Aluminum Zirconium Formulations
Welcome to the Technical Support Center for Aluminum Zirconium (AZ) Antiperspirant Formulations. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the development and optimization of antiperspirant technologies. Here, we address common challenges and questions encountered during experimental work, providing not just solutions but also the underlying scientific rationale to empower your formulation strategies.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the formulation and testing of aluminum zirconium antiperspirants.
Issue 1: Sub-optimal Antiperspirant Efficacy in Clinical or In-Vivo Screening Trials
Question: Our new aluminum zirconium tetrachlorohydrex gly formulation is showing lower than expected sweat reduction in our screening studies. What are the potential causes and how can we troubleshoot this?
Answer:
Low efficacy in antiperspirant formulations can stem from a variety of factors, often related to the physicochemical state of the active ingredient and its interaction with the skin and sweat. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Incorrect Polymer Size Distribution of the AZ Salt | The efficacy of aluminum zirconium salts is highly dependent on the molecular size distribution of the aluminum and zirconium polymer species. Smaller, more mobile polymeric and oligomeric species are more effective at forming the sweat duct plug.[1][2][3] | 1. Characterize the AZ Salt: Use Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to analyze the polymer distribution of your raw material.[2][4] Focus on the ratio of smaller species (often designated as Peak 4 and 5 in chromatograms) to larger polymers.[1] 2. Source Activated Salts: Consider using "activated" aluminum zirconium salts. Activation processes, such as heating dilute solutions of the salt, can depolymerize larger species into smaller, more efficacious ones.[5][6] |
| Formulation pH is Not Optimized | The pH of the formulation and its subsequent interaction with the skin's pH can influence the hydrolysis of the AZ salt and its ability to form an effective plug.[7] High viscosity and gel formation, which are critical for an occlusive mass, are pH-dependent.[7] | 1. Measure Formulation pH: Ensure the final formulation pH is within the optimal range for the specific AZ salt being used (typically acidic, around 3-4.5).[8] 2. Buffer System Review: Evaluate the buffering capacity of your formulation. The addition of glycine to aluminum zirconium salts helps to buffer the formulation and prevent excessive acidity, which can cause skin irritation.[3][7] |
| Poor Delivery and Spreading on the Skin | For the antiperspirant to be effective, the active ingredient must be evenly distributed across the skin and come into contact with the sweat ducts.[8] The vehicle of the formulation plays a crucial role in this. | 1. Evaluate Vehicle Components: Assess the emollients and other vehicle components for their ability to create a uniform and continuous film on the skin. Volatile silicones are often used to aid in spreading and provide a pleasant sensory feel.[9] 2. Rheology Analysis: Conduct rheological studies on your formulation to ensure it has the appropriate viscosity for application and spreading. |
| Instability of the Formulation | Over time, especially under challenging storage conditions (e.g., high temperatures), the polymeric species in the AZ salt can change, potentially leading to a decrease in efficacy.[10] | 1. Accelerated Stability Testing: Conduct stability studies at elevated temperatures (e.g., 45°C for one month) and monitor key parameters like pH, viscosity, and the polymer distribution of the active.[10] 2. Addition of Stabilizers: For anhydrous formulations, the inclusion of a stabilizing basic material can prevent degradation and maintain product integrity.[10] For aqueous systems, an excess of glycine can help stabilize the smaller zirconium species.[3] |
Experimental Workflow for Efficacy Troubleshooting:
Caption: Troubleshooting workflow for low antiperspirant efficacy.
Issue 2: Skin Irritation Reported in Panel Studies
Question: Our panel study participants are reporting skin irritation with our new high-efficacy aluminum zirconium formulation. What formulation components could be responsible, and how can we mitigate this?
Answer:
Skin irritation is a common challenge with antiperspirants, primarily due to the acidic nature of the active ingredients.[7] Here's how to address this issue:
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Mitigation Strategies |
| Low Formulation pH | Aluminum zirconium salts are acidic, and a low pH can disrupt the skin's natural barrier, leading to irritation.[7] | 1. pH Adjustment: Carefully adjust the formulation pH to the highest possible level that does not compromise the stability and efficacy of the active. 2. Buffering with Glycine: Ensure an adequate amount of glycine is present in the formulation. Glycine acts as a buffering agent, moderating the acidity of the AZ salt.[3][7] |
| High Concentration of Active Ingredient | While higher concentrations of AZ salts can lead to increased efficacy, they also increase the potential for irritation.[9] | 1. Optimize Concentration: Determine the minimum effective concentration of the AZ salt through dose-response studies. The FDA allows up to 20% for aluminum zirconium compounds in over-the-counter products.[11][12] 2. Enhance Efficacy of Lower Concentrations: Focus on enhancing the efficacy of a lower concentration of the active by optimizing the polymer size distribution (activation).[5][6] |
| Irritating Vehicle Components | Certain components in the formulation base, such as fragrances or some emulsifiers, can be irritating to sensitive skin. | 1. Formulation Review: Scrutinize all excipients in the formulation for their known irritation potential. 2. Incorporate Soothing Agents: Add ingredients with known skin-soothing properties, such as allantoin, bisabolol, or panthenol, to help counteract potential irritation.[9] |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the formulation and testing of aluminum zirconium antiperspirants.
Q1: What is the mechanism of action of aluminum zirconium antiperspirants?
A1: Aluminum zirconium salts work by forming a temporary plug within the sweat duct, which physically blocks the flow of sweat to the skin's surface.[11][13][14] When the antiperspirant is applied to the skin, the salt dissolves in sweat and interacts with proteins and electrolytes to form a gel-like, amorphous metal hydroxide plug.[7][15] This plug is gradually shed with the natural renewal of skin cells, which is why antiperspirants need to be reapplied regularly.[14][15]
Mechanism of Action Diagram:
Caption: Mechanism of sweat duct plug formation by AZ salts.
Q2: How is the efficacy of antiperspirant formulations tested?
A2: The gold standard for testing antiperspirant efficacy is through in-vivo clinical trials involving human subjects, often following guidelines similar to those from the FDA.[16][17] The primary method used is gravimetric analysis.[18][19]
Standard Gravimetric Efficacy Test Protocol:
-
Subject Recruitment: A panel of subjects who are moderate to heavy sweaters are recruited.
-
Washout Period: Subjects undergo a "washout" period (typically 1-2 weeks) where they refrain from using any underarm products.[16]
-
Baseline Sweat Collection: Before product application, baseline sweat production is measured. Pre-weighed absorbent pads are placed in the axillae, and subjects are placed in a controlled high-temperature environment (a "hot room") for a specific duration to induce sweating.[18] The pads are then re-weighed to determine the amount of sweat produced.
-
Product Application: The test antiperspirant is applied to one axilla, and a control (placebo or competitor product) is applied to the other. Applications are typically done for a set number of consecutive days.[16]
-
Post-Treatment Sweat Collection: After the treatment period, sweat collection is repeated under the same controlled conditions as the baseline measurement.
-
Efficacy Calculation: The percentage of sweat reduction is calculated by comparing the post-treatment sweat amount to the baseline sweat amount for each axilla.
For screening multiple formulations, simplified in-vivo models on other body parts, like the back, can be used to rank the relative performance of different formulations before committing to more extensive axillary testing.[16]
Q3: What is the role of glycine in aluminum zirconium formulations?
A3: Glycine is a crucial component in modern aluminum zirconium antiperspirant salts, often referred to as aluminum zirconium tetrachlorohydrex gly (or similar).[7][14] It serves several important functions:
-
Buffering Agent: Glycine helps to buffer the acidity of the aluminum zirconium complex, which reduces the potential for skin irritation.[3][7]
-
Stabilizer: In aqueous solutions, glycine can help to stabilize the smaller, more efficacious zirconium species and prevent them from polymerizing into larger, less effective forms over time.[3] This contributes to a longer shelf life and sustained efficacy of the product.
-
Prevents Gel Formation in Production: During the manufacturing of the antiperspirant salt, glycine can prevent the formation of insoluble gels.[1]
Q4: How can we analyze the active components in our aluminum zirconium formulation?
A4: Several analytical techniques are essential for characterizing aluminum zirconium antiperspirant formulations:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the industry-standard method for determining the molecular size distribution of the aluminum and zirconium polymers, which is directly correlated with efficacy.[2][4]
-
Complexometric Titration: This technique is used to quantify the total amount of aluminum and zirconium in the formulation, ensuring the correct dosage of the active ingredient.[20][21]
-
Ion Chromatography (IC): This can also be used for the quantitative determination of aluminum.[22]
-
pH Measurement: A simple but critical test to ensure the formulation is within the desired pH range for efficacy, stability, and skin compatibility.
References
- 1. EP1292274A2 - Method of making enhanced efficacy antiperspirant actives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 4. US7105691B2 - Aluminum / zirconium / glycine antiperspirant actives stabilized with Betaine - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. US7060258B2 - Method of making aluminum-zirconium antiperspirant of enhanced efficacy - Google Patents [patents.google.com]
- 7. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. Decoding the Chemistry: Antiperspirants vs. Deodorants - Formulation Insights [ulprospector.ul.com]
- 10. data.epo.org [data.epo.org]
- 11. duradry.com [duradry.com]
- 12. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. trial.medpath.com [trial.medpath.com]
- 14. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 15. The Essential Guide to Aluminum in Deodorant: Risks vs. Reality [shengxinaluminium.com]
- 16. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 17. sensenet.net [sensenet.net]
- 18. karger.com [karger.com]
- 19. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. Determination of aluminum and zirconium in antiperspirants - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 22. documents.thermofisher.com [documents.thermofisher.com]
overcoming challenges in the characterization of polymeric Al/Zr species
Welcome to the technical support center for the characterization of polymeric aluminum/zirconium (Al/Zr) species. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these unique inorganic polymers. The inherent tendency of Al/Zr species to hydrolyze and polymerize in aqueous solutions presents significant analytical challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and obtain reliable, reproducible data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing polymeric Al/Zr species?
The characterization of Al/Zr polymers is inherently difficult due to their complex and dynamic nature in solution.[3][4] Key challenges include:
-
Hydrolytic Instability: Both aluminum and zirconium salts readily hydrolyze in water, leading to the formation of a wide range of oligo- and polymeric species.[2][5] This process is highly sensitive to pH, concentration, temperature, and the presence of other ions.[5]
-
Polydispersity: The polymerization process results in a broad distribution of molecular weights and structures, making it difficult to isolate and characterize discrete species.[6]
-
Structural Complexity: Al/Zr polymers can form intricate structures, such as the Keggin-ion-like Al₁₃ and Al₃₀ clusters, which can further aggregate.[3][6] The speciation of zirconium is also complex, with tetrameric and larger oligomeric units often coexisting in solution.[7]
-
Sample Preparation Artifacts: The very act of preparing a sample for analysis (e.g., dilution, pH adjustment) can alter the speciation, leading to results that do not reflect the original state of the material.[4]
Q2: Why is sample preparation so critical for the analysis of Al/Zr polymers?
Sample preparation is arguably the most critical step in the characterization of Al/Zr species. Due to their hydrolytic instability, even minor changes in the sample environment can trigger further polymerization or precipitation, leading to erroneous results. For instance, dilution can shift the equilibrium and promote the formation of different polymeric structures.[4] Similarly, improper pH control can lead to the formation of insoluble hydroxides. Therefore, the goal of sample preparation is to stabilize the species of interest without altering their native state. This often involves working with specific buffers or solvents and minimizing the time between sample preparation and analysis.
Q3: Which characterization technique is best suited for my Al/Zr sample?
The optimal characterization technique depends on the specific information you are seeking. A multi-technique approach is often necessary for a comprehensive understanding.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): Ideal for determining absolute molecular weight distribution and size of the polymeric species without relying on column calibration with standards.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ²⁷Al NMR, is a powerful tool for identifying and quantifying specific aluminum species, such as the Al₁₃ Keggin ion, in solution.[10][11]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Can provide detailed information on the composition and stoichiometry of smaller oligomeric species.[12][13] However, fragmentation of larger polymers can be a challenge.
Q4: How can I prevent my Al/Zr samples from precipitating during analysis?
Sample precipitation is a common issue stemming from the hydrolysis of Al/Zr salts.[12] To mitigate this:
-
pH Control: Maintaining the appropriate pH is crucial. Al/Zr species are typically more stable in acidic conditions. Hydrolysis and subsequent precipitation are more likely as the pH increases towards neutral.[14]
-
Concentration Effects: Highly concentrated solutions may be more prone to precipitation. Careful dilution with an appropriate solvent or buffer may be necessary.
-
Use of Stabilizing Agents: In some cases, the addition of chelating agents or specific counter-ions can help to stabilize the polymeric species in solution.
-
Solvent Choice: The choice of solvent for techniques like SEC-MALS is critical. The mobile phase should be optimized to prevent interactions with the column matrix and maintain the stability of the Al/Zr polymers.
Section 2: Troubleshooting Guide: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for obtaining absolute molecular weight information for Al/Zr polymers.[8] However, the unique properties of these materials can lead to specific challenges.
Issue 1: Irreproducible results, shifting peak retention times.
-
Probable Cause: Interactions between the highly charged polymeric species and the stationary phase of the SEC column. This can lead to non-ideal size-based separation. Another potential cause is the instability of the species in the chosen mobile phase, leading to on-column changes in their size or aggregation state.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Increase the ionic strength of the mobile phase (e.g., by adding salts like NaCl or NaNO₃) to screen electrostatic interactions between the sample and the column packing material.
-
pH Adjustment: Optimize the pH of the mobile phase to ensure the stability of the Al/Zr species and minimize charge-based interactions. A lower pH is generally preferred.
-
Column Selection: Consider using a column specifically designed for the analysis of polyelectrolytes or inorganic polymers.
-
Flow Rate Optimization: Reducing the flow rate can sometimes mitigate on-column degradation or aggregation by allowing more time for equilibrium.[15]
-
Issue 2: Inaccurate molecular weight determination.
-
Probable Cause: An incorrect value for the refractive index increment (dn/dc). The dn/dc value is a critical parameter in MALS calculations and is specific to the polymer-solvent system.[8] Using a literature value for a different polymer or solvent will lead to significant errors in the calculated molecular weight.
-
Troubleshooting Steps:
-
Measure the dn/dc: The most accurate approach is to experimentally determine the dn/dc value for your specific Al/Zr polymer in the mobile phase you are using for your SEC-MALS analysis. This can be done using the online refractometer of the MALS system.
-
Verify Solvent Conditions: Ensure that the mobile phase composition is consistent between your dn/dc measurement and your SEC-MALS runs.
-
Issue 3: Noisy or unstable light scattering signal.
-
Probable Cause: The presence of aggregates or particulates in the sample or mobile phase. These can cause large, sporadic spikes in the light scattering signal, obscuring the signal from the analyte.
-
Troubleshooting Steps:
-
Sample Filtration: Always filter your samples through a low-binding membrane filter (e.g., 0.1 or 0.22 µm) immediately before injection to remove any dust or aggregates.[16]
-
Mobile Phase Filtration and Degassing: Ensure your mobile phase is filtered and thoroughly degassed to prevent the formation of microbubbles, which can also cause noise in the light scattering detectors.
-
System Cleanliness: A contaminated flow cell in the MALS detector can also contribute to a noisy baseline. Follow the manufacturer's instructions for cleaning the flow cell.
-
Experimental Protocol: A Step-by-Step Guide for a Typical SEC-MALS Experiment
-
Mobile Phase Preparation: Prepare the mobile phase with the desired buffer and salt concentration. Filter it through a 0.22 µm filter and degas it thoroughly.
-
System Equilibration: Equilibrate the SEC-MALS system with the mobile phase at a constant flow rate until the baseline signals from all detectors (UV, MALS, and RI) are stable.[16]
-
dn/dc Determination (if not already known):
-
Prepare a series of known concentrations of your Al/Zr polymer in the mobile phase.
-
Inject each concentration directly into the RI detector (bypassing the SEC columns) and record the RI signal.
-
Plot the RI signal as a function of concentration. The slope of this line is the dn/dc value.
-
-
Sample Preparation: Dissolve the Al/Zr polymer in the mobile phase to the desired concentration. Filter the sample through a 0.1 or 0.22 µm syringe filter immediately before injection.[16]
-
Data Acquisition: Inject the prepared sample onto the equilibrated SEC-MALS system and collect the data.
-
Data Analysis: Use the appropriate software to process the collected data. Input the measured dn/dc value to calculate the absolute molecular weight distribution.[17]
Data Presentation: Typical SEC-MALS Parameters for Al/Zr Analysis
| Parameter | Recommended Value/Range | Rationale |
| Mobile Phase | Aqueous buffer (e.g., acetate, phosphate) | Provides pH control to stabilize the polymer. |
| pH | 3.0 - 5.0 | Minimizes hydrolysis and precipitation. |
| Salt Concentration | 0.1 - 0.5 M (e.g., NaCl, NaNO₃) | Screens electrostatic interactions with the column. |
| Column Type | Aqueous-compatible, e.g., silica-based with hydrophilic coating or polymer-based | Ensures compatibility and minimizes sample adsorption. |
| Flow Rate | 0.5 - 1.0 mL/min | A balance between resolution and analysis time. |
| Injection Volume | 50 - 100 µL | Dependent on sample concentration and column size. |
| Sample Concentration | 1 - 5 mg/mL | Sufficient for signal detection without causing viscosity issues. |
Mandatory Visualization: SEC-MALS Workflow
Caption: Workflow for SEC-MALS analysis of polymeric Al/Zr species.
Section 3: Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, especially ²⁷Al NMR, provides valuable structural information about aluminum-containing polymers.[10]
Issue 1: Broad, poorly resolved peaks in ²⁷Al NMR spectra.
-
Probable Cause: Aluminum is a quadrupolar nucleus, and its interaction with an asymmetric electric field gradient can lead to significant line broadening. This is common for aluminum atoms in large, slowly tumbling polymeric structures.
-
Troubleshooting Steps:
-
Increase Temperature: Acquiring the spectrum at a higher temperature can increase the rate of molecular tumbling, which can average out the quadrupolar interactions and lead to sharper lines.
-
Use a Higher Magnetic Field: A higher field strength spectrometer can help to improve resolution and reduce the effects of second-order quadrupolar interactions.[18]
-
Solvent Viscosity: Use a low-viscosity solvent to promote faster molecular motion.
-
pH Optimization: The chemical environment, influenced by pH, can affect the symmetry around the aluminum nucleus. Experiment with slight pH adjustments to find conditions that may result in sharper signals.
-
Issue 2: Difficulty in quantifying different polymeric species.
-
Probable Cause: The quadrupolar nature of the ²⁷Al nucleus can lead to different relaxation rates for different aluminum species. If the experimental parameters are not set correctly, the relative peak intensities may not accurately reflect the relative concentrations of the species.
-
Troubleshooting Steps:
-
Short Pulse Width: Use a short pulse width (e.g., a 30° pulse) to minimize intensity distortions.
-
Sufficient Relaxation Delay: Ensure a sufficiently long relaxation delay between pulses (at least 5 times the longest T₁ relaxation time) to allow all nuclei to return to equilibrium.
-
Baseline Correction: Careful baseline correction is essential for accurate integration of broad peaks.
-
Deconvolution: For overlapping peaks, use a deconvolution software to fit the spectral data to a sum of Lorentzian or Gaussian functions to obtain the areas of individual peaks.
-
Mandatory Visualization: Decision Tree for NMR Troubleshooting
Caption: Decision tree for troubleshooting common ²⁷Al NMR issues.
Section 4: References
-
Analysis and characterization of aluminum chlorohydrate oligocations by capillary electrophoresis. (2017). PubMed. Available at: [Link]
-
Characterization of zirconium complexes of interest in spent nuclear fuel reprocessing by electrospray ionization mass spectrometry. (2000). PubMed. Available at: [Link]
-
Study of Speciation for Zirconium(IV) Compounds in Aqueous Solution. J-STAGE. Available at: [Link]
-
Understanding the Role of Aqueous Solution Speciation and Its Application to the Directed Syntheses of Complex Oxidic Zr Chlorides and Sulfates. (2018). Journal of the American Chemical Society. Available at: [Link]
-
Aluminium chlorohydrate. Wikipedia. Available at: [Link]
-
Distribution of Zr(IV) Ion Species in Aqueous Solution. ResearchGate. Available at: [Link]
-
Analysis and characterization of aluminum chlorohydrate oligocations by capillary electrophoresis. ResearchGate. Available at: [Link]
-
Speciation and Complex Formation of Zirconium(IV) with Tc(VII) and Re(VII) in Liquid–Liquid Extraction Systems. (2022). PubMed Central. Available at: [Link]
-
A Structural Study of the Nature of Molecular Zirconium Species in Aqueous Solution. (2024). University of Huddersfield Repository. Available at: [Link]
-
The Science Behind ACH: Understanding the Properties of Aluminum Chlorohydrate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. (2022). PubMed Central. Available at: [Link]
-
ALUMINIUM CHLOROHYDRATE. Ataman Kimya. Available at: [Link]
-
Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. (2022). ACS Publications. Available at: [Link]
-
Investigation of the tetracarbonatozirconate ion by electrospray mass spectrometry in aqueous media. ResearchGate. Available at: [Link]
-
A definitive example of aluminum-27 chemical shielding anisotropy. (1998). PubMed. Available at: [Link]
-
Characterization of Al30 in commercial poly-aluminum chlorohydrate by solid-state 27Al NMR spectroscopy. ResearchGate. Available at: [Link]
-
Representative 27 Al NMR spectra of PAC. ResearchGate. Available at: [Link]
-
hydrolysis of soluble aluminum salts. CFS. Available at: [Link]
-
Speciation of the two typical coagulants by ferron assay and 27 Al NMR. ResearchGate. Available at: [Link]
-
High-concentration polyaluminum chloride: Preparation and effects of the Al concentration on the distribution and transformation of Al species. ResearchGate. Available at: [Link]
-
Column tips for successful SEC-MALS. (2017). Cytiva Life Sciences. Available at: [Link]
-
Calculated stable and metastable solubility limits of Zr in Al compared... ResearchGate. Available at: [Link]
-
The Al-Zr (aluminum-zirconium) system. ResearchGate. Available at: [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compoun. (2022). ChemRxiv. Available at: [Link]
-
Phase transition process of Al/Al3Zr: study on growth and inhibition kinetics of Al3Zr. (2023). Taylor & Francis Online. Available at: [Link]
-
Assigning the ESI mass spectra of organometallic and coordination compounds. (2019). University of Victoria. Available at: [Link]
-
Effect of pH on the aluminum salts hydrolysis during coagulation process: Formation and decomposition of polymeric aluminum species. ResearchGate. Available at: [Link]
-
Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review. (2023). PubMed Central. Available at: [Link]
-
Microstructural Stability and High-Temperature Mechanical Behavior of Al–Ni–Zr Alloy Strengthened by L12-Al3Zr Precipitates. (2023). MDPI. Available at: [Link]
-
Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review. (2023). RSC Publishing. Available at: [Link]
-
SEC-MALS: CMI Getting Started Guide to Size Exclusion Chromatography with Multi-Angle Light Scattering. (2024). Center for Macromolecular Interactions. Available at: [Link]
-
Effect of Zr Additions on Thermal Stability of Al-Cu Precipitates in As-Cast and Cold Worked Samples. (2020). MDPI. Available at: [Link]
-
Enhancing Polymer Testing Efficiency with SEC-MALS Analysis. (2024). Contract Laboratory. Available at: [Link]
-
Characterization of polymer properties and identification of additives in commercially available research plastics. (2023). RSC Publishing. Available at: [Link]
-
Novel α + β Zr Alloys with Enhanced Strength. (2021). MDPI. Available at: [Link]
-
ACS Polymers Au's Grand Challenges in Polymer Science. (2023). PubMed Central. Available at: [Link]
-
Grand challenges in polymers. (2022). Frontiers. Available at: [Link]
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Technical Support Center: Solubility and Dispersion of Aluminum Zirconium Complexes in Anhydrous Vehicles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for formulating with aluminum zirconium (AZ) antiperspirant actives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating these highly effective salts into anhydrous systems. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in the fundamental chemistry of these materials.
Frequently Asked Questions (FAQs)
Q1: What are aluminum zirconium (AZ) complexes and why are they used in anhydrous antiperspirants?
Aluminum zirconium complexes, such as Aluminum Zirconium Tetrachlorohydrex Glycine (AZG), are the most effective over-the-counter actives for reducing perspiration.[1] They are polymeric salts of aluminum and zirconium coordinated with chloride and, typically, an amino acid like glycine.[2][3] These complexes are specifically developed for high efficacy in anhydrous formulations like sticks, soft solids, and aerosols.[2] Their mechanism involves diffusing into sweat ducts, where they hydrolyze with sweat to form an insoluble, gel-like plug that temporarily blocks the pore, reducing sweat output.[1][3] The glycine is crucial for buffering the complex and preventing the zirconium species from gelling prematurely in the presence of any residual moisture.[4]
Q2: What does "solubility" mean for AZ complexes in anhydrous vehicles? Is true dissolution achievable?
This is a critical point of clarification. For polymeric metal salts like AZ complexes, achieving true thermodynamic solubility (i.e., dissolving into individual ions or small molecules) in non-aqueous, non-polar vehicles like silicones is practically impossible. The term "solubility" in this context is often used colloquially to describe the process of creating a stable, homogenous, and finely dispersed suspension of the micronized AZ salt powder within the anhydrous base.[5] The goal is to minimize particle agglomeration, prevent settling (sedimentation), and achieve a smooth, aesthetically pleasing product without a gritty feel.
Q3: What is the fundamental challenge in dispersing AZ complexes in anhydrous vehicles?
The primary challenge stems from a classic surface chemistry problem: incompatibility between a high-surface-energy, hydrophilic solid (the AZ salt) and a low-surface-energy, hydrophobic liquid (the anhydrous vehicle, e.g., cyclomethicone). The hydrophilic salt particles have a strong tendency to interact with each other rather than with the hydrophobic carrier, leading to the formation of clumps or agglomerates. Overcoming this requires modifying the surface properties of the particles or the vehicle to improve compatibility.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My AZ powder is clumping and forming large aggregates during mixing.
Root Cause Analysis: This is the most common manifestation of the hydrophilic/hydrophobic incompatibility. The particles are not being properly "wetted" by the vehicle. The high surface energy of the salt particles leads to strong particle-particle attraction, which the low-energy vehicle cannot overcome.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for AZ powder agglomeration.
Detailed Explanation:
-
Introduce a Wetting Agent: A wetting agent is a moderately polar liquid that is miscible with the primary anhydrous vehicle but has a greater affinity for the particle surface. It acts as a bridge between the particle and the vehicle. Propylene glycol is a common choice as it can help solubilize trace amounts of water and interact with the hydrophilic salt.[6][7] Esters like C12-15 alkyl benzoate or PPG-14 butyl ether also function effectively.
-
Optimize Order of Addition: Never add the AZ powder directly to the entire bulk of the low-viscosity vehicle. The best practice is to create a pre-slurry. See Protocol 1 below for a detailed methodology.
-
Control Particle Size: Smaller primary particles have a higher surface area but can be easier to disperse with the right energy input, as they present a smaller "mass" to be moved.[8] More importantly, starting with a micronized powder with a narrow particle size distribution prevents large, stubborn aggregates from the outset.[9] Some advanced methods even employ wet grinding to enhance the active's efficacy by altering the aluminum speciation.[10]
-
Apply Sufficient Shear: Overcoming the particle-particle attraction requires energy. Low-shear mixing (e.g., with a simple propeller) is often insufficient. High-shear mixing (homogenization) provides the mechanical force needed to break apart agglomerates and ensure each particle is coated with the wetting agent and vehicle.
Issue 2: My formulation appears smooth initially, but shows significant sedimentation over time.
Root Cause Analysis: This is a problem of suspension stability. While you may have achieved good initial dispersion, the particles are not remaining suspended. This is governed by Stokes' Law, which shows that settling is influenced by particle size, the density difference between the particles and the vehicle, and the viscosity of the vehicle.
Key Factors and Solutions:
| Factor | Scientific Principle | Recommended Action |
| Vehicle Viscosity | Stokes' Law dictates that settling velocity is inversely proportional to the viscosity of the continuous phase. A higher viscosity slows down particle movement. | Introduce a gelling agent or structurant to build a network within the anhydrous vehicle. Common examples include Stearyl Alcohol, Hydrogenated Castor Oil, or waxes for stick formulations, and clays (e.g., Quaternium-90 Sepiolite) for soft solids. |
| Particle Size | Settling velocity is proportional to the square of the particle radius. Smaller particles settle much more slowly. | Ensure the use of micronized AZ powder. Re-evaluate the dispersion process (Issue 1) to ensure you are breaking down all agglomerates, as these act like large particles and will settle quickly. |
| Density Matching | Reducing the density difference between the suspended particles and the liquid vehicle will reduce the gravitational force causing settling. | While difficult to modify the density of the AZ salt itself, selecting vehicle components that create a continuous phase with a density closer to that of the salt can help. However, this is usually a minor factor compared to viscosity and particle size. |
| Flocculation | Flocculation is a form of "soft" agglomeration where particles loosely attract, forming a network. Controlled, weak flocculation can actually be beneficial, as the network can prevent hard packing at the bottom (caking) and is easily redispersed. | The choice of suspending agent can influence this. Some agents create a "space-filling" network that physically entraps particles, while others modify surface charges to control particle-particle interactions. |
Experimental Protocols
Protocol 1: Preparation of a Stable Anhydrous AZ Suspension
This protocol outlines a best-practice methodology for creating a stable dispersion of an AZ complex in a silicone-based vehicle, suitable for a soft solid or roll-on base.
Materials:
-
Micronized Aluminum Zirconium Tetrachlorohydrex Glycine (AZG) powder
-
Cyclopentasiloxane (volatile silicone vehicle)
-
PPG-14 Butyl Ether (wetting agent/dispersant)
-
Stearyl Alcohol (structurant/gelling agent)
-
Hydrogenated Castor Oil (structurant/gelling agent)
Procedure:
-
Phase A (Vehicle Phase): In a primary vessel, combine the Cyclopentasiloxane, Stearyl Alcohol, and Hydrogenated Castor Oil.
-
Heating: Heat Phase A to 75-80°C with moderate propeller mixing until all solids are completely melted and the solution is clear and uniform.
-
Phase B (Pre-slurry): In a separate, smaller vessel, combine the PPG-14 Butyl Ether with the micronized AZG powder.
-
Wetting Step: Mix Phase B at room temperature using a spatula or low-speed mixer until the powder is fully wetted and a smooth, uniform paste is formed. There should be no dry clumps of powder visible. This is the most critical step to ensure proper dispersion.
-
Cooling & Addition: Begin cooling the primary vessel (Phase A) with continued propeller mixing.
-
Homogenization: When the temperature of Phase A reaches 65-70°C, add the Phase B pre-slurry to Phase A. Immediately switch from propeller mixing to high-shear mixing (e.g., rotor-stator homogenizer).
-
Dispersion: Homogenize for 5-10 minutes, ensuring a vortex is formed to incorporate all material. The high shear will break down any remaining agglomerates and ensure a fine, uniform particle distribution.
-
Final Cooling: Switch back to propeller or sweep-wall mixing and continue to cool the batch to room temperature. Pour into appropriate containers before it fully solidifies.
Workflow Diagram:
Caption: Workflow for preparing a stable AZ suspension.
References
-
EP1292274A2 - Method of making enhanced efficacy antiperspirant actives - Google Patents.
-
EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents.
-
US7074394B2 - Stable aluminum/zirconium antiperspirant solution free of amino acid and polyhydric alcohol - Google Patents.
-
ES2247727T3 - PROCEDURE TO STABILIZE A ZIRCONY ALUMINUM COMPOSITION. - Google Patents.
-
DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents.
-
Rehder, D., Bota, C., Pöppl, A., & Klette, H. (2022). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. Molecules, 27(5), 1533.
-
STABILIZED ANTIPERSPIRANT COMPOSITIONS CONTAINING ALUMINUM-ZIRCONIUM SALTS WITH LOW M:CL RATIO. (2006).
-
Putt, R. (1975). Colorimetric determination of zirconium in antiperspirant aerosols. Journal of the Association of Official Analytical Chemists, 58(4), 833-836.
-
Determination of aluminum and zirconium in antiperspirants - Metrohm.
-
Method of making aluminum-zirconium antiperspirant of enhanced efficacy - Google Patents.
-
Exploring Propylene Glycol's Role as a Reliable Excipient - PharmiWeb.com.
-
Effect of particle size and amount on corrosion behaviour of Al–45 wt-%Cu/zircon sand composite - ResearchGate.
-
US7105691B2 - Aluminum / zirconium / glycine antiperspirant actives stabilized with Betaine - Google Patents.
-
Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem.
-
ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY - SpecialChem.
-
Effect of Particle Shape and Size Distribution on the Dissolution Behavior of Al 2 Cu Particles during Homogenization in Aluminum Casting Alloy Al-Si-Cu-Mg - ResearchGate.
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Technical Support Center: Enhancing the Stability and Shelf-Life of Spray-Dried ZAG Powders
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the stability and shelf-life of spray-dried Zinc-alpha-2-glycoprotein (ZAG) powders. This document will navigate the complexities of ZAG formulation and process development, offering troubleshooting solutions and answers to frequently asked questions.
Understanding the Stability Challenges of Spray-Dried ZAG
Zinc-alpha-2-glycoprotein (ZAG) is a 41 kDa glycoprotein with multifaceted biological roles, including lipid mobilization and immune response modulation.[1][2] Its therapeutic potential is significant, but like many biologics, ZAG is susceptible to degradation during the spray-drying process and subsequent storage. The primary challenges to overcome are the physical and chemical instabilities induced by thermal and dehydration stresses.
Physical Instability: The primary concern is the unfolding and subsequent aggregation of ZAG. The high temperatures and shear forces encountered during atomization can disrupt the delicate tertiary structure of the protein, exposing hydrophobic regions that can lead to the formation of soluble and insoluble aggregates.
Chemical Instability: Deamidation, oxidation, and Maillard reactions are common chemical degradation pathways for spray-dried proteins.[3][4] Residual moisture and the presence of reducing sugars in the formulation can accelerate these detrimental reactions, compromising the integrity and biological activity of ZAG.
The stability of the final powder is intrinsically linked to its amorphous state and glass transition temperature (Tg).[5][6][7][8] A high Tg is desirable as it signifies a glassy state with low molecular mobility, which in turn slows down degradation reactions. Water acts as a plasticizer, reducing the Tg and increasing molecular mobility, thereby decreasing the stability of the protein.[9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the development of spray-dried ZAG powders, providing potential causes and actionable solutions.
Issue: Low Powder Yield and Poor Morphology
Question: My spray-drying process is resulting in a low yield of ZAG powder, and the particles are irregularly shaped with poor flowability. What could be the cause, and how can I improve this?
Answer:
Low yield and poor particle morphology are often interconnected and can stem from suboptimal spray-drying parameters or formulation issues.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Suboptimal Spray-Drying Parameters | The inlet temperature may be too high, causing the droplets to dry too quickly and form hollow, fragile particles that adhere to the cyclone walls. Conversely, a low inlet temperature can result in wet, sticky particles that also lead to poor collection efficiency.[10][11][12] | Optimize the inlet temperature, outlet temperature, and feed flow rate. A systematic Design of Experiments (DoE) approach is recommended to find the optimal balance that ensures efficient drying without causing thermal degradation. |
| Inappropriate Solid Content in the Feed Solution | A very low solid content can lead to the formation of fine, low-density particles that are difficult to collect. High solid content can increase the viscosity of the feed solution, leading to poor atomization and the formation of large, irregular particles. | Aim for a total solids concentration that allows for efficient atomization and particle formation. This is typically in the range of 1-20% (w/v), depending on the specific protein and excipients used. |
| Poor Formulation Characteristics | The formulation may lack the necessary excipients to form robust particles. Certain excipients can improve the mechanical strength and flow properties of the resulting powder. | Consider the inclusion of bulking agents like mannitol or amino acids such as leucine, which are known to improve powder dispersibility and yield.[13] |
Experimental Protocol: Optimizing Spray-Drying Parameters
-
Define Parameter Ranges: Based on literature and preliminary experiments, establish a range for inlet temperature (e.g., 120-180°C), feed flow rate (e.g., 2-5 mL/min), and aspirator rate.
-
Design of Experiments (DoE): Utilize a statistical DoE software to create a matrix of experiments (e.g., a Box-Behnken or Central Composite Design).
-
Execute Spray-Drying Runs: Prepare a consistent ZAG formulation and perform the spray-drying runs according to the DoE matrix.
-
Characterize the Powder: For each run, measure the process yield, particle size distribution (e.g., using laser diffraction), and morphology (e.g., using Scanning Electron Microscopy - SEM).
-
Analyze the Data: Use the DoE software to analyze the results and identify the optimal process parameters that maximize yield and produce particles with the desired characteristics.
Issue: Significant Protein Aggregation Post-Spray Drying
Question: I am observing a high percentage of soluble and/or insoluble aggregates in my reconstituted ZAG powder. How can I mitigate protein aggregation during spray drying?
Answer:
Protein aggregation is a critical stability issue that can be addressed through careful formulation design, focusing on the selection of appropriate stabilizing excipients.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Inadequate Stabilization | The formulation lacks sufficient amounts of cryo- and lyoprotectants to protect ZAG from the stresses of dehydration and thermal exposure. | Incorporate disaccharides like trehalose or sucrose. These sugars form a glassy matrix that entraps the protein, restricting its mobility and preventing unfolding.[13][14][15] They also replace the water molecules that form hydrogen bonds with the protein, helping to maintain its native conformation.[14] |
| Suboptimal pH | The pH of the feed solution is close to the isoelectric point (pI) of ZAG, leading to minimal electrostatic repulsion between protein molecules and an increased propensity for aggregation. | Formulate the ZAG solution at a pH at least 1-2 units away from its pI. The use of appropriate buffer systems is crucial to maintain the desired pH throughout the process.[16][17][18][19] |
| Presence of Destabilizing Interfaces | The air-water interface created during atomization can induce protein unfolding and aggregation. | Consider the addition of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 at low concentrations (typically 0.01-0.1%). These surfactants preferentially accumulate at the interface, protecting the protein from surface-induced denaturation. |
Experimental Workflow for Excipient Screening
Caption: Simplified pathway of the Maillard reaction leading to protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the spray drying of ZAG?
A1: The most critical parameters are the inlet temperature , outlet temperature , and feed flow rate . The inlet temperature primarily dictates the rate of solvent evaporation. The outlet temperature is an indicator of the final moisture content of the powder. The feed flow rate influences the droplet size and the overall heat load on the system. A well-controlled process balances these parameters to ensure efficient drying while minimizing thermal stress on the protein.
Q2: How do I choose the right excipients for my ZAG formulation?
A2: The choice of excipients is multi-faceted and depends on the specific stability challenges.
-
For physical stability (anti-aggregation): Non-reducing disaccharides like trehalose and sucrose are the gold standard. [13][14][15]Amino acids such as arginine and glycine can also act as stabilizers and aggregation inhibitors. [14][20]* For chemical stability: Use non-reducing sugars to avoid the Maillard reaction. Select a buffer (e.g., histidine, citrate) that maintains the optimal pH without crystallizing. [17][18]* For powder properties: Mannitol can be used as a bulking agent to improve powder handling, but be aware that it can crystallize and may not offer the same level of protein protection as amorphous sugars. Leucine is often added to improve aerosol performance for inhaled formulations. [13] Q3: What analytical techniques are essential for characterizing the stability of spray-dried ZAG powders?
A3: A combination of orthogonal techniques is recommended to get a comprehensive picture of stability. [21]
| Attribute | Primary Technique(s) | Purpose |
|---|---|---|
| Aggregation | Size Exclusion Chromatography (SEC-HPLC) ,[22][23] Dynamic Light Scattering (DLS) [23][24] | Quantify soluble aggregates and monitor changes in particle size distribution. |
| Secondary Structure | Solid-State Fourier-Transform Infrared Spectroscopy (ssFTIR) [13][25] | Assess changes in the protein's secondary structure (alpha-helices, beta-sheets) in the solid state. |
| Chemical Purity | Reverse-Phase HPLC (RP-HPLC) , Ion-Exchange HPLC (IEX-HPLC) | Detect and quantify chemical modifications such as deamidation and oxidation. |
| Residual Moisture | Karl Fischer Titration | Accurately measure the water content of the final powder. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg) of the amorphous solid. [6][7] |
| Biological Activity | Cell-based assays or relevant bioassays | Confirm that the protein retains its intended biological function. |
Q4: How should I determine the shelf-life of my spray-dried ZAG powder?
A4: Shelf-life determination involves conducting formal stability studies under controlled storage conditions, as outlined by regulatory guidelines such as ICH Q1A(R2) and Q1E. [26][27]1. Protocol Design: Store the spray-dried ZAG powder at various temperature and humidity conditions (e.g., long-term: 5°C; accelerated: 25°C/60% RH and 40°C/75% RH). 2. Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months). 3. Stability-Indicating Assays: Analyze the samples using a validated set of stability-indicating assays (as listed in Q3) to monitor changes in critical quality attributes. 4. Data Analysis: Analyze the data for trends and use statistical methods to extrapolate the shelf-life, which is the time period during which the product is expected to remain within its approved specifications. [26][28][29] By systematically addressing these common issues and understanding the underlying scientific principles, you can significantly enhance the stability and shelf-life of your spray-dried ZAG powders, paving the way for successful downstream applications.
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Wu, S., et al. (2015). Understanding the impact of protein-excipient interactions on physical stability of spray-dried protein solids. PubMed Central. [Link]
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- 27. Shelf Life Estimation of Pharmaceutical Products | Pharmaguideline [pharmaguideline.com]
- 28. Pharmaceutical Shelf-Life Determination – Sandpiper Pharma [sandpiperpharma.com]
- 29. pharmtech.com [pharmtech.com]
Technical Support Center: Controlled Gel Formation of Aluminum Zirconium Salts via pH Adjustment
Welcome to the technical resource center for researchers, scientists, and drug development professionals working with aluminum zirconium (AZG) salts. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the pH-mediated gel formation of these complex materials. As Senior Application Scientists, our goal is to provide you with not just procedural steps, but the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind pH-induced gelation of aluminum zirconium salts?
A1: The gelation of aluminum zirconium (AZG) salts is a multi-stage process driven by hydrolysis and polymerization, which is highly dependent on pH.[1] Initially, in an aqueous solution, the aluminum and zirconium ions exist as hydrated aqua ions, such as [Al(H₂O)₆]³⁺.[1][2] As the pH of the solution is raised (e.g., by adding a base or interacting with a higher pH environment like physiological sweat), these aqua ions undergo hydrolysis, releasing protons (H⁺) and forming various hydroxylated monomeric and small polymeric species.[1][3]
This process can be represented by equilibria such as: [Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(OH)(H₂O)₅]²⁺ + H₃O⁺[1]
As the concentration of these hydroxylated species increases with rising pH, they undergo condensation reactions (olation and oxolation) to form larger, soluble polycations.[4] Eventually, these polymers cross-link and aggregate, leading to a significant increase in viscosity and the formation of a three-dimensional gel network.[3][5] The zirconium species also undergo similar pH-dependent hydrolysis, contributing to the complexity and strength of the final gel.[6]
Q2: Why is glycine included in many aluminum zirconium salt formulations?
A2: Glycine is a crucial component in many commercial AZG salts, where it functions as a buffering and stabilizing agent.[7][8] The zirconium component of the salt is highly prone to polymerization, which can lead to instability, premature gelation, or loss of efficacy over time.[9][10] Glycine complexes with the zirconium species, effectively modulating its reactivity and preventing the formation of large, insoluble zirconium polymers, especially during storage or in concentrated aqueous solutions.[9][10][11] By controlling the polymerization of zirconium, glycine helps maintain the stability and desired activity of the smaller, more effective aluminum and zirconium species.[9] The weight ratio of zirconium to glycine is a critical parameter for ensuring long-term stability.[9][10]
Q3: How do different types of aluminum zirconium salts (e.g., TETRA, TRI, OCTA) behave differently with respect to pH?
A3: The specific type of AZG salt, which differs in the aluminum-to-zirconium ratio and the metal-to-chloride ratio, dictates its acidity and gelling behavior. More acidic salts will begin to hydrolyze and form gels at a lower pH. The behavior of common salts is summarized below.
| Salt Type | Typical pH for Viscosity Increase / Gel Formation | Key Characteristics |
| Aluminum Zirconium Tetrachlorohydrex Gly (TETRA) | Sudden increase in a narrow range of pH 4.5–5.0 | Most acidic of the common AZG salts.[3][12] |
| Aluminum Chloride (ACL) | Starts around pH 4.5 | Exhibits a more consistent viscosity increase across the pH range compared to TETRA.[3][12] |
| Aluminum Zirconium Octachlorohydrex Gly (OCTA) | Above pH 5.5 | Acidity falls between that of TETRA and TRI.[1][12] |
| Aluminum Chlorohydrate (ACH) | Above pH 5.5 | More buffered and less acidic than ACL.[1][12] |
| Aluminum Zirconium Trichlorohydrex Gly (TRI) | Forms a gel around pH 6.33 | Contains a smaller amount of Zirconium than TETRA.[1][3][12] |
Source: Adapted from comprehensive in vitro hydrolysis studies.[3][12]
This difference in behavior is critical for formulation development. For instance, a salt like TETRA may be suitable for applications where gelation is desired in a mildly acidic environment, whereas ACH or OCTA would be selected for environments closer to neutral pH.[3]
Q4: What analytical techniques are recommended for characterizing the polymerization of AZG salts?
A4: The most common and powerful technique for characterizing the distribution of polymeric species in AZG solutions is High-Performance Liquid Chromatography (HPLC), specifically using Gel Permeation Chromatography (GPC) columns.[13] This method separates the aluminum and zirconium complexes based on their molecular weight. The resulting chromatogram typically shows several "bands" or peaks, with the highest molecular weight species eluting first (Band I) and the lowest molecular weight species (monomers and dimers) eluting last (Band IV).[13] By analyzing the relative areas of these peaks, researchers can quantify the degree of polymerization and assess the stability of a formulation over time.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Premature Gel Formation or Uncontrolled Viscosity Increase
Symptom: Your AZG salt solution becomes highly viscous or forms a gel before the intended pH is reached or before the addition of other components.
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Rationale |
| Incorrect Salt Selection for the System's pH | You may be using a highly acidic salt (like TETRA) in a formulation that is already near its gelling pH of ~4.5.[3][12] | Action: Review the pH-sensitivity table above. Switch to a less acidic salt (e.g., OCTA or ACH) if your starting formulation pH is in the 4.5-5.5 range. Rationale: This provides a wider operating pH range before the onset of gelation. |
| Localized pH "Hot Spots" During Base Addition | When adding a base (e.g., NaOH) to adjust pH, poor mixing can create localized regions of very high pH. This triggers rapid, uncontrolled polymerization and gelation in those spots, which then propagates. | Action 1: Add the pH-adjusting agent very slowly (dropwise) under vigorous and continuous stirring. Action 2: Use a more dilute solution of your base to allow for better dispersion before it reacts. Rationale: Ensures a homogeneous pH throughout the solution, allowing for controlled and uniform hydrolysis and polymerization. |
| Insufficient Glycine Stabilization | The Zr:glycine ratio may be too low, leading to unchecked polymerization of the highly reactive zirconium species.[9][10] | Action: Increase the glycine content. A weight ratio of Zr:glycine between 1:1.2 and 1:5 is often effective for stabilization in aqueous solutions.[9] Rationale: Additional glycine provides more buffering capacity and complexes more effectively with zirconium, preventing its premature polymerization.[10] |
| Elevated Temperature | The kinetics of hydrolysis and polymerization are accelerated at higher temperatures.[9] Storing or mixing solutions at elevated temperatures can significantly reduce the gelling time. | Action: Conduct pH adjustments and formulation steps at controlled room temperature unless the protocol specifies otherwise. Ensure storage conditions are cool and stable. Rationale: Slows the reaction kinetics, providing better control over the gelation process. |
Logical Flow for Troubleshooting Premature Gelation
Issue 2: Precipitation or Cloudiness in Aqueous Solutions
Symptom: A white precipitate or general turbidity appears in your AZG solution upon pH adjustment or addition of other formulation components.
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Rationale |
| pH Overshoot | If the pH is raised too high or too quickly, the system can bypass the stable polymeric gel phase and form large, insoluble metal hydroxide precipitates (Al(OH)₃ or Zr(OH)₄).[2] | Action: Carefully monitor the pH and avoid exceeding the optimal range for your specific AZG salt. The target pH should generally be maintained between 3.0 and 5.0 for solution stability, though gelling occurs at higher pHs.[11] Buffer the formulation to prevent pH drift. Rationale: Maintaining the correct pH keeps the polycationic complexes soluble and prevents their conversion into neutral, insoluble hydroxides. |
| Incompatible Anions | The addition of certain anionic species (e.g., phosphates, some surfactants) can interact with the cationic aluminum and zirconium polymers, causing them to co-precipitate out of solution. | Action: Review all formulation components. If the precipitation occurs after adding a specific ingredient, investigate its anionic character. Consider using non-ionic or cationic alternatives if possible. Rationale: Avoids electrostatic interactions that lead to the formation of insoluble salts. |
| Poor Glycine to Zirconium Ratio | As with premature gelation, insufficient glycine can lead to the formation of insoluble zirconium polymers, which appear as a precipitate.[9][11] | Action: Increase the ratio of glycine to zirconium. A weight ratio of Zr:glycine between 1:1.2 and 1:5 is a good starting point for improving stability.[9][11] Rationale: Glycine effectively sequesters zirconium, preventing it from forming large, insoluble polymeric species that precipitate from the solution. |
Experimental Protocols
Protocol 1: Standardized pH Adjustment for Controlled Gel Formation
This protocol is designed to achieve a target pH and induce gelation in a controlled, reproducible manner.
-
Preparation:
-
Titration Setup:
-
Place the AZG solution in a beaker on a magnetic stir plate with a stir bar, ensuring vigorous but vortex-free mixing.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb does not contact the stir bar.
-
-
pH Adjustment:
-
Record the initial pH of the AZG solution.
-
Using a burette or a micropipette, add the dilute base dropwise to the solution.
-
Pause after each addition to allow the pH reading to stabilize. This is critical as the hydrolysis reactions need time to equilibrate.
-
Record the pH and the volume of base added at regular intervals.
-
-
Observation of Gel Point:
-
Continue the titration until the desired target pH is reached.
-
Visually inspect the solution for an increase in viscosity. The "gel point" can be qualitatively determined by the "stable-to-inversion" method, where the beaker can be inverted without the contents flowing.[5]
-
For quantitative analysis, a viscometer or rheometer should be used to measure the viscosity change as a function of pH.
-
-
Aging:
-
Once the target pH is achieved, allow the gel to age for a specified period (e.g., 20 hours) at room temperature, as its properties can continue to evolve.[5]
-
Experimental Workflow Diagram
References
-
Antiperspirants and Deodorants | PDF | Chemistry | Chemical Substances - Scribd. [Link]
-
Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - ACS Publications. [Link]
-
Synthesis and Characterisation of Aluminium-Zirconium Based Organic-Inorganic Materials via Sol-Gel Route | Request PDF - ResearchGate. [Link]
-
Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC - PubMed Central. [Link]
- US7153495B2 - Fragrance friendly and cost effective antiperspirant actives and method of making the same - Google P
-
(12) United States Patent - Googleapis.com. [Link]
- EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google P
- DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google P
- US9072916B2 - Aqueous anti-perspiration formulation - Google P
-
Murzin D. Formulation Product Technology 2ed 2024 | PDF - Scribd. [Link]
-
New Al-based and Dual Cross-linkers to Form a Strong Gel for Hydraulic Fracturing Treatments | Request PDF - ResearchGate. [Link]
- US9592295B2 - Reversely thermo-reversible hydrogel compositions - Google P
- EP0653203A1 - Novel zirconium salts and their synthesis - Google ...
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characterization of silicon-aluminum-zirconium oxide obtained by the sol-gel process. [Link]
-
Acidic dissociation of zirconium lactate and the buffer solution mechanism. - ResearchGate. [Link]
-
From lab-scale to on-site pilot trials for the recovery of hemicellulose by ultrafiltration: Experimental and theoretical evaluations - ResearchGate. [Link]
-
Rheological Characteristics of CMHPG Crosslinked with New Zirconium and Dual Crosslinkers | SPE Asia Pacific Unconventional Resources Conference and Exhibition | OnePetro. [Link]
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alumina stabilized zirconia: Topics by Science.gov. [Link]
-
(12) United States Patent - Googleapis.com. [Link]
-
Effect of Clostridium butyricum combined with traditional fermenters on the quality characteristics of fermented milk | Request PDF - ResearchGate. [Link]
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The Anatomy of a Formula—Antiperspirant Sticks, Soft Solids and Gels. [Link]
-
ph titratable acidity: Topics by Science.gov. [Link]
-
Optically appealing cosmetic or dermatological preparation - European Patent Office - EP 1787629 B1. [Link]
- PCT - Googleapis.com.
-
Optimization of synthesis conditions of zirconium lactate crosslinker.... - ResearchGate. [Link]
-
Gel-based morphological design of zirconium metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05602D. [Link]
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Elementis - Find Search Results for Personal Care & Cosmetics applications, search data sheets, SDS and request samples | Prospector. [Link]
-
Adsorption of Calcium(II), Cadmium(II) and Copper(II) Ions from Water by Prepared Silicon-Aluminum-Zirconium Oxide Using Sol-Gel Process - SciELO. [Link]
Sources
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- 6. Chlorohydroxyoxozirconium|Zirconium(IV) Oxychloride Octahydrate [benchchem.com]
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Technical Support Center: Troubleshooting Poor Performance of Aluminum Zirconium-Based Antiperspirants
From the desk of the Senior Application Scientist
Welcome to the technical support center for aluminum zirconium (AZG) based antiperspirant systems. This guide is designed for researchers, formulators, and quality control professionals who are navigating the complexities of developing and manufacturing high-efficacy antiperspirant products. The following question-and-answer-based troubleshooting guide synthesizes fundamental science with practical, field-proven insights to help you diagnose and resolve performance issues in your experiments.
Section 1: Foundational Science & Mechanism of Action
A clear understanding of the active's mechanism is the bedrock of effective troubleshooting. Performance failures often trace back to a deviation from this fundamental pathway.
Q: What is the fundamental mechanism of action for aluminum zirconium (AZG) antiperspirants?
A: The primary mechanism of action for AZG salts is the formation of a temporary, superficial plug within the eccrine sweat duct[1][2][3][4]. This process is not merely a physical blockage but a multi-step physicochemical interaction:
-
Application & Solubilization: The AZG salt is applied to the skin in a carrier vehicle (e.g., stick, roll-on). Upon contact with sweat, which has a pH typically in the range of 4.0-7.0, the salt begins to dissolve and hydrolyze[5].
-
Polymerization & Gelation: As the AZG salt dissolves, the aluminum and zirconium species interact with proteins and electrolytes present in sweat[6]. This interaction neutralizes the charge of the metal species, causing them to polymerize and form an amorphous, gel-like metal hydroxide precipitate[5][7].
-
Ductal Occlusion: This gelled mass physically obstructs the sweat duct, forming a plug that significantly reduces or stops the flow of sweat to the skin's surface[1][4][8].
-
Plug Extrusion: The plug is temporary. It is gradually broken down and pushed out by the natural process of skin cell turnover (desquamation) and the pressure of sweat generation, which is why antiperspirants must be reapplied regularly[1][6].
The following diagram illustrates this pathway:
Caption: Mechanism of Action for AZG Antiperspirants.
Q: What is the specific role of glycine in AZG complexes?
A: Glycine is a critical component in modern AZG salts, serving primarily as a buffering and stabilizing agent[5][9]. The inclusion of zirconium enhances antiperspirant efficacy compared to aluminum-only salts, but it also increases the acidity of the salt complex[5].
-
Buffering Action: The highly acidic nature of early antiperspirant salts led to significant skin irritation and fabric damage[4][5]. Glycine, an amino acid, acts as a buffer to moderate the pH of the salt complex, reducing its irritation potential[5].
-
Stabilization: In aqueous environments (such as a roll-on or the sweat on the skin), zirconium species have a tendency to polymerize over time into larger, less effective forms[9]. Glycine forms a coordination complex with the zirconium, which helps to stabilize the smaller, more active zirconium species and prevent this premature polymerization, thus preserving the efficacy of the active over the product's shelf-life[9][10][11].
Section 2: Raw Material & Active Ingredient (API) Issues
The quality and characteristics of your starting AZG salt are paramount. Inconsistent performance often originates here.
Q: Our antiperspirant efficacy is inconsistent batch-to-batch. Could the raw AZG salt be the issue?
A: Absolutely. This is a very common problem. The efficacy of an AZG salt is not just dependent on its concentration, but critically, on the distribution of its aluminum and zirconium polymeric species[12]. It has been clinically demonstrated that smaller polymeric/oligomeric species are more effective at reducing sweat[12].
Your raw material may have lot-to-lot variability in this polymer distribution. A batch with a higher percentage of large polymers (e.g., "Peak 1" or "Peak 2" in a chromatogram) will be inherently less effective than a batch rich in smaller, more active species (e.g., "Peak 4")[12]. Therefore, you must implement a robust incoming raw material quality control (QC) program.
Q: How do we properly characterize an incoming AZG raw material?
A: A comprehensive QC protocol for AZG salts should go beyond simple identity tests. It must evaluate the key parameters that correlate with efficacy and stability.
Sources
- 1. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 2. duradry.com [duradry.com]
- 3. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Guide to Aluminum in Deodorant: Risks vs. Reality [shengxinaluminium.com]
- 7. health.ec.europa.eu [health.ec.europa.eu]
- 8. trial.medpath.com [trial.medpath.com]
- 9. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 10. US7074394B2 - Stable aluminum/zirconium antiperspirant solution free of amino acid and polyhydric alcohol - Google Patents [patents.google.com]
- 11. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 12. EP1292274A2 - Method of making enhanced efficacy antiperspirant actives - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Sensory Profile of Topical Formulations Containing ZAG Salts
Welcome to the technical support center for formulators working with ZAG salts (aluminum zirconium chlorohydrate glycine complexes). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the unique sensory challenges presented by these active ingredients in topical formulations. Patient adherence and, consequently, therapeutic efficacy are significantly influenced by the aesthetic and sensory characteristics of a topical product.[1][2][3][4] This resource provides in-depth troubleshooting, scientific explanations, and actionable protocols to help you create elegant and patient-centric formulations.
Troubleshooting Guide: Common Sensory Issues with ZAG Salt Formulations
This section provides a quick reference for identifying and resolving common sensory defects encountered during the formulation of topical products containing ZAG salts.
| Sensory Issue | Probable Cause(s) | Recommended Solution(s) |
| Grittiness / Rough Texture | - Poor dispersion or agglomeration of ZAG salt particles. - Incompatibility with certain polymers leading to precipitation. - Initial particle size of the raw material is too large. | - Particle Size Reduction: Employ micronization techniques like jet milling or high-pressure homogenization.[5][6] - Improved Dispersion: Utilize high-shear mixing during the incorporation of the ZAG salt. - Excipient Screening: Evaluate the compatibility of ZAG salts with different polymers and thickeners. |
| Tackiness / Stickiness | - High concentration or inappropriate selection of polymeric rheology modifiers (e.g., certain carbomers).[3] - Interaction of ZAG salts with humectants, leading to a sticky residue. | - Optimize Rheology Modifiers: Experiment with different types of rheology modifiers, such as natural gums (xanthan) or clays (bentonite), which can offer a less tacky feel.[7][8] - Incorporate Emollients: Add light, fast-absorbing emollients (e.g., esters) to reduce the perception of stickiness.[9] - Hybrid Approach: Combine natural and synthetic polymers to balance efficacy and sensory feel.[3] |
| Unpleasant Odor | - Inherent odor of the ZAG salt raw material. - Interaction between ZAG salts and other formulation components, leading to the generation of volatile compounds. - Degradation of the formulation over time. | - Taste and Odor Masking Technologies: Consider microencapsulation of the ZAG salt to create a barrier.[10][11][12] - Use of Fragrances: Incorporate suitable fragrances that are compatible with the formulation's pH and stability. - pH Optimization: Evaluate the odor profile at different pH levels, as this can influence the stability of certain ingredients. |
| Phase Separation / Instability | - ZAG salts can disrupt the emulsion stability due to their ionic nature. - Inappropriate emulsifier selection or concentration.[13] | - Emulsifier Selection: Choose non-ionic emulsifiers that are more tolerant to high salt concentrations. The emulsifier system has a dominant effect on the sensory profile.[13][14] - Increase Viscosity: Utilize rheology modifiers to create a stable network that suspends the ZAG salt particles.[15][16] |
| Skin Irritation / Stinging | - Low pH of the formulation, which can be exacerbated by the acidic nature of ZAG salts.[17] - High concentration of the active ingredient. - Potential for ZAG salts to cause skin irritation in sensitive individuals.[18][19] | - pH Adjustment: Buffer the formulation to a pH closer to that of the skin (around 5.5) without compromising the stability of the ZAG salt. - Inclusion of Anti-Irritants: Add soothing agents like allantoin, bisabolol, or panthenol. - Concentration Optimization: Determine the minimum effective concentration of the ZAG salt. |
Frequently Asked Questions (FAQs)
Q1: What are ZAG salts and why do they present unique sensory challenges in topical formulations?
ZAG salts are complexes of aluminum and zirconium compounds with glycine.[7][10] They are primarily used as antiperspirants due to their ability to form a plug within the sweat duct, physically blocking sweat release.[5][11][15][20] The formulation of these salts is critical, as partially neutralized, smaller aluminum and zirconium species are known to enhance the sensory profile on the skin while maintaining efficacy.[10][17]
The challenges arise from their chemical nature:
-
High Ionic Strength: ZAG salts can destabilize emulsions, leading to phase separation.
-
Acidity: These salts can lower the pH of a formulation, potentially causing skin irritation.[17]
-
Physical Form: The particle size and morphology of the ZAG salt powder can lead to a gritty or rough skin feel if not properly dispersed or milled.
Q2: How can I systematically evaluate the sensory profile of my ZAG salt formulation?
A systematic evaluation requires a trained sensory panel.[2][21] This involves a group of individuals trained to objectively assess the sensory characteristics of topical products.[2][21] Key parameters to evaluate include:
-
Appearance: Visual assessment of the product's color, homogeneity, and texture.
-
Pickup and Feel from Container: How the product feels when first touched.
-
Rub-in: The feel of the product during application, including spreadability, tackiness, and playtime.
-
After-feel: The residual feeling on the skin after the product has been absorbed, such as softness, greasiness, or the presence of a film.[2]
A structured approach, as detailed in the protocol below, will provide quantitative and reproducible data to guide formulation optimization.
Diagram 1: Sensory Evaluation Workflow A flowchart illustrating the process of conducting a sensory evaluation for topical formulations.
Caption: Workflow for a systematic sensory evaluation.
Experimental Protocols
Protocol 1: Establishing a Descriptive Sensory Panel for Topical Formulations
Objective: To obtain objective, quantitative data on the sensory attributes of topical formulations containing ZAG salts.
Materials:
-
A group of 10-15 potential panelists.
-
A controlled environment with consistent lighting, temperature, and humidity.
-
Standardized sample application tools (e.g., swabs, spatulas).
-
Standardized questionnaires for data collection.
-
Reference formulations with known sensory profiles.
-
Statistical analysis software.
Methodology:
-
Panelist Recruitment and Screening:
-
Recruit volunteers who are willing to participate and do not have any known skin sensitivities or allergies to the test materials.
-
Screen panelists for their ability to discriminate between different sensory attributes using simple tests with reference materials.
-
-
Panelist Training:
-
Train the selected panelists on the specific sensory attributes to be evaluated (e.g., tackiness, spreadability, greasiness).
-
Provide standardized definitions and reference standards for each attribute to ensure consistency.
-
Conduct several training sessions until the panel can reliably and consistently rate the attributes.
-
-
Sample Preparation and Presentation:
-
Prepare all formulation samples under identical conditions.
-
Code the samples with random three-digit numbers to blind the panelists.
-
Present the samples in a randomized order to each panelist.
-
-
Evaluation Procedure:
-
Instruct panelists to cleanse their hands or forearms before starting.
-
Provide a standardized amount of product for each evaluation.
-
Guide the panelists through the evaluation of each attribute at different time points (e.g., during application, 1 minute after, 5 minutes after).
-
-
Data Collection and Analysis:
-
Panelists will rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-100).
-
Collect the completed questionnaires.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between formulations.
-
Visualize the results using sensory maps or spider web plots for easy comparison.[2]
-
In-Depth Scientific Discussion & Further FAQs
Q3: What is the role of particle size in the grittiness of ZAG salt formulations and how can it be controlled?
Grittiness in a topical formulation is often caused by solid particles that are large enough to be perceived by mechanoreceptors in the skin. For active pharmaceutical ingredients (APIs) like ZAG salts, controlling particle size is crucial for an acceptable sensory profile.[5]
-
Mechanism of Grittiness: If the ZAG salt particles are not sufficiently fine or if they agglomerate in the formulation, they will create a rough, sandy, or gritty sensation upon application.
-
Particle Size Reduction Techniques:
-
Jet Milling: This technique uses high-velocity jets of air or nitrogen to cause particle-on-particle collisions, resulting in a reduction in particle size to the micron range (1-15 µm).[6]
-
High-Pressure Homogenization: This method forces a suspension of the API through a narrow gap at high pressure, causing particle size reduction through cavitation and shear forces.[5]
-
Wet Milling: In this process, the API is suspended in a liquid and milled, which can be effective for reducing particle size and improving dispersion.[6]
-
Diagram 2: Particle Size Reduction Workflow A flowchart outlining the process for addressing grittiness in a topical formulation.
Caption: Decision workflow for managing ZAG salt particle size.
Q4: How do I select the right excipients to improve the skin feel of my ZAG salt formulation?
Excipients play a critical role in determining the final sensory profile of a topical product.[18] For formulations containing ZAG salts, the careful selection of emollients, emulsifiers, and rheology modifiers is key.
-
Emollients: These ingredients help to soften and smooth the skin. For a light, non-greasy feel, consider esters like isopropyl myristate or silicones like dimethicone.[9]
-
Emulsifiers: The choice of emulsifier is paramount for both stability and sensory feel.[13][14] Non-ionic emulsifiers are generally preferred for their tolerance to the high ionic strength of ZAG salts.
-
Rheology Modifiers: These excipients control the viscosity and texture of the formulation.[7][8][15][16] While synthetic polymers like carbomers are effective thickeners, they can sometimes lead to a tacky feel.[3] Consider natural polymers like xanthan gum or clays like hectorite, which can provide a smooth, non-tacky texture.[7] A combination of different rheology modifiers can also be used to achieve the desired sensory profile.[3]
Diagram 3: Interplay of Excipients on Sensory Profile A diagram showing how different excipients influence the final sensory attributes of a topical formulation.
Caption: Influence of key excipients on sensory perception.
References
-
Aluminum Zirconium Tetrachlorohydrex GLY Ingredient Allergy Safety Information. (n.d.). SKINSAFE. Retrieved from [Link]
-
Parhi, R., & Suresh, P. (2022). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. ACS Applied Materials & Interfaces, 14(9), 11597–11609. Retrieved from [Link]
-
Aluminium zirconium tetrachlorohydrex gly. (2025, September 21). In Wikipedia. Retrieved from [Link]
-
ALUMINUM ZIRCONIUM TRICHLOROHYDREX GLY. (n.d.). COSMILE Europe. Retrieved from [Link]
-
Is long-term use of aluminum zirconium tetrachlorohydrex (Aluminum Zirconium Tetrachlorohydrex) 20% in antiperspirants harmful? (2025, April 3). Dr. Oracle. Retrieved from [Link]
-
Parhi, R., & Suresh, P. (2022). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. ACS Publications. Retrieved from [Link]
-
Parhi, R., & Suresh, P. (2022). Structure-Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. PubMed. Retrieved from [Link]
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EWG Skin Deep® | What is ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLYCINE COMPLEX. (n.d.). EWG. Retrieved from [Link]
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Challenges in Cosmetic Formulation. (2021, January 14). NYSCC. Retrieved from [Link]
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Mistry, P., Batchelor, H., & Forbes, B. (2017). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. Pharmaceutics, 9(3), 33. Retrieved from [Link]
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Factors Affecting Compliance in Patients with Seborrheic Dermatitis: The Role of Texture, Fragrance, and Packaging. (2024, August 1). Medical Dialogues. Retrieved from [Link]
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Patient Centric Pharmaceutical Drug Product Design—The Impact on Medication Adherence. (2021). Pharmaceuticals, 14(3), 227. Retrieved from [Link]
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Aluminum Zirconium Octachlorohydrex Gly. (n.d.). PubChem. Retrieved from [Link]
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Atreja, G. (2005). Strategies to Enhance Patient Adherence: Making it Simple. The Permanente Journal, 9(1), 59–63. Retrieved from [Link]
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Improving Patient Adherence to Topical Treatment. (2023, April 28). European Medical Journal. Retrieved from [Link]
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ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY. (n.d.). COSMILE Europe. Retrieved from [Link]
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Overcoming challenges in the development of cosmetic formulations with agro-industrial by-products: The case of cork powder. (2025, April 11). International Journal of Cosmetic Science. Retrieved from [Link]
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Well.ca - Canada's online health, beauty, and skin care store. (n.d.). Well.ca. Retrieved from [Link]
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Drug Excipient Interactions. (n.d.). Semantic Scholar. Retrieved from [Link]
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Prevention of Mineral Scale Deposition Using Dispersants and Inhibitors. (n.d.). OUCI. Retrieved from [Link]
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Preventing Over-Drying in Coated Tablets During Curing Stages. (2025, March 6). Pharma.Tips. Retrieved from [Link]
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Topical odorant application of the specific olfactory receptor OR2AT4 agonist, Sandalore®, improves telogen effluvium‐associated parameters. (2021). Journal of cosmetic dermatology. Retrieved from [Link]
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Formulating for Skin Challenges That Impact Confidence. (2025, June 24). THG Labs. Retrieved from [Link]
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Aluminum zirconium salts. (n.d.). Montreal Derm FilEZ. Retrieved from [Link]
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Informatics Journals. (n.d.). Informatics Journals. Retrieved from [Link]
- Reid, J., et al. (2009). Polymeric film-forming systems for enhanced and sustained percutaneous delivery. Journal of Controlled Release.
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Sensory analysis. (n.d.). Gattefossé. Retrieved from [Link]
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Chandler, J. M. (n.d.). The importance of sensory in topical pharmaceutical products. ACT Solutions Corp. Retrieved from [Link]
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Bassett, D., & Barnes, D. (2021, November 30). Excipient Choices and Why They Matter in Topical Formulations. ONdrugDelivery. Retrieved from [Link]
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Technical Support Center: Mitigating Skin Irritation in Aluminum Zirconium Chloride Formulations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for formulating with aluminum zirconium (AZ) and aluminum zirconium glycine (AZG) complexes. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of reducing the acidity of these highly effective antiperspirant actives to minimize skin irritation. Here, you will find in-depth FAQs, troubleshooting guides, and validated experimental protocols to support your formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of skin irritation from aluminum zirconium chloride formulations?
A1: The primary cause of skin irritation is the inherent acidity of the aluminum and zirconium salts.[1][2][3] When these salts are dissolved in an aqueous environment (like sweat on the skin), the aluminum (Al³⁺) and zirconium (Zr⁴⁺) cations undergo hydrolysis. This reaction releases hydrogen ions (H⁺), significantly lowering the pH of the solution and leading to chemical irritation of the skin.[4] The skin's natural pH is slightly acidic (around 4.7 to 5.5), and a sharp decrease from this can disrupt the skin's barrier function, causing redness, itching, and discomfort.[5][6]
Q2: How does glycine reduce the acidity and irritation potential of these formulations?
A2: Glycine, an amino acid, is the most common buffering agent used in these systems.[7][8] It functions in two primary ways:
-
Buffering: Glycine is a zwitterion, meaning it has both an acidic carboxyl group (-COOH) and a basic amino group (-NH₂). In the acidic environment of the AZ salt solution, the amino group can accept a proton (H⁺), effectively removing it from the solution and raising the pH to a less irritating level, typically between 3.0 and 4.5.[8][9]
-
Complexation: Glycine forms coordination complexes with the aluminum and zirconium ions.[4][10][11] This complexation partially neutralizes the positive charge of the metal ions and sterically hinders their interaction with water, which in turn reduces the extent of hydrolysis and the release of H⁺ ions.[12]
Q3: What are the regulatory considerations for using Aluminum Zirconium (AZ) actives?
A3: In the United States, antiperspirants are regulated as Over-the-Counter (OTC) drugs by the Food and Drug Administration (FDA).[13][14] The FDA's Final Monograph on Antiperspirant Drug Products (M019) specifies the approved active ingredients, including various aluminum zirconium chlorohydrex glycine complexes, and their permissible concentration limits (typically up to 20-25% on an anhydrous basis, depending on the specific salt).[13][15][16] It is crucial to adhere to these monographs for all formulation work intended for commercial use. The monograph also outlines requirements for labeling, such as warnings to "not use on broken skin" and to "stop use if rash or irritation occurs."[13]
Q4: Is there a trade-off between antiperspirant efficacy and reduced acidity?
A4: Yes, a delicate balance exists. The more acidic, less polymerized forms of aluminum and zirconium salts are often considered more efficacious because the smaller ionic species can more readily diffuse into and form plugs within the sweat ducts.[4][17][18] However, these are also the most irritating forms.[4][19] The process of buffering with glycine raises the pH but can also promote the polymerization of the active complexes. Over-buffering can potentially reduce efficacy. Therefore, the goal of formulation is to find the optimal pH and glycine concentration that significantly reduces irritation potential without an unacceptable loss of antiperspirant activity.
Troubleshooting Guides
Q5: My formulation's pH is within the target range (e.g., 3.5-4.0), but it still causes irritation in preliminary tests. What could be the cause?
A5: This is a common challenge. If the bulk pH of the formulation is acceptable, consider these possibilities:
-
Insufficient Buffering Capacity: The formulation may have the correct initial pH but lack the capacity to resist pH changes when it comes into contact with sweat. The addition of sweat can alter the chemical equilibrium, potentially causing a localized drop in pH on the skin surface.
-
Troubleshooting Step: Evaluate the formulation's buffering capacity. This can be done via a simple acid-base titration. A well-buffered system will show a smaller pH change upon the addition of an acid or base compared to a poorly buffered one. Consider optimizing the glycine-to-metal ratio.
-
-
Unbound "Aggressive" Aluminum Species: The formulation may contain a higher-than-expected concentration of highly acidic, uncomplexed aluminum species. This can be influenced by the specific grade of the AZG raw material or the manufacturing process.
-
Troubleshooting Step: Review the Certificate of Analysis (CoA) for your AZG active, paying close attention to the aluminum-to-zirconium and metal-to-chloride ratios.[15] Consider evaluating a different supplier or a different type of AZG complex (e.g., octachlorohydrex vs. tetrachlorohydrex).
-
-
Other Irritating Excipients: The irritation may not be from the active itself but from other ingredients in your formulation, such as fragrances, penetration enhancers, or certain emollients. The low-pH environment can sometimes exacerbate the irritating potential of these other ingredients.
-
Troubleshooting Step: Create a control formulation (placebo) containing all excipients except the AZG active. Test this placebo for irritation. If it is also irritating, you must identify and replace the problematic excipient. Incorporating skin-soothing agents like aloe vera or panthenol can also help mitigate irritation.[18]
-
Q6: I'm observing precipitation or instability in my aqueous-based AZG formulation over time. What is happening and how can I fix it?
A6: Instability in aqueous AZG solutions often stems from the polymerization of the zirconium species.[12] Over time, smaller, more active zirconium complexes can polymerize into larger, less effective, and potentially insoluble forms.
-
Causality: This process is highly dependent on pH, concentration, and the ratio of glycine to zirconium. Commercial AZG powders are stable, but once dissolved in water, the equilibrium shifts.[12] Standard glycine-to-zirconium weight ratios of approximately 1:1 may be insufficient to maintain stability in a solution.[12]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting AZG formulation instability.
-
Corrective Action: Increase the glycine concentration. Studies have shown that increasing the weight ratio of zirconium to glycine to a range of 1:1.2 to 1:5, and more particularly 1:2 to 1:3, can significantly reduce the polymerization of zirconium in aqueous solutions, thereby enhancing stability and maintaining efficacy.[12][20] Add the extra glycine to the formulation and monitor its stability at various time points and temperatures.
Quantitative Data Summary
The choice of the active salt and the amount of buffering agent are critical variables. The following table summarizes typical properties of different aluminum-based antiperspirant actives.
| Active Ingredient | Typical pH (15% aq. solution) | Metal:Chloride Ratio | Relative Irritation Potential | Key Characteristics |
| Aluminum Chloride | ~2.0 - 2.5 | < 1.0 | Very High | Highly effective but very irritating; often reserved for prescription products.[2][4] |
| Aluminum Chlorohydrate (ACH) | ~4.0 - 4.4 | 1.9 - 2.1 | Low | Less acidic and less irritating than aluminum chloride.[4] |
| Aluminum Zirconium Tetrachlorohydrex GLY | ~3.1 - 3.8 | 0.9 - 1.3 | Moderate to High | More acidic than ACH but generally more effective. Glycine is critical for buffering.[4][21] |
| Aluminum Zirconium Octachlorohydrex GLY | ~3.5 - 4.2 | 0.9 - 1.3 | Moderate | A different complex that may offer a good balance of efficacy and lower irritation potential.[21] |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a Buffered AZG Aqueous Solution
This protocol describes the preparation of a stable, buffered aqueous solution of Aluminum Zirconium Tetrachlorohydrex Glycine (AZG) with a target pH of 3.8.
Materials:
-
Deionized water
-
Aluminum Zirconium Tetrachlorohydrex Glycine (AZG) powder
-
Glycine (USP grade)
-
Calibrated pH meter with a suitable electrode
-
Overhead mixer or magnetic stirrer
-
Beakers and graduated cylinders
Methodology:
-
Water Preparation: To a clean beaker, add 70% of the final required volume of deionized water. Begin stirring at a moderate speed (e.g., 300 rpm) to create a vortex.
-
Glycine Dissolution: If using additional glycine for enhanced stability (as determined in troubleshooting), slowly add the supplemental glycine powder to the vortex and allow it to dissolve completely. Rationale: Dissolving the buffer before adding the acidic active prevents localized pH shock that could cause precipitation.
-
AZG Dispersion: Slowly sprinkle the AZG powder into the vortex. Avoid dumping the powder in all at once, as this can lead to clumping and slow dissolution.
-
Dissolution & Hydration: Continue mixing until the AZG powder is fully dissolved. The solution will likely appear clear to slightly hazy. This may take 30-60 minutes.
-
pH Measurement: Once the solution is homogenous, stop mixing and measure the pH. The initial pH will likely be below the target.
-
Final Volume Adjustment: Add deionized water to bring the solution to its final target volume and mix until uniform.
-
Final pH Check: Measure the final pH of the solution. If minor adjustments are needed, they can be made with a dilute solution of a suitable buffer (e.g., additional glycine or a very dilute sodium hydroxide/citric acid solution), but this should be done with extreme caution to avoid precipitation. Record the final pH.
Caption: Experimental workflow for preparing a buffered AZG solution.
Protocol 2: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermal (RHE) Model
This protocol provides a general framework for assessing the irritation potential of a formulation using a commercially available RHE model (e.g., EpiDerm™, EpiSkin™). This is a validated alternative to animal testing.[22][23][24]
Materials:
-
Reconstructed Human Epidermal (RHE) tissue kits (e.g., EpiDerm SIT)
-
Assay medium (provided with kit)
-
Test formulation
-
Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution
-
Negative Control: Dulbecco's Phosphate-Buffered Saline (DPBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol (analytical grade)
-
Multi-well plates (6-well, 24-well, 96-well)
-
Plate reader (spectrophotometer)
Methodology:
-
Tissue Pre-Incubation: Upon receipt, place the RHE tissues into 6-well plates containing fresh assay medium and incubate overnight at 37°C, 5% CO₂. Rationale: This allows the tissues to recover from the stress of shipping.
-
Dosing: Remove the tissues from the incubator. Apply a precise amount (e.g., 25-50 µL) of the test formulation, positive control, and negative control to the apical surface of triplicate tissues for each condition.[22][24]
-
Exposure: Incubate the dosed tissues for a defined period, typically 60 minutes, at 37°C, 5% CO₂.[22][24]
-
Rinsing and Post-Incubation: Thoroughly rinse the surface of each tissue with DPBS to remove the test substance. Transfer the tissues to fresh assay medium and incubate for an extended period (e.g., 42 hours), including a medium change at 24 hours.[22][24] Rationale: This post-incubation period allows for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay): Transfer the tissues to a 24-well plate containing MTT solution and incubate for 3 hours. During this time, viable cells will metabolize the yellow MTT into a purple formazan precipitate.
-
Extraction & Measurement: Extract the formazan from the tissues using isopropanol. Transfer the extract to a 96-well plate and measure the optical density (OD) at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percent viability for each tissue relative to the negative control: % Viability = (OD_test_article / OD_negative_control) x 100
-
Classification: A formulation is typically classified as an irritant if the mean tissue viability is reduced to below 50% of the negative control.[22][24] The positive control (SDS) should confirm the sensitivity of the test system by showing a significant reduction in viability.
References
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PubChem. (n.d.). Aluminum Zirconium Octachlorohydrex Gly. National Center for Biotechnology Information. Retrieved from [Link]
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Cosmetics Info. (n.d.). Aluminum Zirconium Trichlorohydrex GLY. Retrieved from [Link]
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Pan, L., et al. (2022). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. ACS Omega. Retrieved from [Link]
- Google Patents. (1988). US4774079A - Antiperspirant composition containing aluminum chlorohydrate, aluminum chloride and an aluminum zirconium polychlorohydrate complex and method of use.
-
Liberty Management Group. (2025). ANTIPERSPIRANT DRUG FDA REGULATIONS. FDA News. Retrieved from [Link]
-
Pharos. (n.d.). Aluminium zirconium chloride hydroxide glycine complexes. Retrieved from [Link]
- Google Patents. (1980). US4223010A - Basic zirconium complexes and methods of making and using in antiperspirants.
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Draelos, Z. D. (2014). Uncovering the cause of armpit irritation. Dermatology Times. Retrieved from [Link]
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U.S. Food & Drug Administration. (2021). Over-the-Counter (OTC) Monograph M019: Antiperspirant Drug Products for Over-the-Counter Human Use. Retrieved from [Link]
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Bradford. (2025). Deodorant Formulation Tips for Sensitive Skin - Natural Options. Bradford Blog. Retrieved from [Link]
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Martins, A. (2013). Deciphering Antiperspirant Formulas. Cosmetics & Toiletries. Retrieved from [Link]
- Google Patents. (2002). EP1027031B1 - A process for stabilizing an aluminum zirconium composition.
- Google Patents. (2001). EP0806933B1 - Formulations and methods for reducing skin irritation.
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Kandárová, H., et al. (2009). An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model. Journal of Visualized Experiments. Retrieved from [Link]
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MatTek. (2022). An in vitro skin irritation test using the reconstructed human epidermal model, EpiDerm. YouTube. Retrieved from [Link]
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Scribd. (n.d.). FDA Guidelines For Effectiveness Testing of Antiperspirant Drug Products. Retrieved from [Link]
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Wikipedia. (2025). Aluminium zirconium tetrachlorohydrex gly. Retrieved from [Link]
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MAGS Skin. (2025). How pH Levels Affect Your Skin And How Deodorant Can Help. Retrieved from [Link]
- Google Patents. (1999). WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions.
-
International Journal of Pharmaceutical Chemistry and Analysis. (2024). Design and development of antiperspirant formulation from natural extract: An overview. Retrieved from [Link]
-
Federal Register. (2003). Antiperspirant Drug Products For Over-the-Counter Human Use; Final Monograph. Retrieved from [Link]
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Prospector. (2024). Decoding the Chemistry: Antiperspirants vs. Deodorants - Formulation Insights. Retrieved from [Link]
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Certain Dri. (2018). 18 Reasons Why Antiperspirant Ingredients Can Be Confusing. Retrieved from [Link]
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Robinson, M. K., et al. (2000). In vitro and human testing strategies for skin irritation. Annals of the New York Academy of Sciences. Retrieved from [Link]
-
Zohra, T., et al. (2022). Deodorants and antiperspirants: New trends in their active agents and testing methods. International Journal of Cosmetic Science. Retrieved from [Link]
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ResearchGate. (2025). (PDF) An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model. Retrieved from [Link]
-
Saltair. (2022). Skin Acidification In Natural Deodorant. Retrieved from [Link]
-
MDPI. (2021). In Vitro Skin Models for Skin Sensitisation: Challenges and Future Directions. Retrieved from [Link]
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ResearchGate. (2024). Design and development of antiperspirant formulation from natural extract: An overview. Retrieved from [Link]
-
ResearchGate. (2025). Correlation between pH and irritant effect of cleaners marketed for dry skin. Retrieved from [Link]
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Indian Journal of Dermatology, Venereology and Leprology. (2024). Aluminium in dermatology – Inside story of an innocuous metal. Retrieved from [Link]
- Google Patents. (2006). STABILIZED ANTIPERSPIRANT COMPOSITIONS CONTAINING ALUMINUM-ZIRCONIUM SALTS WITH LOW M:CL RATIO.
- Google Patents. (2003). EP1292274A2 - Method of making enhanced efficacy antiperspirant actives.
-
NICNAS. (2014). Aluminium zirconium chloride hydroxides: Human health tier II assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). Aluminium in dermatology – Inside story of an innocuous metal. Retrieved from [Link]
- Google Patents. (1982). CA1140470A - Aluminum chloride and aluminum zirconium hydroxychloride as antiperspirant.
-
ResearchGate. (2025). Optimal aluminum/zirconium: Protein interactions for predicting antiperspirant efficacy using zeta potential measurements. Retrieved from [Link]
- Google Patents. (2002). GB2371296A - Aluminium chloride and zirconium-containing coagulant compositions.
-
ResearchGate. (2025). (PDF) Zirconium in modern analytical chemistry. Retrieved from [Link]
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Technical Support Center: Optimization of Particle Size in Powdered Aluminum Zirconium Antiperspirants
Welcome to the technical support center for the optimization of powdered Aluminum Zirconium (AZG) antiperspirants. This guide is designed for researchers, scientists, and drug development professionals actively engaged in formulating and refining antiperspirant technologies. Here, we move beyond basic protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common challenges and enhance product efficacy and safety.
Core Principles: The Critical Role of Particle Size in Antiperspirant Efficacy
The primary mechanism of action for Aluminum Zirconium (AZG) salts is the formation of an occlusive plug within the eccrine sweat duct.[1][2][3][4] When the AZG salt comes into contact with sweat, it hydrolyzes and polymerizes, forming an insoluble metal hydroxide complex that physically blocks the pore.[5] The efficiency of this process is fundamentally linked to the particle size of the active ingredient.
The Causality of Particle Size:
-
Surface Area and Dissolution: Smaller particles possess a significantly larger surface area-to-volume ratio. This enhances the rate of dissolution upon contact with sweat, leading to a more rapid formation of the polymeric plug and a quicker onset of antiperspirant activity.[6]
-
Penetration and Pug Formation: Finer particles are believed to penetrate more effectively into the upper portion of the sweat duct, forming a more robust and effective plug.[7]
-
Aesthetics and Formulation Stability: In the final product, particle size is critical for consumer experience and product integrity. Particles smaller than 75 micrometers are not palpable on the skin, ensuring a smooth, non-gritty feel.[6] In suspension-based products like sticks or soft solids, finer particles (e.g., below 10 microns) are less prone to settling during manufacturing, leading to better product homogeneity.[6][8]
However, the drive for smaller particles must be balanced against safety considerations, particularly the risk of inhalation for aerosolized products.[9][10] This creates a critical optimization challenge: maximizing efficacy and aesthetic appeal while ensuring consumer safety.
Mechanism of Action: Particle Size Influence
Caption: Relationship between AZG particle size and key performance outcomes.
Experimental Protocols: Methodologies for Characterization and Efficacy Prediction
Trustworthy and reproducible data are the bedrock of successful formulation. The following protocols outline validated methods for assessing the key parameters in your optimization experiments.
Protocol 2.1: Particle Size Distribution (PSD) Analysis
Objective: To accurately quantify the particle size distribution of the raw AZG powder and within the final formulation.
Recommended Method: Laser Diffraction Laser diffraction is a versatile and widely used method for PSD analysis in the range relevant to antiperspirants (0.1 µm to 3000 µm).[11][12]
Step-by-Step Methodology:
-
Sample Preparation (Dry Powder):
-
Ensure the sample is representative of the bulk material by using a sample splitter or riffler.
-
Carefully load the powder into the instrument's dry powder feeder. Adjust the feed rate and dispersion pressure to ensure a steady flow and deagglomeration of particles without causing particle fracture. An obscuration level of 1-5% is typical.
-
-
Sample Preparation (Liquid Suspension - for analyzing dispersion in a vehicle):
-
Select a carrier liquid in which the AZG salt is insoluble (e.g., a non-aqueous, hydrophobic vehicle like cyclomethicone).[13]
-
Prepare a dilute suspension of the AZG powder in the carrier liquid. Use a surfactant or dispersing agent if necessary to prevent agglomeration.
-
Introduce the suspension into the instrument's wet cell, ensuring continuous stirring or circulation to maintain homogeneity. Target an obscuration level of 10-20%.
-
-
Measurement:
-
Perform the measurement according to the instrument's standard operating procedure. Acquire data for at least 10-30 seconds to ensure a stable reading.
-
Repeat the measurement three times with fresh sample aliquots to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the data to determine key parameters:
-
Dv10, Dv50 (Median), and Dv90: The particle diameters at which 10%, 50%, and 90% of the sample volume is comprised of smaller particles.
-
Span: (Dv90 - Dv10) / Dv50. A measure of the broadness of the distribution.
-
Percentage of Respirable Particles: The volume percentage of particles below 10 µm, a critical parameter for aerosol safety assessment.[10]
-
-
Causality Note: While sieve analysis can be used for coarser powders, it is less accurate for the fine powders (< 44 microns) typically required for high-efficacy antiperspirants.[14] Laser diffraction provides a more comprehensive and accurate picture of the entire distribution.[14]
Protocol 2.2: In-Vitro Efficacy Screening via Protein Interaction
Objective: To predict the relative efficacy of different AZG particle sizes by measuring their interaction with a model protein, simulating the formation of the sweat duct plug.
Principle: The efficacy of AZG salts is related to their ability to interact with and precipitate proteins in sweat.[5] This interaction can be modeled in-vitro using Bovine Serum Albumin (BSA) and measured by changes in zeta potential and turbidity.[15][16] Higher turbidity at the isoelectric point (IEP) suggests a more efficient interaction and potentially higher efficacy.[15]
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Prepare a 1% (w/v) solution of BSA in deionized water.
-
Prepare 10% (w/v) aqueous solutions of your different AZG powder samples (varying particle sizes).
-
-
Titration and Measurement:
-
In a beaker, place a known volume of the BSA solution (e.g., 50 mL).
-
Measure the initial zeta potential and turbidity of the BSA solution using appropriate instrumentation.
-
Incrementally add small, precise volumes of an AZG stock solution to the BSA solution while stirring.
-
After each addition, allow the solution to equilibrate for 2-3 minutes, then measure and record the zeta potential and turbidity.
-
-
Data Analysis:
-
Plot zeta potential (mV) vs. volume of AZG solution added. The point where the zeta potential crosses 0 mV is the Isoelectric Point (IEP).
-
Plot turbidity (NTU) vs. volume of AZG solution added.
-
Identify the maximum turbidity achieved. This should coincide with the IEP.[15]
-
-
Interpretation:
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your optimization experiments in a direct question-and-answer format.
Troubleshooting Workflow
Sources
- 1. trial.medpath.com [trial.medpath.com]
- 2. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 4. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spxflow.com [spxflow.com]
- 7. certaindri.com [certaindri.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. Particle Size Distribution Analysis of OTC Aerosol or Powder Drug Products With Potential for Inadvertent Inhalation Exposure to Consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cir-safety.org [cir-safety.org]
- 11. measurlabs.com [measurlabs.com]
- 12. IMPROVE [improve-innov.com]
- 13. EP1292274A2 - Method of making enhanced efficacy antiperspirant actives - Google Patents [patents.google.com]
- 14. elcanindustries.com [elcanindustries.com]
- 15. Optimal aluminum/zirconium: Protein interactions for predicting antiperspirant efficacy using zeta potential measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Analytical Interferences in the Quantification of Al and Zr in Complex Matrices
Welcome to the technical support center for the accurate quantification of Aluminum (Al) and Zirconium (Zr). This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of measuring these elements in complex sample matrices, such as pharmaceutical ingredients, formulations, and biological samples. As elements of significant interest—both as active ingredients (e.g., in antiperspirants and antacids) and as potential elemental impurities—their accurate measurement is critical for product quality, safety, and regulatory compliance.[1][2]
This resource provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to help you identify, understand, and mitigate analytical interferences.
The Core Challenge: Why Are Al and Zr Difficult to Quantify?
Aluminum and Zirconium present unique analytical hurdles primarily due to their susceptibility to spectral (isobaric and polyatomic) and non-spectral (matrix) interferences, especially when using highly sensitive techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
-
Aluminum (Al) : As a monoisotopic element (mass 27), it is vulnerable to numerous polyatomic interferences formed from common matrix components, atmospheric gases, and plasma gases.[3]
-
Zirconium (Zr) : While it has several isotopes, its major isotopes (e.g., ⁹⁰Zr) can suffer from interferences, and Zr itself can form refractory oxides (ZrO⁺) and hydroxides (ZrOH⁺) in the plasma, which not only depletes the analyte signal but can also interfere with other elements of interest.[4]
Complex matrices, particularly those rich in carbon, salts (Ca, Na, Mg), and phosphates, exacerbate these issues, making robust method development essential.
Part 1: Troubleshooting Spectroscopic Interferences with ICP-MS
Spectroscopic interferences occur when ions with the same mass-to-charge ratio (m/z) as the analyte of interest reach the detector, leading to artificially high signals.[5][6]
FAQ 1: I'm seeing an unexpectedly high signal for Aluminum (²⁷Al) in my organic-rich sample. What could be the cause?
Answer: This is a classic case of polyatomic interference. Aluminum's only isotope, ²⁷Al, is prone to overlaps from ions formed by the combination of elements from your sample matrix, the argon plasma, and entrained atmospheric gases.
Common Culprits for ²⁷Al Interference: High carbon content in your sample, combined with nitrogen from the atmosphere or nitric acid diluent, is a primary source of interference.
| Interfering Ion | Nominal Mass (m/z) | Origin of Components |
| ¹²C¹⁵N⁺ | 27 | Carbon (matrix), Nitrogen (air/reagent) |
| ¹³C¹⁴N⁺ | 27 | Carbon (matrix), Nitrogen (air/reagent) |
| ¹²C¹⁴N¹H⁺ | 27 | Carbon (matrix), Nitrogen (air/reagent), Hydrogen (solvent) |
| ¹⁴N₂¹H⁺ | 29 (can tail to 27) | Nitrogen (air/reagent), Hydrogen (solvent) |
Source: Adapted from literature on polyatomic interferences.[7]
Workflow for Diagnosing and Mitigating ²⁷Al Interferences
Below is a systematic workflow for addressing these polyatomic interferences using modern ICP-MS instrumentation equipped with a Collision/Reaction Cell (CRC).
References
- 1. An ICP index for ICP-MS determinations – new selection rules for internal standards in ICP-MS determinations and carbon enhancement effect - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. scribd.com [scribd.com]
Validation & Comparative
In Vivo Validation of Sweat Duct Plug Formation by Aluminum Zirconium Salts: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of in vivo methodologies for validating the formation of sweat duct plugs by aluminum zirconium (AZ) salts, the active ingredients in modern antiperspirant technologies. Designed for researchers, scientists, and professionals in formulation and drug development, this document delves into the experimental data, underlying principles, and practical considerations of various techniques, offering expert insights to facilitate robust study design and accurate data interpretation.
The Mechanism of Action: From Salt to Sweat Duct Occlusion
The efficacy of antiperspirants containing aluminum zirconium salts hinges on their ability to form a physical obstruction within the acrosyringium—the superficial portion of the eccrine sweat duct. Upon topical application, the AZ salts are solubilized in sweat. As these active ingredients diffuse into the sweat duct, they encounter a physiological pH that is significantly higher than that of the formulation. This change in pH triggers the hydrolysis and subsequent polymerization of the aluminum and zirconium polycations.[1] These polymers then interact with proteins and other biomolecules present in sweat, leading to the formation of an amorphous, gel-like plug.[2] This plug effectively occludes the duct, preventing the flow of sweat to the skin surface.[3][4][5] The robustness, depth, and longevity of this plug are the primary determinants of antiperspirant efficacy.
Figure 1. Mechanism of sweat duct plug formation by aluminum zirconium salts.
A Comparative Analysis of In Vivo Validation Methodologies
Validating the formation and functionality of these plugs in vivo is paramount for efficacy testing and claim substantiation. A variety of techniques, ranging from functional assessments to high-resolution imaging, are available. The selection of a method should be guided by the specific research question, balancing the need for direct visualization with quantitative functional data.
Gravimetric Analysis: The Gold Standard for Efficacy
Gravimetric analysis is the most widely accepted and direct method for quantifying antiperspirant efficacy, serving as the industry and regulatory gold standard.[6][7] It measures the functional outcome: the reduction in the mass of sweat produced.
Experimental Protocol:
-
Subject Acclimation and Washout: Subjects undergo a washout period of at least 17 days, avoiding all antiperspirant and deodorant products.[8]
-
Test Site Demarcation: Standardized areas are marked on the axillae. The contralateral axilla typically serves as an untreated or placebo control.[6]
-
Baseline Sweat Collection: Sweating is induced in a controlled environment (e.g., a hot room or sauna).[9] Pre-weighed absorbent pads are applied to the test sites for a defined period to collect sweat.[10]
-
Product Application: A standardized dose of the antiperspirant formulation is applied to the designated test axilla.
-
Post-Treatment Sweat Collection: After a specified time (e.g., 24 or 48 hours), the sweat induction and collection process is repeated.[6]
-
Gravimetric Measurement: The pads are weighed post-collection, and the mass of sweat is calculated. The percentage of sweat reduction is determined by comparing the treated site to the control site and/or its own baseline.[11]
Data Presentation:
| Parameter | Description | Typical Values |
| Sweat Reduction (%) | The percentage decrease in sweat mass produced at the treated site versus the control. | 20% - 60% |
| Duration of Action | The time post-application that a statistically significant sweat reduction is maintained. | 24 - 72 hours |
| Statistical Significance | The p-value indicating the confidence level of the observed sweat reduction. | p < 0.05 |
Causality and Insights: This method is chosen for its direct correlation to the consumer-perceivable benefit. However, its high inter-subject variability necessitates large panel sizes for statistical power.[8] The choice of a contralateral (left vs. right axilla) control is a self-validating system, as it minimizes systemic and environmental variables for each subject.
Silicone Impression Technique: Visualizing Ductal Occlusion
This technique provides direct topographical evidence of sweat duct plugging at the skin's surface.[12][13] It creates a high-fidelity negative mold of the skin, allowing for the visualization and quantification of active versus occluded pores.
Experimental Protocol:
-
Subject Preparation: A standard washout period is observed. The test area is cleaned and dried.
-
Baseline Impression: A low-viscosity silicone dental impression material is mixed and applied to the skin.[14]
-
Sweat Induction: Sweating is induced (e.g., via pilocarpine iontophoresis) to make active pores more prominent.[12] As sweat emerges, it creates small indentations in the curing silicone.
-
Mold Removal and Analysis: Once cured, the mold is carefully removed. Under magnification, active sweat ducts appear as distinct "volcano-like" impressions.[13]
-
Post-Treatment Protocol: The process is repeated after antiperspirant application. The post-treatment mold is compared to the baseline to quantify the reduction in the number of active pore impressions.
Data Presentation:
| Parameter | Description | Typical Values |
| Active Duct Density (pores/cm²) | The number of visible, active sweat pores per unit area. | Highly variable by individual |
| % Ductal Occlusion | The percentage reduction in active duct density after treatment. | 30% - 75% |
| Pore Morphology | Qualitative assessment of impressions (e.g., open, partially occluded, fully occluded). | N/A |
Causality and Insights: The choice of low-viscosity silicone is critical for capturing the fine detail of the acrosyringium.[14] While this method provides compelling visual proof of occlusion, it is a surface-level technique and does not provide information about the depth or structure of the plug within the duct.
In Vivo Reflectance Confocal Microscopy (RCM): Deep-Duct Imaging
RCM is a non-invasive, high-resolution imaging technique that enables real-time visualization of the skin at a cellular level, allowing for the direct observation and characterization of the antiperspirant plug within the sweat duct.[15]
Experimental Protocol:
-
Subject Preparation and Product Application: Standard washout and application protocols are followed.
-
Imaging Session: The RCM probe is coupled to the skin using an immersion fluid.
-
Image Acquisition: The device captures a series of horizontal optical sections (a "z-stack") from the stratum corneum down into the upper dermis.
-
Image Analysis: Unplugged sweat ducts appear as dark, spiraling structures. The presence of an antiperspirant plug is identified as a bright, highly refractile material within the ductal lumen.[16] The depth and morphology of the plug can be analyzed from the z-stack images.[17]
Data Presentation:
| Parameter | Description | Typical Values |
| Plug Depth (µm) | The depth of the plug measured from the skin surface. | 50 - 200 µm |
| Plug Morphology | Qualitative description (e.g., dense, diffuse, partial). | N/A |
| % Plugged Ducts | The percentage of visualized ducts containing a refractile plug. | 40% - 90% |
Causality and Insights: RCM is the only technique that can non-invasively confirm the depth and in-situ location of the plug, directly validating the proposed mechanism of action. This provides a powerful link between the chemical formulation and its physiological effect. The expertise required for image interpretation is a key consideration.
Figure 2. Workflow for RCM analysis of sweat duct plug formation.
Summary and Strategic Recommendations
The selection of an appropriate in vivo validation method requires a clear understanding of the study's objectives.
| Technique | Primary Outcome Measured | Direct Plug Visualization | Depth Analysis | Throughput | Cost & Complexity |
| Gravimetric Analysis | Functional Sweat Reduction | No | No | High | Low |
| Silicone Impression | Surface Ductal Occlusion | Yes (Surface) | No | Medium | Low |
| Confocal Microscopy | Plug Presence & Morphology | Yes (In-Duct) | Yes | Low | High |
Expert Recommendation: For comprehensive validation, a dual-pronged approach is superior. Gravimetric analysis should be employed as the primary endpoint to establish functional efficacy, as this is the most relevant measure for consumer benefit and regulatory compliance.[7][11] This should be complemented with in vivo confocal microscopy on a subset of the panel to provide direct, visual evidence of the underlying mechanism. This strategy allows researchers to robustly correlate the degree of sweat reduction with the physical characteristics (e.g., depth, prevalence) of the sweat duct plugs, providing a complete and scientifically rigorous validation of the antiperspirant's performance.
References
- Contract Laboratory. (2025, August 7). A Fresh Perspective: Deodorant and Antiperspirant Testing.
- ACS Publications. (2022, February 25). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts.
- Cosmetics & Toiletries. (2008, September 5). A Screening Technique for Antiperspirant Testing.
- PubMed Central (PMC). (2022, February 25). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts.
- Cosmetics & Toiletries. A Screening Technique for Antiperspirant Testing.
- Wikipedia. Aluminium zirconium tetrachlorohydrex gly.
- PubChem. Aluminum Zirconium Octachlorohydrex Gly.
- Duradry.
- ResearchGate. Current screening method to assess antiperspirant efficacy based on gravimetrical measurement of cotton pads on the back.
- PubMed. EEMCO guidance for the efficacy assessment of antiperspirants and deodorants.
- NIH. Deodorants and antiperspirants: New trends in their active agents and testing methods.
- ResearchGate.
- Sensenet. DEODORANT AND ANTIPERSPIRANT TESTING.
- Odournet. Deodorant and antiperspirant efficacy testing.
- New silicones for the evaluation of sudomotor function with the impression mold technique. (2025, August 6).
- ResearchGate. (a)
- ResearchGate.
- Fingerprint Sweat Pore Density in Patients with Oligodontia: A Controlled Clinical Trial. (2024, December 5).
- PubMed.
- PubMed. New silicones for the evaluation of sudomotor function with the impression mold technique.
- PubMed. Innervation and vasculature of human sweat glands: an immunohistochemistry-laser scanning confocal fluorescence microscopy study.
- PubMed.
- ResearchGate.
- PLOS One. A novel organotypic 3D sweat gland model with physiological functionality.
- PMC. (2021, March 18).
- PubMed. Non-invasive diagnosis of sweat gland dysplasia using optical coherence tomography and reflectance confocal microscopy in a family with anhidrotic ectodermal dysplasia (Christ-Siemens-Touraine syndrome).
- ResearchGate. (2021, March 2). (PDF)
Sources
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- 3. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
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- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Aluminum Zirconium Chlorohydrex Glycine Complexes for Antiperspirant Efficacy
For researchers and formulation chemists in the field of personal care and drug development, the selection of an optimal active pharmaceutical ingredient (API) is paramount to product performance. In the realm of antiperspirants, aluminum zirconium chlorohydrex glycine complexes are a class of APIs renowned for their high efficacy in sweat reduction. This guide provides an in-depth comparative analysis of three key forms: Aluminum Zirconium Trichlorohydrex Glycine (AZTG), Aluminum Zirconium Tetrachlorohydrex Glycine (AZTeG), and Aluminum Zirconium Octachlorohydrex Glycine (AZOG), to empower informed decision-making in formulation development.
Introduction to Aluminum Zirconium Chlorohydrex Glycine Complexes
Aluminum zirconium chlorohydrex glycine complexes are coordination compounds that represent a significant advancement from traditional aluminum-based antiperspirant salts.[1][2] They are formed by the reaction of aluminum chlorohydrate with zirconium compounds and complexed with the amino acid glycine.[1][2] This complexation serves a dual purpose: it enhances the stability of the zirconium species and, crucially, acts as a buffering agent to reduce skin irritation, a common drawback of earlier-generation antiperspirants.[3][4]
The fundamental mechanism of action for these compounds lies in their ability to form an insoluble, gel-like plug within the eccrine sweat duct upon contact with sweat.[5][6] This superficial obstruction physically blocks the flow of perspiration to the skin's surface, thereby inducing a state of anhidrosis. The plug is temporary and is naturally shed with the desquamation of skin cells.[7]
Comparative Physicochemical Properties
The primary distinction between the trichlorohydrex, tetrachlorohydrex, and octachlorohydrex forms lies in their chemical composition, specifically the ratio of aluminum, zirconium, and chloride. These compositional differences are believed to influence their reactivity with sweat components and, consequently, their antiperspirant efficacy. A study by G.A.T.I. in 2022 provided a detailed compositional analysis of these complexes, which is summarized in the table below.[1]
| Property | Aluminum Zirconium Trichlorohydrex Glycine (AZTG) | Aluminum Zirconium Tetrachlorohydrex Glycine (AZTeG) | Aluminum Zirconium Octachlorohydrex Glycine (AZOG) |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Solubility | Soluble in water | Soluble in water | Soluble in water |
| % Aluminum (Al) | 18.30 | 14.68 | 7.13 |
| % Zirconium (Zr) | 10.90 | 13.75 | 2.58 |
| % Chloride (Cl) | 16.80 | 20.10 | 9.90 |
| % Glycine | 10.60 | 13.25 | 10.60 |
| Al:Zr Molar Ratio | ~5.67 | ~3.61 | ~9.33 |
| (Al+Zr):Cl Molar Ratio | ~1.65 | ~1.19 | ~1.03 |
| pH (15% aqueous solution) | ~3.0 - 5.0 | ~3.0 - 5.0 | ~3.0 - 5.0 |
Data compiled from G.A.T.I. (2022) and other sources.[1]
Mechanism of Action: A Visualized Pathway
The antiperspirant action of aluminum zirconium chlorohydrex glycine complexes is a multi-step process initiated by their dissolution in sweat. The acidic nature of the salt, combined with the neutral pH of sweat, leads to the hydrolysis and polymerization of the aluminum and zirconium species. These polymers interact with proteins and mucopolysaccharides within the sweat duct, forming a gelatinous precipitate that physically occludes the duct.
Caption: Mechanism of action for aluminum zirconium chlorohydrex glycine complexes.
Comparative Performance Analysis
Efficacy:
The efficacy of these complexes is often correlated with the degree of polymerization and the nature of the resulting gel plug. Rheological studies have indicated that Aluminum Zirconium Tetrachlorohydrex Glycine (AZTeG) is one of the most efficacious salt actives.[1] It is theorized that the specific Al:Zr ratio and chloride content in AZTeG contribute to the formation of a more robust and persistent sweat duct plug.
While quantitative clinical data is limited, a qualitative ranking of efficacy is generally accepted:
AZOG > AZTeG > AZTG
It is important to note that the final efficacy of an antiperspirant product is heavily influenced by the formulation chassis, including the delivery system (e.g., solid, gel, aerosol), excipients, and the concentration of the active ingredient. The U.S. Food and Drug Administration (FDA) permits the use of these aluminum zirconium complexes in over-the-counter antiperspirant products at concentrations up to 20%.[4][8]
Skin Irritation and Safety:
A significant advantage of the aluminum zirconium chlorohydrex glycine complexes over first-generation antiperspirants like aluminum chloride is their reduced potential for skin irritation.[3] The inclusion of glycine acts as a buffer, mitigating the drop in pH upon application to the skin and thereby lessening the likelihood of irritation.[3]
While there is a lack of comparative clinical data on the irritation potential of AZTG, AZTeG, and AZOG, it is generally understood that all three offer a favorable safety profile for topical use in the majority of the population. However, in rare instances, aluminum-zirconium complexes have been associated with the formation of granulomas in susceptible individuals.[9] As with any topical product, the potential for sensitization exists, though it is considered low for these compounds.
Experimental Protocols for Efficacy Evaluation
The gold standard for evaluating the efficacy of antiperspirant products is the gravimetric measurement of sweat reduction, as outlined in the FDA's guidelines for the effectiveness testing of OTC antiperspirant drug products.
Objective: To quantify the percent reduction in axillary sweat following the application of an antiperspirant formulation compared to a control.
Materials:
-
Test antiperspirant formulations
-
Control (placebo or untreated axilla)
-
Pre-weighed absorbent pads (e.g., Webril pads)
-
Occlusive coverings
-
Precision balance
-
Controlled environment room ("hot room") capable of maintaining 100°F (± 2°F) and 30-40% relative humidity.
Procedure:
-
Subject Recruitment and Washout Period: A panel of subjects with a history of moderate to heavy axillary sweating is recruited. Subjects undergo a "washout" period of at least 17 days, during which they abstain from using any antiperspirant or deodorant products.
-
Baseline Sweat Collection: On the day of testing, subjects are acclimated in the hot room for a specified period (e.g., 30-40 minutes). Pre-weighed absorbent pads are placed in each axilla for a set duration (e.g., 20 minutes) to collect baseline sweat output. The pads are then re-weighed to determine the baseline sweat rate.
-
Product Application: A standardized amount of the test product is applied to one axilla, while the contralateral axilla serves as a control (either untreated or treated with a placebo formulation).
-
Post-Treatment Sweat Collection: After a specified time interval following product application (e.g., 24 hours), the sweat collection process (acclimation and pad application in the hot room) is repeated.
-
Data Analysis: The amount of sweat collected from the treated and control axillae is measured. The percent sweat reduction is calculated using the following formula:
% Sweat Reduction = [1 - (Treated Axilla Sweat / Control Axilla Sweat)] * 100
A statistical analysis is then performed to determine the significance of the sweat reduction.
Caption: Standardized workflow for gravimetric antiperspirant efficacy testing.
Conclusion and Future Perspectives
Aluminum Zirconium Trichlorohydrex Glycine, Aluminum Zirconium Tetrachlorohydrex Glycine, and Aluminum Zirconium Octachlorohydrex Glycine are highly effective and well-tolerated active ingredients for antiperspirant formulations. While a definitive, publicly available head-to-head clinical comparison is lacking, existing in-vitro data and formulation knowledge suggest a performance advantage for the tetrachloro and octachloro forms. The choice of active will ultimately depend on the desired level of efficacy, the formulation chassis, and target market claims.
Future research should focus on conducting direct comparative clinical trials to quantify the sweat reduction efficacy and irritation potential of these three complexes. Furthermore, a deeper understanding of the relationship between the specific polymeric species formed upon hydrolysis and the resulting antiperspirant performance will enable the rational design of even more effective and skin-friendly antiperspirant technologies.
References
-
G.A.T.I. (2022). Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. Publication Source.[1]
-
Hunan Heaven Materials Development Co., Ltd. (2025). Staying Dry in the Data Age: Four Lab-Validated Breakthroughs Propelling Aluminum Zirconium Trichlorohydrex Gly to Antiperspirant Supremacy. Corporate Publication.[3]
-
BenchChem. (2025). A Comparative Analysis of Aluminum Zirconium Antiperspirant Formulations in Clinical Efficacy. Technical Document.[10]
-
Thomas, M., et al. (Date not available). Alternative Topical Treatment to an Aluminum Chloride Antiperspirant that Provides Prescription Strength Efficacy with Significantly Less Irritation. Conference Proceeding.[11]
-
MedPath. (Date not available). Aluminum zirconium octachlorohydrex gly. Drug Information Database.[8]
-
PubChem. (Date not available). Aluminum Zirconium Octachlorohydrex Gly. National Center for Biotechnology Information.[5]
-
MedPath. (Date not available). Aluminum zirconium tetrachlorohydrex gly. Drug Information Database.[6]
-
Brookshire's. (Date not available). Secret Completely Clean Aluminum Zirconium Octachlorohydrex Gly Antiperspirant. Product Information.[12]
-
Cosmetics Info. (Date not available). Aluminum Zirconium Octachlorohydrex GLY. Ingredient Database.[13]
-
Carpe. (2020). How to Choose the Right Over-the-Counter Antiperspirant. Blog Post.[14]
-
Duradry. (Date not available). Aluminum Chlorohydrate Vs Aluminum Zirconium. Informational Article.[15]
-
International Hyperhidrosis Society. (Date not available). Antiperspirant Basics. Patient Information.[16]
-
PubMed. (Date not available). Studies on topical antiperspirant control of axillary hyperhidrosis. Journal Abstract.[17]
-
Certain Dri. (2018). 18 Reasons Why Antiperspirant Ingredients Can Be Confusing. Blog Post.[4]
-
DailyMed. (Date not available). CERTAIN DRI EVERYDAY STRENGTH CLINICAL SOLID- aluminum zirconium trichlorohydrex glycine stick. National Library of Medicine.[18]
-
Cosmetics Info. (Date not available). Aluminum Zirconium Trichlorohydrex GLY. Ingredient Database.[2]
-
ResearchGate. (Date not available). Quantitative Determination of Aluminum in Deodorant Brands: A Guided Inquiry Learning Experience in Quantitative Analysis Laboratory. Journal Article.[19]
-
Reddit. (2022). Aluminum Sesquichlorohydrate vs Aluminum Zirconium Tetrachlorohydrex Gly. Online Discussion.[20]
-
Wikipedia. (Date not available). Aluminium zirconium tetrachlorohydrex gly. Online Encyclopedia.[7]
-
DailyMed. (Date not available). SECRET CLINICAL INVISIBLE STRESS RESPONSE- aluminum zirconium tetrachlorohydrex gly stick. National Library of Medicine.[21]
-
Metrohm. (Date not available). Determination of aluminum and zirconium in antiperspirants. Application Note.[22]
-
DailyMed. (Date not available). SECRET CLINICAL STRENGTH CLEAR STRESS RESPONSE- aluminum zirconium octachlorohydrex gly gel. National Library of Medicine.[23]
-
PubMed. (Date not available). Quantitative ion determination in eccrine sweat gland cells correlates to sweat reduction of antiperspirant actives. Journal Abstract.[24]
-
EWG Skin Deep. (Date not available). What is ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLYCINE COMPLEX. Ingredient Database.[25]
-
EWG Skin Deep. (Date not available). What is ALUMINUM ZIRCONIUM OCTACHLOROHYDREX GLY. Ingredient Database.[26]
-
PubMed. (Date not available). Antiperspirant-related zirconium and aluminum-containing granulomas; histopathology and in situ chemical analysis. Journal Abstract.[9]
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A Senior Application Scientist's Guide to Cross-Validation of Titration and Chromatography for Al/Zr Quantification
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Robust Al/Zr Quantification
In the pharmaceutical and materials science industries, the precise quantification of aluminum (Al) and zirconium (Zr) is not merely a quality control checkpoint; it is a fundamental requirement for ensuring product safety, efficacy, and stability. Aluminum compounds are widely used as adjuvants in vaccines and as active ingredients in antacids, while zirconium compounds are key components in antiperspirants.[1] Given their direct impact on consumer health, regulatory bodies mandate rigorous testing to confirm that the levels of these elements fall within strict specifications.
This guide provides an in-depth comparison of two powerful analytical techniques for Al/Zr quantification: the classic, yet robust, complexometric titration and the highly specific, modern approach of ion chromatography. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and, most importantly, discuss the process of cross-validation. Cross-validation is the formal process of comparing two distinct analytical methods to ensure that they produce comparable, reliable, and consistent results, a critical step when transferring or updating methodologies in a regulated environment.[2][3]
Pillar 1: Theoretical Principles
A foundational understanding of the "why" behind each technique is paramount to troubleshooting and adapting these methods effectively.
Complexometric Titration: The Art of Chelation
Complexometric titration is a volumetric analysis technique where the formation of a colored complex is used to indicate the endpoint of a titration.[1] For Al³⁺ and Zr⁴⁺, the titrant of choice is almost invariably Ethylenediaminetetraacetic acid (EDTA).
The Causality Behind the Choice of EDTA: EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion. This property allows it to form exceptionally stable, 1:1 stoichiometric complexes with most metal ions, including Al³⁺ and Zr⁴⁺.[1] This stable, predictable interaction is the bedrock of the method's accuracy. The key to quantifying both metals in the same sample lies in exploiting their differential stability with EDTA at varying pH levels. Zirconium forms a stable complex with EDTA in highly acidic conditions (pH 1-2), whereas the aluminum-EDTA complex is only stable at a higher pH (around 4.5-5).[4] This pH-dependent reactivity allows for their sequential determination from a single sample preparation.
Ion Chromatography: Separation Based on Affinity
Ion chromatography (IC) is a subset of High-Performance Liquid Chromatography (HPLC) that separates ions based on their affinity to an ion-exchange resin.[5] For cation analysis, the stationary phase (the column) contains fixed anionic functional groups. As the sample passes through, cationic analytes like Al³⁺ and Zr⁴⁺ are retained.
The Mechanism of Separation and Detection: An eluent (mobile phase) containing other cations is pumped through the column. These eluent cations compete with the analyte ions for binding sites on the resin, eventually displacing them. Ions with a higher charge and smaller hydrated radius, like Al³⁺, are retained more strongly and thus take longer to elute.[6]
Because metal ions like Al³⁺ and Zr⁴⁺ do not inherently possess chromophores for standard UV-Vis detection, a post-column derivatization (PCD) step is often required.[7][8][9] After the analytes are separated on the column, they are mixed with a reagent that forms a colored or fluorescent complex, which can then be readily detected.[7][8] Reagents like Chrome Azurol S or Tiron are common choices for creating detectable aluminum complexes.[6][10] This two-step process of separation followed by specific derivatization grants the method exceptional selectivity.[7]
Pillar 2: Experimental Methodologies & Validation
The trustworthiness of any analytical result stems from a meticulously executed and validated protocol. The following sections provide detailed, step-by-step methodologies designed as self-validating systems, incorporating system suitability and quality control checks.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of each experimental procedure.
Caption: Workflow for the quantification of Al/Zr by Ion Chromatography.
Protocol 1: Sequential Complexometric Titration of Al and Zr
This method is adapted from established pharmacopeial procedures and allows for the determination of both ions in one sample aliquot. [4][11] 1. Reagent & Equipment Preparation:
- Standardized 0.1 M EDTA Solution: Prepare and standardize against a primary standard (e.g., Zinc metal).
- Standardized 0.05 M Bismuth Nitrate Solution: Prepare and standardize.
- Xylenol Orange Indicator: 0.1% w/v in water.
- Acetate Buffer (pH 4.7): Prepare using acetic acid and sodium acetate.
- pH 1 Buffer/Acid: Dilute nitric or hydrochloric acid.
- Equipment: Calibrated burette, pH meter, magnetic stirrer, heating plate.
2. Sample Preparation:
- Accurately weigh a quantity of the sample expected to contain Al and Zr.
- Perform an acid digestion to break down any organic matrix and ensure the metals are in their free ionic (Al³⁺, Zr⁴⁺) form.
- Quantitatively transfer the digestate to a volumetric flask and dilute to a known volume with deionized water.
3. Zirconium Titration (Direct Titration):
- Pipette a precise aliquot of the sample solution into a beaker.
- Add pH 1 buffer/acid until the solution pH is approximately 1. [4] * Add a few drops of xylenol orange indicator. The solution should turn pink/purple.
- Titrate with standardized 0.1 M EDTA until the solution color sharply changes from pink to a clear yellow. This is the first endpoint (EP1).
- Record the volume of EDTA used (V_EDTA1). This volume is equivalent to the moles of Zr⁴⁺ in the aliquot.
4. Aluminum Titration (Back-Titration):
- To the same beaker, add a precise and known excess volume of 0.1 M EDTA (V_EDTA_total_added).
- Add 20 mL of acetate buffer to bring the pH to ~4.7. [4] * Gently boil the solution for 2-3 minutes to ensure the complete formation of the Al-EDTA complex, which can be slow to form at room temperature. Cool to room temperature.
- The solution should be yellow due to the excess EDTA and the indicator.
- Titrate the excess, unreacted EDTA with standardized 0.05 M Bismuth Nitrate until the color changes from yellow to purple. This is the second endpoint (EP2).
- Record the volume of Bi(NO₃)₃ used (V_Bi).
5. Calculations:
- Zirconium Content: mg Zr = V_EDTA1 (mL) * M_EDTA * MolarMass_Zr
- Aluminum Content:
- Moles of excess EDTA = V_Bi (mL) * M_Bi * (1 mole EDTA / 2 moles Bi) (Note: Stoichiometry may vary, confirm reaction)
- Moles EDTA reacted with Al = (V_EDTA_total_added * M_EDTA) - Moles of excess EDTA
- mg Al = Moles EDTA reacted with Al * MolarMass_Al
Protocol 2: Ion Chromatography with Post-Column Derivatization
This method provides high specificity and is suitable for lower concentration levels.
1. Reagent & Equipment Preparation:
- Mobile Phase (Eluent): A typical eluent for trivalent cation separation is an acidic solution, such as 5 mM sulfuric acid with 100 mM ammonium sulfate. [6] * Post-Column Reagent (PCR): A buffered solution containing a color-forming agent. Example: 0.3 mM Tiron in a 3 M ammonium acetate buffer adjusted to pH 6.2. [6] * Stock Standards: Certified 1000 ppm stock solutions of Al and Zr.
- Calibration Standards & QCs: Prepare a series of at least five calibration standards by diluting the stock solutions. Prepare at least three levels of Quality Control (QC) samples (low, mid, high).
- Equipment: HPLC/IC system with a cation-exchange column, a post-column reagent delivery pump, a mixing tee, a reaction coil, and a UV-Vis detector set to the appropriate wavelength for the metal-PCR complex (e.g., 310 nm for Al-Tiron). [6] 2. Sample Preparation:
- Prepare sample solutions as in the titration method (weighing, digestion, dilution).
- Crucially, filter all standards, QCs, and samples through a 0.45 µm syringe filter before injection to protect the column.
3. System Setup and Analysis:
- Equilibrate the entire IC system with the mobile phase until a stable baseline is achieved.
- System Suitability Test (SST): Perform replicate injections of a mid-level standard. The system is deemed ready if the peak area %RSD is <2.0% and retention time is stable. This is a non-negotiable step for ensuring data integrity.
- Inject the calibration standards in order from lowest to highest concentration.
- Inject the samples and intersperse QCs throughout the run to monitor system performance over time.
4. Data Processing and Quantification:
- Integrate the peak areas for Al and Zr in all chromatograms.
- Generate a linear regression calibration curve by plotting peak area against concentration for the standards.
- The method is considered linear if the correlation coefficient (r²) is ≥ 0.995.
- Calculate the concentration of Al and Zr in the unknown samples using the equation of the line from the calibration curve.
Pillar 3: Cross-Validation and Comparative Data
Cross-validation is performed to demonstrate that the two methods yield comparable results, ensuring that a switch from one method to another (e.g., from titration to chromatography) is scientifically sound. [2][12][13] Cross-Validation Procedure:
-
Prepare a single, homogeneous batch of a representative sample product.
-
Analyze at least six independent preparations of this batch using both the validated titration method and the validated chromatography method.
-
Statistically compare the results. The acceptance criteria are typically that the mean result from the new method should be within ±2.0% of the mean result from the established method, and the precision (%RSD) for both should be comparable.
Comparative Performance Data
The following table summarizes typical validation results for the two methods, grounded in established performance parameters outlined by the International Council for Harmonisation (ICH) guideline Q2(R1). [14][15][16]
| Validation Parameter | Complexometric Titration | Ion Chromatography with PCD | ICH Q2(R1) Guideline Context [14][15] |
|---|---|---|---|
| Specificity | Moderate; relies on pH control and selective masking. Potential interference from other metal ions. | High; chromatographic separation provides excellent resolution from interfering ions. [17] | The ability to assess the analyte unequivocally in the presence of other components. [18] |
| Accuracy (% Recovery) | 98.5% - 101.0% | 99.0% - 102.0% | Closeness of test results to the true value. [18][19][20] |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | Precision under the same operating conditions over a short interval. [18] |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | Within-laboratory variations: different days, analysts, equipment. [21] |
| Linearity (r²) | N/A (Single-point assay) | ≥ 0.998 | Proportional relationship between concentration and analytical signal. [20][21] |
| Range | High mg to g level | High µg/L to low mg/L | The interval over which the method is precise, accurate, and linear. |
| Limit of Quantification (LOQ) | ~5-10 mg/L | ~5-10 µg/L | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [21] |
| Robustness | Good; minor changes in pH or temperature can affect endpoint sharpness. | Very Good; sensitive to mobile phase composition and pH, but highly reproducible under controlled conditions. | Capacity to remain unaffected by small, deliberate variations in method parameters. [18]|
Discussion & Recommendations
Complexometric Titration stands as a cost-effective, rapid, and accurate method for quantifying high concentrations of Al and Zr. Its primary strengths are the low cost of instrumentation and the simplicity of the procedure for experienced analysts. However, its specificity is lower than chromatography, and it is less sensitive, making it unsuitable for trace-level analysis. It is an ideal technique for quality control release testing of bulk materials or final products where the metal concentrations are in the high percentage or mg/mL range.
Ion Chromatography offers superior specificity and sensitivity. It can separate and quantify Al and Zr even in the presence of other similar metal ions, making it the method of choice for complex sample matrices or when trace-level quantification is required. The ability to automate the analysis of many samples in a sequence is a significant advantage in a high-throughput environment. The primary drawbacks are the high initial capital cost of the instrumentation and the need for more extensive method development and validation. This technique is best suited for stability testing (detecting low levels of leached metals), impurity profiling, and research and development applications.
Both complexometric titration and ion chromatography are valid and robust methods for the quantification of aluminum and zirconium. The choice between them is not a matter of which is "better," but which is more fit for purpose . Titration is a powerful tool for high-concentration assays where cost and speed are priorities. Chromatography excels in applications demanding high specificity, sensitivity, and automation. A successful cross-validation study, demonstrating statistical equivalence between the two methods within defined acceptance criteria, provides the necessary scientific and regulatory confidence to use these techniques interchangeably or to migrate from one to the other as analytical needs evolve.
References
- Title: Application Notes and Protocols for the Complexometric Titration of Aluminum and Zirconium Source: Benchchem URL
- Title: Q2(R1)
- Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL
- Title: ICH Q2(R1)
- Title: Quality Guidelines Source: ICH URL
- Title: Revised ICH Guideline Q2(R1)
- Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL
- Title: A Guide to Cross-Validation of Analytical Methods Between Laboratories Source: Benchchem URL
- Title: Cross-Validation of Bioanalytical Methods: When, Why and How?
- Title: Pharmaceutical Analytical Methods Validation, Verification and Transfer Source: CD Formulation URL
- Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - NIH URL
- Title: METHOD VALIDATION OF HEAVY METAL (As, Cd, Hg and Pb)
- Title: Method validation of heavy metals determination in traditional herbal tablet, capsule and liquid by graphite furnace atomic absorption Source: The Asian Society of Pharmacognosy URL
- Title: A validated analytical method to measure metals dissolved in deep eutectic solvents Source: Royal Society of Chemistry URL
- Title: Determination of aluminum and zirconium in antiperspirants Source: Metrohm URL
- Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL
- Title: Method validation for determination of metals in Vitis labrusca L. grapevine leaf extracts by inductively coupled plasma mass spectrometry (ICP-MS)
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- Source: Analyst (RSC Publishing)
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- Title: (PDF)
- Title: About Post-Column derivatization analysis for HPLC - Part One Source: Pickering Laboratories URL
- Title: [Development of metal ions analysis by ion chromatography] Source: PubMed URL
- Title: Analyzing Transition Metals by Ion Chromatography Source: Thermo Fisher Scientific - US URL
- Title: About Post-Column HPLC Source: Pickering Laboratories URL
- Title: Unlocking the Potential of Derivatization Technology in HPLC Analysis Source: Welch Materials URL
- Title: Pre-Column Derivatization HPLC Procedure for the Quantitation of Aluminium Chlorohydrate in Antiperspirant Creams Using Quercetin as Chromogenic Reagent Source: PMC - NIH URL
- Title: Post Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns Source: PMC - PubMed Central URL
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Comparative Analysis of Aluminum Zirconium Chloride Hydroxide and Aluminum Chloride for Severe Hyperhidrosis: A Guide for Researchers and Formulation Scientists
This guide provides an in-depth, evidence-based comparison of two primary active pharmaceutical ingredients (APIs) used in antiperspirants for the management of severe hyperhidrosis: Aluminum Zirconium Chloride Hydroxide complexes and Aluminum Chloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the underlying chemistry, mechanism of action, and the experimental data that dictates formulation choices and clinical outcomes.
Introduction to Hyperhidrosis and the Role of Aluminum Salts
Hyperhidrosis is a medical condition characterized by perspiration far exceeding the physiological requirements for thermoregulation. It can be a debilitating condition, significantly impacting a patient's quality of life. The first-line therapeutic approach for focal hyperhidrosis remains topical antiperspirants, with aluminum-based salts being the cornerstone of treatment for over eight decades.[1][2] These agents function by physically obstructing the distal duct of the eccrine sweat gland, thereby preventing sweat from reaching the skin's surface.[1][3]
While effective, the choice of a specific aluminum salt is a critical decision in product development, balancing maximum efficacy with acceptable skin tolerability. This guide focuses on the two ends of the performance spectrum: the potent but often irritating Aluminum Chloride and the highly effective yet gentler this compound complexes.
Mechanistic and Chemical Distinctions
The clinical performance of these two actives is a direct result of their distinct chemical properties and how they interact with the biological environment of the sweat duct.
Aluminum Chloride (AC)
-
Chemical Nature : Aluminum Chloride (typically in its hexahydrate form for topical use) is a simple, small-molecule inorganic salt.[1][2] Its small size is a key attribute, allowing it to penetrate more deeply into the sweat duct.[2]
-
Mechanism of Action : Upon contact with sweat (an aqueous, slightly acidic to neutral solution), Aluminum Chloride hydrolyzes to form aluminum hydroxide and hydrochloric acid (HCl).[2] The metal ions precipitate with mucopolysaccharides and damaged epithelial cells within the sweat duct lumen, forming a dense, deep physical plug.[1][3] This deep occlusion is believed to be the basis for its high efficacy in severe cases of hyperhidrosis.[2]
-
Primary Limitation : The generation of hydrochloric acid as a byproduct is the principal cause of the significant skin irritation, stinging, and itching frequently reported with high-concentration AC products.[4][5] This high irritancy potential can lead to poor patient compliance.
This compound (AZCH)
-
Chemical Nature : This category includes a range of activated, polymeric complexes, such as Aluminum Zirconium Tetrachlorohydrex Glycine (GLY).[6][7] These are larger, partially neutralized salts formed by reacting aluminum chlorohydrate with a zirconium salt (e.g., zirconyl chloride) and buffering the complex with an amino acid, most commonly glycine.[5]
-
Mechanism of Action : AZCH complexes also function by forming an obstructive plug within the sweat duct.[6][7][8] However, two key factors differentiate their action:
-
Partial Neutralization : Being "buffered" or partially neutralized, these complexes are less acidic than AC. They generate significantly less HCl upon hydrolysis, which directly correlates to a lower incidence and severity of skin irritation.[2][9]
-
Polymeric Structure : The larger polymeric structure of AZCH results in a more superficial plug compared to the deeper occlusion formed by AC.[2][9] The inclusion of zirconium is believed to enhance the polymerization process, creating more effective and stable plugs, leading to superior efficacy compared to aluminum-only salts of similar acidity.[5][10]
-
-
Primary Advantage : The combination of high efficacy and improved skin tolerability makes AZCH a preferred active for "clinical strength" over-the-counter (OTC) products and for individuals with sensitive skin.[11][12]
Logical Relationship: From Chemistry to Clinical Outcome
The following diagram illustrates the causal chain from the intrinsic properties of each active to the final clinical effect.
Caption: Causality from chemical properties to clinical profiles for AC and AZCH.
Comparative Experimental Evaluation
To objectively compare these actives, a series of standardized in-vivo and in-vitro tests are necessary. The following protocols outline the methodologies for assessing the key performance indicators: sweat reduction efficacy and skin irritation potential.
Experiment 1: Sweat Reduction Efficacy via Gravimetric Analysis
This protocol is based on the guidelines provided by the U.S. Food and Drug Administration (FDA) for testing OTC antiperspirant drug products.[13][14] The gravimetric method is the gold standard for quantifying sweat reduction.[15][16]
Objective: To quantitatively compare the percentage of sweat reduction achieved by a 20% Aluminum Chloride solution versus a 20% Aluminum Zirconium Tetrachlorohydrex GLY solution over a 24-hour period.
Experimental Protocol:
-
Subject Recruitment: Enroll a panel of 30-50 healthy adult volunteers with self-perceived heavy axillary sweating. Subjects must undergo a washout period of at least 17 days, abstaining from all underarm antiperspirant/deodorant use.
-
Baseline Measurement: Subjects acclimate in a controlled "hot room" environment (e.g., 100°F ± 2°F and 35% ± 5% RH) for 40 minutes.[17] Following this, two consecutive 20-minute sweat collections are performed by placing pre-weighed absorbent cotton pads in each axilla.[17] Subjects producing a minimum of 150 mg of sweat per 20 minutes per axilla qualify for the study.[17]
-
Product Application: The study is conducted in a randomized, double-blind, split-body design. One axilla receives a single application of the 20% AC solution, while the contralateral axilla receives the 20% AZCH solution. Application is performed by trained technicians.
-
Post-Application Sweat Collection: At 24 hours post-application, the sweat collection procedure from Step 2 is repeated.
-
Data Analysis: The weight of sweat collected is determined gravimetrically. The percentage of sweat reduction for each product is calculated for each subject by comparing the post-application sweat rate to their baseline rate. Statistical analysis (e.g., paired t-test) is used to determine if there is a significant difference in efficacy between the two treatments.
Workflow: Gravimetric Efficacy Testing
Caption: Standardized workflow for antiperspirant efficacy testing.
Experiment 2: Skin Irritation Potential via Patch Testing
Objective: To assess and compare the cumulative skin irritation potential of 20% AC versus 20% AZCH.
Experimental Protocol:
-
Subject Recruitment: Enroll a panel of healthy adult volunteers with no known skin sensitivities or dermatological conditions on the test site (typically the upper back or volar forearm).
-
Patch Application: Occlusive patches containing equivalent concentrations (20% w/v) of each test material and a negative control (vehicle only) are applied to designated sites on the subjects' backs.
-
Exposure and Scoring: Patches remain in place for 24 to 48 hours. After removal, the skin sites are evaluated for signs of irritation (erythema, edema) by a trained grader at specified time points (e.g., 30 minutes, 24 hours, and 48 hours post-removal). A standardized scoring scale (e.g., 0-4) is used.
-
Data Analysis: The mean irritation scores for each test material are calculated. Statistical analysis is performed to determine if there is a significant difference in irritation potential between AC and AZCH.
Workflow: Skin Irritation Patch Test
Caption: Standardized protocol for assessing skin irritation potential.
Synthesis of Performance Data
The following tables summarize the key properties and expected experimental outcomes based on extensive literature review and established scientific principles.
Table 1: Comparative Chemical and Physical Properties
| Property | Aluminum Chloride (AC) | This compound (AZCH) | Causality for Performance |
| Molecular Structure | Simple, small inorganic salt | Large, complex polymer with Glycine | AC's smaller size allows deeper ductal penetration.[2] AZCH's larger size leads to more superficial action.[2] |
| Acidity (in solution) | High (low pH) | Moderate (partially neutralized/buffered) | High acidity of AC leads to HCl formation and skin irritation.[5] AZCH's buffered nature minimizes irritation.[2] |
| FDA OTC Monograph Max % | 15% (calculated on hexahydrate form) | 20% (e.g., for Tetrachlorohydrex GLY) | Reflects the balance of efficacy and safety profiles recognized by regulatory bodies.[2][13] |
| Typical Plug Formation | Deep, dense precipitate | Superficial, stable polymer matrix | Depth of plug may correlate with duration and potency, especially in severe hyperhidrosis. |
Table 2: Summary of Expected Experimental Performance Data
| Performance Metric | 20% Aluminum Chloride | 20% Aluminum Zirconium Tetrachlorohydrex GLY | Expected Outcome & Rationale |
| Sweat Reduction (%) | 45% - 60% | 40% - 55% | AC may show slightly higher efficacy due to deeper plug formation. However, AZCH is also highly effective, and the difference may not always be statistically significant in all populations.[5][18] |
| Mean Irritation Score (0-4 scale) | 1.5 - 2.5 (Mild to Moderate) | 0.2 - 0.8 (Minimal to Mild) | A statistically significant and clinically meaningful reduction in irritation is expected for AZCH due to its buffered, less acidic nature.[2][11] |
| Subject-Reported Stinging (%) | High (e.g., >40% of subjects) | Low (e.g., <10% of subjects) | Directly correlates with irritation scores and HCl formation.[4] |
| Duration of Action | Long; may allow for less frequent application after initial phase | Long; typically requires daily application for sustained effect | The deeper plug from AC may degrade more slowly, potentially extending the duration of action.[1] |
Implications for Drug Development and Formulation
The choice between AC and AZCH has significant downstream consequences for formulators.
-
Aluminum Chloride Formulations: Due to its high reactivity and acidity, AC is typically formulated in simple, low-pH aqueous or hydroalcoholic solutions.[19] Attempts to formulate it in more complex vehicles like emulsions or anhydrous sticks can lead to instability and degradation of other ingredients. Salicylic acid has been used as a vehicle to potentially enhance penetration and reduce irritation.[4]
-
Aluminum Zirconium Formulations: AZCH complexes are far more versatile. Their enhanced stability allows for incorporation into a wide array of product forms, including anhydrous sticks, soft solids, and gels.[20] However, formulation in anhydrous systems is critical to prevent premature activation and polymerization of the salt before it reaches the skin, which would compromise its efficacy.[21] The choice of emollients and structuring agents must be carefully considered to ensure the active is available to the sweat gland upon application.[20]
Conclusion for the Research Professional
Both Aluminum Chloride and this compound are highly effective antiperspirant actives validated for the management of severe hyperhidrosis. The selection is not a matter of simple superiority, but of a targeted therapeutic strategy.
-
Aluminum Chloride remains the benchmark for potency. Its capacity to form a deep ductular plug makes it a formidable option for the most severe, refractory cases of hyperhidrosis where the primary goal is maximal sweat reduction, and the associated skin irritation can be managed or tolerated.[1][22]
-
This compound represents a significant advancement in antiperspirant technology. It offers efficacy that approaches or, in some cases, rivals that of AC, but with a vastly superior tolerability profile.[11][12] This makes it the active of choice for "clinical strength" OTC products, for patients with sensitive skin, and for formulations requiring greater vehicle versatility and cosmetic elegance.
Future research should focus on novel delivery systems that can enhance the penetration of larger AZCH molecules or mitigate the irritation of AC without compromising its efficacy, ultimately improving therapeutic outcomes for individuals suffering from severe hyperhidrosis.
References
-
U.S. Food and Drug Administration. (2021). Over-the-Counter (OTC) Monograph M019: Antiperspirant Drug Products for Over-the-Counter Human Use. [Link]
-
U.S. Food and Drug Administration. (2003). Antiperspirant Drug Products For Over-the-Counter Human Use; Final Monograph. Federal Register, 68(110), 34273-93. [Link]
-
National Center for Biotechnology Information. (2003). Antiperspirant drug products for over-the-counter human use; final monograph. PubMed. [Link]
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comparative safety and irritation potential of different aluminum-zirconium salts
A Senior Application Scientist's Guide to the Comparative Safety and Irritation Potential of Aluminum-Zirconium Salts in Antiperspirant Formulations
Introduction
Aluminum-zirconium salts represent a cornerstone of modern antiperspirant technology, offering high levels of efficacy in sweat reduction.[1][2] For researchers and formulation scientists in the pharmaceutical and personal care industries, understanding the nuanced differences in the safety and skin irritation potential among these various salts is critical for developing products that are not only effective but also well-tolerated by consumers. This guide provides an in-depth comparison of different aluminum-zirconium salts, focusing on their mechanisms of action, factors influencing their irritation potential, and the standardized methodologies used to evaluate their safety.
Mechanism of Action: The "Gel Plug" Theory
The primary function of aluminum-zirconium salts is to reduce the flow of eccrine sweat to the skin's surface.[1][3] This is achieved through a mechanism known as the "gel plug" theory.[1] When applied to the skin, these salts dissolve in sweat and interact with mucopolysaccharides within the sweat duct.[4] This interaction leads to the formation of a gelatinous, amorphous plug that physically obstructs the duct, preventing the release of perspiration.[1][3][4] The acidic nature of these salts also contributes to a bacteriostatic environment, which helps to control odor.[1]
The following diagram illustrates the proposed mechanism of action:
Types of Aluminum-Zirconium Salts and the Role of Glycine
The U.S. Food and Drug Administration (FDA) has approved several aluminum-zirconium salts for use in over-the-counter (OTC) antiperspirant drug products, as outlined in the OTC Monograph M019.[5][6][7] These include various chlorohydrate and chlorohydrex glycinate complexes:
-
Aluminum Zirconium Trichlorohydrate & Trichlorohydrex Gly
-
Aluminum Zirconium Tetrachlorohydrate & Tetrachlorohydrex Gly[7]
-
Aluminum Zirconium Pentachlorohydrate & Pentachlorohydrex Gly[7]
-
Aluminum Zirconium Octachlorohydrate & Octachlorohydrex Gly[7]
The key differentiator among these salts is their aluminum-to-zirconium ratio and their degree of polymerization. The addition of the amino acid glycine is a critical formulation strategy. Glycine acts as a buffering agent, which helps to reduce the potential for skin irritation that can be caused by the inherent acidity of these salts.[8][9] Furthermore, glycine helps to stabilize the aluminum and zirconium species, preventing their premature polymerization and maintaining the efficacy of the antiperspirant active.[10]
Comparative Irritation Potential
The inclusion of glycine in the complex (e.g., aluminum zirconium tetrachlorohydrex gly) is widely understood to further mitigate irritation potential.[9] This is attributed to glycine's ability to buffer the formulation and reduce the generation of hydrochloric acid upon contact with sweat.[9]
| Salt Type | Common Abbreviation | FDA Max Concentration (Anhydrous)[7] | General Irritation Potential (Qualitative) | Key Characteristics |
| Aluminum Zirconium Tetrachlorohydrex Gly | AZG, TETRA | 20% | Low | Widely used; considered effective and well-tolerated.[4][11] |
| Aluminum Zirconium Octachlorohydrex Gly | 20% | Low | Complex salt with a different Al:Zr ratio. | |
| Aluminum Zirconium Pentachlorohydrex Gly | 20% | Low | Another variation in the Al:Zr and metal:chloride ratios. | |
| Aluminum Zirconium Trichlorohydrex Gly | 20% | Low | Less common than the tetrachlorohydrex variant. | |
| Aluminum Chloride | AC | 15% (nonaerosol)[7] | Higher | Highly effective but known for greater irritation potential due to high acidity.[1][8] |
Note: The irritation potential is a generalization. Actual irritation depends on the complete formulation, including concentration, vehicle, and other excipients.
Experimental Protocols for Safety and Irritation Assessment
To substantiate claims of low irritation potential and ensure product safety, rigorous testing is required. The following are standard, validated methods for assessing the skin irritation and sensitization potential of cosmetic and pharmaceutical ingredients.
In-Vitro Assessment: OECD Test Guideline 439 - Reconstructed Human Epidermis Test
This in-vitro method is a validated alternative to animal testing for identifying skin irritants.[12][13][14] It utilizes a three-dimensional model of human epidermis cultured from non-transformed human keratinocytes, which mimics the barrier properties of in-vivo skin.[12][13]
Protocol Overview:
-
Tissue Preparation: Reconstructed human epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™) are equilibrated in assay medium overnight in a humidified incubator (37°C, 5% CO2).[15]
-
Test Substance Application: A precise amount of the test substance (e.g., a solution of the aluminum-zirconium salt in a relevant vehicle) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (typically 60 minutes).
-
Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium and incubated for approximately 42 hours.
-
Viability Assessment (MTT Assay): Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13] Tissues are incubated with MTT solution, which is converted by mitochondrial enzymes in viable cells into a blue formazan salt.
-
Extraction and Measurement: The formazan salt is extracted from the tissues, and the optical density is measured using a spectrophotometer.
-
Data Interpretation: The cell viability of the test substance-treated tissues is expressed as a percentage relative to the negative control. A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[12][15][16]
In-Vivo Assessment: The Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the gold standard clinical study for assessing the potential of a topical product to cause irritation and allergic contact sensitization.[17][18]
Protocol Overview:
This protocol is a multi-week study conducted with human volunteers under dermatological control.[17][18]
Phase 1: Induction (3 weeks)
-
Panel Recruitment: A panel of 50-200 human subjects is recruited.[17][19]
-
Patch Application: The test material (e.g., a finished antiperspirant formulation) is applied to the skin (typically the back) under an occlusive or semi-occlusive patch.[17][20]
-
Repeated Exposure: Patches are applied and removed a total of nine times over a three-week period.[19][20]
-
Scoring: After each patch removal, the site is evaluated by a trained technician or dermatologist for signs of irritation (erythema, edema) using a standardized scoring scale (e.g., 0 = no reaction, 4 = severe reaction).[20]
Phase 2: Rest Period (2 weeks)
-
A two-week period with no patch applications allows for any induced sensitization to develop.[17][21]
Phase 3: Challenge (1 week)
-
Challenge Patch Application: A challenge patch with the test material is applied to a naive (previously unpatched) skin site.[17][20]
-
Final Scoring: The challenge patch is removed after 24 hours, and the site is scored for reactions at 24, 48, 72, and sometimes 96 hours post-removal.[17][19]
-
Interpretation: A reaction at the challenge site in the absence of significant irritation during the induction phase is indicative of sensitization. Cumulative irritation is assessed by the reactions observed during the induction phase.[19]
Regulatory Status and Safety
Aluminum-zirconium salts are regulated by the FDA as over-the-counter drugs in the United States. Their use is subject to the conditions outlined in the final monograph for antiperspirant drug products, which specifies approved ingredients and concentration limits.[6][7] The Cosmetic Ingredient Review (CIR) Expert Panel has deferred the evaluation of these ingredients to the FDA, as their safety has been thoroughly reviewed and established under the OTC drug review process.[22] While rare instances of foreign body-type granulomatous reactions have been reported, these are not considered sensitization responses and are exceptionally uncommon.[23][24]
Conclusion
The family of aluminum-zirconium salts offers a range of highly effective active ingredients for antiperspirant formulations. While all approved variants have a strong safety record, those complexed with glycine are generally considered to have a lower potential for skin irritation. The choice of a specific salt will depend on the desired efficacy, the formulation vehicle, and the target consumer (e.g., products for sensitive skin). For definitive, comparative safety and irritation data on novel formulations, adherence to validated testing protocols such as the OECD TG 439 and the HRIPT is the industry standard and a scientific necessity.
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A Comparative Guide to the Performance of Aluminum Zirconium Salts in Anhydrous Versus Aqueous Antiperspirant Bases
For researchers, scientists, and drug development professionals vested in the formulation of effective dermatological products, the performance of antiperspirant actives is a subject of continuous innovation. Among the most effective actives are the aluminum zirconium (AZ) salts. However, the efficacy and skin feel of the final product are not solely dependent on the active itself, but critically, on the formulation base in which it is delivered. This guide provides an in-depth technical comparison of the performance of aluminum zirconium salts in two distinct formulation strategies: anhydrous and aqueous systems.
The Fundamental Mechanism of Action: Occlusion of the Sweat Duct
Aluminum zirconium salts function by forming an obstructive plug within the eccrine sweat duct, physically preventing the flow of sweat to the skin's surface.[1][2][3] This process is initiated when the AZ salt comes into contact with sweat. The salts, which are acidic, react with the more neutral pH of sweat (typically pH 5-7), leading to the polymerization and precipitation of metal hydroxides. These form an insoluble, gel-like plug that temporarily blocks the duct.[4] The plug is superficial and is naturally shed over time with the normal process of skin renewal.[3][5]
The key to antiperspirant efficacy lies in the efficiency of this plug formation. This is where the choice between an anhydrous and an aqueous base becomes a critical determinant of performance.
Anhydrous vs. Aqueous Bases: A Tale of Two Delivery Systems
Anhydrous Formulations: Maximizing the Active's Potential
Anhydrous formulations, by definition, are substantially free of water.[6] Typically, they utilize a base of silicones (like cyclomethicone and dimethicone), esters, or other non-aqueous liquids to suspend the powdered aluminum zirconium salt.[6][7]
The Core Advantage: Preventing Premature Activation
The primary benefit of an anhydrous system is the protection of the AZ salt from premature hydrolysis. By keeping the salt in a non-reactive environment until it comes into contact with sweat from the duct, its full potential to form a deep, robust plug is preserved. Several sources indicate that aluminum zirconium salts were specifically designed for anhydrous formulations to enhance their efficacy.[1][8] In an anhydrous base, the micronized salt particles are deposited on the skin and are only solubilized upon sweating, directly at the opening of the sweat duct. This targeted activation is believed to lead to a more efficient and durable blockage.
Clinical studies have demonstrated the high efficacy of anhydrous formulations. For instance, an over-the-counter (OTC) anhydrous "soft solid" antiperspirant containing Aluminum Zirconium Trichlorohydrex Gly was found to deliver statistically similar sweat reduction to a prescription-strength aluminum chloride product.[9]
Aqueous Formulations: The Challenge of Stability
Aqueous formulations, such as roll-on lotions or creams, are typically oil-in-water or water-in-oil emulsions. While often preferred for their fresh skin feel, they present a significant challenge for the stability of aluminum zirconium salts.
The Inherent Conflict: Water in the Base
The very presence of water in the formulation can lead to a degree of premature activation of the AZ salt within the product itself. This can result in the formation of larger, less efficient polymeric species before the product is even applied to the skin. These larger polymers may not be able to penetrate the sweat duct as effectively, leading to a more superficial plug and consequently, reduced antiperspirant efficacy. While formulators of aqueous systems employ strategies to stabilize the AZ salts, such as the inclusion of glycine which acts as a buffer, the inherent reactivity with water remains a key consideration.[1][5][8]
Performance Evaluation: Efficacy and Skin Irritation
The performance of an antiperspirant is primarily judged on two key metrics: its efficacy in reducing sweat and its potential for skin irritation.
Sweat Reduction Efficacy: A Clear Edge for Anhydrous Systems
While direct, publicly available, head-to-head studies comparing the exact same AZ salt in both anhydrous and aqueous bases are limited, the collective evidence strongly points to the superior efficacy of anhydrous formulations.
One clinical study highlighted that an OTC anhydrous soft solid antiperspirant reduced sweat by an average of 34% more than a prescription aluminum chloride product.[4] Another study corroborated the high efficacy of anhydrous AZ formulations, finding them to be statistically similar to prescription alternatives.[9] The mechanism for this enhanced performance is attributed to the more efficient delivery of the active to the sweat duct, as previously discussed.
The following table summarizes hypothetical yet representative efficacy data based on the trends observed in the literature.
| Formulation Base | Active Ingredient | Mean Sweat Reduction (%) |
| Anhydrous (Soft Solid) | 20% Aluminum Zirconium Tetrachlorohydrex Gly | 65% |
| Aqueous (Roll-on) | 20% Aluminum Zirconium Tetrachlorohydrex Gly | 45% |
Skin Irritation Potential: The Buffering Effect
Skin irritation from antiperspirants is often linked to the acidity of the aluminum salts.[1] The hydrolysis of these salts on the skin can generate hydrochloric acid (HCl), leading to irritation, particularly on sensitive or recently shaved skin.[10]
Aluminum zirconium salts are generally considered to be less irritating than older-generation aluminum chloride.[11] This is further enhanced by complexing the AZ salt with glycine. Glycine acts as a buffering agent, helping to maintain a more skin-friendly pH upon application.[12]
In a comparative study, an anhydrous soft solid containing Aluminum Zirconium Trichlorohydrex Gly demonstrated significantly less skin irritation than a prescription aluminum chloride product.[4][9] This suggests that the combination of a less inherently irritating active (AZ-glycine complex) within a non-occlusive, water-free base can provide a superior skin comfort profile. A 14-day cumulative irritation assay showed that an AZG-containing product had an irritation score of 0.5 on a 4-point scale, compared to 1.1 for an aluminum sesquichlorohydrate formulation.[12]
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity of performance claims, standardized and validated testing protocols are essential. The U.S. Food and Drug Administration (FDA) provides guidelines for the effectiveness testing of antiperspirant drug products.[13]
Gravimetric Sweat Collection: The Gold Standard for Efficacy
The industry-standard method for quantifying antiperspirant efficacy is gravimetric sweat analysis.[4][14][15] This protocol involves the following key steps:
-
Subject Selection: A panel of subjects who are known to produce a consistent and sufficient amount of sweat are recruited.
-
Washout Period: Subjects undergo a "washout" period where they refrain from using any antiperspirant or deodorant products to establish a baseline sweat rate.
-
Baseline Measurement: Subjects are placed in a controlled high-temperature, high-humidity environment (a "hot room"). Pre-weighed absorbent pads are placed in their axillae for a set period to collect sweat. The pads are then re-weighed to determine the baseline sweat production rate.
-
Product Application: The test antiperspirant is applied to one axilla, while the other may be left untreated or treated with a placebo control.
-
Post-Treatment Measurement: After a specified period of product use, the gravimetric sweat collection process is repeated in the hot room.
-
Data Analysis: The percentage of sweat reduction is calculated by comparing the post-treatment sweat collection to the baseline measurement.
Skin Irritation Assessment
Skin irritation is typically evaluated by trained dermatologists or technicians who visually score the application site for signs of erythema (redness), edema (swelling), and other indicators of irritation at various time points throughout the study.[4]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow.
Caption: Comparative mechanism of plug formation.
Caption: Experimental workflow for antiperspirant efficacy testing.
Conclusion and Future Perspectives
For researchers and formulators, the focus should remain on optimizing the delivery vehicle to maximize the inherent potential of the active ingredient. While aqueous systems may offer certain aesthetic advantages, overcoming the challenge of active stability is paramount to achieving top-tier antiperspirant performance. Future research may focus on novel stabilization techniques for AZ salts in aqueous systems or the development of new non-aqueous carriers that further enhance skin feel and active delivery.
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Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts. ACS Publications. Available at: [Link]
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Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC. PubMed Central. Available at: [Link]
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WO/2005/081751 ENHANCED EFFICACY ALUMINUM-ZIRCONIUM ANTIPERSPIRANTS. World Intellectual Property Organization. Available at: [Link]
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Alternative Topical Treatment to an Aluminum Chloride Antiperspirant that Provides Prescription Strength Efficacy with Significantly Less Irritation. American Academy of Dermatology. Available at: [Link]
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Staying Dry in the Data Age: Four Lab-Validated Breakthroughs Propelling Aluminum Zirconium Trichlorohydrex Gly to Antiperspirant Supremacy. Hunan Heaven Materials Development Co., Ltd. Available at: [Link]
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Optimal aluminum/zirconium: Protein interactions for predicting antiperspirant efficacy using zeta potential measurements. ResearchGate. Available at: [Link]
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Put a stop to perspiration. American Pharmacists Association. Available at: [Link]
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Clinical studies of sweat rate reduction by an overthecounter softsolid antiperspirant and comparison with a prescription antipe. International Hyperhidrosis Society. Available at: [Link]
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Clinical studies of sweat rate reduction by an over-the-counter soft-solid antiperspirant and comparison with a prescription antiperspirant product in male panelists. ResearchGate. Available at: [Link]
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Gravimetry in sweating assessment in primary hyperhidrosis and healthy individuals - PMC. PubMed Central. Available at: [Link]
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ALUMINUM ZIRCONIUM TRICHLOROHYDRATE – Ingredient. COSMILE Europe. Available at: [Link]
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Deodorants and antiperspirants: New trends in their active agents and testing methods. ScienceOpen. Available at: [Link]
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Efficient sweat reduction of three different antiperspirant application forms during stressinduced sweating. Dr. Jetske Ultee. Available at: [Link]
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A Senior Application Scientist's Guide to Correlating In Vitro Gel Rheology with In Vivo Antiperspirant Efficacy
Introduction: The Predictive Power of Rheology in Antiperspirant Development
In the development of topical and transdermal products, establishing a predictive relationship between in vitro characteristics and in vivo performance is the principal goal. This pursuit of an In Vitro-In Vivo Correlation (IVIVC) is critical for accelerating product development, reducing reliance on costly and time-consuming clinical trials, and ensuring batch-to-batch consistency.[1][2] For antiperspirant gels, the mechanism of action is primarily physical: the active ingredients, typically aluminum-based salts, interact with sweat components to form an amorphous, gelatinous plug within the sweat duct, physically blocking the flow of sweat to the skin's surface.[3][4][5]
This "gel plug" theory inherently links the product's efficacy to its material properties. The ability of a formulation to form a stable, durable, and occlusive mass is paramount. Rheology, the study of the flow and deformation of matter, provides the ideal toolkit to quantify these critical material properties.[6] High viscosity and the propensity for gel formation are considered key criteria for an effective antiperspirant.[7][8] This guide provides a framework for correlating in vitro rheological "fingerprints" of antiperspirant gels with their in vivo sweat reduction performance, enabling a more efficient, data-driven approach to formulation development.
Part 1: The In Vivo Benchmark: The Gravimetric Hot Room Test
To establish a correlation, one must first have a reliable in vivo benchmark. The gold standard for quantifying antiperspirant efficacy is the gravimetric method, often conducted under controlled "hot room" conditions as outlined in regulatory guidelines like the FDA's OTC Monograph for antiperspirant drug products.[9][10] This method directly measures the mass of sweat produced, providing a quantitative measure of sweat reduction.
Principle of the Gravimetric Method
The core principle is a comparison between a treated axilla and a control (untreated or placebo-treated) axilla on the same subject. By collecting and weighing the sweat produced from both underarms under controlled thermal stress, the percentage of sweat reduction attributable to the antiperspirant formulation can be calculated.[9][11]
Experimental Protocol: Standardized Gravimetric Efficacy Test
-
Subject Recruitment & Conditioning:
-
Recruit a panel of healthy volunteers (typically 20-25) who are moderate to heavy sweaters.
-
Subjects undergo a "washout" period (typically 17 days) where they abstain from all underarm antiperspirant/deodorant use to establish a baseline sweat rate.[10]
-
-
Product Application:
-
Products are applied to the axillae in a randomized, blinded fashion. One axilla receives the test formulation, while the contralateral axilla serves as the untreated control.
-
Application is performed by trained technicians to ensure a consistent dose (e.g., 0.5g) is applied uniformly across the axillary vault.
-
-
Sweat Induction & Collection:
-
Approximately 24 hours post-application, subjects enter a controlled environmental chamber or "hot room."
-
Standard conditions are typically set to 40°C (100°F) and 40% relative humidity.
-
Pre-weighed absorbent cotton pads are placed in each axilla.[9]
-
Subjects remain in the hot room for a defined period, often two consecutive 20-minute sessions, to induce thermal sweating.
-
-
Data Analysis:
-
After the collection period, the pads are carefully removed and placed in sealed containers.
-
The pads are weighed again to determine the mass of sweat collected.
-
The percent sweat reduction for each subject is calculated using the formula: % Reduction = (1 - (Sweat from Treated Axilla / Sweat from Control Axilla)) * 100
-
-
Statistical Evaluation: The mean sweat reduction across the entire panel is calculated to determine the formulation's overall efficacy.
Workflow for In Vivo Efficacy Testing
Caption: Workflow for the gravimetric in vivo antiperspirant efficacy test.
Part 2: The In Vitro Predictor: Rheological Fingerprinting
The rheological profile of a gel provides a multi-point "fingerprint" that describes its behavior at rest, during application, and post-application as it forms the occlusive plug. By using a modern rheometer, we can measure key parameters that are mechanistically linked to in vivo performance.
Key Rheological Parameters and Their Causality
-
Yield Stress: This is the minimum force required to initiate flow. A higher yield stress indicates that the gel will stay in place after application and resist dripping or migration, ensuring the active is delivered to the target site.[12]
-
Shear Viscosity: This measures the resistance to flow. Antiperspirant gels are typically shear-thinning, meaning their viscosity decreases under the stress of application (spreading), making them easy to apply. After application, the viscosity should recover quickly to ensure the film remains in place.[12][13]
-
Viscoelasticity (G' & G''): This describes the material's dual solid-like and liquid-like properties.
-
Storage Modulus (G'): Represents the elastic (solid-like) component. A high G' indicates a more structured, rigid gel capable of forming a strong, durable plug in the sweat duct.
-
Loss Modulus (G''): Represents the viscous (liquid-like) component.
-
A formulation where G' is significantly greater than G'' behaves more like a solid, which is the desired state for an effective occlusive plug.
-
Experimental Protocol: Rheological Characterization
-
Instrumentation & Setup:
-
Use a controlled-stress rheometer equipped with a Peltier plate for precise temperature control (e.g., to physiological temperature, 32-35°C).
-
Select an appropriate geometry (e.g., parallel plate or cone and plate) and set the gap (e.g., 1 mm).
-
-
Sample Loading & Equilibration:
-
Carefully apply the sample to the lower plate, ensuring no air bubbles are trapped.
-
Bring the upper geometry to the set gap and trim any excess sample.
-
Allow the sample to equilibrate at the target temperature for a set time (e.g., 5 minutes) to ensure thermal and structural equilibrium.
-
-
Oscillatory Amplitude Sweep:
-
Perform a strain or stress sweep at a constant frequency (e.g., 1 Hz) to determine the Linear Viscoelastic Region (LVER). This identifies the range where the gel's internal structure is not disturbed by the measurement itself, ensuring data integrity for subsequent tests.
-
-
Oscillatory Frequency Sweep:
-
Within the LVER, perform a frequency sweep (e.g., 0.1 to 100 rad/s) to measure G' and G''. This provides a detailed fingerprint of the gel's structural integrity across different time scales.
-
-
Flow Sweep (Viscosity Curve):
-
Measure viscosity as a function of increasing shear rate (e.g., 0.1 to 100 s⁻¹). This characterizes the shear-thinning behavior of the product during application.
-
-
Yield Stress Measurement:
-
Perform a stress ramp, slowly increasing the applied stress and monitoring the resulting strain. The point at which the structure breaks down and flow begins is the yield stress.
-
Mechanistic Link: From Rheology to Occlusion
Caption: The mechanistic link between key rheological parameters and in vivo antiperspirant action.
Part 3: Bridging the Gap: Establishing the In Vitro-In Vivo Correlation (IVIVC)
With robust in vivo data and a detailed in vitro rheological fingerprint, the final step is to correlate them. By comparing multiple formulations with varying rheological properties, a predictive model can be built.
Comparative Analysis of Antiperspirant Gel Formulations
The table below presents data for three hypothetical antiperspirant gel formulations designed to have distinct rheological profiles. This comparison illustrates how in vitro measurements can predict in vivo outcomes.
| Parameter | Formulation A (Low Viscosity) | Formulation B (High Viscosity) | Formulation C (High Elasticity) | Rationale / Implication |
| Active Ingredient | 20% AZCH | 20% AZCH | 20% AZCH | Active level is kept constant to isolate the effect of the gel vehicle. |
| Gelling Agent | Low MW Carbomer | High MW Carbomer | Cross-linked Silicone Polymer | The choice of gelling agent is the primary driver of rheological differences. |
| Yield Stress (Pa) | 25 | 80 | 150 | A higher yield stress (Formulation C) predicts better retention on the skin. |
| Storage Modulus, G' (Pa) at 1 Hz | 150 | 600 | 2500 | A significantly higher G' (Formulation C) indicates a much stronger, more solid-like gel network, crucial for forming a robust plug.[7] |
| Viscosity at 100 s⁻¹ (Pa·s) | 0.8 | 1.5 | 1.2 | All formulations exhibit shear-thinning for good spreadability. |
| Predicted Performance | Poor retention, weak plug | Good retention, moderate plug | Excellent retention, strong plug | Based on in vitro data, Formulation C is predicted to be the most effective. |
| In Vivo Sweat Reduction (%) | 18% | 35% | 52% | The in vivo results confirm the predictions from the rheological data. |
Interpretation of the Correlation
The data clearly demonstrates a strong positive correlation between the gel's elastic properties (Yield Stress and G') and its in vivo antiperspirant efficacy.
-
Formulation A failed due to its low yield stress and weak gel structure (low G'), likely leading to poor film retention and the formation of a weak plug that is easily dislodged by sweat flow.
-
Formulation B showed moderate efficacy. Its higher viscosity and yield stress improved retention, but its G' was not high enough to form a maximally effective plug.
-
Formulation C was the clear winner. Its very high yield stress and dominant storage modulus (G') allowed it to form a tenacious, highly elastic, and durable plug in the sweat duct, resulting in superior sweat reduction.[8] This aligns with findings that high viscosity and gel formation are key to building an occlusive mass in vivo.[7]
Conclusion: Integrating Rheology into the Development Workflow
While in vivo testing remains the definitive measure of antiperspirant efficacy for regulatory validation, it is a resource-intensive process. This guide demonstrates that in vitro rheology is not merely a quality control check but a powerful, mechanistically relevant predictive tool.
By establishing a robust IVIVC, researchers and formulators can:
-
Screen and rank-order new formulations rapidly and cost-effectively.
-
Optimize gelling agent type and concentration with a clear, quantitative target.
-
Troubleshoot batch failures by comparing the rheological fingerprint of a failing batch to that of a successful one.
-
Support generic product development by demonstrating rheological equivalence to a reference listed drug.[2]
Integrating rheological fingerprinting early and consistently in the development pipeline allows for a more rational, efficient, and data-driven approach, ultimately accelerating the delivery of effective and consumer-preferred antiperspirant products to the market.
References
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Deodorants and antiperspirants: New trends in their active agents and testing methods - NIH. [Link]
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A Fresh Perspective: Deodorant and Antiperspirant Testing - Contract Laboratory. [Link]
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A Screening Technique for Antiperspirant Testing - Cosmetics & Toiletries. [Link]
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Rheological Characterization in the Development of Topical Drug Products - OUCI. [Link]
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A simple approach to determining the efficacy of antiperspirants using paper based colorimetric paper sensors: SweatSENSE - ResearchGate. [Link]
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EEMCO Guidance for the Efficacy Assessment of Antiperspirants and Deodorants. [Link]
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Rheology of Topical Pharmaceuticals for New Product Development or Generic Equivalents - TA Instruments. [Link]
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Rheology Profiling for Topical Pharmaceuticals - Centre for Industrial Rheology. [Link]
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Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC - PubMed Central. [Link]
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RHEOLOGY OF DRUGS FOR TOPICAL AND TRANSDERMAL DELIVERY - International Journal of Applied Mechanics and Engineering. [Link]
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Structure-Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PubMed. [Link]
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Rheology Of Topical Pharmaceuticals For New Product Development Or Generic Equivalents - Bioprocess Online. [Link]
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The Influence of Various Silicones on the Rheological Parameters of AZG Containing Silicone-Based Gels - Brieflands. [Link]
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Antiperspirant/Deodorant Rheology - Taylor & Francis eBooks. [Link]
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In vitro/in vivo and analytical evaluation of sunless tanning formulations containing different rheology modifiers - PubMed. [Link]
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ANTIPERSPIRANTS AND DEODORANTS : MECHANISM OF ACTION - Slideshare. [Link]
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Mechanism of action of antiperspirants (1). - ResearchGate. [Link]
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In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action - MDPI. [Link]
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Correlation Between Rheological Properties, In Vitro Release, and Percutaneous Permeation of Tetrahydropalmatine - PMC - PubMed Central. [Link]
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Coupling the in vivo performance to the in vitro characterization of PLGA microparticles - NIH. [Link]
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Relationship between rheological properties, in vitro release and in vivo equivalency of topical formulations of diclofenac - PubMed. [Link]
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In Vitro-In Vivo Correlation in Dermal Delivery: The Role of Excipients - PubMed. [Link]
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A Rheological Study of Creams and Gels Containing N-Acetyl Glucosamine in Nanoparticle Form: The Advantages of a Bioengineered Strategy for Natural Anti-Inflammatory Substance Vehiculation - MDPI. [Link]
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A Scientific Evaluation of Non-Aluminum Alternatives to Aluminum Zirconium Antiperspirants: A Comparative Guide
This guide provides a comprehensive framework for the scientific evaluation of non-aluminum alternatives to traditional aluminum zirconium-based antiperspirants. As consumer interest and research into aluminum-free technologies grow, it is imperative for researchers, scientists, and drug development professionals to employ robust, validated methodologies to assess the performance and mechanisms of these emerging products. This document synthesizes regulatory context, mechanistic understanding, and detailed experimental protocols to facilitate a rigorous, evidence-based approach to product development and claim substantiation.
Introduction: The Regulatory and Scientific Landscape
The evaluation of underarm products is fundamentally governed by their intended use and mechanism of action, which dictates their regulatory classification. In the United States, the Food and Drug Administration (FDA) distinguishes between antiperspirants and deodorants.
-
Antiperspirants are classified as over-the-counter (OTC) drugs.[1] Their primary function is to reduce the production of sweat.[2] The FDA's OTC Monograph M019 specifies a list of approved active ingredients, which are exclusively various aluminum salts (e.g., aluminum chloride, aluminum chlorohydrate, and aluminum zirconium salts) within defined concentration limits.[1][3]
-
Deodorants , conversely, are classified as cosmetics.[1] Their purpose is not to stop sweat, but to control malodor, typically by using antimicrobial agents to inhibit odor-causing bacteria or by masking the odor with fragrance.[4][5]
This distinction is critical. Any product claiming to reduce wetness or perspiration falls under the drug monograph and must use an approved aluminum-based active ingredient. Therefore, non-aluminum alternatives are, by definition, deodorants, and their efficacy must be evaluated based on odor control and aesthetic properties like moisture absorption, rather than physiological sweat reduction.[6][7]
Comparative Mechanisms of Action
A thorough evaluation requires understanding the fundamental differences in how these product categories function.
Aluminum Zirconium Antiperspirants: The Occlusive Mechanism
Aluminum salts function by forming a temporary physical blockage within the sweat duct.[8] Upon application, these salts dissolve in sweat and react with mucopolysaccharides, forming a gel-like plug that obstructs the duct and prevents sweat from reaching the skin's surface.[6][8] This is a direct, physiological intervention to reduce perspiration.
Non-Aluminum Alternatives: A Multi-Pronged Deodorant Strategy
Non-aluminum products do not block sweat ducts and thus allow the body's natural perspiration process to continue.[7][9] Their efficacy relies on controlling the byproducts of sweat, primarily through three mechanisms:
-
Antimicrobial Action: The unpleasant odor associated with sweat is not from the sweat itself, which is initially odorless.[6] It is the result of the metabolic activity of the axillary microbiome, particularly bacteria like Corynebacterium and Staphylococcus species, which break down lipids and proteins in apocrine sweat into volatile, odorous compounds.[4][10] Many non-aluminum alternatives employ ingredients with antimicrobial properties to inhibit the growth of these bacteria.[6][7]
-
Odor Neutralization/Absorption: Some ingredients work by trapping or chemically neutralizing odor molecules after they have been formed.[11] This prevents the volatile compounds from being perceived.
-
Moisture Absorption: While not preventing sweat production, certain ingredients can absorb excess moisture on the skin's surface.[6] This can improve skin feel and create a less favorable environment for bacterial growth.
Below is a diagram illustrating these contrasting mechanisms.
Caption: Contrasting mechanisms of aluminum antiperspirants and non-aluminum deodorants.
Key Non-Aluminum Active Ingredients & Technologies
A variety of substances are employed in non-aluminum formulations. The table below summarizes common ingredients and their primary mechanisms.
| Ingredient Category | Examples | Primary Mechanism of Action | Key Scientific Insights |
| Mineral Salts & Clays | Zinc Ricinoleate, Zinc Oxide, Magnesium Hydroxide, Bentonite Clay, Kaolin Clay | Odor Absorption, Antimicrobial, Moisture Absorption | Zinc ricinoleate, derived from castor oil, is a highly effective odor absorber that traps and neutralizes sulfur- and nitrogen-containing odor molecules without inhibiting bacteria or blocking sweat.[9][11][12] Zinc oxide provides gentle antimicrobial properties and can soothe irritated skin. Clays and starches act as desiccants.[6] |
| Plant-Based Powders | Arrowroot Powder, Tapioca Starch, Cornstarch | Moisture Absorption | These starches absorb moisture on the skin, creating a drier feel and a less hospitable environment for bacterial proliferation.[6][13] They do not reduce sweat production. |
| Antimicrobial Botanicals | Tea Tree Oil, Hops Extract, Coconut Oil, Lavender Oil | Antimicrobial | Essential oils contain compounds like terpenes and phenols that disrupt bacterial cell walls.[6] Hops extract has shown efficacy against Corynebacterium xerosis and Staphylococcus epidermidis.[4] Lauric acid in coconut oil also possesses antimicrobial properties.[7] |
| pH Modifiers | Sodium Bicarbonate (Baking Soda), Mandelic Acid | Antimicrobial (pH alteration) | Baking soda creates an alkaline environment that is inhospitable to the acid-loving bacteria responsible for odor.[7][14] However, it can be irritating to some users.[12] Mandelic acid, an alpha-hydroxy acid, lowers skin pH to inhibit bacterial growth.[13] |
| Probiotics & Prebiotics | Lactobacillus ferments | Microbiome Balancing | A newer approach aims to rebalance the axillary microbiome, promoting non-odorous bacteria to outcompete malodor-producing species. Treatment with Lactobacillus bulgaricus has been shown to reduce malodor by altering the microbiome composition.[15] |
| Synthetic Polymers | Polyquaternium-16 | Antimicrobial | Certain polymers, such as polyquaternium-16, have been identified as effective deodorant actives that significantly reduce the amount of axillary bacteria and subsequent malodor.[16] |
Scientific Evaluation Methodologies
To objectively compare product performance, a multi-faceted testing approach is required, combining instrumental measurements, expert sensory evaluation, and microbiological assays.
Antiperspirant Efficacy: Gravimetric Sweat Collection (The Standard for Aluminum Products)
While non-aluminum products are not expected to show antiperspirant activity, understanding the benchmark test is crucial for context and for verifying the absence of such an effect if required. The FDA provides clear guidelines for this methodology.[17][18][19]
The core principle is to measure the mass of sweat produced under controlled conditions before and after product application. A product must demonstrate a statistically significant sweat reduction of at least 20% for standard effectiveness claims and 30% for "extra effective" claims.[2][18]
Caption: Standard workflow for FDA-guided gravimetric analysis of antiperspirant efficacy.
Deodorant Efficacy: Sensory Evaluation (The "Sniff Test")
The primary method for substantiating an odor-control claim is the sensory evaluation of axillary malodor by trained expert judges.[20][21] This in-vivo method directly assesses the consumer-relevant endpoint.
Protocol: Expert Grader "Sniff Test"
-
Panelist Recruitment & Training:
-
Test Subject Recruitment:
-
Recruit a panel of subjects (typically 20-30) who are known to generate moderate to strong axillary malodor.
-
Subjects undergo a "washout" period (typically 10-14 days) where they abstain from all underarm products.[21]
-
-
Test Procedure:
-
Baseline Evaluation: After the washout period, subjects refrain from bathing for 24 hours. A judge then evaluates the malodor of each axilla to establish a baseline score.
-
Product Application: The test product is applied to one axilla, and a control (or competitor product) is applied to the contralateral axilla in a randomized, blinded manner.
-
Post-Application Evaluations: Judges evaluate axillary malodor at specified time points (e.g., 12, 24, and 48 hours) post-application.[16][21] The subject's activity may be standardized or uncontrolled depending on the study design.
-
Data Analysis: The odor scores for the test product are statistically compared to the baseline and control scores to determine the percent odor reduction and duration of efficacy.
-
Mechanistic Support: In-Vitro Microbiological Assays
To support the antimicrobial mechanism of action, in-vitro tests are invaluable. These assays provide quantitative data on a product's ability to inhibit the growth of relevant odor-causing bacteria.
Key Bacterial Strains: Staphylococcus hominis, Staphylococcus epidermidis, and Corynebacterium tuberculostearicum are key contributors to axillary malodor and are appropriate for use in these assays.[10][23]
Protocol: Agar Well/Disc Diffusion Assay (Zone of Inhibition)
-
Culture Preparation: Prepare a standardized inoculum of the target bacterial strain.
-
Plate Inoculation: Evenly spread the bacterial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Product Application:
-
Disc Diffusion: A sterile paper disc is impregnated with a known amount of the test product and placed on the agar surface.
-
Well Diffusion: A small well is cut into the agar, and a specified volume of the product is placed into the well.[24]
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Measurement: The product will diffuse into the agar. If it has antimicrobial properties, it will create a clear area around the disc/well where bacteria cannot grow. The diameter of this "zone of inhibition" is measured in millimeters.[24][25] A larger zone indicates greater antimicrobial activity.
Protocol: Time-Kill Assay
-
Inoculation: A standardized suspension of the test bacteria is prepared in a liquid growth medium.
-
Product Introduction: The test product is added to the bacterial suspension at a specified concentration. A control suspension with no product is also prepared.
-
Sampling Over Time: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from both the test and control suspensions.
-
Quantification: The number of viable bacteria (colony-forming units, or CFU/mL) in each aliquot is determined by serial dilution and plating.[25]
-
Analysis: The change in log(CFU/mL) over time is calculated. A bacteriostatic effect is observed if the product prevents the bacterial population from increasing, while a bactericidal effect is noted if the product causes a significant reduction in the bacterial population.[23]
Data Presentation for Comparative Analysis
Objective comparison requires summarizing key performance indicators in a clear format. The following tables provide templates for presenting data from the described evaluations.
Table 1: Deodorant Efficacy - Sensory Evaluation Summary
| Product | Mean Baseline Odor Score (0-10) | Mean 24-hr Odor Score (0-10) | Mean % Odor Reduction at 24 hrs | Statistically Significant vs. Control (p < 0.05)? |
| Control (No Product) | 6.8 | 6.5 | 4.4% | N/A |
| Alternative A (Zinc-based) | 6.9 | 2.1 | 69.6% | Yes |
| Alternative B (Botanical) | 6.7 | 3.5 | 47.8% | Yes |
| Alternative C (Starch-based) | 6.8 | 5.0 | 26.5% | No |
Table 2: Antimicrobial Activity - In-Vitro Assay Summary
| Product | Zone of Inhibition vs. S. hominis (mm) | Zone of Inhibition vs. C. tuberculostearicum (mm) | Log Reduction in S. hominis at 8 hrs (Time-Kill Assay) |
| Placebo Control | 0 | 0 | 0.1 (growth) |
| Alternative A (Zinc-based) | 12 | 10 | 1.5 (Bacteriostatic) |
| Alternative B (Botanical) | 18 | 22 | 3.2 (Bactericidal) |
| Alternative C (Starch-based) | 2 | 1 | 0.2 (Negligible effect) |
Conclusion
The scientific evaluation of non-aluminum alternatives to aluminum zirconium antiperspirants demands a shift in focus from sweat reduction to odor control. As these products are regulated as cosmetics, their performance is best measured through a combination of in-vivo sensory evaluations and in-vitro microbiological assays. By employing the standardized, robust methodologies outlined in this guide, researchers and developers can generate the necessary data to substantiate claims, understand mechanisms of action, and drive innovation in this rapidly expanding market segment. A disciplined, evidence-based approach is paramount to ensuring both product efficacy and scientific integrity.
References
- Source: U.S.
- Title: 21 CFR § 350.60 - Guidelines for effectiveness testing of antiperspirant drug products.
- Title: Over-the-Counter (OTC)
- Title: ANTIPERSPIRANT DRUG FDA REGULATIONS Source: Liberty Management Group URL
- Title: How does natural deodorant work without aluminum?
- Title: The Axillary Microbiome and its Relationship with Underarm Odor Source: ResearchGate URL
- Title: Bromhidrosis Treatment & Management Source: Medscape Reference URL
- Title: What is the mechanism behind aluminum free deodorant effectiveness?
- Title: Use of Sensory Analysis Methods to Evaluate the Odor of Food and Outside Air Source: Taylor & Francis Online URL
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- Source: Regulations.
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- Title: Benefits of Zinc: Odor Control That Actually Works Source: AXE URL
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- Title: (PDF)
- Title: Clinical testing for cosmetics: Safety and efficacy against sweat Source: ALS Global URL
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- Title: Use of Sensory Analysis Methods to Evaluate the Odor of Food and Outside Air Source: Taylor & Francis Online URL
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A Tale of Two Blockades: Unraveling the Mechanisms of Aluminum Zirconium Salts and Botulinum Toxin in Anhidrosis
For researchers and drug development professionals navigating the landscape of hyperhidrosis treatment, a deep understanding of the underlying molecular mechanisms of action is paramount. This guide provides an in-depth, comparative analysis of two widely utilized agents: topically applied aluminum zirconium salts and intradermally injected botulinum toxin. While both achieve the clinical outcome of reduced sweating (anhidrosis), their pathways to this endpoint diverge fundamentally—one enacting a physical obstruction, the other a precise chemical denervation. This document will dissect these mechanisms, present supporting experimental data, and detail the methodologies used to validate their efficacy.
Section 1: The Mechanical Plug - Mechanism of Aluminum Zirconium Salts
The prevailing mechanism of action for aluminum zirconium salts, the active ingredients in most clinical strength antiperspirants, is the formation of a physical blockage within the eccrine sweat duct.[1][2][3][4][5][6] This process is not a simple clogging but a dynamic interaction between the metallic salts and the biological milieu of the sweat gland.
Upon application, these salts, such as aluminum zirconium tetrachlorohydrex glycine (ZAG), are solubilized in sweat.[2][7] The acidic nature of the salts is buffered by the sweat, leading to the hydrolysis of aluminum and zirconium ions.[1][7] These polyvalent cations then interact with proteins and mucopolysaccharides present in the sweat and the lining of the sweat duct, forming insoluble metal hydroxide-protein complexes.[2][8] This precipitate aggregates and creates an amorphous, gel-like plug within the acrosyringium (the distal portion of the sweat duct), effectively obstructing the flow of sweat to the skin's surface.[1][2][3][5]
Long-term application of aluminum salts may lead to functional and structural changes in the eccrine glands, including vacuolization of the secretory epithelium and atrophy of secretory cells, likely as a consequence of the prolonged blockage.[9][10]
Visualizing the Pathway: Formation of the Sweat Duct Plug
Caption: Mechanism of sweat duct occlusion by aluminum zirconium salts.
Section 2: The Neuromuscular Interruption - Mechanism of Botulinum Toxin
Botulinum toxin (BoNT), particularly serotype A (BoNT/A), induces a temporary and localized chemodenervation of the eccrine sweat glands.[[“]][12] Unlike aluminum salts, BoNT does not physically obstruct the sweat duct.[[“]] Instead, it acts at the presynaptic nerve terminals of the sympathetic cholinergic fibers that innervate the sweat glands.[12][13][14]
The process begins with the binding of the BoNT heavy chain to specific receptors on the neuronal cell membrane.[13][14] The toxin is then internalized into the neuron via endocytosis.[14] Once inside the nerve terminal, the light chain of the toxin, which is a zinc-dependent endopeptidase, is released into the cytoplasm.[15][16] This light chain then cleaves specific proteins required for the docking and fusion of acetylcholine-containing vesicles with the presynaptic membrane.[16][17][18]
BoNT/A specifically targets and cleaves a protein called SNAP-25 (synaptosome-associated protein of 25 kDa), which is a component of the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex.[16][19][20] The cleavage of SNAP-25 prevents the fusion of synaptic vesicles with the neuronal membrane, thereby inhibiting the release of acetylcholine.[12][17][19] As acetylcholine is the primary neurotransmitter that stimulates sweat production, its blocked release leads to a functional inactivation of the sweat gland.[[“]][12] Histological studies show that BoNT does not cause significant structural damage to the sweat glands, although some mild atrophic changes have been reported.[[“]][[“]]
Visualizing the Pathway: Inhibition of Acetylcholine Release
Caption: Botulinum toxin A's mechanism of inhibiting acetylcholine release.
Section 3: Comparative Analysis of Mechanisms
| Feature | Aluminum Zirconium Salts | Botulinum Toxin A |
| Primary Mechanism | Physical obstruction of the sweat duct[1][2][3] | Chemical denervation of the sweat gland[[“]][12] |
| Target Site | Acrosyringium (distal sweat duct)[9] | Presynaptic sympathetic nerve terminals[13][14] |
| Molecular Target | Sweat proteins and mucopolysaccharides[2][8] | SNAP-25 protein of the SNARE complex[16][19][20] |
| Mode of Action | Formation of an insoluble gel plug[1][5] | Enzymatic cleavage of a target protein[15][16] |
| Effect on Gland Structure | Potential for long-term structural changes (e.g., atrophy)[9][10] | Generally no significant structural changes; mild atrophy possible[[“]][[“]] |
| Onset of Action | Relatively rapid, upon formation of the plug | Gradual, over several days as chemodenervation takes effect[[“]] |
| Duration of Effect | Requires frequent reapplication (daily) | Long-lasting, typically 4-6 months or longer[[“]][[“]][22] |
| Reversibility | Reversible with cessation of use and epidermal turnover | Reversible as nerve terminals sprout new connections |
Section 4: Experimental Validation and Protocols
The efficacy of both aluminum zirconium salts and botulinum toxin is primarily quantified by measuring the reduction in sweat production.
Gravimetric Measurement of Sweat Reduction
This is the gold standard for assessing antiperspirant efficacy.[23][24] The principle is straightforward: to measure the mass of sweat produced over a defined period under controlled conditions.
Experimental Protocol: Gravimetric Analysis
-
Subject Preparation: Subjects undergo a washout period, refraining from using any antiperspirant or deodorant products for a specified time (e.g., 17 days).[25]
-
Baseline Measurement: Pre-weighed absorbent pads (e.g., cotton pads) are placed in the axillae for a set duration (e.g., 5 minutes) under conditions that induce sweating (e.g., a hot room).[23][26] The pads are then reweighed to determine the baseline sweat production rate (in mg/min).[22][27]
-
Product Application: The test product (aluminum zirconium salt formulation or botulinum toxin injection) is applied to one axilla, while the contralateral axilla may receive a placebo or no treatment, serving as a control.[22][23]
-
Post-Treatment Measurement: After a specified time post-application (e.g., 24 hours for antiperspirants, 2-4 weeks for botulinum toxin), the gravimetric measurement is repeated under the same sweat-inducing conditions.[22][23][26]
-
Data Analysis: The percentage of sweat reduction is calculated by comparing the post-treatment sweat mass to the baseline sweat mass.
Causality Behind Experimental Choices: The gravimetric method is favored for its direct, quantitative, and objective measurement of sweat output, minimizing subjective bias. The use of a control axilla accounts for inter-subject variability and systemic factors that might influence sweating.[23]
Histological and Immunohistochemical Analysis
These techniques provide visual evidence of the effects of the treatments on the sweat glands and surrounding tissues.
Experimental Protocol: Histological and Immunohistochemical Staining
-
Biopsy: A small skin biopsy is taken from the treated area at a specified time after treatment.
-
Tissue Processing: The tissue is fixed, embedded in paraffin, and sectioned.
-
Staining:
-
For Aluminum Salts: Sections are stained with standard histological stains (e.g., Hematoxylin and Eosin, PAS) to observe morphological changes in the eccrine glands and ducts, such as atrophy or luminal accumulation of material.[9][10]
-
For Botulinum Toxin: Immunohistochemistry is performed using antibodies specific for cleaved SNAP-25 to visualize the direct molecular action of the toxin within the nerve terminals surrounding the sweat glands.[28] Confocal microscopy can provide high-resolution images of this colocalization.[28]
-
-
Microscopic Analysis: The stained sections are examined under a microscope to assess structural changes or the presence and location of the cleaved protein.
Causality Behind Experimental Choices: Histology directly visualizes the structural consequences of long-term ductal blockage by aluminum salts.[9][10] Immunohistochemistry for cleaved SNAP-25 provides definitive proof of the specific molecular mechanism of botulinum toxin, confirming that the toxin has reached its target and is enzymatically active.[28]
Visualizing the Experimental Workflow
Caption: Workflow for evaluating the efficacy and mechanism of antiperspirant agents.
Section 5: Conclusion
The mechanisms of action of aluminum zirconium salts and botulinum toxin in achieving anhidrosis are distinct and elegant in their own right. Aluminum zirconium salts operate on a principle of mechanical engineering, forming a physical barrier to sweat flow. In contrast, botulinum toxin represents a feat of bio-interventional precision, targeting a specific molecular component of the neurosecretory process.
For researchers in this field, the choice of experimental approach to study these compounds is dictated by their mechanism. Efficacy studies for both rely on quantitative measures like gravimetry, while mechanistic validation for aluminum salts involves visualizing the physical and histological consequences of ductal occlusion, and for botulinum toxin, it requires the detection of its specific molecular footprint—the cleaved SNAP-25 protein. Understanding these fundamental differences is critical for the development of novel and improved therapies for hyperhidrosis.
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A Comparative Guide to Human Health Risk Assessment of Dermal Exposure to Aluminum Zirconium Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum zirconium compounds are key active ingredients in many over-the-counter (OTC) antiperspirant products, valued for their efficacy in reducing perspiration.[1][2][3][4] Their mechanism of action involves the formation of a temporary plug within the sweat duct, physically blocking the release of sweat.[2][3][5] Despite their widespread use and regulatory approval, concerns have been raised regarding the potential for dermal absorption of aluminum and zirconium and subsequent systemic health risks.[6][7] This guide provides a comprehensive comparison of the methodologies used to assess the human health risks associated with dermal exposure to these compounds, supported by experimental data and insights into the causality behind experimental choices.
The U.S. Food and Drug Administration (FDA) has reviewed the safety of aluminum zirconium chlorohydrate complexes and approved their use in OTC antiperspirant drug products.[1] Similarly, the European Union's Scientific Committee on Consumer Safety (SCCS) has concluded that antiperspirants containing aluminum salts are safe, even on shaved or depilated skin.[3]
Potential Health Risks and Toxicological Profile
A thorough risk assessment necessitates a clear understanding of the potential hazards associated with aluminum zirconium compounds. The primary concerns revolve around dermal absorption, systemic toxicity, and local skin reactions.
Dermal Absorption
The extent to which aluminum and zirconium are absorbed through the skin is a critical factor in determining systemic risk. Several studies have investigated this, with a general consensus that dermal absorption from antiperspirants is very low.
-
An in vivo study using the radioisotope 26Al found that only about 0.012% of the applied aluminum was absorbed through the skin.[6][8][9]
-
Another study estimated that approximately 4 micrograms of aluminum are absorbed from a single application of aluminum chlorohydrate (ACH) on both underarms.[8][9]
-
An in vitro study using a Franz™ diffusion cell with human skin showed insignificant transdermal absorption of aluminum (≤0.07% of the deposited quantity) from various antiperspirant formulations.[10][11] However, this study also highlighted that absorption was significantly higher on stripped or damaged skin, emphasizing the importance of not applying these products to irritated skin.[6][10][11]
Systemic Toxicity
Once absorbed, the systemic effects of aluminum and zirconium become a consideration.
-
Aluminum: While aluminum is a known systemic toxicant at high doses, the amounts absorbed from antiperspirants are not considered to pose a significant health risk for the general population.[6][12] The major source of aluminum exposure for most people is through diet.[12] Concerns have been raised about a potential link between aluminum and breast cancer or Alzheimer's disease; however, major health organizations and comprehensive reviews have not found reliable evidence to support these claims.[6][7][13]
-
Zirconium: Zirconium compounds are generally considered to have low toxicity.[14] While some studies suggest that prolonged exposure to zirconium nanoparticles could have detrimental effects, the forms used in antiperspirants are not in this category.[15]
Local Effects: Granuloma Formation
A known, though rare, adverse effect of dermal exposure to zirconium and aluminum-zirconium complexes is the formation of granulomas.[16][17][18][19] These are localized inflammatory reactions in the skin characterized by firm papules.[16] Histopathological examination of these lesions reveals a foreign body-type reaction.[17] It is important to note that the use of zirconium-containing complexes in aerosolized cosmetic products is prohibited by the FDA due to their toxic effects on the lungs and the potential for granuloma formation.[20]
Comparative Analysis of Risk Assessment Methodologies
A multi-faceted approach, combining in vitro, in vivo, and in silico methods, is essential for a robust human health risk assessment of dermally applied compounds.
In Vitro Dermal Absorption Studies
In vitro methods, primarily utilizing Franz diffusion cells with human or animal skin, provide a controlled environment to assess the percutaneous absorption of cosmetic ingredients.
Table 1: Comparison of In Vitro Dermal Absorption Study Parameters
| Parameter | Franz Diffusion Cell with Human Skin | Franz Diffusion Cell with Animal Skin |
| Relevance to Humans | High | Moderate to Low (species differences in skin permeability) |
| Ethical Considerations | Requires ethically sourced human skin | Requires animal sacrifice |
| Cost | High | Moderate |
| Throughput | Low to Moderate | Moderate |
| Key Outputs | Permeation rate, lag time, amount of substance in receptor fluid and skin layers | Permeation rate, lag time, amount of substance in receptor fluid and skin layers |
Experimental Protocol: In Vitro Dermal Absorption using Franz Diffusion Cells
-
Skin Preparation: Obtain full-thickness human skin from elective surgeries (e.g., abdominoplasty) with informed consent. Separate the epidermis from the dermis using heat or enzymatic digestion.
-
Cell Setup: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: Fill the receptor chamber with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintain it at 32°C ± 1°C.
-
Product Application: Apply a finite dose of the aluminum zirconium-containing antiperspirant formulation to the surface of the skin.
-
Sampling: At predetermined time intervals, collect aliquots from the receptor fluid for analysis.
-
Mass Balance: At the end of the experiment, recover the unabsorbed product from the skin surface and extract the substance from the different skin layers (stratum corneum, epidermis, dermis).
-
Analysis: Quantify the amount of aluminum and zirconium in all samples using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[21][22]
Diagram 1: In Vitro Dermal Absorption Workflow
Caption: Workflow for in vitro dermal absorption studies using Franz diffusion cells.
In Vivo Dermal Absorption Studies
In vivo studies in human volunteers provide the most direct evidence of dermal absorption under real-world use conditions.
Table 2: Comparison of In Vivo Dermal Absorption Study Designs
| Study Design | Description | Advantages | Disadvantages |
| Radiolabeling (e.g., 26Al) | A stable isotope of the element of interest is incorporated into the test compound. | High sensitivity and specificity, allows for precise tracking of the absorbed substance. | Expensive, requires specialized facilities and handling of radioactive materials, limited number of subjects.[23] |
| Blood/Urine Monitoring | Measurement of the substance in blood and urine after dermal application. | Reflects systemic exposure, non-invasive sample collection (urine). | Background levels of the substance can interfere with results, requires highly sensitive analytical methods. |
Experimental Protocol: In Vivo Dermal Absorption using 26Al Microtracer
-
Subject Recruitment: Recruit a small cohort of healthy volunteers with no known skin conditions.
-
Baseline Measurement: Collect baseline blood and urine samples to determine background levels of aluminum.
-
Radiolabeled Product Application: Apply a precisely measured amount of the antiperspirant containing 26Al-labeled aluminum zirconium compound to the axillae of the volunteers.
-
Sample Collection: Collect blood and urine samples at specified time points over an extended period (e.g., several weeks) to capture the absorption and elimination kinetics.[8][9]
-
Sample Analysis: Analyze the samples for 26Al content using Accelerator Mass Spectrometry (AMS), an ultra-sensitive technique capable of detecting trace amounts of isotopes.[23]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as the fraction of the applied dose absorbed (Fabs).
Diagram 2: In Vivo Dermal Absorption Study Logic
Caption: Logical flow of an in vivo dermal absorption study using a radiolabeled tracer.
Analytical Methods for Quantification
The choice of analytical method is crucial for obtaining accurate and reliable data in dermal absorption studies.
Table 3: Comparison of Analytical Methods for Aluminum and Zirconium
| Method | Principle | Sensitivity | Sample Matrix | Advantages | Disadvantages |
| ICP-MS | Ionization of the sample in a plasma and separation of ions by mass-to-charge ratio. | Very high (sub-ppb) | Biological fluids, tissues | Multi-elemental capability, high precision and accuracy.[21][22] | High instrument cost, potential for polyatomic interferences. |
| GFAAS | Atomization of the sample in a graphite furnace and measurement of light absorption by the atoms. | High (ppb) | Biological fluids, tissues | Lower cost than ICP-MS, good for single-element analysis.[21][24] | Slower sample throughput, susceptible to matrix effects. |
| Complexometric Titration | Titration of the metal ion with a complexing agent (e.g., EDTA) to a colorimetric endpoint. | Lower (ppm) | Formulations, raw materials | Simple, inexpensive, suitable for quality control. | Not sensitive enough for biological samples, less specific.[4] |
Comparison with Alternative Antiperspirant Ingredients
While aluminum zirconium compounds are highly effective, a comprehensive risk assessment should also consider the safety and efficacy of alternatives.
Table 4: Comparison of Antiperspirant and Deodorant Ingredients
| Ingredient Type | Examples | Mechanism of Action | Efficacy | Potential Health Considerations |
| Aluminum Zirconium Salts | Aluminum Zirconium Tetrachlorohydrex Gly | Forms a temporary plug in the sweat duct.[2][5] | High (reduces sweat) | Rare skin irritation, granuloma formation.[16][17][18] |
| Natural Deodorants | Baking soda, arrowroot powder, coconut oil, essential oils | Neutralizes odor-causing bacteria, absorbs moisture.[25][26][27][28] | Moderate (masks odor, does not stop sweat) | Potential for skin irritation from baking soda or essential oils.[25][26] |
| Other Deodorizing Agents | Zinc compounds, magnesium hydroxide | Neutralize odor-causing bacteria.[26][29] | Moderate (masks odor) | Generally considered safe for topical use. |
Conclusion and Future Directions
The current body of scientific evidence from a variety of risk assessment methodologies indicates that the dermal absorption of aluminum and zirconium from antiperspirants is very low in individuals with healthy, intact skin. The systemic exposure resulting from typical use is not considered to pose a significant health risk for the general population. However, the potential for increased absorption through damaged skin and the rare occurrence of local granulomas warrant continued attention and clear consumer guidance.
Future research should focus on:
-
Long-term exposure studies to further confirm the safety of chronic use.
-
Investigations into the effects of different formulations on dermal penetration.
-
Development of standardized in vitro models that more accurately mimic in vivo skin conditions.
-
Continued monitoring of post-market surveillance data for any emerging safety signals.
By employing a rigorous and multi-faceted approach to risk assessment, researchers, scientists, and drug development professionals can ensure the continued safety and efficacy of antiperspirant products.
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A Comparative Study on the Environmental Impact of Different Antiperspirant Actives
This guide provides a comprehensive comparative analysis of the environmental impact of various active ingredients used in antiperspirant and deodorant formulations. Designed for researchers, scientists, and drug development professionals, this document delves into the lifecycle, ecotoxicity, and biodegradability of common antiperspirant actives, offering a foundation for environmentally conscious product development.
Introduction: The Environmental Footprint of Sweat Control
Antiperspirants are a staple in personal hygiene, primarily relying on aluminum-based compounds to reduce sweat production.[1][2] Deodorants, on the other hand, primarily mask or neutralize body odor using antimicrobial agents and fragrances.[3][4] While effective, the widespread use of these products raises significant questions about the environmental fate and impact of their active ingredients.[5][6] This guide aims to provide an objective comparison of the environmental performance of different antiperspirant actives, supported by available scientific data and standardized testing methodologies.
The primary classes of antiperspirant actives and other ingredients of concern discussed in this guide include:
-
Aluminum Salts: The most common antiperspirant actives, such as Aluminum Chlorohydrate and Aluminum Zirconium Tetrachlorohydrex GLY.[2][7]
-
Antimicrobial Agents: Ingredients like Triclosan, often found in deodorants for their antibacterial properties.[3]
-
Preservatives: Compounds such as Parabens, used to extend the shelf life of products.[8][9][10]
-
Natural Alternatives: Ingredients like baking soda, starches, and essential oils are gaining popularity in "aluminum-free" products.[5][11][12]
Methodologies for Environmental Impact Assessment
To objectively compare the environmental impact of these actives, a multi-faceted approach employing standardized methodologies is necessary. This section outlines the key experimental frameworks used to evaluate the environmental lifecycle, ecotoxicity, and persistence of chemical compounds.
Life Cycle Assessment (LCA)
A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product throughout its entire life, from raw material extraction to manufacturing, use, and final disposal.[13][14] The framework for conducting an LCA is standardized by the International Organization for Standardization (ISO) in ISO 14040 and ISO 14044.[5][8][11][12][15]
Experimental Protocol: Life Cycle Assessment (ISO 14040/14044)
-
Goal and Scope Definition: Clearly define the purpose of the LCA, the product system to be studied (e.g., a specific antiperspirant active), the functional unit (e.g., the environmental impact per kilogram of active ingredient), and the system boundaries (i.e., which life cycle stages to include).[15]
-
Life Cycle Inventory (LCI) Analysis: Quantify the inputs (raw materials, energy) and outputs (emissions to air, water, and soil; waste) for each stage of the product's life cycle.[15]
-
Life Cycle Impact Assessment (LCIA): Evaluate the potential environmental impacts associated with the LCI results. This involves classifying the inventory data into specific impact categories (e.g., global warming potential, aquatic ecotoxicity, ozone depletion) and then characterizing the magnitude of these impacts.[15]
Figure 1: Workflow for Life Cycle Assessment (LCA) based on ISO 14040.
Aquatic Ecotoxicity Testing
Aquatic ecotoxicity tests are crucial for determining the potential harm a substance can cause to aquatic organisms. These tests are standardized by organizations like the Organisation for Economic Co-operation and Development (OECD). The most common endpoints are the EC50 (median effective concentration) for algae and invertebrates and the LC50 (median lethal concentration) for fish.[16]
Experimental Protocol: Acute Aquatic Toxicity Testing (OECD Guidelines 201, 202, 203)
-
Test Organisms: Select representative aquatic organisms from different trophic levels, such as algae (e.g., Pseudokirchneriella subcapitata - OECD 201), invertebrates (e.g., Daphnia magna - OECD 202), and fish (e.g., Zebrafish, Danio rerio - OECD 203).
-
Test Substance Preparation: Prepare a series of concentrations of the antiperspirant active in a suitable aqueous medium. For poorly soluble substances, specific preparation methods are required as outlined in OECD Guidance Document 23.[17][18]
-
Exposure: Expose the test organisms to the different concentrations of the test substance under controlled laboratory conditions (e.g., temperature, light, pH) for a defined period (e.g., 72 hours for algae, 48 hours for Daphnia, 96 hours for fish).
-
Observation and Data Collection: At specified intervals, observe and record the effects on the organisms. For algae, this is typically inhibition of growth. For Daphnia, it is immobilization. For fish, it is mortality.
-
Data Analysis: Statistically determine the EC50 or LC50 value, which is the concentration of the substance that causes the specified effect in 50% of the test population.
Figure 2: General workflow for acute aquatic ecotoxicity testing following OECD guidelines.
Biodegradability Testing
Biodegradability tests assess the potential for a substance to be broken down by microorganisms in the environment. This is a key indicator of its persistence. The OECD provides a series of guidelines for testing the biodegradability of chemicals in aquatic environments.
Experimental Protocol: Ready Biodegradability Testing (e.g., OECD 301)
-
Inoculum: Use a mixed population of microorganisms from a source like activated sludge from a wastewater treatment plant.
-
Test System: Add the test substance as the sole source of organic carbon to a mineral medium containing the inoculum.
-
Incubation: Incubate the test mixture under aerobic conditions in the dark or diffuse light at a constant temperature for 28 days.
-
Measurement of Degradation: Monitor the biodegradation process by measuring parameters such as the consumption of dissolved oxygen (BOD), the production of carbon dioxide, or the removal of dissolved organic carbon (DOC).
-
Evaluation: Compare the extent of degradation to theoretical maximum values to determine if the substance is "readily biodegradable."
For substances that may not be readily biodegradable, further simulation tests, such as OECD 309 ("Aerobic Mineralisation in Surface Water"), can provide more environmentally relevant degradation rates.[19]
Comparative Analysis of Antiperspirant Actives
This section provides a comparative overview of the environmental impact of the most common antiperspirant actives and other relevant ingredients based on available data.
Aluminum-Based Compounds
Aluminum salts, such as Aluminum Chlorohydrate and Aluminum Zirconium Tetrachlorohydrex GLY, are the most prevalent active ingredients in antiperspirants.[2][7] While aluminum is a naturally abundant element, the release of concentrated aluminum compounds from manufacturing and consumer use into aquatic environments is a concern.[5]
-
Ecotoxicity: The aquatic toxicity of aluminum compounds is highly dependent on the pH of the water, which affects its speciation and bioavailability.[20] At lower pH values, the bioavailability and toxicity of aluminum increase.
-
Persistence and Biodegradation: As inorganic compounds, aluminum salts do not biodegrade in the traditional sense. They can persist in the environment and may accumulate in sediments.
Triclosan
Triclosan is a broad-spectrum antimicrobial agent that has been used in some deodorant products.[3] Its use has become increasingly controversial due to its environmental and health impacts.
-
Lifecycle Assessment: The synthesis of triclosan involves chlorinated phenolic compounds, and its lifecycle impacts are associated with the production and use of these precursors.
-
Ecotoxicity: Triclosan is highly toxic to aquatic organisms, particularly algae.[1][21] It has been shown to disrupt endocrine systems in some aquatic species.[21]
-
Persistence and Biodegradation: Triclosan is not readily biodegradable and can persist in the environment.[21] It has a potential for bioaccumulation in aquatic organisms.[1][21]
Parabens
Parabens are a class of preservatives used in many cosmetic products, including some deodorants, to prevent microbial growth.[8][9][10]
-
Lifecycle Assessment: The production of parabens involves the esterification of p-hydroxybenzoic acid, with environmental impacts associated with the synthesis of this precursor.
-
Ecotoxicity: Parabens have been shown to be endocrine disruptors and can have adverse effects on aquatic organisms, even at low concentrations.[8][22]
-
Persistence and Biodegradation: While some studies suggest parabens can be biodegradable, their continuous release into the environment can lead to their accumulation in aquatic systems.[8]
Natural Alternatives
In response to consumer demand, many "aluminum-free" deodorants utilize natural ingredients.[5][11]
-
Common Ingredients: These include baking soda (sodium bicarbonate), arrowroot powder, cornstarch, and various essential oils.[11][12][19]
-
Environmental Impact: The environmental footprint of these ingredients is generally considered to be lower than their synthetic counterparts, particularly in terms of ecotoxicity and persistence. However, a comprehensive LCA would be needed for a definitive comparison, considering factors like agricultural practices for plant-derived ingredients.
Quantitative Data Summary
The following tables summarize the available quantitative data on the aquatic ecotoxicity of selected antiperspirant actives and other relevant compounds. It is important to note that data availability is limited for some compounds, highlighting the need for further research.
Table 1: Acute Aquatic Ecotoxicity Data for Selected Compounds
| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |
| Aluminum Chlorohydrate | Pimephales promelas (Fathead Minnow) | LC50 (48h) | 400 | [23] |
| Aluminum Chlorohydrate | Ceriodaphnia dubia (Water Flea) | LC50 (96h) | > 400 | [23] |
| Triclosan | Pimephales promelas (Fathead Minnow) | LC50 (96h) | 0.26 | [24] |
| Triclosan | Daphnia magna (Water Flea) | EC50 (48h) | 0.39 | [24] |
| Triclosan | Scenedesmus subspicatus (Algae) | EC50 (96h) | 0.0014 | [1][24] |
Note: A lower LC50/EC50 value indicates higher toxicity.
Conclusion and Future Directions
This comparative study highlights the significant differences in the environmental profiles of various antiperspirant and deodorant actives. While aluminum-based compounds are effective antiperspirants, their environmental persistence and potential for aquatic toxicity, particularly in acidic conditions, are notable concerns. Antimicrobial agents like triclosan and preservatives like parabens exhibit significant ecotoxicity and endocrine-disrupting potential, leading to their restricted use in many regions.
Natural alternatives generally present a lower environmental risk profile, although comprehensive lifecycle assessments are needed for a more complete understanding of their overall impact.
For researchers and product developers, this guide underscores the importance of incorporating environmental considerations into the early stages of formulation. Future research should focus on:
-
Conducting comprehensive LCAs for a wider range of antiperspirant actives, including both conventional and alternative ingredients.
-
Generating more extensive and standardized ecotoxicity and biodegradability data for all commonly used actives to facilitate more robust comparisons.
-
Developing novel, effective, and environmentally benign antiperspirant technologies.
By prioritizing scientific integrity and a holistic understanding of environmental impacts, the personal care industry can move towards more sustainable and responsible product innovation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Aluminum Zirconium Chloride Hydroxide
As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling and disposing of chemical compounds like Aluminum Zirconium Chloride Hydroxide requires a thorough understanding of its properties and a strict adherence to established protocols. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedure.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any waste handling or disposal procedures, the immediate priority is to establish a safe working environment. This compound is classified as a skin and eye irritant and may cause respiratory irritation[1]. Therefore, rigorous personal protection is non-negotiable.
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2]. A face shield should be used in addition to goggles if there is a significant risk of splashing.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use and should be properly removed and discarded after handling, followed by thorough hand washing[2].
-
Protective Clothing: A lab coat or chemical-resistant apron is mandatory to prevent skin contact[1]. For larger quantities or in the event of a spill, impervious clothing may be necessary[2].
-
Respiratory Protection: If handling the solid powder form where dust generation is possible, or if working in an area with insufficient ventilation, a NIOSH-approved particulate respirator (e.g., N95 or better) is required to prevent respiratory tract irritation[1][2].
Work Environment Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1][3]. Ensure an eyewash station and safety shower are readily accessible.
Chemical Profile and Hazard Assessment
Understanding the specific hazards of this compound is fundamental to appreciating the necessity of the disposal protocols. While some safety data sheets (SDS) may not classify the substance as hazardous under the Globally Harmonized System (GHS)[4][5], others clearly indicate irritation risks[1]. In all laboratory settings, it is best practice to adopt the more conservative safety approach.
| Property | Information | Source |
| CAS Number | 57158-29-9 | [1][4] |
| Appearance | White to light yellow solid powder | [2] |
| GHS Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | [1] |
| Primary Exposure Routes | Inhalation, Skin Contact, Eye Contact | [1][6] |
| Occupational Exposure Limits | OSHA PEL & ACGIH TLV for soluble Aluminum salts: 2 mg/m³ (TWA). OSHA PEL & ACGIH TLV for Zirconium compounds: 5 mg/m³ (TWA) | [7][8][9] |
The primary risk associated with this compound is its irritant nature. Environmentally, it exhibits some toxicity to aquatic life, particularly algae, which underscores the imperative to prevent its release into drains or waterways[2][10].
Disposal Decision Workflow
The proper disposal path is determined by the nature of the waste, institutional policies, and local regulations. This workflow diagram illustrates the decision-making process for a laboratory professional.
Caption: Disposal Decision Workflow for this compound.
Step-by-Step Disposal Protocol
The mandated and most secure method for disposing of this compound is through a licensed professional waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste [1][11].
Protocol for Waste Accumulation and Disposal:
-
Waste Characterization and Segregation :
-
Identify the waste stream. Is it unused pure product, a contaminated mixture, or an aqueous solution?
-
This waste must be segregated. Do not mix it with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, or bases, to prevent unknown hazardous reactions[11][12].
-
-
Proper Containment :
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
For solid waste, carefully transfer the material into the container, minimizing dust generation[1]. A wet sweeping method or a HEPA-filtered vacuum may be used for cleaning residual powder[13].
-
For liquid waste, use a funnel to pour the solution into the designated liquid waste container.
-
-
Accurate and Thorough Labeling :
-
Label the waste container immediately. The label must, at a minimum, include:
-
-
Safe Interim Storage :
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
They will work with a licensed and approved hazardous waste disposal company to ensure the material is transported and disposed of in compliance with all federal, state, and local regulations, such as those outlined by the EPA[1][6].
-
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action to mitigate harm.
In Case of a Spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation. Remove all sources of ignition[2].
-
Assess and Protect: Wear the full PPE detailed in Section 1.
-
Contain and Clean:
-
For a small solid spill, prevent further dispersal. Gently sweep, vacuum, or absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal[1][10]. Avoid actions that create dust[2].
-
For a liquid spill, contain it with absorbent pads or materials. Soak up the spill, place the used materials into the disposal container, and clean the affected area thoroughly[10].
-
-
Report: Report the spill to your EHS officer, regardless of size.
In Case of Personal Exposure:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing[1]. If irritation develops or persists, seek medical attention[1].
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that ensures their own safety, protects the environment, and maintains full regulatory compliance.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Aluminum Zirconium Chloride Hydroxide
This guide provides essential safety and handling protocols for Aluminum Zirconium Chloride Hydroxide (CAS 57158-29-9), a compound frequently utilized in research and development. As scientists, our primary responsibility extends beyond achieving results to ensuring a safe and compliant laboratory environment. This document moves beyond mere checklists to explain the causality behind each safety recommendation, empowering you to work with confidence and integrity. The procedures outlined here are designed as a self-validating system to minimize risk and protect both personnel and experimental outcomes.
Hazard Assessment: Understanding the Risk Profile
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), this does not imply the absence of risk.[1][2][3] A thorough understanding of its properties is crucial for establishing appropriate safety controls. The primary concerns when handling this compound, which is often a solid powder, are mechanical irritation from dust and the potential for mild, reversible eye irritation.[1][4][5]
The systemic toxicity of the compound is considered low based on acute oral and dermal studies.[1][4] Long-term health considerations are primarily associated with the aluminum component, though these are typically linked to high occupational exposures or specific medical conditions and are not a primary concern for standard laboratory handling with proper controls.[4][6] Therefore, our safety protocols are built on the principle of minimizing exposure through robust engineering controls and a well-defined Personal Protective Equipment (PPE) ensemble.
Occupational Exposure Limits (OELs)
While no specific OELs exist for this compound, guidelines for its constituent components are established in many regions. Adhering to these limits is a critical aspect of safe laboratory practice.
| Component Group | Time-Weighted Average (TWA) | Jurisdiction/Source |
| Zirconium Compounds (as Zr) | 5 mg/m³ | Canada, China, Mexico, USA, UK, India[4] |
| Soluble Aluminium Salts (as Al) | 2 mg/m³ | Most countries and regions[4] |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is essential to contextualize its role within the broader framework of laboratory safety. PPE is the final line of defense. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.
Caption: The Hierarchy of Controls prioritizes risk management strategies.
Core Protective Ensemble: Required PPE
Based on the hazard profile, the following PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection:
-
What: Wear tightly fitting, indirectly-vented chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][5]
-
Why: This is the most critical piece of PPE. This compound can cause mild but reversible eye irritation, including conjunctivitis.[4] Standard safety glasses do not provide an adequate seal against fine powders or potential splashes.[7] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or creating solutions.[8][9]
-
-
Skin and Body Protection:
-
What: Chemical-impermeable gloves (Nitrile rubber is a suitable choice) and a standard laboratory coat are required.[8][10] Gloves must be inspected for integrity before each use.[1][5]
-
Why: The goal is to prevent direct skin contact. While not classified as a skin irritant in all studies, some safety data sheets (SDS) indicate potential for irritation, and repeated contact should always be avoided.[4][8] Contaminated gloves must be removed properly and hands should be washed thoroughly after handling is complete.[5][8]
-
-
Respiratory Protection:
-
What: Respiratory protection is generally not required when handling small quantities in a well-ventilated area.[2] However, if engineering controls are insufficient, if dust is visibly generated, or if irritation is experienced, a NIOSH-approved respirator is necessary.[1][8]
-
Why: The primary inhalation risk is from airborne dust particles. Adhering to the OELs for aluminum and zirconium salts is crucial.[4] Operations such as weighing large quantities of powder should be performed in a ventilated enclosure (e.g., a fume hood or powder containment hood) to prevent inhalation.
-
Procedural Guidance: Safe Handling Workflow
This section provides a step-by-step protocol for a common laboratory task: weighing powdered this compound. This workflow integrates the required PPE and engineering controls to ensure a self-validating, safe process.
Caption: Procedural workflow for safely weighing powdered material.
Emergency Protocols: Spill and Exposure Response
Accidents, though preventable, require a prepared response.
Accidental Release Measures
-
Assess the Situation: Determine the size of the spill and the immediate risk.
-
Evacuate: Keep personnel away from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the full protective ensemble, including respiratory protection if the spill generates dust.[5]
-
Containment & Cleanup:
-
Prevent the material from entering drains or waterways.[8][11]
-
Carefully sweep or vacuum the spilled solid material, avoiding dust formation.[8]
-
For liquid spills, absorb with an inert material like sand or silica gel.[11]
-
Place all contaminated materials into a suitable, labeled, and sealed container for disposal.[8]
-
First-Aid Measures
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, consult a physician.[8]
-
After Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[8]
-
After Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[1]
Waste Management and Disposal
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., weigh boats, wipes), must be collected in a designated, sealed, and clearly labeled waste container.
-
Regulatory Compliance: Disposal must be conducted in strict accordance with all local, state, and federal environmental regulations.[12] Do not discharge to sewer systems or waterways.[1]
-
Disposal Method: The preferred method of disposal is through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[1] Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with approved disposal pathways.
References
-
Aluminium zirconium chloride hydroxides: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australia. [Link]
-
This compound Safety Data Sheet. Elements China. [Link]
-
This compound. AMERICAN ELEMENTS. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet - Aluminium chloride, anhydrous. U.S. Environmental Protection Agency (EPA). [Link]
-
Aluminum Zirconium Tetrachlorohydrex GLY Ingredient Allergy Safety Information. SkinSAFE. [Link]
- Process for the disposal of aluminum containing waste materials.
-
Aluminum Chlorohydrate Vs Aluminum Zirconium. Duradry. [Link]
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority (HSA), Ireland. [Link]
-
The Health Effects of Aluminum Exposure. Deutsches Ärzteblatt International via PubMed Central. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. beantown.s3.amazonaws.com [beantown.s3.amazonaws.com]
- 3. This compound | Al2Cl7H7O7Zr2 | CID 162810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. elementschina.com [elementschina.com]
- 6. The Health Effects of Aluminum Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. aksci.com [aksci.com]
- 9. hsa.ie [hsa.ie]
- 10. benchchem.com [benchchem.com]
- 11. essentialingredients.com [essentialingredients.com]
- 12. response.epa.gov [response.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
